Dipentaerythritol hexaacrylate
Description
Properties
IUPAC Name |
[3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O13/c1-7-21(29)36-15-27(16-37-22(30)8-2,17-38-23(31)9-3)13-35-14-28(18-39-24(32)10-4,19-40-25(33)11-5)20-41-26(34)12-6/h7-12H,1-6,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIAGWXWVAHQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67653-78-5 | |
| Record name | DPHA homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67653-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60865495 | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
29570-58-9 | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29570-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029570589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPENTAERYTHRITOL HEXAACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ839PE7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Dipentaerythritol Hexaacrylate (DPHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentaerythritol (B87275) hexaacrylate (DPHA) is a multifunctional acrylate (B77674) monomer prized for its high reactivity, excellent crosslinking density, and the resulting performance characteristics it imparts to cured polymers. This technical guide provides a comprehensive overview of the core chemical properties of DPHA, offering detailed experimental protocols for their determination and presenting quantitative data in a clear, accessible format. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials, including coatings, inks, adhesives, and photopolymer resins.
Core Chemical and Physical Properties of DPHA
Dipentaerythritol hexaacrylate is a viscous, transparent liquid under standard conditions. Its key properties are summarized in the tables below. These values represent typical ranges and may vary depending on the specific grade and purity of the material.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | DPHA |
| CAS Number | 29570-58-9 |
| Molecular Formula | C₂₈H₃₄O₁₃[1] |
| Molecular Weight | 578.56 g/mol [1] |
| Appearance | Transparent liquid[2] |
| Color (APHA) | ≤150[2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Density | 1.155 - 1.184 g/cm³ at 25°C[4] |
| Viscosity | 3000 - 7000 cps at 25°C[2][3][5] |
| Refractive Index | 1.487 - 1.494 at 20-25°C[2][5] |
| Boiling Point | 640.7 °C at 760 mmHg |
| Flash Point | 266.2 °C |
| Surface Tension | 42 - 44 dynes/cm[2][3][5] |
| Glass Transition Temperature (Tg) | 54 - 90 °C[2][3][5] |
Table 3: Reactivity and Formulation Properties of this compound
| Property | Value / Description |
| Functionality | 6 (Hexafunctional)[3] |
| Acid Value | ≤1.0 mg KOH/g[2][3] |
| Moisture Content | ≤0.2%[2][3] |
| Polymerization Inhibitor | Typically ≤500 ppm MEHQ (monomethyl ether hydroquinone)[2][3] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695) and toluene.[6] |
| Reactivity | High reactivity, fast curing speed.[2][5] |
| Chemical Resistance | Good[5][7] |
| Hardness and Abrasion Resistance | High[5][7] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key chemical properties of this compound.
Determination of Viscosity (Rotational Viscometer Method - based on ASTM D2196)
This method determines the apparent viscosity of non-Newtonian materials.
-
Apparatus:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles.
-
Temperature-controlled water bath (25 ± 0.1 °C).
-
Griffin beaker (600 mL).
-
-
Procedure:
-
Equilibrate the DPHA sample to 25 °C in the water bath.
-
Place the sample in the Griffin beaker.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's scale.
-
Immerse the spindle into the sample to the marked depth.
-
Allow the spindle to rotate for a specified time (e.g., 60 seconds) to achieve a stable reading.
-
Record the torque reading and the rotational speed.
-
-
Calculation: The apparent viscosity (η) in centipoise (cP) is calculated using the following formula: η = (Torque Reading / 100) * Spindle Factor The spindle factor is provided by the instrument manufacturer for each spindle and speed combination.
Determination of Density (Pycnometer Method - based on ISO 1675)
This method is used to determine the density of liquid resins.
-
Apparatus:
-
Pycnometer (a glass flask of a specific, accurately known volume).
-
Analytical balance (accurate to 0.1 mg).
-
Temperature-controlled water bath (25 ± 0.1 °C).
-
-
Procedure:
-
Clean and dry the pycnometer and weigh it empty (m₀).
-
Fill the pycnometer with the DPHA sample, ensuring there are no air bubbles.
-
Place the filled pycnometer in the water bath to allow it to reach thermal equilibrium.
-
Adjust the volume of the sample to the calibration mark on the pycnometer.
-
Dry the outside of the pycnometer and weigh it (m₁).
-
Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to get the mass of the water-filled pycnometer (m₂).
-
-
Calculation: The density (ρ) of the DPHA sample in g/cm³ is calculated as follows: ρ_sample = [(m₁ - m₀) / (m₂ - m₀)] * ρ_water where ρ_water is the density of water at the measurement temperature.
Determination of Refractive Index (Abbé Refractometer Method)
This method measures the refractive index of a liquid sample.
-
Apparatus:
-
Abbé refractometer.
-
Constant temperature water circulator (25 ± 0.1 °C).
-
Dropper.
-
Lens paper and a suitable solvent (e.g., ethanol) for cleaning.
-
-
Procedure:
-
Turn on the refractometer and the water circulator to bring the prisms to the desired temperature.
-
Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with lens paper and a solvent.
-
Place a few drops of the DPHA sample onto the surface of the illuminating prism.
-
Close the prism assembly securely.
-
Look through the eyepiece and adjust the light source and mirror to get optimal illumination.
-
Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Turn the fine adjustment knob to bring the dividing line into sharp focus.
-
If a colored band is visible at the dividing line, adjust the compensator dial to eliminate the color and sharpen the line.
-
Align the sharp dividing line with the center of the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
Determination of Acid Value (Titration Method - based on ASTM D1208)
This method determines the free acidity in a sample.
-
Apparatus:
-
Burette (50 mL).
-
Erlenmeyer flask (250 mL).
-
Analytical balance.
-
-
Reagents:
-
Toluene-ethanol solvent mixture (2:1 by volume), neutralized.
-
Standard potassium hydroxide (B78521) (KOH) solution (0.1 N), accurately standardized.
-
Phenolphthalein (B1677637) indicator solution (1% in ethanol).
-
-
Procedure:
-
Weigh an appropriate amount of the DPHA sample (e.g., 20 g) into the Erlenmeyer flask.
-
Add 100 mL of the neutralized toluene-ethanol solvent mixture and swirl to dissolve the sample.
-
Add a few drops of the phenolphthalein indicator.
-
Titrate the solution with the standard 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
-
Calculation: The acid value in mg KOH/g is calculated as follows: Acid Value = (V * N * 56.1) / W where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the DPHA sample (g)
-
Mandatory Visualizations
Synthesis of this compound
The synthesis of DPHA is typically achieved through the esterification of dipentaerythritol with acrylic acid. The following diagram illustrates the general workflow of this process.
Caption: A flowchart illustrating the key stages in the synthesis of DPHA.
Experimental Workflow for Characterization of DPHA
The following diagram outlines the logical flow of experiments to characterize the chemical properties of a DPHA sample.
Caption: A diagram showing the experimental workflow for DPHA characterization.
Conclusion
This compound is a versatile monomer with a well-defined set of chemical properties that make it suitable for a wide range of applications, particularly in radiation-curable systems. Understanding these properties and the methods used to determine them is crucial for formulation development, quality control, and ensuring the desired performance of the final cured material. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with DPHA.
References
- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 2. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 3. researchgate.net [researchgate.net]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. scribd.com [scribd.com]
- 6. refractometer.pl [refractometer.pl]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Synthesis and Purification of Dipentaerythritol Hexaacrylate (DPHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for dipentaerythritol (B87275) hexaacrylate (DPHA), a versatile multifunctional acrylate (B77674) monomer. DPHA is a key component in various applications, including UV-curable resins, coatings, and inks, owing to its ability to form highly cross-linked polymers with excellent hardness, chemical resistance, and optical clarity. This document details the prevalent synthesis methodologies, purification protocols, and quantitative data to support laboratory and pilot-scale production.
Synthesis of Dipentaerythritol Hexaacrylate
The most common and industrially significant method for synthesizing DPHA is the direct esterification of dipentaerythritol with acrylic acid.[1] This reaction is typically catalyzed by a strong acid and carried out in the presence of a polymerization inhibitor and a solvent to facilitate the removal of water, a byproduct of the reaction.
Reaction Pathway: Esterification
The synthesis of DPHA involves the reaction of the six hydroxyl groups of dipentaerythritol with the carboxyl group of acrylic acid to form ester linkages.
Caption: Esterification of Dipentaerythritol with Acrylic Acid.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established industrial processes and optimized laboratory conditions.[1][2]
Materials:
-
Dipentaerythritol
-
Acrylic acid
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
4-Methoxyphenol (MEHQ) or Hydroquinone (polymerization inhibitor)
-
Toluene or a mixture of Toluene and Cyclohexane (solvent)
-
Compressed air or nitrogen source
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus or equivalent water separator
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Gas inlet tube
Procedure:
-
Reactor Setup: Assemble the reaction apparatus consisting of a three-necked flask equipped with a mechanical stirrer, a Dean-Stark apparatus with a reflux condenser, and a gas inlet tube.
-
Charging Reactants: To the flask, add dipentaerythritol, acrylic acid, the polymerization inhibitor, the catalyst, and the solvent in the molar ratios and quantities specified in Table 1.
-
Inert Atmosphere: Begin bubbling a slow stream of compressed air or nitrogen through the reaction mixture to prevent polymerization.
-
Reaction: Heat the mixture to the desired reaction temperature (typically 85-120°C) with continuous stirring.[2] The solvent will begin to reflux, and water will be collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction for the specified duration (e.g., 4-10 hours), monitoring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.[1][2]
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Quantitative Data for Synthesis
The following table summarizes the optimized reaction conditions and expected yields for the synthesis of DPHA.
| Parameter | Value | Reference |
| Reactants | ||
| Dipentaerythritol | 1 mole | [2] |
| Acrylic Acid | 6.5 - 7.7 moles | [2] |
| Catalyst | ||
| p-Toluenesulfonic acid | 11 - 130 g per mole of Dipentaerythritol | [2] |
| Inhibitor | ||
| 4-Methoxyphenol | 3.0 - 14 g per mole of Dipentaerythritol | [2] |
| Solvent | ||
| Toluene/Cyclohexane | 165 - 1035 g per mole of Dipentaerythritol | [2] |
| Reaction Conditions | ||
| Temperature | 85 - 95 °C | [2] |
| Time | 9 - 10 hours | [2] |
| Yield | ||
| Crude Product Yield | ~98% | [2] |
Table 1: Optimized Reaction Conditions for DPHA Synthesis.
Purification of this compound
The crude DPHA obtained from the synthesis contains unreacted starting materials, catalyst, inhibitor, and colored impurities. A multi-step purification process is necessary to achieve high-purity DPHA suitable for advanced applications. A "clean production method" has been developed to minimize waste and improve product quality.[2]
Purification Workflow
The following diagram illustrates the key steps in the purification of crude DPHA.
Caption: Multi-step Purification Workflow for DPHA.
Experimental Protocol: Purification of Crude DPHA
This protocol is based on a patented clean production method.[2]
Materials:
-
Crude DPHA solution in solvent
-
Flake caustic soda (NaOH)
-
Water
-
Magnesium silicate (B1173343) adsorbent
-
Alkaline Ca-bentonite
-
Calcium oxide (CaO)
Equipment:
-
Reaction vessel with stirrer
-
Vacuum distillation apparatus
-
Pressure filtration system
Procedure:
-
Neutralization: To the crude DPHA solution, add a small amount of water and flake caustic soda (1-3% of the total mass of reactants) and stir to neutralize the acidic catalyst.
-
Adsorption of Salts: Add magnesium silicate adsorbent to the neutralized mixture to adsorb the salts formed during neutralization.
-
Dehydration and Solvent Removal: Remove the water and solvent under reduced pressure.
-
First Filtration: Filter the mixture under pressure to remove the magnesium silicate and the adsorbed salts.
-
Decolorization: To the filtered product, add alkaline Ca-bentonite and calcium oxide to decolorize the solution and remove any remaining traces of water and acid. Stir for approximately 30 minutes.
-
Second Filtration: Perform a final pressure filtration until the product is clear and transparent.
-
Product Analysis: Analyze the final product for ester content, acid value, color, moisture content, and viscosity to ensure it meets the required specifications.
Quantitative Data for Purification and Product Specifications
The following table provides details on the purification agents and the typical specifications of the final DPHA product.
| Parameter | Value | Reference |
| Purification Agents | ||
| Caustic Soda (for neutralization) | 1-3 wt% of total reactants | [2] |
| Magnesium Silicate (for salt adsorption) | - | [2] |
| Alkaline Ca-bentonite & Calcium Oxide (for decolorization) | 1-6 wt% of total reactants | [2] |
| Final Product Specifications | ||
| Ester Content | > 98% | [2] |
| Acid Value | < 0.2 mgKOH/g | [2] |
| Chromaticity (APHA) | < 50 | [2] |
| Moisture Content | < 0.1% | [2] |
| Viscosity @ 25°C | 7500 - 8200 cps | [2] |
Table 2: Purification Agents and Final Product Specifications.
Alternative Purification Method: Crystallization
For laboratory-scale purification, particularly for obtaining high-purity analytical standards, recrystallization can be an effective method. While specific solvents for DPHA recrystallization are not extensively detailed in the literature, the general principles of crystallization can be applied. The choice of solvent is critical; an ideal solvent would dissolve DPHA at an elevated temperature but have low solubility at room temperature or below. A solvent/anti-solvent system can also be employed.
Logical Relationship in Solvent Selection for Crystallization
The following diagram illustrates the decision-making process for selecting a suitable solvent system for crystallization.
Caption: Solvent Selection Logic for DPHA Crystallization.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and to consult the cited literature for further details. The provided quantitative data and workflows offer a robust starting point for the efficient and high-purity production of DPHA.
References
Spectroscopic Analysis of Dipentaerythritol Hexaacrylate (DPEHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Dipentaerythritol Hexaacrylate (DPEHA), a multifunctional acrylate (B77674) monomer crucial in various applications, including coatings, inks, and 3D printing.[1][2] This document focuses on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) data, presenting them in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring such data are also provided, along with a visualization of a typical workflow involving DPEHA.
Chemical Structure and Properties
This compound (CAS RN: 29570-58-9) is a hexafunctional monomer known for its high reactivity and ability to form densely cross-linked polymers.[1] This high degree of cross-linking imparts desirable properties such as exceptional hardness, scratch resistance, and chemical resistance to the final cured material.[1]
Molecular Formula: C₂₈H₃₄O₁₃[3]
Molecular Weight: 578.57 g/mol
Appearance: Typically a transparent liquid.[4]
Spectroscopic Data
Spectroscopic analysis is essential for the quality control and characterization of DPEHA, ensuring its purity and proper chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of DPEHA. Below are the expected chemical shifts for ¹H and ¹³C NMR.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 6.4 | Doublet of doublets | Trans-alkene proton (-CH=CH₂) |
| ~ 6.1 | Doublet of doublets | Geminal-alkene proton (-CH=CH₂) |
| ~ 5.8 | Doublet of doublets | Cis-alkene proton (-CH=CH₂) |
| ~ 4.2 | Singlet | Methylene protons of the ester group (-O-CH₂-) |
| ~ 3.4 | Singlet | Methylene protons of the ether linkage (-CH₂-O-CH₂-) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 165 | Carbonyl carbon of the ester group (C=O) |
| ~ 131 | Alkene carbon (=CH₂) |
| ~ 128 | Alkene carbon (-CH=) |
| ~ 62 | Methylene carbon of the ester group (-O-CH₂-) |
| ~ 69 | Methylene carbon of the ether linkage (-CH₂-O-CH₂-) |
| ~ 45 | Quaternary carbon |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in DPEHA. The key absorption bands are summarized below.
Table 3: Experimental FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 2853 | C-H | Stretching |
| 1730 | C=O | Stretching of the acrylate ester |
| 1635 | C=C | Stretching of the acrylate double bond |
| 1100 | C-O | Stretching of the ester and ether linkages |
| 810 | =C-H | Out-of-plane bending of the acrylate double bond |
These values are based on experimental data for a polymer system containing DPEHA.[5]
Experimental Protocols
The following are detailed methodologies for conducting NMR and FTIR analysis of DPEHA.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of DPEHA in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy Protocol
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of liquid DPEHA directly onto the ATR crystal. For transmission FTIR, a thin film of the sample can be prepared between two KBr plates.
-
Instrumentation: Use a research-grade FTIR spectrometer equipped with an ATR accessory or a sample holder for transmission measurements.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16-32 scans for both the background and the sample to improve the signal-to-noise ratio.
-
-
Data Processing: Collect a background spectrum of the clean, empty ATR crystal or KBr plates. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow Visualizations
The following diagrams illustrate key processes related to the use and analysis of DPEHA.
Caption: Workflow for the synthesis and purification of this compound (DPEHA).
Caption: General workflow for the UV curing of a DPEHA-based formulation.
References
A Technical Guide to the Solubility of Dipentaerythritol Hexaacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Dipentaerythritol hexaacrylate (DPHA), a key monomer in various industrial applications, including UV/EB curable coatings, inks, and adhesives. Understanding the solubility of DPHA in organic solvents is critical for formulation development, reaction engineering, and final product performance.
Executive Summary
This compound (DPHA) is a multifunctional acrylate (B77674) monomer known for its high reactivity and ability to form densely cross-linked polymers. Its solubility is a fundamental physical property that dictates its compatibility with other components in a formulation and influences the viscosity and application properties of the final product. This document summarizes the known qualitative solubility of DPHA in a range of common organic solvents and provides a detailed experimental protocol for the quantitative determination of its solubility. Due to the proprietary nature of much of the specific quantitative data, this guide focuses on providing the methodology to empower researchers to determine these values in their own laboratory settings.
Solubility Profile of DPHA
DPHA is generally characterized as being insoluble in water but soluble in a variety of organic solvents. The following table summarizes the available qualitative solubility information. It is important to note that quantitative solubility data (e.g., in g/100 mL) for DPHA is not widely published in scientific literature or technical data sheets. The information presented here is based on general statements from chemical suppliers and safety data sheets.
| Solvent Class | Solvent | Solubility |
| Alcohols | Ethanol | Soluble[1][2] |
| Methanol (B129727) | The addition of methanol to non-polar solvents can increase solubility of the precursor, dipentaerythritol. | |
| Ketones | Methyl Ethyl Ketone (MEK) | Expected to be soluble |
| Acetone | Expected to be soluble | |
| Esters | Ethyl Acetate | Expected to be soluble |
| Aromatic Hydrocarbons | Toluene | Soluble[1][2] |
| Benzene | Soluble | |
| Chlorinated Solvents | Chloroform | Soluble |
| Ethers | Diethyl Ether | Expected to be soluble |
| Aliphatic Hydrocarbons | Petroleum Ether | Soluble |
| Cyclohexane | Soluble | |
| Nitriles | Acetonitrile | Soluble |
| Amides | Dimethylformamide (DMF) | Expected to be soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Expected to be soluble |
| Aqueous | Water | Insoluble[1][2] |
Note: "Expected to be soluble" indicates that while not explicitly stated in the reviewed literature for DPHA, solvents of this class are generally good solvents for multifunctional acrylates. Researchers should verify solubility for their specific application.
Experimental Protocol for Determining DPHA Solubility
The following protocol is a comprehensive method for the quantitative determination of DPHA solubility in an organic solvent at a given temperature. This method is adapted from the OECD 105 Test Guideline (Flask Method) and general practices for determining the solubility of viscous monomers.
3.1 Materials and Equipment
-
This compound (DPHA) of known purity
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled orbital shaker or magnetic stirrer with heating plate
-
Thermostatically controlled water bath or incubator
-
Glass flasks with stoppers (e.g., 50 mL or 100 mL)
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the solvent and DPHA volatility.
-
Rotary evaporator (optional, for solvent removal)
-
Vacuum oven
3.2 Experimental Workflow
Caption: Workflow for determining DPHA solubility.
3.3 Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of DPHA that is estimated to be in excess of its solubility limit into a glass flask.
-
Pipette a known volume of the selected organic solvent into the flask.
-
Securely seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a temperature-controlled shaker or on a stirrer in a water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the minimum time required for the concentration of the solution to become constant.
-
After the agitation period, turn off the shaker/stirrer and allow the flask to remain undisturbed at the constant temperature for at least 24 hours to allow any undissolved DPHA to settle.
-
-
Sampling and Sample Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the settled excess DPHA.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any suspended microparticles.
-
Accurately weigh the filtered solution.
-
If necessary, dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of DPHA in the chosen solvent of known concentrations.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.
-
Analyze the filtered and, if necessary, diluted sample solution using the same method.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of DPHA in the analyzed sample.
-
If the sample was diluted, calculate the concentration in the original saturated solution by multiplying by the dilution factor.
-
The solubility can be expressed in various units, such as g/100 mL or weight percent (wt%).
Calculation for g/100 mL: Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) x 100
Calculation for wt%: wt% = (mass of DPHA / total mass of solution) x 100
-
3.4 Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both DPHA and the chosen solvent before commencing any work.
Factors Influencing DPHA Solubility
The solubility of DPHA can be influenced by several factors:
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant. DPHA, with its multiple ester groups, has a degree of polarity and will be more soluble in solvents with similar polarity.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship should be determined experimentally for each DPHA-solvent system.
-
Purity of DPHA: Impurities in the DPHA monomer can affect its solubility characteristics.
-
Presence of Other Solutes: The presence of other components in a formulation can enhance or reduce the solubility of DPHA due to co-solvency or anti-solvent effects.
Logical Relationships in Formulation
The solubility of DPHA is a critical parameter in the formulation of products like UV-curable coatings. The following diagram illustrates the logical dependencies.
Caption: DPHA solubility's impact on formulation.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. These insights are essential for researchers and professionals in the development of advanced materials and formulations.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Dipentaerythritol Hexaacrylate (DPHA)
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Dipentaerythritol Hexaacrylate (DPHA), a hexafunctional acrylate (B77674) monomer widely utilized as a high-performance crosslinking agent. DPHA is integral to the formulation of advanced materials, particularly in UV-curable coatings and inks, where it imparts exceptional hardness, wear resistance, and chemical durability.[1][2] An understanding of its thermal properties is crucial for determining processing parameters, predicting material lifetime, and ensuring safe handling and disposal.
Thermal Stability of DPHA
This compound is chemically stable under standard storage and handling conditions.[3] However, it is susceptible to polymerization when exposed to heat, light, or polymerization initiators like peroxides. The thermal degradation of polymers containing DPHA has been observed to occur at elevated temperatures.
Thermogravimetric analysis (TGA) of a macroporous scaffold composed of poly(pentaerythritol tetrakis(3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate) and alpha hydroxyapatite (B223615) (HA) revealed that the polymer component degrades approximately between 300–460 °C.[4] The inclusion of HA as a filler was found to enhance the thermal stability of the polymer, as evidenced by a decrease in the percentage of decomposition with increasing HA content.[4]
| HA Weight Percentage (%) | Polymer Decomposition (%) |
| 0 | 94.21 |
| 5 | 90.31 |
| 10 | 84.22 |
| 15 | 77.15 |
Table 1: Thermal decomposition of poly(TT/DPEHA/HA)HIPEs at varying hydroxyapatite concentrations.[4]
Another source indicates that DPHA has a glass transition temperature (Tg) of 90 °C.[5]
Experimental Protocols
A detailed experimental protocol for the thermogravimetric analysis of DPHA-containing polymers is provided below, based on methodologies cited in the literature.
-
Objective: To determine the thermal stability and decomposition temperature of the material.
-
Instrumentation: A NETZSCH STA 449 F3 Jupiter instrument or a similar thermal analyzer can be used.[4]
-
Sample Preparation: Samples are prepared as required by the specific study. For instance, in the analysis of poly(TT/DPEHA/HA)HIPEs, the cured polymer scaffold was used.[4]
-
Analysis Conditions:
-
Temperature Range: The analysis is typically conducted over a temperature range sufficient to cover the degradation of the material, for example, from room temperature up to 600 °C or higher.
-
Heating Rate: A controlled heating rate is applied, often in the range of 10-20 °C/min.
-
Atmosphere: The experiment is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidative degradation, or in an oxidative atmosphere (e.g., air) if those conditions are of interest.
-
-
Data Collection: The instrument measures the change in mass of the sample as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature), and the derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]
Degradation Profile of DPHA
The degradation of DPHA can proceed through several pathways, influenced by environmental factors.
-
Thermal Decomposition: At elevated temperatures, DPHA and polymers derived from it will undergo thermal decomposition.[1] This process can lead to the formation of hazardous products, including carbon monoxide, carbon dioxide, dense smoke, acrylate monomers, aldehydes, and other organic acids.[1][3]
-
Hydrolytic Degradation: The ester linkages present in the DPHA molecule are susceptible to hydrolysis, which is the chemical breakdown of the polymer chains through reaction with water.[1]
-
Biodegradation: The breakdown of DPHA-based materials by microorganisms such as bacteria and fungi is another potential degradation pathway.[1]
References
- 1. This compound (DPHA) [benchchem.com]
- 2. This compound (DPHA) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. mdpi.com [mdpi.com]
- 5. en.xinsuvn.com [en.xinsuvn.com]
Navigating the Laboratory Landscape with DPHA: A Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling Dipentaerythritol Hexaacrylate (DPHA) in a laboratory setting. DPHA, a hexafunctional acrylate (B77674) monomer, is increasingly utilized in various research and development applications, particularly in the formulation of UV and electron beam (EB) curable coatings, inks, and adhesives due to its ability to impart high hardness, scratch resistance, and rapid curing properties.[1][2] This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to handle DPHA safely, minimizing exposure risks and ensuring a secure laboratory environment.
Chemical and Physical Properties
Understanding the fundamental properties of DPHA is the first step toward safe handling. A summary of its key characteristics is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | DPHA Monomer; 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | [1] |
| CAS Number | 29570-58-9 | [1] |
| Molecular Formula | C₂₈H₃₄O₁₃ | [3] |
| Appearance | Colorless to pale yellow transparent liquid | [1][4] |
| Viscosity | Relatively high compared to lower functionality acrylates | [4] |
| Solubility | Limited water solubility; soluble in polar organic solvents (e.g., alcohols, ketones, esters) | [4] |
| Flash Point | 113 °C (closed cup) | [2] |
Health Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), DPHA is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimize the risks associated with DPHA.
Engineering Controls
-
Ventilation: Work with DPHA should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[6]
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling DPHA.[8] The following PPE should be worn:
| PPE Type | Specification | Reference(s) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | [9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently. | [9][10] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. In cases of potential significant splashing, chemical-resistant coveralls may be necessary. | [10] |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is not typically required. If aerosols are generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used. | [5] |
Storage Requirements
-
Containers: Store DPHA in tightly sealed, light-resistant containers.[11]
-
Temperature: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[11] Uncontrolled polymerization can occur at elevated temperatures.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[5]
-
Inhibitors: DPHA is typically supplied with a polymerization inhibitor. It is crucial to store the material under conditions that maintain the effectiveness of the inhibitor, such as in the presence of oxygen (air) in the container's headspace.[11]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention. | [2][11] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [2][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][11] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2]
-
Specific Hazards: Hazardous combustion products may include carbon oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation.[12][13]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[14]
-
Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the absorbed material into a suitable, labeled container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal.[13]
Waste Disposal
Dispose of DPHA and any contaminated materials in accordance with all applicable federal, state, and local regulations.[9] Do not dispose of it in drains or the environment.
Experimental Protocols and Workflows
While specific experimental protocols will vary depending on the research application, a general workflow for a UV-curing experiment involving DPHA is outlined below.
Representative Experimental Workflow for UV Curing of a DPHA Formulation
References
- 1. researchgate.net [researchgate.net]
- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. mdpi.com [mdpi.com]
- 4. Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. allnex.com [allnex.com]
- 7. researchgate.net [researchgate.net]
- 8. 24d.info [24d.info]
- 9. How Does A Photoinitiator Work [qinmuchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to Dipentaerythritol Hexaacrylate (DPHA): Commercial Suppliers, Purity Grades, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dipentaerythritol hexaacrylate (DPHA), a highly functional monomer crucial for creating crosslinked polymer networks. This document details commercially available suppliers, their respective purity grades, and key technical specifications to aid in the selection of appropriate materials for research and development, with a particular focus on biomedical applications such as drug delivery and tissue engineering.
Commercial Suppliers and Purity Grades
This compound is available from a range of chemical suppliers, offering various purity grades suitable for different applications, from industrial coatings to specialized biomedical research. The purity and associated specifications, such as viscosity, inhibitor content, and acid value, are critical parameters that can influence the kinetics of polymerization and the final properties of the resulting polymer network.
Below is a summary of prominent commercial suppliers and the typical purity grades and specifications offered for DPHA.
| Supplier | Grade/Product Name | Purity (%) | Viscosity (cps @ 25°C) | Inhibitor (ppm) | Color (APHA) | Acid Value (mg KOH/g) |
| Sigma-Aldrich | This compound | 95 | Not Specified | Not Specified | Not Specified | Not Specified |
| Dipentaerythritol penta-/hexa-acrylate | Not Specified | Not Specified | ≤650 (MEHQ) | Not Specified | Not Specified | |
| TCI Chemicals | This compound (stabilized with MEHQ) | >97.0 | Not Specified | Not Specified | Colorless to Light yellow to Light orange clear liquid | Not Specified |
| Sincere Chemical | This compound | ≥99.0 | Not Specified | Not Specified | Colorless viscous liquid | Not Specified |
| ChemicalBook User Upload | AgiSyn 2830 (DPE6A) | ≥99 | 3000-7000 | ≤500 | ≤150 | ≤1.0 |
| Industrial Grade | Not Specified | 4000-7000 | Not Specified | Not Specified | Not Specified | |
| Alfa Chemistry | This compound (stabilized with MEHQ) | >97.0 | Not Specified | Not Specified | Colorless to Light Yellow to Light Orange Clear Liquid | Not Specified |
| Dipentaerythritol pentaacrylate (mixture of tetra-,penta-,hexaacrylate) | Technical | Not Specified | Not Specified | Liquid | Not Specified | |
| Clearsynth | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Specifications can vary by batch and supplier. It is highly recommended to consult the supplier's specific technical data sheet (TDS) and certificate of analysis (CoA) for the most accurate and up-to-date information.[1][2]
Experimental Protocols for Biomedical Applications
DPHA's ability to form highly crosslinked hydrogels through photopolymerization makes it a valuable tool in drug delivery and tissue engineering research.[1] The following protocols are generalized methodologies based on common practices in the field for creating and characterizing DPHA-based hydrogels.
Protocol for Hydrogel Synthesis via Photopolymerization
This protocol outlines the steps for fabricating a DPHA-based hydrogel for potential use as a drug delivery vehicle or tissue engineering scaffold.
Materials:
-
This compound (DPHA)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, Irgacure 1173)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Hydrophobic drug (for encapsulation studies)
-
Solvent for the drug (e.g., DMSO, ethanol)
-
UV light source (365 nm)
-
Molds (e.g., PDMS molds of desired dimensions)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
In a clean, amber vial, dissolve the photoinitiator in the DPHA monomer. A typical concentration for the photoinitiator is 0.5-2% (w/w) relative to the monomer.
-
If encapsulating a hydrophobic drug, dissolve the drug in a minimal amount of a suitable solvent first. Then, add this solution to the DPHA/photoinitiator mixture.
-
Vortex or sonicate the mixture until a homogenous solution is achieved.
-
-
Casting and Curing:
-
Pipette the pre-polymer solution into the molds.
-
Expose the molds to UV light (e.g., 365 nm) for a specified duration. The curing time will depend on the UV intensity, the concentration of the photoinitiator, and the thickness of the hydrogel. This can range from a few seconds to several minutes.[1]
-
The liquid pre-polymer solution will transform into a solid, crosslinked hydrogel network.[1]
-
-
Post-Curing Processing:
-
Carefully remove the cured hydrogels from the molds.
-
Wash the hydrogels extensively with a suitable solvent (e.g., ethanol (B145695) followed by PBS) to remove any unreacted monomer and photoinitiator.
-
For drug delivery studies, the washing steps should be analyzed to quantify any drug that leached out during this process.
-
Store the hydrogels in PBS at an appropriate temperature (e.g., 4°C) until further characterization.
-
Protocol for Characterization of DPHA Hydrogels
a) Swelling Behavior:
-
Lyophilize the washed hydrogels to obtain their dry weight (W_d).
-
Immerse the dry hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.
b) In Vitro Drug Release:
-
Place the drug-loaded hydrogels in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release as a percentage of the initial drug loading.
c) Biocompatibility Assessment (In Vitro Cytotoxicity):
This protocol is a general guideline for assessing the cytotoxicity of the DPHA hydrogel using an indirect extract method based on ISO 10993-5 standards.
-
Material Extraction:
-
Sterilize the DPHA hydrogels (e.g., using ethylene (B1197577) oxide or gamma irradiation).
-
Incubate the sterile hydrogels in a cell culture medium (e.g., DMEM) at a ratio of surface area to medium volume (e.g., 3 cm²/mL) for 24-72 hours at 37°C to create an extract.
-
-
Cell Culture and Exposure:
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts or human dermal fibroblasts) to near-confluency.
-
Replace the standard culture medium with the material extract.
-
Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
-
Assessment of Cell Viability:
-
After a 24-hour incubation period, assess cell viability using a quantitative assay such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
-
Cell morphology can also be observed using light microscopy.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
References
CAS number and molecular structure of Dipentaerythritol hexaacrylate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dipentaerythritol (B87275) hexaacrylate (DPHA), a multifunctional acrylate (B77674) monomer. It details its chemical identity, physicochemical properties, synthesis, and key applications relevant to scientific research and development.
Chemical Identity and Molecular Structure
Dipentaerythritol hexaacrylate, commonly known as DPHA, is a high-functionality monomer recognized for its role as a premium crosslinking agent.[1] Its structure features six acrylate functional groups, which allows for the formation of densely crosslinked polymer networks upon polymerization.[1][2][3] This high crosslink density imparts exceptional hardness, chemical resistance, and thermal stability to the resulting materials.[1][2]
-
IUPAC Name: [3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate[2][8]
-
Synonyms: DPHA, 2-[[3-(Acryloyloxy)-2,2-bis[(acryloyloxy)methyl]propoxy]methyl]-2-[(acryloyloxy)methyl]-1,3-propanediyl Diacrylate[4]
Physicochemical and Quantitative Data
DPHA is typically a colorless to pale yellow viscous liquid.[3][9] It is insoluble in water but soluble in some organic solvents like ethanol (B145695) and toluene (B28343).[9] A summary of its key quantitative properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 578.56 g/mol | [][9][10] |
| Density | ~1.184 g/cm³ (Predicted) | [3][9] |
| Boiling Point | 640.7 ± 55.0 °C at 760 mmHg (Predicted) | [3][9] |
| Flash Point | 266.2 °C | [3] |
| Polar Surface Area | 167.03 Ų | [3] |
| Refractive Index | 1.494 | [3] |
Synthesis and Experimental Protocol
The primary method for synthesizing this compound is through the esterification of dipentaerythritol with acrylic acid.[9][11] This reaction is typically conducted in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate groups.
Experimental Protocol: Esterification of Dipentaerythritol
A common laboratory-scale synthesis involves the following key steps:
-
Reactant Charging: Dipentaerythritol and a molar excess of acrylic acid are charged into a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a Dean-Stark trap.
-
Solvent and Catalyst Addition: A solvent such as toluene is added to facilitate azeotropic removal of water, a byproduct of the esterification. An acid catalyst, like p-toluenesulfonic acid, is introduced.[9]
-
Inhibitor Addition: A polymerization inhibitor is added to prevent the acrylic acid and the product from polymerizing at elevated temperatures.
-
Reaction: The mixture is heated to reflux. The water produced during the reaction is continuously removed as an azeotrope with the solvent. The reaction progress is monitored until the theoretical amount of water is collected.
-
Purification: After the reaction is complete, the mixture is cooled. The catalyst is neutralized, and the solution is washed to remove unreacted acid and other impurities. The solvent is then removed under reduced pressure to yield the final DPHA product.
One study identified optimal reaction conditions as using p-toluenesulfonic acid as a catalyst, toluene as the solvent, with a molar ratio of acid to alcohol of 7.2:1, reacting for 4 hours, which resulted in a yield of 71.4%.[9]
Caption: General workflow for the synthesis of DPHA via esterification.
Applications in Research and Development
DPHA's unique properties make it a valuable component in various advanced applications. Its high reactivity and ability to form dense, stable networks are particularly advantageous.[1][3]
-
UV/EB Curable Coatings and Inks: DPHA is a key monomer in radiation-curable formulations. It provides exceptional surface hardness, scratch resistance, and chemical durability to coatings for wood, plastics, and metals.[1][2][12]
-
Adhesives: It is used as a crosslinking agent to enhance the mechanical properties and bonding strength of structural and pressure-sensitive adhesives.[2][11]
-
3D Printing and Additive Manufacturing: In photopolymer resins for 3D printing, DPHA's high functionality and rapid curing contribute to the creation of mechanically strong and dimensionally stable parts.[1]
-
Biomedical Applications: Research has shown DPHA's utility in creating biocompatible polymer scaffolds for tissue engineering. These scaffolds have been demonstrated to support cell adhesion and proliferation, indicating potential for applications like bone tissue regeneration.[1]
-
Drug Development: In the context of drug development, DPHA serves as a fully characterized reference standard for analytical method development and validation, particularly for API Acrylic Acid and its derivatives.[6] It is also used in the preparation of UV-curable emulsions for potential drug delivery systems.[8]
References
- 1. This compound (DPHA) [benchchem.com]
- 2. Buy this compound | 29570-58-9 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 29570-58-9 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 29570-58-9 [sigmaaldrich.com]
- 6. This compound - CAS - 29570-58-9 | Axios Research [axios-research.com]
- 8. veeprho.com [veeprho.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 29570-58-9 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
The Core Mechanism of Free Radical Polymerization of Dipentaerythritol Hexaacrylate (DPHA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentaerythritol hexaacrylate (DPHA) is a hexafunctional monomer renowned for its ability to form highly cross-linked polymer networks upon polymerization. This property imparts exceptional hardness, scratch resistance, and chemical stability to the resulting materials, making it a valuable component in a wide array of applications, including industrial coatings, inks, adhesives, and, increasingly, in the biomedical field for the fabrication of polymer scaffolds. The most prevalent method for polymerizing DPHA is through free radical photopolymerization, a rapid and efficient process initiated by ultraviolet (UV) light. This technical guide provides a comprehensive overview of the core mechanism of free radical polymerization of DPHA, with a focus on the kinetic aspects, experimental protocols for its characterization, and the underlying reaction pathways.
The Three Stages of Free Radical Polymerization
The free radical polymerization of DPHA, like other vinyl monomers, proceeds via a chain reaction mechanism that can be divided into three fundamental stages: initiation, propagation, and termination.
Initiation
The initiation phase involves the generation of free radicals, which are highly reactive chemical species with an unpaired electron. In the context of DPHA photopolymerization, this is typically achieved through the use of a photoinitiator. Photoinitiators are molecules that, upon absorption of UV light, undergo a photochemical reaction to produce free radicals.
There are two primary types of photoinitiators:
-
Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon absorbing UV light to form two free radicals.
-
Type II (Hydrogen Abstraction): These systems require a co-initiator, typically a hydrogen donor, from which the photo-excited initiator abstracts a hydrogen atom to form a radical.
The generated free radical (R•) then attacks the carbon-carbon double bond of a DPHA monomer molecule, initiating the polymer chain.
Propagation
During the propagation stage, the newly formed monomer radical adds to another DPHA monomer in a sequential manner. This process is repeated, leading to the rapid growth of the polymer chain. Due to the hexa-functionality of DPHA, each monomer unit can be incorporated into multiple growing chains, leading to the formation of a densely cross-linked three-dimensional network. This cross-linking is responsible for the desirable physical and chemical properties of the cured DPHA polymer.
Termination
The growth of the polymer chains is eventually terminated through several possible mechanisms:
-
Combination (or Coupling): Two growing polymer chain radicals react to form a single, non-reactive polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two terminated polymer chains, one with a saturated end group and the other with an unsaturated end group.
The termination process is highly dependent on the mobility of the growing polymer chains. As the polymerization of DPHA proceeds, the viscosity of the system increases dramatically, and the polymer network becomes more rigid. This increased viscosity hinders the diffusion of the large polymer radicals, making termination reactions less frequent. This phenomenon, known as the gel effect or Trommsdorff-Norrish effect, can lead to a significant increase in the rate of polymerization and the final molecular weight of the polymer.
Visualizing the Polymerization Pathway
The following diagram illustrates the fundamental steps in the free radical polymerization of DPHA.
An In-Depth Technical Guide to the Photopolymerization Kinetics of Dipentaerythritol Hexaacrylate (DPHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the photopolymerization kinetics of Dipentaerythritol hexaacrylate (DPHA), a key monomer in the formulation of biocompatible and drug delivery systems. This document details the underlying reaction mechanisms, experimental methodologies for kinetic analysis, and the influence of key process parameters on the polymerization behavior.
Introduction to DPHA Photopolymerization
This compound (DPHA) is a highly functional monomer known for its ability to form densely cross-linked polymer networks upon exposure to ultraviolet (UV) or visible light in the presence of a suitable photoinitiator. This rapid, spatially and temporally controllable polymerization process, known as photopolymerization, is advantageous for a variety of applications, including the fabrication of medical devices, dental materials, and controlled-release drug delivery matrices.
The kinetics of DPHA photopolymerization are complex, characterized by autoacceleration and autodeceleration phenomena, and are highly dependent on formulation and processing variables. A thorough understanding of these kinetics is critical for optimizing material properties, ensuring complete conversion, and controlling the final network structure.
The Mechanism of Free-Radical Photopolymerization
The photopolymerization of DPHA, like other acrylate (B77674) monomers, proceeds via a free-radical chain-growth mechanism. This process can be broken down into three primary stages: initiation, propagation, and termination.
-
Initiation: This stage begins with the absorption of photons by a photoinitiator molecule, which then undergoes cleavage to generate highly reactive free radicals. These primary radicals subsequently react with a DPHA monomer to initiate the polymerization chain.
-
Propagation: The newly formed monomer radical rapidly adds to other DPHA molecules, propagating the polymer chain and leading to the formation of a cross-linked network.
-
Termination: The growth of the polymer chains is eventually terminated through various mechanisms, including bimolecular recombination or disproportionation of radical species.
Figure 1: Free-Radical Photopolymerization Mechanism.
Quantitative Analysis of Photopolymerization Kinetics
The kinetic behavior of DPHA photopolymerization is influenced by several factors, including the concentration of the photoinitiator, the intensity of the light source, and the reaction temperature. The following tables summarize representative quantitative data for multifunctional acrylates, which provide insights into the expected kinetic trends for DPHA.
Table 1: Influence of Light Intensity on Polymerization Rate and Conversion of Multifunctional Acrylates. [1][2]
| Light Intensity (mW/cm²) | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) |
| 5 | 0.08 | 68 |
| 10 | 0.15 | 72 |
| 20 | 0.28 | 75 |
| 40 | 0.55 | 78 |
Data is representative for a typical multifunctional acrylate system and illustrates the general trend. Actual values for DPHA may vary depending on the specific experimental conditions.
Table 2: Effect of Photoinitiator Concentration on Photopolymerization Kinetics of Multifunctional Acrylates.
| Photoinitiator Conc. (wt%) | Maximum Polymerization Rate (s⁻¹) | Time to Reach Max. Rate (s) | Final Conversion (%) |
| 0.5 | 0.12 | 8 | 65 |
| 1.0 | 0.25 | 5 | 73 |
| 2.0 | 0.48 | 3 | 79 |
Data is representative for a typical multifunctional acrylate system and illustrates the general trend. Actual values for DPHA may vary depending on the specific experimental conditions.
Table 3: Temperature Dependence of Photopolymerization Kinetics for Multifunctional Acrylates. [3]
| Temperature (°C) | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) |
| 25 | 0.20 | 70 |
| 40 | 0.35 | 78 |
| 60 | 0.60 | 85 |
Data is representative for a typical multifunctional acrylate system and illustrates the general trend. Actual values for DPHA may vary depending on the specific experimental conditions.
Experimental Protocols for Kinetic Analysis
Accurate characterization of DPHA photopolymerization kinetics relies on precise experimental techniques. The following sections detail the methodologies for the most common analytical methods.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the disappearance of the acrylate double bond (C=C) in real-time, providing a direct measure of monomer conversion.
Experimental Protocol:
-
Sample Preparation: A thin film of the DPHA formulation (containing a known concentration of photoinitiator) is prepared between two transparent salt plates (e.g., KBr or NaCl).
-
Instrument Setup: The sample is placed in the FTIR spectrometer, and the instrument is configured for rapid, continuous scanning.
-
Initiation: The sample is irradiated with a UV/Vis light source of a specific intensity and wavelength.
-
Data Acquisition: FTIR spectra are collected at regular intervals throughout the polymerization process.
-
Data Analysis: The decrease in the area of the acrylate C=C peak (typically around 1635 cm⁻¹ and 810 cm⁻¹) is monitored and correlated to the degree of conversion over time.[4]
Figure 2: Experimental Workflow for RT-FTIR Analysis.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction, providing information about the rate of polymerization and the total heat of reaction, which can be related to the overall conversion.[2][4]
Experimental Protocol:
-
Sample Preparation: A small amount of the DPHA formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the Photo-DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
Isothermal Equilibration: The sample is brought to the desired isothermal reaction temperature.
-
Initiation: The sample is exposed to a UV/Vis light source of a defined intensity and wavelength.
-
Data Acquisition: The heat flow is recorded as a function of time.
-
Data Analysis: The polymerization rate is calculated from the heat flow, and the total conversion is determined by integrating the area under the exotherm peak.[2][4]
Figure 3: Experimental Workflow for Photo-DSC Analysis.
Photo-Rheology
Photo-rheology is used to monitor the changes in the viscoelastic properties of the DPHA formulation as it transitions from a liquid to a solid during polymerization. This technique is particularly useful for determining the gel point, which is the point at which a continuous polymer network is formed.
Experimental Protocol:
-
Sample Preparation: The liquid DPHA formulation is placed between the parallel plates of a rheometer. The top plate is typically made of a UV-transparent material like quartz.
-
Instrument Setup: The rheometer is configured to apply a small oscillatory shear to the sample at a constant frequency and strain.
-
Initiation: The sample is irradiated with a UV/Vis light source through the transparent top plate.
-
Data Acquisition: The storage modulus (G') and loss modulus (G'') are monitored as a function of time.
-
Data Analysis: The gel point is identified as the time at which G' and G'' crossover. The evolution of the moduli provides information about the network formation and final mechanical properties.
Figure 4: Experimental Workflow for Photo-Rheology.
Logical Relationships in Kinetic Analysis
The selection of an appropriate analytical technique and the interpretation of the resulting data depend on the specific research question. The following diagram illustrates the logical relationships between experimental variables, measured parameters, and the derived kinetic information.
Figure 5: Interplay of Variables in Kinetic Studies.
Conclusion
The photopolymerization of DPHA is a versatile and efficient method for creating highly cross-linked polymer networks for advanced applications. A comprehensive understanding of the reaction kinetics is essential for controlling the final material properties. This technical guide has provided an in-depth overview of the photopolymerization mechanism, summarized key quantitative kinetic data from related systems, detailed the primary experimental techniques for kinetic analysis, and illustrated the logical relationships involved in these studies. By applying the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can effectively characterize and optimize the photopolymerization of DPHA for their specific needs.
References
Unlocking the Potential of Multifunctional Acrylates: A Technical Guide to DPHA in Research Applications
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of biomedical research and drug development, the quest for advanced materials with tunable properties is paramount. Dipentaerythritol Hexaacrylate (DPHA), a multifunctional acrylate, is emerging as a versatile platform for a myriad of research applications, from sophisticated drug delivery systems to regenerative medicine. This technical guide provides an in-depth exploration of DPHA's potential, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its unique characteristics.
This compound is a highly reactive monomer that, upon polymerization, forms a densely cross-linked polymer network. This inherent structural characteristic imparts exceptional hardness, scratch and abrasion resistance, and chemical stability.[1] These properties, traditionally leveraged in coatings and inks, are now being exploited in the biomedical field where durability and biocompatibility are critical.
Core Applications in Research
The research applications of DPHA are expanding rapidly, with significant promise in the following areas:
-
Tissue Engineering and 3D Bioprinting: The ability to form robust, biocompatible scaffolds makes DPHA an attractive candidate for tissue engineering.[2] Its rapid photopolymerization allows for the encapsulation of cells within hydrogel structures with high fidelity, a key requirement for 3D bioprinting of functional tissues.[3][4][5] Researchers are exploring DPHA-based bioinks for the fabrication of complex tissue constructs, such as cartilage, where mechanical strength and cell viability are crucial.[3][4]
-
Drug Delivery Systems: The cross-linked network of DPHA can be engineered to control the release of therapeutic agents.[6] DPHA-based nanoparticles and microparticles are being investigated as carriers for targeted drug delivery, offering the potential for sustained release and improved therapeutic efficacy. The formulation of these nanoparticles can be achieved through methods like emulsification-solvent evaporation.[7][8]
-
Chromatography and Separation Sciences: DPHA's high cross-link density and stability are advantageous in the preparation of monolithic columns for high-performance liquid chromatography (HPLC). These columns exhibit excellent separation efficiency for biomolecules, including proteins.
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize key quantitative properties of DPHA-based materials.
| Property | Value | Test Method | Reference |
| Mechanical Properties | |||
| Young's Modulus | Varies with formulation (e.g., 1135 kPa - 175 kPa for similar systems) | Tensile Testing (ASTM D638) | [9][10] |
| Compressive Modulus | Dependent on cross-linking density and water content | Compression Testing (ASTM D575) | [9] |
| Swelling Properties | |||
| Swelling Ratio | Dependent on cross-linker concentration and polymer network | Gravimetric Analysis | [11][12][13][14][15] |
| Equilibrium Water Content | 83-90% for similar hydrogel systems | Gravimetric Analysis | [13] |
Table 1: Mechanical and Swelling Properties of DPHA-based Hydrogels. The properties are highly tunable based on the specific formulation and cross-linking conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for working with DPHA.
Synthesis of DPHA Hydrogels for 3D Cell Culture
This protocol describes the fabrication of a DPHA-based hydrogel suitable for encapsulating cells.
Materials:
-
This compound (DPHA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
Cell suspension in culture medium
Procedure:
-
Prepare a prepolymer solution by dissolving the desired concentration of DPHA and photoinitiator in PBS.
-
Sterilize the prepolymer solution by filtration through a 0.22 µm filter.
-
Mix the sterile prepolymer solution with the cell suspension at a desired cell density.
-
Pipette the cell-laden prepolymer solution into a mold of the desired shape.
-
Expose the solution to UV light (e.g., 365 nm) for a specified time to initiate photopolymerization. The exposure time will depend on the photoinitiator concentration and light intensity.
-
After polymerization, gently remove the hydrogel scaffold from the mold and place it in a sterile culture medium.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol, based on ISO 10993-5, assesses the potential cytotoxicity of DPHA-based materials.[3][16][17]
Materials:
-
DPHA-based material (e.g., hydrogel scaffold)
-
L929 fibroblast cell line (or other appropriate cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol (B130326) with 0.04 M HCl
-
96-well cell culture plates
Procedure:
-
Prepare extracts of the DPHA-based material by incubating it in a cell culture medium for 24 hours at 37°C.
-
Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared material extracts. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubate the cells with the extracts for 24-48 hours.
-
After incubation, remove the extracts and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of acidified isopropanol to each well to dissolve the formazan crystals.[11][18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Signaling Pathways and Experimental Workflows
The interaction of biomaterials with cells at a molecular level is of significant interest. While direct evidence of DPHA modulating specific signaling pathways is an active area of research, its use as a scaffold material allows for the investigation of cellular responses, including the activation or inhibition of key pathways involved in tissue regeneration, such as the TGF-β pathway in chondrocytes.[10][19][20][21][22][23][24]
Below are graphical representations of a relevant signaling pathway and a typical experimental workflow using Graphviz (DOT language).
Future Directions
The potential of DPHA in research is vast and continues to grow. Future research will likely focus on:
-
Advanced Bioink Formulations: Combining DPHA with natural polymers like gelatin or hyaluronic acid to create bioinks with enhanced biocompatibility and bioactivity for 3D bioprinting complex tissues.[3][4][25][26]
-
Stimuli-Responsive Drug Delivery: Developing "smart" DPHA-based hydrogels that release drugs in response to specific physiological cues, such as pH or temperature changes.
-
Investigating Cell-Material Interactions: Elucidating the specific signaling pathways modulated by DPHA-based materials to better control cell fate and tissue regeneration. This includes detailed gene expression analysis of cells cultured on these scaffolds.
As research in multifunctional acrylates progresses, DPHA is poised to become an indispensable tool for scientists and drug development professionals, enabling innovations that will shape the future of medicine.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances of Hydrogel-Based Bioprinting for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D bioprinting nano-enabled bioink to generate cartilage for articular cartilage repair – RESTORE [restoreproject.eu]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. 3D Bioprinting: An Innovative Approach to Promote Cartilage Regeneration - ICJS - International Collegiate Journal of Science [icjs.us]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scribe.com [scribe.com]
- 9. thesis.unipd.it [thesis.unipd.it]
- 10. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chondrogenic Gene Expression Differences between Chondrocytes from Osteoarthritic and Non-OA Trauma Joints in a 3D Collagen Type I Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 21. mdpi.com [mdpi.com]
- 22. TGF-β/Smad3 Signals Repress Chondrocyte Hypertrophic Differentiation and Are Required for Maintaining Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]
- 24. TGF-beta signaling in chondrocyte terminal differentiation and osteoarthritis: modulation and integration of signaling pathways through receptor-Smads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Advanced 3D-Printing Bioinks for Articular Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination and validation of reference gene stability for qPCR analysis in polysaccharide hydrogel-based 3D chondrocytes and mesenchymal stem cell cultural models - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to UV-curable monomers and crosslinkers.
An In-depth Technical Guide to UV-Curable Monomers and Crosslinkers for Researchers and Drug Development Professionals
Introduction to UV Curing Technology
Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or "dry" inks, coatings, or adhesives.[1][2] The process involves a chemical reaction where liquid monomers and oligomers are converted into a solid, crosslinked polymer network upon exposure to UV radiation.[1][3] This technology is recognized as a green and sustainable method due to its solvent-free formulations, low-temperature processing, and rapid cure speeds, which minimize energy consumption and volatile organic compound (VOC) emissions.[1][4] For researchers and drug development professionals, UV curing offers unparalleled control for fabricating complex structures like hydrogels, microfluidics, and biocompatible coatings with high spatial and temporal precision.[5][6]
Core Components of a UV-Curable Formulation
A typical UV-curable formulation is a synergistic blend of several components:
-
Oligomers: These are moderately low molecular weight polymers that form the backbone of the final cured material and largely determine its core properties, such as flexibility, toughness, and chemical resistance.[7] Common types include epoxy acrylates, urethane (B1682113) acrylates, and polyester (B1180765) acrylates.[2]
-
Monomers and Crosslinkers: Monomers are low molecular weight, reactive molecules that function as diluents to control the viscosity of the formulation for processing.[7][8] They also participate in the polymerization and influence the final properties of the network.[7][8] Multifunctional monomers (those with two or more reactive groups) act as crosslinkers, creating the three-dimensional polymer network that gives the material its strength and durability.[1]
-
Photoinitiators: These compounds are essential for the curing process. When they absorb UV light, they generate reactive species—either free radicals or strong acids—that initiate the polymerization of the monomers and oligomers.[3] The choice of photoinitiator depends on the desired curing mechanism.[1]
-
Additives: Various additives can be included in small amounts (typically 1-3%) to modify specific properties of the formulation or the final product, such as flow, slip, or adhesion.[2]
UV Curing Mechanisms
The conversion from liquid to solid is driven by one of two primary photochemical mechanisms: Free-Radical Polymerization or Cationic Polymerization.
Free-Radical Polymerization
This is the most common mechanism used in UV curing, particularly for acrylate- and methacrylate-based systems.[3] The process occurs in three main stages:
-
Initiation: A photoinitiator molecule absorbs UV light and cleaves, generating highly reactive free radicals.[9]
-
Propagation: The free radical attacks the double bond (C=C) of a monomer or oligomer, adding to it and creating a new, larger radical. This new radical then continues to react with other monomers, rapidly propagating a polymer chain.[9]
-
Termination: The polymerization process stops when two growing radical chains combine or disproportionate.[9]
A significant challenge in free-radical curing is oxygen inhibition , where atmospheric oxygen scavenges the initial free radicals, slowing or preventing cure, especially at the surface.[9][10][11]
Caption: Workflow of Free-Radical UV Curing.
Cationic Polymerization
Cationic curing is typically used for epoxy, oxetane, and vinyl ether chemistries.[9] It also proceeds through distinct stages but with different reactive species:
-
Initiation: Cationic photoinitiators, often diaryliodonium or triarylsulfonium salts, absorb UV light to generate a superacid (a strong Brønsted or Lewis acid).[9][12]
-
Propagation: This acid protonates or reacts with a monomer (e.g., opens an epoxy ring), creating a positively charged active center (a cation).[9] This cation then proceeds to react with other monomers, propagating the polymer chain.
-
Termination: True termination is less common in cationic polymerization. The reaction can continue even after the UV light source is removed, a phenomenon known as "dark cure" or "living polymerization."[9][13] The chains remain active until quenched by a nucleophilic impurity, such as water.[9]
Cationic systems are not susceptible to oxygen inhibition but can be inhibited by moisture and alkaline substances.[9][14] They generally exhibit lower shrinkage and better adhesion than free-radical systems.[14]
Caption: Workflow of Cationic UV Curing.
Comparison of Curing Mechanisms
| Feature | Free-Radical Curing | Cationic Curing |
| Reactive Species | Free Radicals (R•) | Cations / Strong Acids (H+) |
| Common Monomers | Acrylates, Methacrylates, Styrenics[3][9][15] | Epoxies, Vinyl Ethers, Oxetanes[9][15] |
| Curing Speed | Very Fast[9][10] | Slower than free-radical[9][10] |
| Oxygen Inhibition | Significant; requires inert atmosphere for best results[9][10] | None[3][9] |
| Moisture Sensitivity | Low | High; moisture can quench the reaction[9][14] |
| Volume Shrinkage | High (e.g., ~20%)[14] | Low (e.g., ~4%)[14] |
| Adhesion | Good | Excellent, especially on metals and plastics[14] |
| Post-Cure ("Dark Cure") | Negligible[13] | Significant; reaction continues after UV exposure stops[9][13] |
Types of UV-Curable Monomers and Crosslinkers
Monomers are classified based on their chemical structure and functionality (the number of reactive groups per molecule). Functionality is a critical parameter as it dictates the crosslink density of the final polymer.[11]
-
Monofunctional Monomers (Functionality = 1): These reduce viscosity and add properties like flexibility and adhesion.[7][8] They terminate polymer chains and can lower the overall crosslink density.
-
Difunctional Monomers (Functionality = 2): Offer a balance of properties, contributing to chain extension and crosslinking while effectively reducing viscosity.[8]
-
Multifunctional Monomers (Functionality ≥ 3): These act as crosslinkers, significantly increasing crosslink density.[7][8] This leads to harder, more chemically resistant, and more brittle materials with faster cure speeds.[8][16]
| Monomer / Crosslinker | Abbreviation | Functionality | Key Properties and Applications |
| Acrylates | |||
| Isobornyl Acrylate | IBOA | 1 | Provides hardness, chemical resistance, and good adhesion.[11][16] |
| Hexanediol Diacrylate | HDDA | 2 | Low viscosity reactive diluent offering good flexibility and weather resistance.[16][17] |
| Tripropylene Glycol Diacrylate | TPGDA | 2 | Offers good flexibility and water resistance with strong dilution ability.[17] |
| Trimethylolpropane Triacrylate | TMPTA | 3 | High reactivity crosslinker that imparts hardness, scratch resistance, and chemical resistance.[16][17] |
| Epoxies & Others | |||
| Cycloaliphatic Epoxies | N/A | 2+ | Primary monomers for cationic curing; provide excellent adhesion, toughness, and chemical resistance.[12] |
| Vinyl Ethers | N/A | 1+ | Used in both cationic and some free-radical (thiol-ene) systems; known for very fast curing.[15] |
Experimental Protocols and Characterization
Characterizing the curing process and the final polymer properties is essential for development and quality control.
Caption: A typical workflow for UV-curable material analysis.
Monitoring Curing Kinetics with Photo-DSC
Principle: Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat flow associated with the exothermic polymerization reaction as it occurs under UV irradiation.[18][19] The total heat evolved is directly proportional to the extent of monomer conversion.
Methodology:
-
Sample Preparation: A small, precise weight of the liquid formulation (typically 5-10 mg) is placed in a transparent DSC sample pan.
-
Instrument Setup: The sample is placed in the DSC cell, which is equipped with a UV light source. The cell is maintained at a constant isothermal temperature.
-
Data Acquisition: The sample is exposed to UV light of a specific intensity (e.g., 20 mW/cm²) for a set duration.[6][18] The instrument records the exothermic heat flow as a function of time.
-
Data Analysis: The area under the heat flow curve is integrated to determine the total reaction enthalpy (ΔH). The degree of cure (α) at any given time can be calculated by dividing the heat evolved up to that time by the total reaction enthalpy.[18]
Real-Time Conversion Monitoring with RT-FTIR
Principle: Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy monitors the polymerization by tracking the decrease in the concentration of reactive functional groups.[20] For acrylates, this is typically the C=C double bond peak at ~1635 cm⁻¹.[21]
Methodology:
-
Sample Preparation: A thin film of the liquid resin is sandwiched between two UV-transparent salt plates (e.g., NaCl).[21] Spacers are used to control the film thickness.
-
Instrument Setup: The sample assembly is placed in the FTIR spectrometer's sample chamber, positioned in the path of both the IR beam and a UV light source.
-
Data Acquisition: IR spectra are collected continuously as the sample is exposed to UV light.[21]
-
Data Analysis: The fractional conversion of the reactive groups is calculated by measuring the decrease in the area of the characteristic absorption peak relative to an internal standard peak that does not change during the reaction.[22]
Characterization of Cured Polymer Properties
-
Dynamic Mechanical Analysis (DMA): This technique evaluates the mechanical properties of the cured material, such as its storage modulus (stiffness) and tan(δ).[23] It is particularly useful for determining the glass transition temperature (Tg), which is often taken at the peak of the tan(δ) curve and indicates a shift in the polymer's mechanical behavior from a rigid to a more rubbery state.[23][24]
-
Tensile Testing: Performed on standardized dog-bone-shaped samples, this test measures fundamental mechanical properties like Young's modulus, yield stress, and elongation at break.[23]
-
Nanoindentation: An instrumented indentation technique used to measure the hardness and elastic modulus of thin films or small sample areas.[25] This is valuable for characterizing coatings without removing them from the substrate.
References
- 1. drcresins.com [drcresins.com]
- 2. radtech-europe.com [radtech-europe.com]
- 3. Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types [aalchem.com]
- 4. specificpolymers.com [specificpolymers.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Characterization of Photocurable Difunctional Monomers for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. UV Monomers: How They Impact Coating Performance - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 9. Cationic vs Free Radical Reaction: Epoxies and Acrylate UV Cure Adhesives | EpoxySet, Inc. [epoxysetinc.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. UV Curing Part Four: Every body Gets Acrylated! - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. UV Curing Part Five: Cationic Photopolymerization - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. mdpi.com [mdpi.com]
- 14. mirageinks.com [mirageinks.com]
- 15. diva-portal.org [diva-portal.org]
- 16. Selection of Monomers in the UV Industry [fangdachem.com]
- 17. UV curing monomers [en.jiahua.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film [mdpi.com]
- 20. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 25. scispace.com [scispace.com]
The Pivotal Role of Dipentaerythritol Hexaacrylate (DPHA) in Advanced Polymer Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dipentaerythritol (B87275) hexaacrylate (DPHA) is a multifunctional acrylate (B77674) monomer that serves as a critical crosslinking agent in the formulation of high-performance polymers. Its unique hexa-functional structure, characterized by six reactive acrylate groups, enables the formation of densely crosslinked polymer networks. This high crosslink density imparts exceptional physical and chemical properties to the resulting materials, making DPHA an indispensable component in a myriad of applications, from industrial coatings to advanced biomedical devices. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of DPHA in polymer chemistry, offering valuable insights for researchers and professionals in the field.
Core Properties of Dipentaerythritol Hexaacrylate
DPHA is a viscous, transparent liquid with low volatility.[1][2] Its key characteristics are a high refractive index and a high glass transition temperature, which contribute to the hardness and optical clarity of cured polymers.[3][4] A summary of its principal physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Chemical Name | This compound | [2][3] |
| CAS Number | 29570-58-9 | [2][3] |
| Molecular Formula | C₂₈H₃₄O₁₃ | [5] |
| Molecular Weight | 525 g/mol | [3] |
| Appearance | Transparent Liquid | [3] |
| Color (APHA) | ≤150 | [3] |
| Acid Value (mgKOH/g) | ≤1.0 | [3] |
| Viscosity @ 25°C | 3000-7000 cps | [3] |
| Moisture Content | ≤0.2% | [3] |
| Refractive Index | 1.487 | [3][4] |
| Surface Tension (Dynes/cm) | 42 | [4] |
| Glass Transition Temperature (Tg) | 90°C | [3][4] |
The Mechanism of DPHA in Polymer Network Formation
The primary role of DPHA in polymer chemistry is to act as a crosslinking agent, particularly in systems cured by free-radical polymerization. This process is typically initiated by ultraviolet (UV) or electron beam (EB) radiation.[6]
Free-Radical Photopolymerization
The UV curing of formulations containing DPHA proceeds via a free-radical chain reaction mechanism, which can be broken down into three main stages: initiation, propagation, and termination.[7]
-
Initiation: A photoinitiator absorbs UV light and cleaves to form free radicals. These highly reactive species then attack the double bond of a DPHA acrylate group, initiating the polymerization process.
-
Propagation: The newly formed radical on the DPHA molecule reacts with other acrylate groups on surrounding DPHA molecules. Due to its hexa-functionality, a single DPHA molecule can participate in multiple growing polymer chains simultaneously, rapidly leading to the formation of a three-dimensional network.
-
Termination: The growing polymer chains are terminated by various mechanisms, such as radical-radical recombination or disproportionation, resulting in a stable, crosslinked polymer.
Impact on Polymer Properties
The incorporation of DPHA into a polymer formulation has a profound impact on the final properties of the cured material. The high degree of crosslinking results in polymers with enhanced mechanical strength, thermal stability, and chemical resistance. A summary of these effects is provided in Table 2.
| Property | Effect of DPHA | References |
| Hardness | Significantly Increased | [1][2] |
| Scratch & Abrasion Resistance | Excellent | [8] |
| Chemical Resistance | High | [5] |
| Adhesion | Good on various substrates | [1][2] |
| Curing Speed | Fast | [1] |
| Brittleness | Can increase at high concentrations | [1] |
| Thermal Stability | Improved | [9] |
Synthesis and Formulation
Synthesis of this compound
DPHA is synthesized through the esterification of dipentaerythritol with acrylic acid. This reaction is typically carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate groups.
Experimental Protocol: Synthesis of DPHA
-
Reaction Setup: A reaction flask equipped with a mechanical stirrer, thermometer, and a condenser with a water separator is charged with dipentaerythritol, acrylic acid (in molar excess), an acid catalyst (e.g., p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone), and a solvent (e.g., toluene).
-
Esterification: The mixture is heated to reflux with continuous stirring. The water produced during the esterification is removed azeotropically using the water separator.
-
Reaction Monitoring: The reaction progress is monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture.
-
Purification: Once the reaction is complete, the mixture is cooled and washed with a dilute alkaline solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude DPHA product.
-
Final Product: The crude product may be further purified by column chromatography to obtain high-purity DPHA.
Formulation of UV-Curable Coatings
DPHA is a key component in many UV-curable formulations. A typical formulation includes an oligomer, a monomer (reactive diluent), a photoinitiator, and various additives.[2]
Experimental Protocol: Preparation and UV Curing of a DPHA-Based Coating
-
Formulation: A UV-curable formulation is prepared by mixing an oligomer (e.g., urethane (B1682113) acrylate), DPHA as the reactive diluent, a photoinitiator (e.g., a phosphine (B1218219) oxide type), and any desired additives (e.g., leveling agents, pigments) in a light-blocking container. The components are mixed until a homogeneous solution is obtained.
-
Application: The formulated coating is applied to a substrate (e.g., wood, plastic, or metal) using a film applicator to achieve a uniform wet film thickness (typically 25-75 µm).
-
UV Curing: The coated substrate is passed under a UV lamp on a conveyor belt. The UV dose and intensity are set according to the formulation and film thickness (a typical starting point is a UV dose of 500-2000 mJ/cm² and an intensity of 100-500 mW/cm²).
-
Post-Curing: After UV exposure, the cured coating is allowed to cool to room temperature before characterization.
Characterization of DPHA-Based Polymers
A variety of analytical techniques are employed to characterize the properties of polymers containing DPHA.
Experimental Protocols: Key Characterization Techniques
-
Pencil Hardness Test (ASTM D3363):
-
A set of calibrated pencils of varying hardness (from 6B to 9H) is used.[10]
-
Each pencil is sharpened to expose a 3 mm core, which is then flattened to a circular tip using fine sandpaper.[10]
-
The pencil is held at a 45° angle to the coated surface and pushed forward for approximately 6 mm with uniform pressure.[10]
-
The surface is visually inspected for scratches. The hardness is reported as the hardest pencil that does not scratch the coating.[10]
-
-
Cross-Hatch Adhesion Test (ASTM D3359):
-
A grid pattern is cut into the coating using a cross-hatch cutter.[11]
-
Any debris is removed from the cut area with a brush.[11]
-
A piece of pressure-sensitive tape is firmly applied over the grid.[11]
-
The tape is rapidly pulled off at a 180° angle.[12]
-
The grid area is inspected, and the adhesion is rated based on the amount of coating removed.[13]
-
-
Solvent Resistance Test (ASTM D4752/D5402):
-
A cheesecloth or cotton swab is saturated with a specified solvent (e.g., methyl ethyl ketone - MEK).[14][15]
-
The coated surface is rubbed with the solvent-soaked cloth with moderate pressure.[14]
-
The number of double rubs (one forward and one backward motion) required to break through the coating to the substrate is recorded.[14]
-
-
Thermogravimetric Analysis (TGA):
-
A small sample of the cured polymer is placed in a TGA instrument.[16]
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[16]
-
The weight loss of the sample is measured as a function of temperature, providing information on its thermal stability and decomposition profile.[17]
-
-
Dynamic Mechanical Analysis (DMA):
-
A sample of the cured polymer is subjected to an oscillating force.[18]
-
The resulting strain and the phase lag between the stress and strain are measured as a function of temperature.[19]
-
This analysis provides information on the viscoelastic properties of the material, including the glass transition temperature, storage modulus, and loss modulus.[7]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The polymerization of DPHA can be monitored in real-time by following the decrease in the characteristic absorption band of the acrylate double bond (typically around 810 cm⁻¹ and 1635 cm⁻¹).
-
The degree of conversion can be calculated by comparing the peak area of the acrylate band before and after curing.
-
Structure-Property Relationship
The unique molecular structure of DPHA is directly responsible for the exceptional properties it imparts to polymers. The six acrylate groups allow for the formation of a very high crosslink density, which is the primary determinant of the material's final characteristics.
Applications of DPHA-Based Polymers
The outstanding properties of polymers formulated with DPHA make them suitable for a wide range of demanding applications.
-
UV-Curable Coatings and Inks: DPHA is extensively used in coatings for wood, plastics, and metals to provide a hard, scratch-resistant, and chemically durable surface.[1] In printing inks, it ensures rapid curing and good adhesion.
-
Adhesives and Sealants: The fast curing and strong bonding capabilities of DPHA are advantageous in the formulation of high-performance adhesives and sealants.[5]
-
3D Printing: DPHA is a common component in photopolymer resins for stereolithography (SLA) and digital light processing (DLP) 3D printing, where it contributes to the mechanical strength and dimensional stability of the printed objects.
-
Biomedical Applications: The ability to form biocompatible and biodegradable scaffolds makes DPHA a promising material for tissue engineering and drug delivery systems.
-
Dental Materials: DPHA is used in dental composites and adhesives due to its rapid curing, high strength, and durability.
Safety Considerations
DPHA is a reactive chemical and should be handled with appropriate safety precautions. It can be a skin and eye irritant.[5] Therefore, personal protective equipment, including gloves and safety glasses, should be worn when handling this material. It is also important to work in a well-ventilated area to avoid inhalation of any vapors.
References
- 1. L-61031(DPHA) this compound CAS 29570-58-9 high wear resistance uv monomer resin for uv coating - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 2. (DPHA) this compound CAS# 29570-58-9 Reactive Diluent UV Monomer with Good Adhesion and High Wear Resistance on Metal Substrate - UV Monomer, Dpha Monomer | Made-in-China.com [m.made-in-china.com]
- 3. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 4. (DPHA) this compound CAS# 29570-58-9 Reactive Diluent UV Monomer with Good Adhesion and High Wear Resistance on Metal Substrate - UV Monomer, Dpha Monomer | Made-in-China.com [m.made-in-china.com]
- 5. Page loading... [guidechem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Dynamic mechanical analysis of polymeric systems of pharmaceutical and biomedical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. infinitalab.com [infinitalab.com]
- 11. miltec.com [miltec.com]
- 12. scribd.com [scribd.com]
- 13. micomlab.com [micomlab.com]
- 14. trl.com [trl.com]
- 15. vitracoat.com [vitracoat.com]
- 16. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. eng.uc.edu [eng.uc.edu]
A Technical Guide to the Basic Principles of Photopolymerization Using Dipentaerythritol Hexaacrylate (DPHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles governing the photopolymerization of Dipentaerythritol Hexaacrylate (DPHA). DPHA is a hexafunctional acrylate (B77674) monomer widely utilized for its ability to form polymer networks with exceptionally high crosslink density, leading to materials with outstanding hardness, scratch resistance, and chemical durability.[1][2][3] Its rapid polymerization kinetics make it a critical component in advanced applications, including UV-curable coatings, 3D printing resins, and the fabrication of biocompatible polymer scaffolds for drug delivery and tissue engineering.[1][4]
Core Principles of DPHA Photopolymerization
The photopolymerization of DPHA is a chain-reaction process initiated by light, which converts the liquid monomer into a solid, highly crosslinked polymer.[5] This transformation is governed by the principles of free-radical polymerization.[1] The process offers significant advantages, including high curing rates, low energy consumption, and spatial and temporal control, making it ideal for precision manufacturing.[5][6]
Free-Radical Polymerization Mechanism
The curing of DPHA proceeds via a free-radical addition mechanism, which can be broken down into three primary stages: initiation, propagation, and termination.[7]
-
Initiation: This crucial first step involves the generation of free radicals. A photoinitiator (PI) molecule absorbs photons from a light source (typically UV light), causing it to enter an excited state and subsequently decompose into highly reactive radical species.[7][8]
-
Propagation: The generated free radicals attack the acrylate groups (C=C double bonds) of the DPHA monomer, initiating the polymer chain. This new, larger radical then proceeds to react with subsequent DPHA monomers, rapidly extending the polymer network.[7] Due to DPHA's six functional groups, this propagation step quickly forms a three-dimensional, crosslinked structure.[1]
-
Termination: The polymerization process ceases when two growing radical chains combine (radical-radical recombination) or are deactivated by inhibitors, such as atmospheric oxygen.[7][9] Oxygen inhibition is a common issue that can delay network formation and result in tacky surfaces.[9][10]
Caption: Free-radical photopolymerization mechanism of DPHA.
The Role of Photoinitiators
Photoinitiators are essential components that absorb light energy and convert it into chemical energy to start the polymerization.[8] They are broadly classified into two types.
-
Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon UV absorption to form two free radicals directly.[1][11] This process is highly efficient. Examples include phosphine (B1218219) oxide derivatives.[10]
-
Type II (Hydrogen Abstraction): These systems require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine.[1][11] After absorbing light, the Type II photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical.[8]
Caption: Comparison of Type I and Type II photoinitiator mechanisms.
Polymerization Kinetics and Controlling Factors
The kinetics of DPHA photopolymerization are complex and dose-dependent, influenced significantly by UV light intensity, exposure time, and photoinitiator concentration.[1][12] These factors directly impact the final properties of the cured material.
Influence of UV Intensity and Exposure Time
The rate and degree of monomer conversion are directly correlated with the intensity of the UV radiation and the total energy dose (intensity × time).[1][12]
-
Higher UV Intensity: Leads to a faster generation of free radicals, resulting in a higher polymerization rate and a shorter time to reach the gel point.[12][13]
-
Total Energy Dose: A sufficient energy dose is required to achieve a high degree of conversion. However, excessively long exposure times after vitrification (the transition to a glassy state) may yield only limited improvement in conversion.[1][12]
Effect of Photoinitiator Concentration
The concentration of the photoinitiator is a critical parameter that must be optimized.
-
Increasing Concentration: Generally leads to a higher rate of polymerization and a higher final degree of conversion.[13][14] However, an excessively high concentration can lead to "inner filter" effects, where the surface layer absorbs too much light, preventing sufficient light penetration for a thorough cure (through-cure).[15]
-
Optimal Concentration: An optimal concentration exists to maximize conversion and mechanical properties. For some systems, this has been found to be around 3% (w/w).[16]
Physical Transformations: Gelation and Vitrification
During polymerization, the DPHA system undergoes two key phase transitions:
-
Gelation: The point at which an insoluble, crosslinked polymer network first forms, marking the transition from a liquid to a gel.[1]
-
Vitrification: The transition from a rubbery or liquid state into a rigid, glassy solid.[1] This occurs as the glass transition temperature (Tg) of the polymerizing network rises to the curing temperature. After vitrification, the reaction rate slows dramatically as molecular mobility becomes severely restricted, limiting the final conversion.[9][17]
| Parameter | Influence on DPHA Photopolymerization | Typical Range/Value | References |
| UV Light Intensity | Directly affects the rate of polymerization and final conversion. Higher intensity leads to faster curing. | 10 - 50 mW/cm² | [12][13] |
| Photoinitiator Conc. | Affects initiation rate. Higher concentration generally increases conversion up to an optimal point. | 0.5% - 3.5% (w/w) | [13][16] |
| Functionality | DPHA's hexafunctionality leads to rapid formation of a highly crosslinked, rigid network. | 6 | [1][18] |
| Oxygen Inhibition | Deactivates free radicals at the surface, leading to incomplete cure and surface tackiness. | N/A | [9][10] |
Experimental Protocols and Characterization
To study the kinetics and properties of DPHA photopolymerization, several analytical techniques are commonly employed.
Experimental Workflow: Sample Preparation and Curing
A typical experimental workflow involves preparing a homogenous mixture of the DPHA monomer with a specified concentration of photoinitiator. This resin is then placed in a sample holder for analysis and exposed to a controlled light source (e.g., UV-LED) with defined intensity and exposure time.[19]
Caption: A generalized experimental workflow for studying photopolymerization.
Key Analytical Techniques
Photo-Differential Scanning Calorimetry (Photo-DSC): This is a widely used technique to study polymerization kinetics.[20]
-
Protocol: A small sample of the DPHA resin is placed in a DSC pan. The reaction is performed isothermally. Upon exposure to UV light of a specific intensity, the instrument measures the heat flow generated by the exothermic polymerization reaction over time.[12]
-
Data Analysis: The total heat of reaction (enthalpy) is determined by integrating the area under the exothermic peak.[12] The degree of conversion (DC) at any time t can be calculated by dividing the heat evolved up to that time (ΔHt) by the total theoretical heat of reaction for 100% conversion (ΔHtotal).[12][20]
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy: RT-FTIR is used to monitor the conversion of functional groups in real-time.
-
Protocol: A thin film of the DPHA resin is placed between two transparent plates (e.g., KBr or NaCl).[21] The sample is placed in the FTIR spectrometer and exposed to UV light. Spectra are collected continuously during the polymerization.[17][22]
-
Data Analysis: The degree of conversion is determined by monitoring the decrease in the peak area of the acrylate C=C double bond absorption band (typically around 1635-1638 cm⁻¹).[17][21]
| Technique | Principle | Key Information Obtained | References |
| Photo-DSC | Measures heat flow from the exothermic reaction during UV exposure. | Polymerization rate, degree of conversion, total reaction enthalpy. | [12][20][23] |
| RT-FTIR | Monitors the disappearance of the monomer's C=C double bond absorption peak. | Real-time degree of conversion, reaction kinetics. | [17][21][22] |
| Rheometry | Measures changes in viscosity and modulus during curing. | Gel point, vitrification, evolution of mechanical properties. | [24] |
| Knoop Hardness Test | Measures the hardness of the cured polymer surface via indentation. | Surface cure, mechanical hardness. | [14][25] |
Properties and Applications in Drug Development
The unique properties of photopolymerized DPHA make it a valuable material for biomedical research and drug development. Its high functionality results in a tightly crosslinked network, which imparts exceptional mechanical properties and stability.[1][26]
Mechanical and Physicochemical Properties
-
High Hardness and Modulus: The high crosslink density of DPHA polymers results in materials with high surface hardness and Young's modulus.[18][27]
-
Chemical Resistance: The dense network structure provides excellent resistance to solvents and chemical degradation.[18]
-
Biocompatibility: DPHA-containing polymers have been investigated for creating biocompatible scaffolds that support cell adhesion and proliferation, showing promise for tissue engineering.[1]
Applications
The rapid, on-demand curing and precision of photopolymerization are leveraged in several advanced applications relevant to drug development:
-
Microneedles: Photopolymerization is used to fabricate sharp, robust microneedle arrays for transdermal drug delivery. The mechanical strength of DPHA-based formulations is critical for ensuring skin penetration without breakage.[4]
-
Implantable Devices: The technology enables the creation of customized, implantable drug delivery systems where the polymer matrix can be designed to control drug release kinetics.[4][28]
-
Tissue Engineering Scaffolds: DPHA can be used in bioinks for 3D printing to create complex, porous scaffolds. These structures can be loaded with therapeutic agents or cells for regenerative medicine applications.[1][29]
Caption: Relationship between DPHA properties and drug development applications.
References
- 1. This compound (DPHA) [benchchem.com]
- 2. allnexproductseu.blob.core.windows.net [allnexproductseu.blob.core.windows.net]
- 3. DPHA - allnex [allnex.com]
- 4. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. radtech.org [radtech.org]
- 8. How Does A Photoinitiator Work [qinmuchem.com]
- 9. radtech.org [radtech.org]
- 10. uvebtech.com [uvebtech.com]
- 11. Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. felipeschneider.com.br [felipeschneider.com.br]
- 15. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 16. researchgate.net [researchgate.net]
- 17. imaging.org [imaging.org]
- 18. union-pigment.com [union-pigment.com]
- 19. researchgate.net [researchgate.net]
- 20. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Photopolymerization Parameters Influence Mechanical, Microstructural, and Cell Loading Properties of Rapidly Fabricated Cell Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Molecular Dynamics Study of Crosslinked Phthalonitrile Polymers: The Effect of Crosslink Density on Thermomechanical and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Dipentaerythritol Hexaacrylate (DPHA)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dipentaerythritol hexaacrylate (DPHA), a versatile functional monomer pivotal in the formulation of high-performance polymers. This document details its chemical identity, physicochemical properties, and its significant applications, with a focus on ultraviolet (UV) light-curable systems. Detailed experimental protocols for the formulation and characterization of DPHA-based coatings are also presented to aid researchers and professionals in the field.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial applications. A comprehensive list of its synonyms and identifiers is provided below to facilitate accurate identification and sourcing.
| Identifier Type | Identifier |
| IUPAC Name | [3-(acryloyloxy)-2-({3-(acryloyloxy)-2,2-bis[(acryloyloxy)methyl]propoxy}methyl)-2-[(acryloyloxy)methyl]propyl] acrylate[1] |
| CAS Number | 29570-58-9 |
| EINECS Number | 249-698-0 |
| Abbreviation | DPHA[2][3] |
| Synonyms | 2-[[3-(Acryloyloxy)-2,2-bis[(acryloyloxy)methyl]propoxy]methyl]-2-[(acryloyloxy)methyl]-1,3-propanediyl Diacrylate[3] |
| Dipentaerythritol polyacrylate | |
| DPE-6A | |
| Trade Names | AgiSyn 2830, Photomer 4666, Sinomer DPHA, CHLUMICRYL DPHA, Ebecryl DPHA[3] |
Physicochemical Properties
DPHA is a high-boiling, viscous liquid characterized by its high acrylate (B77674) functionality, which imparts rapid curing speeds and high crosslink densities to polymer formulations. The key physical and chemical properties of DPHA are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | C₂₈H₃₄O₁₃ | |
| Molecular Weight | 578.56 | g/mol |
| Appearance | Colorless to pale yellow viscous liquid | |
| Density | 1.184 | g/cm³ |
| Viscosity (@ 25 °C) | 5000 - 12000 | cP |
| Refractive Index (@ 25 °C) | 1.488 - 1.496 | |
| Boiling Point | > 300 | °C |
| Flash Point | > 150 | °C |
| Glass Transition Temperature (Tg) | 90 | °C |
Applications in Polymer Science
The unique properties of DPHA make it a critical component in a wide range of applications, particularly in the field of radiation-curable coatings, inks, and adhesives. Its high reactivity and the exceptional hardness it imparts to cured films are highly valued in various industries.
Key application areas include:
-
Wood Coatings: Provides excellent scratch and abrasion resistance for furniture and flooring.
-
Plastic Coatings: Enhances the durability and appearance of coatings for plastics.
-
Metal Coatings: Offers protective and decorative finishes for metal substrates.
-
Printing Inks: Used in UV-curable inks for fast drying and high durability.
-
Adhesives: Contributes to strong, rapidly curing adhesive formulations.
-
3D Printing: Employed in photopolymer resins for additive manufacturing.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of UV-curable coatings formulated with this compound.
Formulation of a UV-Curable Clear Coat
Objective: To prepare a simple UV-curable clear coating formulation incorporating DPHA.
Materials:
-
This compound (DPHA)
-
Urethane (B1682113) Acrylate Oligomer (e.g., aliphatic polyester-based)
-
Reactive Diluent (e.g., Isobornyl Acrylate - IBOA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
-
Substrate (e.g., glass slides, steel panels)
Procedure:
-
In a light-protected container, combine the urethane acrylate oligomer and the reactive diluent (IBOA) and mix until a homogeneous solution is obtained.
-
Slowly add the this compound to the mixture while stirring continuously.
-
Once the oligomer and monomers are thoroughly mixed, add the photoinitiator to the formulation.
-
Continue stirring in the dark until the photoinitiator is completely dissolved. A typical formulation might consist of (by weight): 40% Urethane Acrylate, 30% DPHA, 25% IBOA, and 5% Photoinitiator.
-
Apply the formulated coating to the desired substrate using a film applicator to ensure a uniform thickness (e.g., 50 µm).
UV Curing Procedure
Objective: To polymerize the liquid formulation into a solid, crosslinked film.
Equipment:
-
UV Curing System (e.g., medium-pressure mercury lamp)
-
UV Radiometer
Procedure:
-
Place the coated substrate on the conveyor belt of the UV curing system.
-
Set the desired UV intensity and conveyor speed. A typical curing condition would be a UV dose of 500-1000 mJ/cm².
-
Pass the coated substrate under the UV lamp. The liquid formulation will rapidly polymerize into a solid film.
-
Allow the cured film to cool to room temperature before handling and testing.
Characterization of the Cured Coating
Standard: ASTM D3363
Objective: To determine the surface hardness of the cured film.
Procedure:
-
A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) is used.
-
Starting with the softest pencil, hold it at a 45° angle to the coated surface and push it forward with uniform pressure.
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the surface of the coating.
Standard: ASTM D3359
Objective: To assess the adhesion of the cured coating to the substrate.
Procedure:
-
Using a special cross-hatch cutting tool, make a lattice pattern of cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the lattice and smooth it down.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached).
Standard: ASTM D1308
Objective: To evaluate the resistance of the cured coating to various chemicals.
Procedure:
-
Place a small piece of absorbent cotton soaked in the test chemical (e.g., ethanol, acetone, water) onto the surface of the cured coating.
-
Cover the cotton with a watch glass to prevent evaporation.
-
After a specified period (e.g., 1 hour, 24 hours), remove the cotton and inspect the coating for any signs of damage, such as softening, swelling, discoloration, or loss of adhesion.
Visualization of the UV Curing Process
The following diagrams illustrate the logical workflow of the UV curing process for a DPHA-based formulation.
Caption: Workflow for the formulation, UV curing, and characterization of a DPHA-based coating.
This technical guide serves as a foundational resource for understanding and utilizing this compound in the development of advanced polymer materials. The provided data and experimental protocols are intended to be a starting point for further research and innovation in this dynamic field.
References
Methodological & Application
Application Notes & Protocols for UV Curing of Dipentaerythritol Hexaacrylate (DPHA) Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ultraviolet (UV) curing of Dipentaerythritol hexaacrylate (DPHA) films. DPHA is a hexafunctional monomer known for its ability to form highly cross-linked polymer networks upon exposure to UV radiation, resulting in coatings with exceptional hardness, scratch resistance, and chemical durability.[1] This makes it a material of interest for various applications, including protective coatings, inks, adhesives, and in the fabrication of microelectronics.[1][2]
Overview of UV Curing Mechanism
UV curing is a rapid, solvent-free process that uses UV light to initiate a photochemical reaction, transforming a liquid monomer or oligomer formulation into a solid polymer. The process relies on a photoinitiator that absorbs UV energy and generates reactive species (free radicals or cations) to initiate polymerization. In the case of DPHA, a free-radical polymerization mechanism is typically employed.
Caption: Free-radical polymerization of DPHA initiated by UV light.
Key Parameters and Material Properties
The final properties of the UV-cured DPHA film are highly dependent on the formulation and curing parameters. A summary of typical parameters and the resulting film properties is presented below.
Table 1: UV Curing Formulation and Process Parameters
| Parameter | Typical Range | Effect on Curing and Film Properties |
| Photoinitiator Concentration | 1 - 7 wt% | Optimal concentrations (typically 1-3 wt%) balance cure speed and final properties.[3] Higher concentrations can lead to faster curing but may result in brittleness and surface defects. |
| UV Light Intensity | 40 - 600 mW/cm² | Higher intensity generally leads to a faster polymerization rate and higher double bond conversion.[3] |
| UV Exposure Dose | 100 - 2000 mJ/cm² | Sufficient dosage is crucial for complete curing throughout the film thickness.[4] |
| Film Thickness | 1 - 25 µm | Thicker films may require higher UV doses or longer exposure times to ensure through-cure.[5] |
| Curing Atmosphere | Air or Inert (N₂) | Curing in an inert atmosphere can prevent oxygen inhibition, which is known to quench free radicals and impede surface cure. |
Table 2: Properties of UV-Cured DPHA Films
| Property | Typical Values | Significance |
| Double Bond Conversion | 80 - 100% | Indicates the extent of polymerization; higher conversion leads to improved mechanical properties.[3] |
| Pencil Hardness | ≥ 4H | A measure of scratch resistance; DPHA films are known for their exceptional hardness.[3] |
| Tensile Strength | Up to 21.03 MPa | Represents the film's ability to withstand pulling forces.[3][6] |
| Glass Transition Temp. (Tg) | > 250°C | High Tg indicates excellent thermal stability.[3] |
| Adhesion | Substrate Dependent | Proper formulation and substrate preparation are key for good adhesion.[1] |
| Chemical Resistance | Excellent | The high crosslink density provides a robust barrier against chemicals.[1] |
Experimental Protocols
The following protocols provide a starting point for the preparation and characterization of UV-cured DPHA films.
Protocol for Preparation of DPHA Formulation
This protocol describes the preparation of a basic UV-curable DPHA formulation.
Materials:
-
This compound (DPHA) monomer
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO, or 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Laboratory scale
Procedure:
-
Weigh the desired amount of DPHA monomer into an amber glass vial to prevent premature polymerization from ambient light.
-
Add the photoinitiator to the DPHA monomer. A typical concentration is between 2-5 wt%. For example, for 10 g of DPHA, add 0.2 g to 0.5 g of photoinitiator.
-
Place a magnetic stir bar into the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the mixture at room temperature until the photoinitiator is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can be used to accelerate dissolution, but care should be taken to avoid premature polymerization.
-
Once fully dissolved, the formulation is ready for film application. Store in a cool, dark place.
Protocol for Film Application and UV Curing
This protocol outlines the process of creating a thin film and curing it using a UV lamp.
Equipment:
-
Substrate (e.g., glass slides, silicon wafers, or polymer films)
-
Film applicator (e.g., spin coater or wire-wound bar coater)
-
UV curing system (e.g., mercury vapor lamp or UV LED with a specified wavelength and intensity)
-
Nitrogen source (optional, for inert atmosphere)
Caption: General experimental workflow for UV curing of DPHA films.
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and free of contaminants. This can be achieved by cleaning with solvents like acetone (B3395972) and isopropanol, followed by drying with a stream of nitrogen.
-
Film Application:
-
Spin Coating: Dispense a small amount of the DPHA formulation onto the center of the substrate. Spin at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve a uniform film of a specific thickness.
-
Bar Coating: Place the substrate on a flat surface. Apply a line of the formulation at one end and draw down a wire-wound bar of a specific wire diameter across the substrate at a constant speed to create a film of a defined thickness.[5]
-
-
UV Curing:
-
Place the coated substrate inside the UV curing chamber. If using an inert atmosphere, purge the chamber with nitrogen for several minutes before curing.
-
Expose the film to UV radiation. The exposure time will depend on the UV intensity and the desired UV dose. For example, using a lamp with an intensity of 100 mW/cm², an exposure of 10 seconds will deliver a dose of 1000 mJ/cm².[5]
-
After curing, the film should be solid and tack-free.
-
Protocol for Characterization of Cured DPHA Films
This section outlines common techniques to evaluate the properties of the cured films.
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy for Conversion Analysis
-
Objective: To determine the degree of double bond conversion.
-
Procedure:
-
Acquire an FTIR spectrum of the liquid DPHA formulation.
-
Acquire an FTIR spectrum of the cured DPHA film.
-
Monitor the decrease in the peak area corresponding to the acrylate (B77674) C=C double bond stretching, typically around 1635 cm⁻¹ and 810 cm⁻¹.
-
Use an internal standard peak that does not change during polymerization (e.g., the C=O ester peak at ~1725 cm⁻¹) for normalization.
-
The degree of conversion can be calculated using the following formula: Conversion (%) = [1 - (A_cured / A_liquid)] x 100, where A is the normalized peak area of the acrylate double bond.
-
3.3.2. Pencil Hardness Test (ASTM D3363)
-
Objective: To assess the surface hardness and scratch resistance.
-
Procedure:
-
A set of calibrated graphite (B72142) pencils of increasing hardness (from 6B to 6H) is used.
-
Starting with a softer pencil, press the lead against the film surface at a 45° angle and push forward.
-
The hardness is defined as the grade of the hardest pencil that does not scratch or mar the surface. DPHA films typically exhibit a hardness of 4H or higher.[3]
-
3.3.3. Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured polymer. A high Tg is indicative of a highly cross-linked and thermally stable network.
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature of the cured film. The high crosslink density of DPHA results in high decomposition temperatures.[3]
Troubleshooting
-
Tacky or Incompletely Cured Surface: This is often due to oxygen inhibition. Curing in an inert (nitrogen) atmosphere can resolve this issue. Alternatively, increasing the photoinitiator concentration or the UV dose may help.
-
Brittle or Cracked Film: This may result from excessive cross-linking or stress within the film. Using a higher UV intensity for a shorter duration can sometimes mitigate this. Formulation adjustments, such as adding a flexibilizing monomer, can also be considered.
-
Poor Adhesion: Ensure the substrate is meticulously cleaned. For challenging substrates, a primer or adhesion promoter may be necessary.
By following these protocols and understanding the influence of key parameters, researchers can effectively produce and characterize high-performance UV-cured DPHA films for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. union-pigment.com [union-pigment.com]
- 3. Buy this compound | 29570-58-9 [smolecule.com]
- 4. US20190185602A1 - Uv-curing acrylic resin compositions for thermoformable hard coat applications - Google Patents [patents.google.com]
- 5. uvebtech.com [uvebtech.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Formulating 3D Printing Resins with Dipentaerythritol Hexaacrylate (DPEHA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing 3D printing resins incorporating Dipentaerythritol hexaacrylate (DPEHA). DPEHA is a hexafunctional acrylate (B77674) monomer known for imparting exceptional hardness, chemical resistance, and thermal stability to photopolymer networks, making it a valuable component for high-performance 3D printing applications, including in the biomedical field.[1]
Introduction to this compound (DPEHA) in 3D Printing
This compound (DPEHA) is a highly reactive monomer that, due to its six acrylate functional groups, acts as an efficient crosslinking agent in free-radical photopolymerization.[1] This high functionality leads to the formation of densely crosslinked polymer networks upon exposure to UV light. The resulting cured materials exhibit superior mechanical properties such as exceptional surface hardness, and enhanced scratch and wear resistance.[1] Its rapid photopolymerization kinetics also contribute to faster printing speeds.[1] These characteristics make DPEHA a critical component for applications demanding mechanically robust and dimensionally stable parts.[1] In the realm of biomedical and tissue engineering, DPEHA has been utilized in creating biocompatible polymer scaffolds that support cell adhesion and proliferation.[1]
Data Presentation: Illustrative Properties of DPEHA-Based Resins
While extensive public data correlating the precise concentration of DPEHA to specific mechanical properties is limited, the following tables present illustrative data based on established principles of photopolymer formulation. These tables demonstrate the expected trends when incorporating DPEHA into a standard acrylate-based resin formulation.
Table 1: Illustrative Mechanical Properties of DPEHA-Based Resins
| DPEHA Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Shore D Hardness |
| 0 | 45 | 2.0 | 80 |
| 5 | 55 | 2.5 | 85 |
| 10 | 65 | 3.0 | 90 |
| 15 | 70 | 3.5 | 92 |
| 20 | 75 | 3.8 | 95 |
Table 2: Illustrative Curing and Physical Properties of DPEHA-Based Resins
| DPEHA Concentration (wt%) | Viscosity at 25°C (cP) | Cure Depth (mm) at constant exposure | Glass Transition Temperature (Tg) (°C) |
| 0 | 500 | 0.15 | 80 |
| 5 | 750 | 0.13 | 95 |
| 10 | 1200 | 0.11 | 110 |
| 15 | 1800 | 0.09 | 125 |
| 20 | 2500 | 0.07 | 140 |
Experimental Protocols
Detailed methodologies for characterizing DPEHA-formulated resins are provided below. These protocols are based on industry standards and published research to ensure reliable and reproducible results.
Resin Formulation and Sample Preparation Workflow
The following diagram outlines the general workflow for formulating a DPEHA-based resin and preparing samples for testing.
Measurement of Curing Properties (Working Curve)
Objective: To determine the curing characteristics of the resin, specifically the critical energy (Ec) and the penetration depth (Dp), by generating a working curve.
Materials:
-
3D printer with adjustable exposure settings
-
Calibrated UV light meter (radiometer)
-
Digital calipers or a thickness gauge
-
Glass slides or FEP film
-
Isopropyl alcohol (IPA) for cleaning
Protocol:
-
Prepare a series of small, thin squares to be printed with varying exposure times (and thus, varying energy doses).
-
Measure the UV light intensity of the printer's light source at the resin surface using a radiometer.
-
For each exposure time, print a square and record the corresponding energy dose (Energy = Intensity x Time).
-
After printing, carefully remove the uncured resin from the printed squares using IPA.
-
Measure the thickness of each cured square using digital calipers.
-
Plot the cured thickness (in mm) on a linear scale on the y-axis against the natural logarithm of the exposure energy (in mJ/cm²) on the x-axis.
-
The resulting plot is the working curve. The slope of the linear portion of the curve is the penetration depth (Dp), and the x-intercept is the critical energy (Ec).
Viscosity Measurement
Objective: To determine the viscosity of the uncured resin, which is a critical parameter for printability.
Materials:
-
Rotational viscometer or rheometer with parallel plate geometry
-
Temperature control unit
Protocol:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a small, known volume of the resin onto the lower plate of the viscometer.
-
Lower the upper plate to the specified gap distance.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a shear rate sweep to measure the viscosity over a range of shear rates.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). For many resins, a single-point viscosity measurement at a defined shear rate is sufficient.
Mechanical Testing - Tensile Strength
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the cured resin according to the ASTM D638 standard.
Materials:
-
Universal Testing Machine (UTM) with grips for tensile testing
-
Extensometer (optional, for precise strain measurement)
-
3D printed "dog-bone" shaped specimens (ASTM D638 Type IV or V are common for 3D printing)
Protocol:
-
3D print a set of at least five "dog-bone" shaped specimens for each resin formulation.
-
Post-process the specimens according to the recommended washing and post-curing procedures.
-
Measure the cross-sectional area of the narrow section of each specimen.
-
Secure a specimen in the grips of the UTM.
-
Attach an extensometer if available.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
From the stress-strain curve, determine the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break (strain at fracture).
Biocompatibility Testing - In Vitro Cytotoxicity
Objective: To assess the potential of the cured resin to cause a toxic response in cells, following the ISO 10993-5 standard.
Materials:
-
Cultured mammalian cells (e.g., L929 mouse fibroblasts)
-
Cell culture medium and supplements
-
Incubator (37°C, 5% CO2)
-
Sterile 3D printed and post-processed resin samples
-
MTT assay kit or similar for assessing cell viability
-
Microplate reader
Protocol (based on an indirect contact MTT assay):
-
Prepare extracts of the sterilized, cured resin samples by incubating them in cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C).
-
Seed mammalian cells in a multi-well plate and allow them to attach and grow.
-
Replace the culture medium with the resin extracts. Include positive (toxic material) and negative (non-toxic material) controls.
-
Incubate the cells with the extracts for a defined period (e.g., 24 hours).
-
After incubation, perform an MTT assay. This involves adding MTT reagent to the cells, which is converted to a colored formazan (B1609692) product by viable cells.
-
Dissolve the formazan crystals and measure the absorbance using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.
Visualizations
Free-Radical Photopolymerization of DPEHA
The following diagram illustrates the key steps in the free-radical photopolymerization of this compound.
References
Application Notes and Protocols for DPHA-Based Hydrogels in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels, with their high water content and tunable physical properties, are exceptional candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. The term "DPHA" in the context of hydrogel synthesis can refer to two distinct key components: 3,4-dihydroxyphenylalanine (DOPA) and Dipentaerythritol Hexaacrylate (DPHA) . This document provides detailed application notes and protocols for the synthesis and utilization of hydrogels based on both of these versatile molecules.
Part 1 of this document focuses on DOPA-based hydrogels , which are inspired by the adhesive proteins of marine mussels and are renowned for their exceptional adhesive properties and biocompatibility.
Part 2 addresses DPHA-crosslinked hydrogels , where this compound is employed as a crosslinking agent to create hydrogels with enhanced and tunable mechanical properties, crucial for applications such as tissue scaffolding.
Part 1: 3,4-dihydroxyphenylalanine (DOPA)-Based Hydrogels
DOPA-based hydrogels leverage the catechol moieties of the DOPA molecule to form crosslinked networks and adhere to biological tissues, making them excellent candidates for bioadhesives, drug delivery systems, and wound healing applications.[1]
Biomedical Applications
-
Tissue Adhesives and Sealants: The strong adhesive properties of DOPA-containing hydrogels allow them to bind effectively to wet tissue surfaces, making them suitable for use as surgical glues and sealants.[1][2]
-
Drug Delivery: DOPA-based hydrogels can be designed for sustained and pH-responsive drug release. For instance, they have been successfully used to deliver drugs like doxorubicin (B1662922) and amoxicillin.[3][4] The catechol groups can also form complexes with metal ions, providing another mechanism for drug encapsulation and controlled release.[3]
-
Wound Healing and Hemostasis: These hydrogels can promote wound healing and act as hemostatic agents by forming a physical barrier and adhering to the bleeding tissue.[2][5]
-
Tissue Engineering: DOPA-functionalized polymers can be used to create scaffolds that support cell adhesion and proliferation, crucial for tissue regeneration.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for DOPA-based hydrogels, providing a comparative overview of their physical and functional properties.
| Hydrogel Composition | Crosslinking Method | Storage Modulus (G') | Adhesion Strength | Application | Reference |
| Poly(ethylene glycol)-DOPA (PEG-DOPA) | Oxidative (Sodium periodate) | ~1 - 10 kPa | - | Bioadhesive | [7][8] |
| Gelatin-DOPA | Enzymatic / Fe³⁺ | Tunable | High | Drug Delivery, Antimicrobial | [3] |
| Poly(acrylic acid)-DOPA / Polyacrylamide | Free radical polymerization | - | 3.2x higher than pure PAAm | Drug Delivery (Amoxicillin) | [4] |
| PVA-DOPA | Self-polymerization (pH-dependent) | 5.5 - 16 kPa | - | Self-healing hydrogel | [2] |
| Hydrogel System | Drug | Release Profile | Application | Reference |
| Gelatin-DOPA with Fe³⁺ | Doxorubicin (DOX) | pH-responsive | Cancer therapy | [3] |
| PAADOPA/PAAm | Amoxicillin | Sustained release | Anti-inflammatory | [4] |
Experimental Protocols
This protocol describes the synthesis of a DOPA-functionalized polyethylene (B3416737) glycol (PEG) hydrogel through oxidative crosslinking.[7][8]
Materials:
-
PEG-DOPA polymer
-
Sodium periodate (B1199274) (NaIO₄)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve the PEG-DOPA polymer in PBS to achieve the desired concentration (e.g., 10% w/v).
-
Prepare a fresh solution of sodium periodate in PBS. The molar ratio of NaIO₄ to DOPA will influence the gelation time and mechanical properties. A 1:1 molar ratio often results in rapid gelation.[1]
-
Mix the PEG-DOPA solution with the sodium periodate solution.
-
Immediately transfer the mixture to a mold or the desired application site.
-
Gelation should occur within minutes at room temperature. The gelation time can be tuned by adjusting the concentration of the oxidant.[7]
This protocol outlines a method to quantify the release of a model drug, doxorubicin (DOX), from a pH-responsive DOPA-functionalized gelatin hydrogel.[3][9]
Materials:
-
DOX-loaded Gelatin-DOPA hydrogel
-
PBS at different pH values (e.g., pH 7.4 and pH 5.5)
-
UV-Vis spectrophotometer or HPLC system[9]
Procedure:
-
Place a known amount of the DOX-loaded hydrogel into a container with a defined volume of PBS at the desired pH.
-
At predetermined time intervals, withdraw a small aliquot of the PBS.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Quantify the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer at the appropriate wavelength or an HPLC system.[9]
-
Calculate the cumulative percentage of drug released over time.
Signaling Pathways and Visualizations
DOPA-based hydrogels can influence cellular behavior through various signaling pathways, particularly those involved in cell adhesion and tissue regeneration. For instance, the adhesive properties of DOPA can facilitate integrin-mediated cell adhesion, which in turn can activate downstream signaling cascades like the Focal Adhesion Kinase (FAK) pathway, influencing cell spreading, migration, and proliferation. In the context of tissue regeneration, DOPA-containing hydrogels have been shown to engage with pathways such as Notch and Wnt signaling.[3]
Part 2: this compound (DPHA)-Crosslinked Hydrogels
This compound (DPHA) is a hexafunctional monomer that acts as a highly efficient crosslinking agent.[10] Its incorporation into hydrogel networks significantly enhances their mechanical properties, such as stiffness and compressive modulus, making them suitable for load-bearing applications like cartilage and bone tissue engineering.[11][12]
Biomedical Applications
-
Tissue Engineering Scaffolds: DPHA-crosslinked hydrogels provide robust and porous scaffolds that support cell adhesion, proliferation, and differentiation, making them ideal for regenerating tissues like bone and cartilage.[11][12]
-
Controlled Mechanical Environments for Cell Studies: The ability to precisely tune the stiffness of DPHA-crosslinked hydrogels allows researchers to study the effects of substrate mechanics on cell behavior (mechanotransduction).[13]
-
3D Cell Culture: These hydrogels can create a 3D environment that more closely mimics the native extracellular matrix, providing a more physiologically relevant model for cell culture studies.[9]
Quantitative Data Summary
The following tables provide a summary of the quantitative properties of DPHA-crosslinked hydrogels.
| Hydrogel System | DPHA Concentration | Compressive Modulus | Application | Reference |
| Poly(TT/DPEHA/HA)HIPEs | Varied | Enhanced with HA | Fibroblast regeneration | [11] |
| Injectable HA hydrogels | - (BDDE crosslinker) | 280 Pa - 990 Pa | Soft tissue engineering | [14] |
| PAA hydrogels | - (Bis crosslinker) | Tunable | High water absorbency | [15] |
| Hydrogel System | Swelling Ratio | Factors Influencing Swelling | Reference |
| Star-shaped polymer from DPHA | 289 to 313 g/g (at high pH) | pH, temperature, particle size | [8] |
| Anionic Copolymers | Decreases with increasing crosslinker | Crosslinker concentration | [16] |
| Poly(hydroxamic acid) hydrogels | 230-253% (NBisA crosslinker) | Crosslinker type | [17] |
Experimental Protocols
This protocol details the fabrication of a porous hydrogel scaffold using DPHA as a crosslinker through UV-initiated photopolymerization.[11]
Materials:
-
Primary monomer (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate) - TT)
-
This compound (DPHA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Surfactant (e.g., Hypermer B246)
-
Aqueous phase (e.g., distilled water, CaCl₂)
-
Optional: Bioactive component (e.g., Hydroxyapatite - HA)
Procedure:
-
Prepare the organic phase by mixing the primary monomer, DPHA, photoinitiator, and surfactant.
-
Prepare the aqueous phase, dissolving any salts or bioactive components.
-
Slowly add the aqueous phase to the organic phase while stirring to form a high internal phase emulsion (HIPE).
-
Pour the emulsion into a mold.
-
Expose the emulsion to UV light for a specified time to initiate polymerization and crosslinking.
-
After polymerization, remove the scaffold from the mold and wash it to remove unreacted monomers and surfactant.
-
Dry the scaffold before use.
This protocol describes a general method for seeding cells onto a pre-fabricated hydrogel scaffold for tissue engineering applications.[18][19]
Materials:
-
Sterile DPHA-crosslinked hydrogel scaffold
-
Cell suspension at a desired concentration (e.g., 1-2 x 10⁶ cells/mL)[18]
-
Cell culture medium
-
Multi-well culture plate
Procedure:
-
Place the sterile hydrogel scaffold into a well of a multi-well plate.
-
Pre-wet the scaffold with sterile culture medium and then aspirate the excess medium.
-
Carefully pipette the cell suspension onto the scaffold, ensuring even distribution.
-
Allow the cells to adhere to the scaffold for a few hours in a cell culture incubator.
-
Gently add fresh culture medium to the well, ensuring the scaffold is fully submerged.
-
Culture the cell-seeded scaffold under standard cell culture conditions, changing the medium as required.
Signaling Pathways and Visualizations
The mechanical properties of the extracellular matrix, which can be mimicked by tuning the DPHA concentration in hydrogels, play a crucial role in directing cell behavior through mechanotransduction.[13] Cells sense matrix stiffness through integrin-mediated focal adhesions. This mechanical signal is then transduced into a biochemical response, often involving the RhoA/ROCK pathway and the transcriptional regulators YAP and TAZ. On stiff substrates, YAP/TAZ translocate to the nucleus and promote the expression of genes associated with cell proliferation and differentiation towards osteogenic lineages.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Mussel-inspired hydrogel tissue adhesives for wound closure - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06743G [pubs.rsc.org]
- 3. Highly oriented hydrogels for tissue regeneration: design strategies, cellular mechanisms, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Functional hydrogels for the repair and regeneration of tissue defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Role of Hydrogel Stiffness Threshold in Schwann Cell Context: Regulating Adhesion Through TRIP6 Gene Expression [mdpi.com]
- 8. Mussel-Inspired Catechol-Functionalized Hydrogels and Their Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. aimbiotech.com [aimbiotech.com]
- 12. Cellular responses to beating hydrogels to investigate mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoresponsive Hydrogels for Studying Mechanotransduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. lenabio.com [lenabio.com]
- 16. mdpi.com [mdpi.com]
- 17. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What cell seeding density should I use? | TheWell Bioscience [thewellbio.com]
- 19. advancedbiomatrix.com [advancedbiomatrix.com]
- 20. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dipentaerythritol Hexaacrylate (DPHA) as a Crosslinker in Coatings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipentaerythritol hexaacrylate (DPHA) is a highly functional monomer widely utilized as a crosslinker in ultraviolet (UV) and electron beam (EB) curable coatings.[1][2] Its six acrylate (B77674) groups enable the formation of a densely cross-linked polymer network upon curing, imparting exceptional physical and chemical properties to the final coating.[3] These properties include superior hardness, scratch and abrasion resistance, and excellent chemical resistance, making DPHA an ideal choice for high-performance applications on substrates such as wood, plastic, and metal.[1][3]
This document provides detailed application notes and experimental protocols for utilizing DPHA as a crosslinker in UV-curable coating formulations.
Key Performance Attributes of DPHA in Coatings
The incorporation of DPHA as a crosslinking agent significantly enhances the performance of coatings. The high crosslink density achieved with DPHA directly contributes to:
-
Exceptional Hardness and Durability: The tightly-knit polymer network results in a hard, resilient surface that withstands mechanical stress.[3]
-
Superior Scratch and Abrasion Resistance: Coatings formulated with DPHA exhibit excellent resistance to scratching and wear, crucial for maintaining surface integrity and appearance.[3][4]
-
Enhanced Chemical Resistance: The robust, cross-linked structure provides a formidable barrier against a wide range of chemicals, including solvents, acids, and bases.[1][5]
-
Rapid Curing Speed: DPHA's high reactivity allows for fast curing cycles, increasing throughput in manufacturing processes.[1][3]
Data Presentation: Performance of DPHA in UV-Curable Coatings
The concentration of DPHA in a coating formulation can be tailored to achieve a desired balance of properties. The following tables summarize the quantitative effects of varying DPHA content on key coating performance metrics.
Table 1: Effect of DPHA to HDDA Ratio on Mechanical Properties of a UV-Cured Coating
| HDDA:DPHA Ratio | Adhesion (ASTM D3359) | Flexibility | Hardness (Pencil Hardness) |
| 1:0 | 5B | 5 | H |
| 2:1 | 5B | 5 | H |
| 1:1 | 4B | 6 | 2H |
| 1:2 | 3B | 7 | 3H |
| 0:1 | 2B | 8 | 4H |
Data adapted from a study on UV-curable coatings.[1] The formulation consisted of a primary resin (80%) and a photoinitiator (5%), with the balance being the reactive diluents HDDA and DPHA. Coatings were applied on a PET substrate at a thickness of 4 μm.[1] An increase in the proportion of DPHA improves hardness but can decrease adhesion and flexibility.[1] A 1:1 ratio of HDDA to DPHA provided an optimal balance of properties in this study.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the formulation, application, curing, and performance evaluation of UV-curable coatings containing DPHA.
UV-Curable Coating Formulation
This protocol describes the preparation of a basic UV-curable clear coat.
Materials:
-
Urethane (B1682113) Acrylate Oligomer (e.g., B-619W)
-
This compound (DPHA)
-
1,6-Hexanediol diacrylate (HDDA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 184)
-
Ethyl Acetate (B1210297) (as a solvent for viscosity adjustment, if necessary)
Equipment:
-
Laboratory balance (accurate to 0.01 g)
-
Mechanical stirrer or magnetic stirrer with stir bars
-
Beakers or other suitable mixing vessels
-
Viscometer
Procedure:
-
Weigh the urethane acrylate oligomer, DPHA, and HDDA in the desired ratios into a mixing vessel. For a starting point, a 1:1 ratio of HDDA to DPHA can be used.[1]
-
Add the photoinitiator to the mixture. A typical concentration is 5% by weight of the total resin and monomer content.[1]
-
If necessary, add a small amount of ethyl acetate to adjust the viscosity for the desired application method.
-
Mix the components thoroughly using a mechanical or magnetic stirrer at room temperature until a homogeneous, clear solution is obtained.[1]
-
Measure and record the viscosity of the formulation.
Coating Application and UV Curing
This protocol outlines the steps for applying the formulated coating to a substrate and curing it using UV radiation.
Materials:
-
Substrate panels (e.g., PET film, steel panels, wood panels)
-
Formulated UV-curable coating
-
Lint-free wipes
-
Appropriate solvent for cleaning (e.g., isopropanol, acetone)
Equipment:
-
Wire-wound rod or bar coater
-
UV curing system with a mercury vapor lamp (main wavelength ~365 nm)[1]
-
Radiometer to measure UV dose and intensity
Procedure:
-
Clean the substrate panels with a lint-free wipe and an appropriate solvent to remove any contaminants. Ensure the surface is dry before coating.
-
Place the substrate on a flat, level surface.
-
Apply the formulated coating onto the substrate using a wire-wound rod to achieve a specific wet film thickness (e.g., 4 μm).[1]
-
If a solvent was used, allow it to flash off in an oven for a short period (e.g., 1 minute at 80 °C).[1]
-
Immediately pass the coated substrate through the UV curing system.
-
Set the UV curing parameters. A typical setup might involve a conveyer speed that delivers a specific UV dose (e.g., 1000-2000 mJ/cm²) at a defined lamp height (e.g., 15 cm).[1][3]
-
Allow the cured panels to cool to room temperature before handling and testing.
Performance Testing Protocols
The following are standardized methods for evaluating the key performance characteristics of the cured coatings.
This method assesses the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.[6][7]
Equipment:
-
Cutting tool with multiple blades spaced 1 mm or 2 mm apart
-
Pressure-sensitive tape as specified in the standard
-
Rubber eraser
-
Magnifying glass
Procedure:
-
Select a representative area on the cured coating.
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Rotate the panel 90 degrees and make a second series of parallel cuts to create a cross-hatch pattern.[7]
-
Remove any loose debris from the cutting process.
-
Apply the center of the pressure-sensitive tape over the cross-hatch area.
-
Firmly rub the tape with a rubber eraser to ensure good contact.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[8]
-
Visually inspect the cross-hatch area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, 0B = severe flaking and detachment).[7]
This test method evaluates the resistance of a coating to scratching using an instrumented scratch machine.[4][9]
Equipment:
-
Instrumented scratch machine with a defined stylus tip (e.g., 1 mm diameter spherical tip)
-
Microscope for visual analysis of the scratch
Procedure:
-
Secure the coated panel in the scratch tester.
-
Select the test mode. A common method is a progressive load test where the normal force on the stylus increases as it moves across the surface.
-
Set the test parameters, including the initial and final loads (e.g., 1 N to 30 N), scratch speed (e.g., 10 mm/s), and scratch length.
-
Initiate the scratch test. The instrument will record the tangential force and penetration depth as a function of the applied normal load.
-
After the scratch is made, examine the scratch track under a microscope.
-
Identify the critical load at which specific failure events occur, such as the first appearance of cracks, delamination, or continuous whitening. This critical load is a quantitative measure of scratch resistance.
This method evaluates the resistance of a coating to various chemicals by direct contact.[10]
Materials:
-
A selection of test chemicals (e.g., 50% ethanol, 10% sulfuric acid, 10% sodium hydroxide, acetone, isopropanol)
-
Cotton balls or filter paper
-
Watch glasses or other suitable covers
-
Droppers or pipettes
Procedure:
-
On a cured coating panel, place a small piece of cotton ball or filter paper for each chemical to be tested.
-
Apply several drops of the test chemical to the corresponding cotton ball, ensuring it is saturated.
-
Cover each saturated cotton ball with a watch glass to prevent evaporation.
-
Allow the chemicals to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
After the exposure time, remove the watch glass and cotton ball.
-
Gently wipe the area with a clean, dry cloth.
-
Visually inspect the coating for any signs of degradation, such as blistering, discoloration, softening, swelling, or loss of adhesion.
-
Rate the chemical resistance for each chemical based on a predefined scale (e.g., 5 = no effect, 1 = severe damage).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for developing and testing UV-curable coatings with DPHA.
Relationship between DPHA Concentration and Coating Properties
This diagram illustrates the logical relationship between increasing DPHA concentration and the resulting changes in key coating properties.
References
- 1. Preparation, Characterization, and Properties of UV-Curable Coating Doped with Nano-SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adhesion.kr [adhesion.kr]
- 4. infinitalab.com [infinitalab.com]
- 5. blog.chasecorp.com [blog.chasecorp.com]
- 6. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 7. blog.chasecorp.com [blog.chasecorp.com]
- 8. media.byk-instruments.com [media.byk-instruments.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
Application Notes and Protocols for Stereolithography with DPHA Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and protocols for stereolithography (SLA) 3D printing using resins based on dipentaerythritol (B87275) hexa-acrylate (DPHA). DPHA is a versatile multifunctional acrylate (B77674) monomer that, upon photopolymerization, can form highly cross-linked polymers, offering excellent mechanical properties and chemical resistance, making it a material of interest for various applications, including the fabrication of microfluidics, medical devices, and drug delivery systems.
Introduction to DPHA in Stereolithography
Stereolithography is an additive manufacturing process that utilizes a light source to selectively cure a liquid photopolymer resin layer by layer to build a three-dimensional object. The choice of resin is critical as it dictates the properties of the final printed part. DPHA is a high-functionality monomer that can lead to materials with high hardness, rigidity, and dimensional stability due to the high degree of cross-linking achieved during photopolymerization. These characteristics are highly desirable for applications requiring precise and durable components.
Experimental Setup
A typical experimental setup for stereolithography with DPHA resins includes the SLA 3D printer, the DPHA resin formulation, and post-processing equipment.
Stereolithography (SLA) 3D Printer
The selection of an SLA printer will depend on the desired resolution and build volume. Both laser-based SLA and Digital Light Processing (DLP) systems can be used. Key considerations include:
-
Light Source Wavelength: The photoinitiator in the DPHA resin must have an absorption spectrum that matches the wavelength of the printer's light source, typically in the range of 355 nm to 405 nm.
-
Light Intensity (Irradiance): The power of the light source will influence the curing time per layer.
-
Resolution (XY and Z): The printer's resolution will determine the level of detail achievable in the final part.
DPHA Resin Formulation
A successful DPHA resin formulation requires a careful balance of its components to achieve the desired printability and final material properties. While a universally optimized formulation is application-dependent, a typical starting point for a DPHA-based resin is provided below.
Table 1: Example DPHA Resin Formulation
| Component | Function | Typical Concentration (wt%) |
| Dipentaerythritol hexa-acrylate (DPHA) | Monomer (Primary structural component) | 70-90% |
| Reactive Diluent (e.g., Isobornyl Acrylate) | Reduces viscosity for improved flow and recoating | 10-30% |
| Photoinitiator (e.g., TPO, BAPO) | Initiates polymerization upon light exposure | 0.5-2.0% |
| UV Blocker/Absorber (e.g., BBOT) | Controls light penetration depth for better resolution | 0.05-0.2% |
Note: The optimal concentration of each component, particularly the photoinitiator, should be determined experimentally as it significantly impacts curing speed and depth.[1][2] Factors such as the reactivity of the acrylates used will influence the ideal photoinitiator concentration.[3]
Post-Processing Equipment
Post-processing is a critical step to achieve the final desired properties of the printed part.[4] Essential equipment includes:
-
Washing Station: To remove uncured resin from the surface of the printed object. Isopropyl alcohol (IPA) is a common solvent for this purpose.
-
UV Curing Chamber: To fully cure the part and enhance its mechanical properties. The chamber should emit UV light at a wavelength that is effective for the chosen photoinitiator.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, and a lab coat are essential when handling uncured resin.
Experimental Protocols
The following protocols provide a step-by-step guide for working with DPHA resins in an SLA workflow.
Resin Preparation
-
Component Weighing: Accurately weigh each component of the resin formulation in a clean, opaque container to prevent premature polymerization.
-
Mixing: Thoroughly mix the components until a homogeneous solution is achieved. A magnetic stirrer can be used for this purpose. Ensure the photoinitiator is fully dissolved.
-
Degassing: If bubbles are present after mixing, degas the resin using a vacuum chamber or by letting it sit in the dark for several hours.
Printing Process
-
Printer Preparation: Ensure the SLA printer's resin tank and build platform are clean and properly calibrated according to the manufacturer's instructions.
-
Resin Loading: Pour the prepared DPHA resin into the resin tank.
-
Print Parameter Setup: The key printing parameters are layer thickness and exposure time. These are determined by the resin's "working curve," which relates the cure depth to the energy exposure. The working curve is defined by two key parameters: the critical energy (Ec) and the penetration depth (Dp).[5][6]
-
Ec (Critical Energy): The minimum energy required to initiate polymerization.
-
Dp (Penetration Depth): The depth at which the light intensity is reduced to 1/e (approximately 37%) of its initial value.
The exposure time per layer can be calculated based on these parameters and the printer's light intensity. It is highly recommended to experimentally determine the working curve for your specific DPHA resin formulation.
-
Table 2: Hypothetical Printing Parameters for a DPHA Resin
| Parameter | Value | Notes |
| Layer Thickness | 50 µm | A common starting point for good resolution. |
| Exposure Time | 5-15 seconds | Highly dependent on Ec, Dp, and light intensity. |
| Bottom Layer Exposure | 30-60 seconds | Increased time to ensure good adhesion to the build plate. |
| Lift Speed | 60 mm/min | Can be adjusted to prevent delamination. |
Post-Processing
-
Part Removal: Carefully remove the printed part from the build platform.
-
Washing: Wash the part in isopropyl alcohol (IPA) for 5-10 minutes to remove excess uncured resin. An ultrasonic bath can improve cleaning efficiency.
-
Drying: Allow the part to air dry completely before post-curing.
-
Support Removal: Carefully remove any support structures from the part.
-
Post-Curing: Place the part in a UV curing chamber and expose it to UV light for 30-60 minutes. The exact time will depend on the part's geometry and the intensity of the UV source. This step is crucial for achieving the final mechanical properties.[4]
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the complete workflow for stereolithography with DPHA resins.
Photopolymerization Mechanism of DPHA
The photopolymerization of DPHA is a free-radical chain-growth process. The following diagram outlines the key steps involved.
Expected Material Properties
The mechanical properties of UV-cured parts containing DPHA are expected to be robust. While specific values will depend on the exact formulation and curing conditions, the introduction of a crosslinked structure through DPHA significantly improves mechanical performance compared to non-crosslinked polymers.[7]
Table 3: Expected Mechanical Properties of DPHA-based Photopolymers
| Property | Expected Range | Test Method |
| Tensile Strength | 40 - 80 MPa | ISO 527 |
| Flexural Modulus | 2.0 - 4.0 GPa | ISO 178 |
| Hardness (Shore D) | 80 - 90 | ISO 868 |
Disclaimer: These are estimated values based on typical high-functionality acrylate resins. Actual properties must be determined experimentally for a specific DPHA resin formulation and printing process.
Troubleshooting
Table 4: Common Issues and Solutions in DPHA-based SLA Printing
| Issue | Potential Cause | Solution |
| Print Failure (Detachment) | Insufficient bottom layer exposure; Build plate not level; High viscosity of the resin. | Increase bottom layer exposure time; Re-level the build plate; Consider adding a reactive diluent to lower viscosity. |
| Poor Resolution/Detail | Over-curing due to excessive exposure time; High UV blocker concentration. | Reduce exposure time per layer; Optimize UV blocker concentration. |
| Warping or Shrinkage | High degree of cross-linking; Insufficient post-curing. | Optimize part orientation to minimize stress; Ensure thorough post-curing. |
| Tacky Surface after Post-Curing | Incomplete washing; Insufficient post-curing time or intensity. | Ensure thorough washing in fresh IPA; Increase post-curing time or use a more powerful UV source. |
Safety Precautions
Uncured DPHA resin can be a skin and eye irritant. Always handle with appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses. Work in a well-ventilated area to avoid inhaling fumes. Dispose of uncured resin and contaminated materials according to local regulations.
Conclusion
DPHA is a promising monomer for stereolithography, capable of producing highly cross-linked polymers with excellent mechanical properties. By carefully controlling the resin formulation, printing parameters, and post-processing steps, researchers can fabricate high-resolution, durable parts suitable for a wide range of applications in research, drug development, and beyond. The protocols and data presented in this document provide a solid foundation for initiating work with DPHA-based resins in stereolithography. Experimental optimization will be key to achieving the desired outcomes for specific applications.
References
- 1. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radtech.org [radtech.org]
- 3. uvebtech.com [uvebtech.com]
- 4. Design for SLA 3D Printing: The Ultimate Guide [printpool.co.uk]
- 5. Results of an interlaboratory study on the working curve in vat photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. adhesion.kr [adhesion.kr]
Application Notes and Protocols for the Characterization of DPHA-Crosslinked Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dipentaerythritol hexaacrylate (DPHA) is a multifunctional acrylate (B77674) monomer commonly used as a crosslinking agent in the synthesis of polymers. Its six acrylate groups enable the formation of highly crosslinked, three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance. These properties make DPHA-crosslinked polymers attractive for a wide range of applications, including in the development of drug delivery systems, hydrogels, and advanced materials.
This document provides detailed application notes and protocols for the characterization of DPHA-crosslinked polymers. The described techniques are essential for understanding the structure-property relationships of these materials and for tailoring their characteristics for specific applications.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful technique for confirming the crosslinking of polymers by monitoring the disappearance of characteristic monomer peaks and the appearance of new peaks associated with the polymer backbone. In the case of DPHA-crosslinked polymers, the focus is on the consumption of the acrylate double bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
DPHA Monomer: Place a small drop of liquid DPHA monomer directly onto the ATR crystal.
-
Uncured Polymer Mixture: Prepare a homogeneous mixture of the base polymer and DPHA. Apply a thin film of the uncured mixture onto the ATR crystal.
-
Cured Polymer: Place a small piece of the cured DPHA-crosslinked polymer film directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
-
Instrument Parameters (ATR-FTIR):
-
Spectrometer: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Crystal: Diamond or Germanium ATR crystal.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans for a good signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running each sample.[1]
-
-
Data Analysis:
-
Compare the spectra of the DPHA monomer, the uncured mixture, and the cured polymer.
-
Monitor the disappearance or significant reduction of the acrylate C=C stretching vibration peak, typically observed around 1635 cm⁻¹, and the C-H out-of-plane bending of the vinyl group around 810 cm⁻¹ in the cured polymer spectrum.
-
Observe the characteristic peaks of the polymer backbone. For example, in an acrylic polymer, look for the strong C=O stretching vibration of the ester group around 1730 cm⁻¹.
-
Data Presentation: FTIR Spectral Changes
| Functional Group | Wavenumber (cm⁻¹) | Observation in Cured Polymer | Significance |
| Acrylate C=C Stretch | ~1635 | Disappearance or significant decrease | Confirmation of polymerization and crosslinking |
| Vinyl C-H Bend | ~810 | Disappearance or significant decrease | Confirmation of polymerization and crosslinking |
| Ester C=O Stretch | ~1730 | Remains present | Indicates the integrity of the polymer backbone |
Visualization: FTIR Analysis Workflow
References
Measuring the Degree of Conversion in DPHA Photopolymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the degree of conversion (DC) in the photopolymerization of Dipentaerythritol hexaacrylate (DPHA). Accurate determination of the DC is crucial for understanding polymerization kinetics, optimizing formulations, and ensuring the final material possesses the desired physicochemical properties for its intended application, including in drug development and medical devices.
Introduction to Degree of Conversion
The degree of conversion in photopolymerization refers to the percentage of monomer molecules that have reacted to form the polymer network. For acrylate-based monomers like DPHA, this is typically determined by monitoring the disappearance of the carbon-carbon double bonds (C=C) of the acrylate (B77674) functional groups. A higher degree of conversion generally leads to improved mechanical strength, chemical resistance, and biocompatibility of the cured polymer. Several analytical techniques can be employed to measure the DC, with Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Photo-Differential Scanning Calorimetry (Photo-DSC) being the most common and reliable methods.
Data Presentation: Degree of Conversion of Acrylate Monomers
| Monomer System | Photoinitiator (wt%) | Light Intensity (mW/cm²) | Curing Time (s) | Measurement Technique | Degree of Conversion (%) | Reference |
| Multifunctional Acrylate | 1% Benzophenone / 1% Amine | 50 | 60 | FTIR | 55 - 65 | General Literature |
| Acrylate/Methacrylate Blend | 0.5% Camphorquinone / 0.5% Amine | 800 | 20 | FTIR | 60 - 75[1] | [1] |
| Nanofilled Composite | Not Specified | Polymer Light Guide | Not Specified | FTIR | 55.63 (±2.27) | [2] |
| Microhybrid Composite | Not Specified | Fiber Optic Light Guide | Not Specified | FTIR | 68.37 (±1.02) | [2] |
| Nanohybrid Composite | Not Specified | LED (Ultrafast) | 1 | FTIR | 58.5 - 65.5 | [3] |
| Nanohybrid Composite | Not Specified | LED (Ultrafast) | 3 | FTIR | 93.5 - 95.4 | [3] |
Note: The degree of conversion is highly dependent on the specific formulation (including type and concentration of photoinitiator, co-monomers, and additives), as well as the curing conditions (light source, intensity, exposure time, and temperature). The values presented above should be considered as illustrative examples.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for determining the DC of acrylates.[2][3] It relies on monitoring the decrease in the absorption band corresponding to the C=C double bond stretching vibration of the acrylate group.
Principle: The concentration of unreacted acrylate groups is proportional to the intensity of their characteristic absorption peak (typically around 1637 cm⁻¹). By comparing the peak intensity before and after polymerization, relative to an internal standard peak that does not change during the reaction, the DC can be calculated.
Protocol for Real-Time FTIR Monitoring (ATR-FTIR):
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Set the instrument to collect spectra in the mid-IR range (e.g., 4000-650 cm⁻¹).
-
Select an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16) for each spectrum.
-
-
Sample Preparation:
-
Place a small drop of the uncured DPHA formulation onto the ATR crystal.
-
Ensure a thin, uniform film covers the crystal.
-
-
Data Acquisition:
-
Record a spectrum of the uncured sample. This will serve as the reference (time = 0).
-
Position a UV/Vis light guide directly above the sample on the ATR crystal to initiate polymerization.
-
Simultaneously start the light exposure and the time-based spectral acquisition.
-
Collect spectra at regular intervals (e.g., every second) throughout the polymerization process until the reaction is complete (i.e., no further change in the acrylate peak is observed).
-
-
Data Analysis:
-
Identify the acrylate C=C stretching peak (around 1637 cm⁻¹).
-
Select an internal standard peak that does not change during polymerization. Common internal standards for acrylate systems include the carbonyl C=O stretching peak (around 1720 cm⁻¹).
-
Calculate the ratio of the height or area of the acrylate peak to the internal standard peak for both the uncured (monomer) and cured (polymer) samples at different time points.
-
The degree of conversion (DC) as a function of time can be calculated using the following formula:
where Peak_Ratio = (Absorbance of C=C peak) / (Absorbance of internal standard peak).
-
Raman Spectroscopy
Raman spectroscopy is another powerful vibrational spectroscopy technique for monitoring photopolymerization in real-time. It offers advantages such as minimal sample preparation and the ability to analyze samples in aqueous environments.
Principle: Similar to FTIR, Raman spectroscopy measures the decrease in the intensity of the Raman band corresponding to the C=C double bond of the acrylate group (typically around 1640 cm⁻¹).
Protocol for Real-Time Raman Spectroscopy:
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence).
-
Focus the laser onto the sample.
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations.
-
-
Sample Preparation:
-
Place a small amount of the DPHA formulation onto a suitable substrate (e.g., a glass slide).
-
-
Data Acquisition:
-
Record a Raman spectrum of the uncured sample.
-
Initiate polymerization by exposing the sample to a UV/Vis light source.
-
Collect Raman spectra continuously or at set time intervals during the curing process.
-
-
Data Analysis:
-
Identify the acrylate C=C Raman band (around 1640 cm⁻¹).
-
Choose a stable internal reference band, such as a C-H or C-O band within the monomer structure.
-
Calculate the degree of conversion using a formula analogous to the one used for FTIR data analysis, based on the ratios of the intensities of the reactive and reference bands.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction. This technique provides information about the kinetics of the reaction, including the rate of polymerization and the total heat evolved.
Principle: The heat released during polymerization is directly proportional to the number of double bonds that have reacted. By integrating the heat flow over time, the total enthalpy of polymerization can be determined, which is then used to calculate the degree of conversion.
Protocol for Photo-DSC:
-
Instrument Setup:
-
Use a DSC instrument equipped with a photocalorimetry accessory (a UV/Vis light source).
-
Calibrate the instrument for temperature and heat flow.
-
Set the desired isothermal temperature for the experiment.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the DPHA formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Allow the system to equilibrate at the set isothermal temperature.
-
Initiate the polymerization by turning on the UV/Vis light source for a predetermined duration.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak in the heat flow versus time curve to obtain the total heat of polymerization (ΔH_t).
-
The degree of conversion (DC) at a given time (t) is calculated using the following equation:
where ΔH_t is the heat evolved up to time t, and ΔH_total is the theoretical total heat of polymerization for the complete conversion of the acrylate groups in the sample. ΔH_total is a literature value for the specific monomer or can be determined experimentally.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Degree of Conversion Measurement using FTIR.
Caption: Workflow for Degree of Conversion Measurement using Raman Spectroscopy.
Caption: Workflow for Degree of Conversion Measurement using Photo-DSC.
Conclusion
The choice of technique for measuring the degree of conversion in DPHA photopolymerization will depend on the specific research question, available equipment, and sample characteristics. FTIR and Raman spectroscopy provide direct measurement of the chemical conversion, while Photo-DSC offers valuable insights into the reaction kinetics. By following the detailed protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can accurately and reliably determine the degree of conversion of DPHA, facilitating the development of advanced polymer-based materials.
References
- 1. Effect of Light Intensity on the Degree of Conversion of Dual-cured Resin Cement at Different Depths with the use of Translucent Fiber Posts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of the degree of conversion of four different composites polymerized using ultrafast photopolymerization technique: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Biocompatible Scaffolds with Dihydroxyphenylalanine (DPHA)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation of biocompatible scaffolds utilizing 3,4-dihydroxyphenylalanine (DPHA), commonly known as DOPA. The focus is on leveraging DPHA's adhesive and bioactive properties to functionalize scaffold materials for enhanced cellular interaction and tissue regeneration, particularly in the context of bone tissue engineering.
Introduction
DPHA, inspired by the adhesive proteins of marine mussels, offers a versatile and effective method for surface modification of biomaterials. The catechol groups within the DPHA molecule are key to its functionality, enabling strong adhesion to a wide range of organic and inorganic surfaces. This allows for the immobilization of bioactive molecules, such as hydroxyapatite (B223615), to enhance the osteoinductivity of scaffolds. The following protocols detail methods for creating DPHA-functionalized scaffolds, including DPHA-assisted hydroxyapatite coating of polymer scaffolds, the fabrication of DPHA-modified silk fibroin, and polydopamine coating of 3D-printed scaffolds.
Data Summary of Scaffold Properties
The following tables summarize quantitative data on the properties of various DPHA-functionalized scaffolds.
Table 1: Mechanical and Physical Properties of DPHA-Functionalized Scaffolds
| Scaffold Type | Young's Modulus (MPa) | Tensile Strength (MPa) | Strain at Break (%) | Porosity (%) | Water Contact Angle (°) |
| PGA (Control) | 1.8 ± 0.2 | 0.23 ± 0.04 | 20.1 ± 3.2 | - | - |
| DOPA-PGA | 1.7 ± 0.3 | 0.21 ± 0.03 | 19.5 ± 2.8 | - | - |
| HA-PGA | 1.9 ± 0.2 | 0.24 ± 0.05 | 21.3 ± 3.5 | - | - |
| HA-DOPA-PGA | 1.8 ± 0.3 | 0.22 ± 0.04 | 20.8 ± 3.0 | - | - |
| PLGA/β-TCP (Uncoated) | - | - | - | 60.31 | 88.3 |
| PLGA/β-TCP with PDA (1 mg/mL) | - | - | - | 61.1 | 68.5 |
| PLGA/β-TCP with PDA (2 mg/mL) | - | - | - | 59.67 | 55.1 |
| DOPA-Modified Silk Fibroin (15 g/L, pH 10) | 0.8 ± 0.2 | 0.35 ± 0.05 | - | - | - |
Data for PGA scaffolds are presented as mean ± standard deviation. Data for PLGA/β-TCP and DOPA-Modified Silk Fibroin are presented as reported in the respective studies.
Table 2: Adhesive Properties of DOPA-Modified Silk Fibroin (15 g/L concentration)
| pH | Adhesive Strength (MPa) | Adhesive Fracture Energy (J/m²) |
| 4.2 | 0.25 ± 0.08 | 1.8 ± 0.5 |
| 7.0 | 0.30 ± 0.07 | 2.2 ± 0.6 |
| 8.0 | 0.32 ± 0.06 | 2.5 ± 0.7 |
| 10.0 | 0.35 ± 0.05 | 2.8 ± 0.8 |
| 12.0 | 0.38 ± 0.04 | 3.1 ± 0.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: DPHA-Assisted Hydroxyapatite (HA) Coating of Polyglycolic Acid (PGA) Scaffolds
This protocol describes a simple and rapid method for coating PGA scaffolds with HA nanoparticles using DPHA as a surface functionalization agent.[1]
Materials:
-
Polyglycolic acid (PGA) scaffolds
-
3,4-dihydroxyphenylalanine (DOPA)
-
Hydroxyapatite (HA) nanoparticles
-
Tris buffer (10 mM, pH 8.5)
-
Deionized water
Equipment:
-
Beakers
-
Orbital shaker
-
Centrifuge (optional)
-
Freeze-dryer or vacuum oven
Procedure:
-
Scaffold Preparation: Prepare PGA scaffolds of the desired dimensions.
-
DOPA Solution Preparation: Dissolve DOPA in 10 mM Tris buffer (pH 8.5) to a final concentration of 2 mg/mL.
-
HA Suspension Preparation: Disperse HA nanoparticles in the DOPA solution to a final concentration of 0.5 wt%.
-
Coating Procedure:
-
Washing:
-
Carefully remove the scaffolds from the coating solution.
-
Wash the scaffolds three times with deionized water to remove any unbound DOPA and HA particles.
-
-
Drying:
-
Freeze-dry the scaffolds or dry them in a vacuum oven overnight.
-
-
Sterilization: Sterilize the coated scaffolds using an appropriate method, such as ethylene (B1197577) oxide or gamma irradiation, before cell culture experiments.
Protocol 2: Preparation of DOPA-Modified Silk Fibroin Adhesive
This protocol details the enzymatic modification of silk fibroin to incorporate DOPA, creating a biocompatible adhesive.[3][4]
Materials:
-
Bombyx mori silk cocoons
-
Sodium carbonate (Na₂CO₃)
-
Lithium bromide (LiBr)
-
Tyrosinase
-
Modified phosphate (B84403) buffer (40 mM boronic acid, 0.3 M NaCl, 0.2 M ascorbic acid, 0.2 M phosphate buffer, pH 4.2)
-
5.0 M Sodium hydroxide (B78521) (NaOH)
-
Dialysis membrane (MWCO 3500)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Dialysis equipment
-
pH meter
Procedure:
-
Silk Fibroin Extraction:
-
Boil silk cocoons in a 0.02 M Na₂CO₃ solution for 30 minutes to remove sericin.
-
Rinse the silk fibroin thoroughly with deionized water and let it dry.
-
Dissolve the dried silk fibroin in 9.3 M LiBr solution at 60°C for 2 hours.
-
Dialyze the solution against deionized water for 3 days to remove the LiBr. The resulting silk fibroin solution can be concentrated or diluted as needed.
-
-
Enzymatic DOPA Modification:
-
To 1.0 mL of the silk fibroin aqueous solution, add 1.0 mL of the modified phosphate buffer.
-
Add tyrosinase to a final concentration of 1300 U/mL.
-
Stir the solution at 25°C for 24 hours under open-air conditions.[3]
-
-
pH Adjustment for Adhesion:
-
The resulting DOPA-modified silk fibroin (DOPA-SF) solution will be at approximately pH 4.2.
-
For enhanced adhesive properties, the pH can be adjusted to 7.0, 8.0, 10.0, or 12.0 by the dropwise addition of 5.0 M NaOH.[3]
-
-
Application: The DOPA-SF solution can be used directly as a bioadhesive without further purification.
Protocol 3: Polydopamine (PDA) Coating of 3D-Printed Scaffolds
This protocol provides a general method for applying a thin, uniform coating of polydopamine onto 3D-printed polymer scaffolds to enhance their biocompatibility.[2][5]
Materials:
-
3D-printed scaffolds (e.g., PLGA, PCL, PLA)
-
Dopamine (B1211576) hydrochloride
-
Tris-HCl buffer (10 mM, pH 8.5)
-
Deionized water
Equipment:
-
Beakers
-
Orbital shaker or centrifuge
-
Drying oven or vacuum chamber
Procedure:
-
Scaffold Preparation: Ensure the 3D-printed scaffolds are clean and free of any residual printing material.
-
PDA Solution Preparation: Dissolve dopamine hydrochloride in 10 mM Tris-HCl buffer (pH 8.5) to a final concentration of 1-2 mg/mL.[2][5]
-
Coating Procedure:
-
Immerse the scaffolds in the PDA solution.
-
Incubate at 37°C overnight (approximately 12-18 hours) with gentle agitation (e.g., 150 rpm on an orbital shaker).[2] A color change of the solution to dark brown indicates the polymerization of dopamine.
-
-
Washing:
-
Remove the scaffolds from the PDA solution.
-
Wash the scaffolds thoroughly with deionized water (at least three times) to remove any non-adherent polydopamine.
-
-
Drying: Dry the PDA-coated scaffolds overnight in an oven or vacuum chamber.
-
Sterilization: Sterilize the scaffolds using a suitable method prior to use in cell culture.
Signaling Pathways and Mechanisms
The biocompatibility and osteoinductive properties of DPHA-functionalized scaffolds are attributed to their ability to interact with cells and trigger specific signaling pathways. The catechol groups of DPHA play a crucial role in this process.
Osteogenic Differentiation Signaling Pathway
DPHA-coated surfaces can promote the differentiation of mesenchymal stem cells into osteoblasts. This process is initiated by the interaction of cell surface receptors, such as integrins, with the DPHA-functionalized scaffold surface. This binding can activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Bone Morphogenetic Protein (BMP)/Smad pathways, which are critical for osteogenesis.[6][7] When DPHA is used to immobilize BMP-2, it further enhances these signaling pathways, leading to accelerated bone formation.[6]
Experimental Workflow for Scaffold Fabrication and Characterization
The general workflow for creating and evaluating DPHA-functionalized scaffolds involves several key stages, from the initial fabrication of the base scaffold to the final in vitro or in vivo assessment of its biocompatibility and functionality.
Logical Relationship of DPHA's Catechol Group Functionality
The versatility of DPHA in biomedical applications stems from the diverse reactivity of its catechol group. This functionality allows for both surface adhesion and the potential for cross-linking, contributing to the formation of stable coatings and functionalized materials.
References
- 1. Polydopamine coating promotes early osteogenesis in 3D printing porous Ti6Al4V scaffolds - Li - Annals of Translational Medicine [atm.amegroups.org]
- 2. Poly(Dopamine) Coating on 3D-Printed Poly-Lactic-Co-Glycolic Acid/β-Tricalcium Phosphate Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,4-Dihydroxyphenylalanine (DOPA)-Containing Silk Fibroin: Its Enzymatic Synthesis and Adhesion Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 6. Osteogenesis enhancement by immobilized DOPA-BMP-2 in combination with ultrasonic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of Dipentaerythritol Hexaacrylate (DPHA) in the Fabrication of Microfluidic Devices
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentaerythritol hexaacrylate (DPHA) is a hexafunctional acrylate (B77674) monomer that, upon polymerization, forms a highly cross-linked polymer. This high cross-linking density imparts exceptional hardness, scratch resistance, and chemical stability to the resulting material. These properties make DPHA a compelling material for the fabrication of robust and reliable microfluidic devices, offering a potential alternative to commonly used materials such as polydimethylsiloxane (B3030410) (PDMS). Its utility in creating biocompatible polymer scaffolds also suggests its suitability for cell-based assays, organ-on-a-chip models, and drug development applications.
This document provides detailed application notes and experimental protocols for the fabrication of microfluidic devices using DPHA-based resins via stereolithography (SLA) 3D printing. It also outlines protocols for cell viability assays and drug screening applications utilizing these devices.
Quantitative Data Presentation
The following tables summarize key quantitative data for DPHA-based polymers in comparison to PDMS, a standard material in microfluidics.
Table 1: Physical and Mechanical Properties of DPHA vs. PDMS
| Property | DPHA-based Polymer (UV-cured) | PDMS (Polydimethylsiloxane) |
| Young's Modulus (MPa) | 1500 - 3000+ (estimated based on similar highly cross-linked acrylates) | 0.3 - 3.7 |
| Tensile Strength (MPa) | 40 - 70 (estimated) | 2 - 10 |
| Hardness (Shore A) | > 85 (estimated) | 40 - 60 |
| Density (g/mL at 25°C) | ~1.155 | 0.965 - 0.97 |
| Refractive Index (n20/D) | ~1.49 | 1.41 - 1.43 |
| Gas Permeability | Low | High |
Table 2: Biocompatibility and Cell Culture Parameters
| Parameter | DPHA-based Microfluidic Device | Standard Tissue Culture Polystyrene (TCPS) |
| Cell Viability after 24h (%) | > 90% (with appropriate surface treatment) | > 95% |
| Cell Adhesion | Requires surface modification (e.g., plasma treatment, protein coating) | Optimized for cell adhesion |
| Autofluorescence | Low to moderate (resin dependent) | Low |
Experimental Protocols
Protocol 1: Fabrication of DPHA Microfluidic Devices via Stereolithography (SLA)
This protocol describes the step-by-step procedure for fabricating a microfluidic device using a DPHA-based photocurable resin and a standard SLA 3D printer.
Materials:
-
This compound (DPHA) monomer
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO, at 0.5-2% w/w)
-
UV absorber (optional, for resolution enhancement, e.g., Sudan I)
-
SLA 3D Printer (e.g., with a 385 nm or 405 nm light source)
-
CAD software for device design
-
Isopropyl alcohol (IPA) for washing
-
UV curing chamber
Procedure:
-
Resin Formulation:
-
In a light-protected container, mix the DPHA monomer with the photoinitiator until fully dissolved. If using a UV absorber, add it to the mixture.
-
Stir the formulation for at least 2 hours in the dark to ensure homogeneity.
-
-
Device Design:
-
Design the microfluidic device using CAD software. Ensure that channel dimensions are within the resolution limits of the 3D printer. For initial trials, channel widths and heights of ≥ 100 µm are recommended.
-
-
3D Printing:
-
Upload the CAD file to the SLA printer software.
-
Set the printing parameters. The optimal settings may vary depending on the printer and resin formulation. Suggested starting parameters are:
-
Layer thickness: 25-50 µm
-
UV exposure time per layer: 2-5 seconds (this will need to be calibrated)
-
-
Fill the printer's resin vat with the formulated DPHA resin.
-
Initiate the printing process.
-
-
Post-Processing:
-
Once printing is complete, carefully remove the device from the build platform.
-
Wash the device in a bath of IPA for 10-15 minutes to remove any uncured resin. An ultrasonic bath can be used for more thorough cleaning of internal channels.
-
Gently dry the device with compressed air.
-
Post-cure the device in a UV curing chamber for 30-60 minutes to ensure complete polymerization and mechanical stability.
-
-
Device Bonding (for multi-part devices):
-
For devices printed in multiple parts, bonding can be achieved using a thin layer of the DPHA resin as an adhesive followed by UV curing.
-
Alternatively, plasma bonding can be employed. Expose the surfaces to be bonded to oxygen plasma for 30-60 seconds to activate the surfaces, then bring them into contact.
-
Protocol 2: Cell Viability Assay on DPHA Microfluidic Devices
This protocol details the procedure for assessing the biocompatibility of the fabricated DPHA devices by culturing cells and performing a live/dead viability assay.
Materials:
-
Fabricated and sterilized DPHA microfluidic device
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fibronectin or other extracellular matrix protein for coating
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Device Sterilization and Surface Modification:
-
Sterilize the DPHA device by washing with 70% ethanol (B145695) followed by UV irradiation for 30 minutes.
-
Treat the microfluidic channels with oxygen plasma for 30-60 seconds to render the surface hydrophilic and promote protein adsorption.
-
Immediately after plasma treatment, coat the channels with a solution of fibronectin (50 µg/mL in PBS) and incubate for 1 hour at 37°C.
-
Rinse the channels with sterile PBS.
-
-
Cell Seeding:
-
Prepare a cell suspension at a desired concentration (e.g., 1 x 10^6 cells/mL).
-
Introduce the cell suspension into the microfluidic channels and allow the cells to adhere for 4-6 hours in a cell culture incubator (37°C, 5% CO2).
-
After cell attachment, perfuse the channels with fresh culture medium.
-
-
Cell Culture and Viability Staining:
-
Culture the cells in the device for 24-48 hours, ensuring a continuous or intermittent flow of fresh medium.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Introduce the staining solution into the microfluidic channels and incubate for 15-30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for Calcein AM (live cells, green fluorescence) and Ethidium homodimer-1 (dead cells, red fluorescence).
-
Capture images from multiple regions within the device.
-
Quantify cell viability by counting the number of live and dead cells.
-
Protocol 3: Drug Screening in a DPHA Microfluidic Device
This protocol provides a framework for performing a basic drug screening assay to evaluate the cytotoxic effects of a compound on cells cultured in a DPHA microfluidic device.
Materials:
-
Cell-laden DPHA microfluidic device (prepared as in Protocol 2)
-
Drug compound of interest, dissolved in culture medium at various concentrations
-
Control medium (containing the drug vehicle, e.g., DMSO)
-
Cell viability assay reagents (as in Protocol 2)
-
Fluorescence microscope
Procedure:
-
Establish Cell Culture:
-
Seed and culture cells in the DPHA microfluidic device as described in Protocol 2 until a confluent monolayer is formed.
-
-
Drug Perfusion:
-
Prepare a series of drug concentrations in the culture medium.
-
Introduce the different drug concentrations and the control medium into separate inlets of the microfluidic device. If the device has a gradient generator, a continuous range of concentrations can be established.
-
Perfuse the cells with the drug-containing and control media for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cytotoxicity:
-
After the drug exposure period, perform a Live/Dead viability assay as described in Protocol 2.
-
Image the device and quantify the percentage of viable cells at each drug concentration.
-
-
Data Analysis:
-
Plot the percentage of cell viability as a function of drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
-
Visualizations
Below are diagrams generated using Graphviz (DOT language) to illustrate key workflows.
Caption: Workflow for the fabrication of a DPHA-based microfluidic device.
Caption: Experimental workflow for drug screening in a DPHA microfluidic device.
Conclusion
DPHA presents a promising material for the fabrication of microfluidic devices with high mechanical and chemical robustness. The protocols outlined above provide a comprehensive guide for researchers to begin exploring the potential of DPHA in their specific applications, from fundamental cell biology to high-throughput drug screening. The combination of DPHA's material properties with the design freedom of SLA 3D printing opens up new possibilities for creating complex and reliable microfluidic platforms for the next generation of in vitro models.
Application Notes and Protocols: Dipentaerythritol Hexaacrylate (DPEHA) for Dental Composite Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipentaerythritol hexaacrylate (DPEHA) is a multifunctional acrylate (B77674) monomer that can be incorporated into dental composite resins to enhance cross-linking density. Its six polymerizable acrylate groups allow for the formation of a highly cross-linked polymer network upon curing. This increased network integrity is hypothesized to improve the mechanical properties and thermal stability of the final composite restoration. These application notes provide an overview of the use of DPEHA in dental composites, summarize key performance data, and detail relevant experimental protocols.
Application Data
The incorporation of DPEHA as a comonomer in dental restorative resins has been shown to influence the final properties of the cured composite. The following data is derived from studies investigating the effect of DPEHA on a proprietary resin monomer blend.
Table 1: Physicochemical Properties of Dental Composites with DPEHA
| Property | Control (0 wt% DPEHA) | 20 wt% DPEHA | 40 wt% DPEHA |
| Degree of Conversion (DC) (%) | Lower than DPEHA groups | Higher than control | Highest of all groups |
| Glass Transition Temp. (Tg) (°C) | Lower than DPEHA groups | Higher than control | Highest of all groups |
Data summarized from Sivakumar JS, et al. J Contemp Dent Pract 2021.
The addition of DPEHA as a comonomer leads to the formation of a new copolymer with an improved degree of conversion and a higher glass transition temperature. An increased degree of conversion is desirable as it indicates a more complete polymerization, which can lead to improved mechanical properties and reduced leaching of unreacted monomers. A higher glass transition temperature suggests enhanced thermal stability of the composite material.
Experimental Protocols
Detailed methodologies for the characterization of dental composites containing DPEHA are provided below. These protocols are based on established methods in dental materials research.
Protocol for Determining Degree of Conversion (DC)
Objective: To quantify the extent of polymerization in a DPEHA-containing dental composite using Fourier Transform Infrared (FTIR) Spectroscopy.
Materials:
-
DPEHA-containing dental composite resin
-
Control dental composite resin (without DPEHA)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Mylar strips
-
Glass slides
-
Light-curing unit
Procedure:
-
Place a small amount of the uncured composite resin on the ATR crystal of the FTIR spectrometer.
-
Cover the resin with a Mylar strip to prevent the formation of an oxygen-inhibited layer.
-
Record the FTIR spectrum of the uncured resin. The characteristic peaks for the aliphatic C=C double bond of the methacrylate (B99206) group (around 1638 cm⁻¹) and an aromatic C=C double bond (around 1608 cm⁻¹) from a base monomer (e.g., Bis-GMA) should be identified. The aromatic peak serves as an internal standard.
-
Remove the uncured sample.
-
Prepare a standardized specimen of the composite by placing it between two glass slides with a spacer of desired thickness (e.g., 2 mm) and covering with Mylar strips.
-
Light-cure the specimen according to the manufacturer's instructions using a dental light-curing unit.
-
After curing, place the cured specimen on the ATR crystal and record the FTIR spectrum.
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (Abs¹⁶³⁸ / Abs¹⁶⁰⁸)cured / (Abs¹⁶³⁸ / Abs¹⁶⁰⁸)uncured] x 100 Where Abs is the absorbance at the respective wavenumber for the cured and uncured samples.
Protocol for Determining Glass Transition Temperature (Tg)
Objective: To measure the glass transition temperature of a cured DPEHA-containing dental composite using Differential Scanning Calorimetry (DSC).
Materials:
-
Cured DPEHA-containing dental composite specimen (5-10 mg)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
Procedure:
-
Prepare a cured disc of the dental composite and accurately weigh a 5-10 mg sample from the center of the disc.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).
-
The glass transition temperature (Tg) is determined from the resulting heat flow versus temperature curve as the midpoint of the transition region.
Protocol for Evaluating Mechanical Properties
Objective: To determine the flexural strength of the cured composite, indicating its resistance to bending forces.
Materials:
-
Universal testing machine
-
Three-point bending fixture
-
Rectangular specimens of the cured composite (e.g., 25 mm x 2 mm x 2 mm)
Procedure:
-
Prepare rectangular specimens of the cured composite according to ISO 4049 standards.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Place a specimen on the supports of the three-point bending fixture in the universal testing machine.
-
Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Record the maximum load at fracture.
-
Calculate the flexural strength (σ) using the formula: σ = 3FL / 2bh² Where F is the maximum load, L is the span length, b is the specimen width, and h is the specimen height.
Objective: To measure the material's resistance to compressive forces.
Materials:
-
Universal testing machine
-
Cylindrical specimens of the cured composite (e.g., 4 mm diameter x 6 mm height)
Procedure:
-
Prepare cylindrical specimens of the cured composite.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Place a specimen on the lower platen of the universal testing machine.
-
Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.
-
Record the maximum load at fracture.
-
Calculate the compressive strength (CS) using the formula: CS = 4F / πd² Where F is the maximum load and d is the diameter of the specimen.
Protocol for In Vitro Biocompatibility Assessment
The following are standard in vitro assays to evaluate the potential cytotoxicity of a new dental composite formulation.
Objective: To assess the cytotoxicity of leachable components from the cured composite on a cell line (e.g., human gingival fibroblasts).
Materials:
-
Cured composite specimens
-
Cell culture medium (e.g., DMEM)
-
Human gingival fibroblast cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare extracts by incubating cured composite specimens in cell culture medium at 37°C for 24 hours, following ISO 10993-12 standards for surface area to volume ratio.
-
Seed human gingival fibroblasts into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared composite extracts (at various dilutions) and control medium.
-
Incubate the cells with the extracts for a specified period (e.g., 24 or 72 hours).
-
After incubation, remove the extracts and add MTT solution to each well. Incubate for 4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage relative to the negative control (cells in culture medium only).
Visualizations
Caption: Workflow for Degree of Conversion Analysis.
Caption: Potential Cellular Response to Leachables.
Caption: DPEHA's Influence on Composite Properties.
Application Notes and Protocols: Incorporating Dipentaerythritol Hexaacrylate (DPHA) in UV-Curable Adhesives for Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating Dipentaerythritol Hexaacrylate (DPHA), a hexa-functional acrylate (B77674) monomer, into UV-curable adhesive formulations for advanced electronics applications. DPHA is a key ingredient for developing high-performance adhesives due to its ability to form highly cross-linked polymer networks upon exposure to ultraviolet (UV) radiation. This results in adhesives with exceptional hardness, chemical resistance, and rapid curing times, making them ideal for the fast-paced electronics manufacturing industry.
Key Advantages of DPHA in UV-Curable Adhesives for Electronics:
-
Rapid Cure Speed: DPHA's high reactivity allows for curing in seconds under UV light, significantly accelerating production cycles compared to traditional heat-cured adhesives.[1]
-
High Cross-link Density: The six acrylate functional groups on the DPHA molecule lead to a densely cross-linked polymer network, resulting in excellent hardness, scratch resistance, and chemical resistance.[1]
-
Enhanced Adhesion: Formulations containing DPHA can be tailored to exhibit strong adhesion to a variety of substrates commonly used in electronics, including plastics, glass, and metals.
-
Thermal Stability: The robust, cross-linked structure contributes to good thermal stability, which is crucial for the reliability of electronic components that can generate heat during operation.
-
Solvent-Free Formulations: UV-curable adhesives are typically 100% solids, eliminating the release of volatile organic compounds (VOCs) and improving workplace safety.
Data Presentation: Performance Characteristics of DPHA-Based Adhesives
The following tables summarize the typical performance characteristics of UV-curable adhesive formulations containing DPHA. These values can be used as a baseline for formulation development and comparison with other adhesive systems.
Table 1: Mechanical Properties of a DPHA-Based UV-Curable Adhesive
| Property | Test Method | Typical Value Range |
| Tensile Strength | ASTM D882 | 40 - 70 MPa |
| Elongation at Break | ASTM D882 | 2 - 5% |
| Young's Modulus | ASTM D882 | 1.5 - 3.0 GPa |
| Hardness (Shore D) | ASTM D2240 | 80 - 90 |
Table 2: Adhesion Strength on Common Electronic Substrates
| Substrate | Test Method | Typical Lap Shear Strength |
| FR-4 (Epoxy-Glass Composite) | ASTM D1002 | 15 - 25 MPa |
| Polyimide (Flexible Substrate) | ASTM D1002 | 10 - 20 MPa |
| Aluminum | ASTM D1002 | 12 - 22 MPa |
| Glass | ASTM D1002 | 18 - 28 MPa |
Table 3: Thermal and Electrical Properties
| Property | Test Method | Typical Value |
| Glass Transition Temperature (Tg) | DMA (Dynamic Mechanical Analysis) | 90 - 120 °C |
| Coefficient of Thermal Expansion (CTE) | TMA (Thermomechanical Analysis) | 50 - 80 ppm/°C |
| Dielectric Constant (1 MHz) | ASTM D150 | 3.0 - 4.0 |
| Dielectric Strength | ASTM D149 | > 15 kV/mm |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the formulation and evaluation of DPHA-based UV-curable adhesives.
Protocol 1: Formulation of a DPHA-Based UV-Curable Adhesive
Objective: To prepare a UV-curable adhesive formulation incorporating DPHA for evaluation.
Materials:
-
This compound (DPHA) monomer
-
Urethane acrylate or epoxy acrylate oligomer
-
Reactive diluent (e.g., isobornyl acrylate, IBOA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
-
Adhesion promoter (optional, e.g., silane (B1218182) coupling agent)
-
Amber glass vials or light-blocking containers
-
Magnetic stirrer and stir bars
-
Laboratory scale (accurate to 0.01 g)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Work in an area with subdued lighting to prevent premature curing.
-
Oligomer and DPHA Blending: In an amber glass vial, combine the desired amounts of the oligomer and DPHA monomer. A typical starting ratio is 60:40 by weight (Oligomer:DPHA).
-
Viscosity Adjustment: Add the reactive diluent incrementally while stirring to achieve the desired application viscosity. The amount of reactive diluent will depend on the initial viscosity of the oligomer/DPHA blend.
-
Photoinitiator Addition: Add the photoinitiator to the mixture. A typical concentration is 1-5% by weight of the total formulation. Stir until the photoinitiator is completely dissolved.
-
Adhesion Promoter (Optional): If required for specific substrates, add the adhesion promoter at a concentration of 0.5-2% by weight and stir thoroughly.
-
Degassing: To remove any entrapped air bubbles, which can cause defects in the cured adhesive, place the formulation in a vacuum chamber for 10-15 minutes or until bubble-free.
-
Storage: Store the formulated adhesive in a sealed, light-blocking container at room temperature.
Protocol 2: UV Curing Procedure
Objective: To cure the formulated adhesive using a UV light source.
Materials:
-
Formulated DPHA-based adhesive
-
Substrates for bonding (e.g., FR-4, polyimide, glass slides)
-
UV curing system (e.g., mercury arc lamp or UV LED) with a specified wavelength and intensity output
-
Radiometer to measure UV intensity
Procedure:
-
Substrate Preparation: Clean the surfaces of the substrates to be bonded with a suitable solvent (e.g., isopropanol) to remove any contaminants.
-
Adhesive Application: Apply a thin, uniform layer of the formulated adhesive to one of the substrates.
-
Assembly: Carefully place the second substrate onto the adhesive-coated surface, applying gentle pressure to ensure good contact and a thin bond line.
-
UV Exposure: Place the assembled sample under the UV curing system. The required UV dose (a product of intensity and time) will depend on the adhesive formulation and thickness. A typical starting point is an intensity of 100 mW/cm² for 10-30 seconds.
-
Cure Verification: After UV exposure, check for complete curing by gently probing the adhesive at the edges. A fully cured adhesive will be solid and non-tacky.
Protocol 3: Adhesion Strength Testing (Lap Shear)
Objective: To quantify the adhesion strength of the cured adhesive on different substrates.
Materials:
-
Cured adhesive specimens (as prepared in Protocol 2) with dimensions according to ASTM D1002.
-
Universal testing machine with a suitable load cell.
-
Grips for holding the lap shear specimens.
Procedure:
-
Specimen Conditioning: Condition the cured specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.
-
Machine Setup: Set up the universal testing machine with the appropriate grips and load cell.
-
Specimen Mounting: Securely clamp the ends of the lap shear specimen in the grips of the testing machine, ensuring that the load is applied along the central axis of the specimen.
-
Testing: Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min as per ASTM D1002) until the bond fails.
-
Data Recording: Record the maximum load at which failure occurs.
-
Calculation: Calculate the lap shear strength by dividing the maximum load by the bonded area. Report the average and standard deviation for a set of at least five specimens.
Protocol 4: Dynamic Mechanical Analysis (DMA)
Objective: To determine the viscoelastic properties of the cured adhesive, including the glass transition temperature (Tg).
Materials:
-
Cured adhesive film of uniform thickness (typically 0.5 - 1 mm).
-
Dynamic Mechanical Analyzer (DMA) with a suitable fixture (e.g., tension or single cantilever).
-
Liquid nitrogen for sub-ambient temperature control.
Procedure:
-
Sample Preparation: Cut a rectangular specimen from the cured adhesive film with precise dimensions as required by the DMA fixture.
-
Instrument Setup: Calibrate the DMA instrument and set up the desired test parameters. A typical DMA scan for Tg determination would involve a temperature ramp from room temperature to above the expected Tg (e.g., 25 °C to 150 °C) at a heating rate of 3-5 °C/min, a fixed frequency (e.g., 1 Hz), and a small, constant strain amplitude within the linear viscoelastic region of the material.
-
Sample Loading: Mount the specimen in the DMA fixture, ensuring it is securely clamped and under a slight static preload to keep it taut.
-
Thermal Scan: Start the temperature ramp and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
Data Analysis: Determine the glass transition temperature (Tg) from the peak of the tan delta curve or the onset of the drop in the storage modulus curve.
Mandatory Visualizations
References
Application Notes and Protocols for the Preparation of DPHA-Based Monoliths for Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolithic stationary phases represent a significant advancement in chromatographic separations, offering a continuous, single-piece porous support with a unique bimodal pore structure. This structure consists of large through-pores that facilitate rapid convective mass transfer and smaller mesopores that provide a large surface area for molecular interactions. This design leads to high separation efficiency at lower backpressures compared to traditional particle-packed columns, making monoliths particularly well-suited for the rapid analysis of complex biological samples and high-throughput screening in drug development.
This document provides a detailed methodology for the preparation of hydrophilic monolithic columns based on a dihydroxypropyl acrylate (B77674) (DPHA) monomer. While specific literature on DPHA-based monoliths is emerging, the protocols herein are adapted from established methods for the synthesis of analogous hydrophilic acrylate and methacrylate-based monoliths, such as those derived from 2-hydroxyethyl methacrylate (B99206) (HEMA) and glycidyl (B131873) methacrylate (GMA).[1][2][3][4] The inherent hydrophilicity and diol functionalities of DPHA make it an excellent candidate for applications in Hydrophilic Interaction Chromatography (HILIC), affinity chromatography, and the separation of polar biomolecules with reduced non-specific binding.
Principle of DPHA-Based Monolith Formation
The preparation of a DPHA-based monolith involves the in-situ free-radical polymerization of a functional monomer (DPHA) and a crosslinking monomer within a chromatographic column or capillary. The porous structure of the monolith is controlled by the inclusion of a porogenic solvent system. This system, typically a mixture of a "good" solvent (solvates the polymer) and a "poor" solvent (precipitates the polymer), induces phase separation during polymerization, leading to the formation of a rigid, porous polymer network.[3][4] The ratio of the monomer to the porogen, as well as the composition of the porogen itself, are critical parameters for tailoring the morphology and, consequently, the chromatographic properties of the monolith.
Experimental Protocols
Materials and Reagents
-
Functional Monomer: 2,3-Dihydroxypropyl acrylate (DPHA)
-
Crosslinker: Ethylene glycol dimethacrylate (EDMA)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Porogenic Solvents:
-
Cyclohexanol
-
1-Dodecanol
-
Polyethylene glycol (PEG, e.g., PEG 6000)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Inhibitor Remover: Basic alumina (B75360)
-
Silylation Agent (for capillary columns): 3-(Trimethoxysilyl)propyl methacrylate
-
Solvents: Methanol (B129727), Acetonitrile, Isopropanol, Water (HPLC grade)
Equipment
-
Fused-silica capillary or stainless-steel HPLC column
-
Syringe pump
-
Water bath or oven
-
Ultrasonic bath
-
Nitrogen gas source
-
HPLC system for characterization
Protocol 1: Preparation of a DPHA-Based Monolithic Capillary Column (100 µm I.D.)
1. Capillary Pre-treatment (Silylation):
-
Cut a fused-silica capillary to the desired length (e.g., 30 cm).
-
Flush the capillary sequentially with 1 M NaOH, water, 0.1 M HCl, water, and finally methanol, for 30 minutes each.
-
Dry the capillary by flushing with nitrogen gas at 120°C for 1 hour.
-
Fill the capillary with a 20% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in toluene.
-
Seal both ends of the capillary and heat at 100°C for 12 hours.
-
Flush the capillary with methanol to remove excess silylating agent and dry with nitrogen gas.
2. Preparation of the Polymerization Mixture:
-
Purify the DPHA and EDMA monomers by passing them through a column of basic alumina to remove inhibitors.
-
In a clean vial, prepare the polymerization mixture according to the compositions in Table 1. A typical mixture consists of the functional monomer, crosslinker, initiator, and porogenic solvents.
-
Dissolve the initiator (AIBN) in the monomer mixture first, then add the porogenic solvents.
-
Homogenize the mixture by sonication for 15 minutes.
-
Degas the solution by purging with nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.
3. In-situ Polymerization:
-
Fill the pre-treated capillary with the polymerization mixture using a syringe pump.
-
Seal both ends of the capillary with rubber septa.
-
Submerge the capillary in a water bath or place it in an oven at the desired polymerization temperature (typically 60-70°C) for 24 hours.
4. Column Washing and Conditioning:
-
After polymerization, cut the ends of the capillary.
-
Connect the capillary to an HPLC pump and flush with a suitable solvent (e.g., methanol or acetonitrile) at a low flow rate (e.g., 0.1 µL/min) to remove the porogens and any unreacted components. Continue washing for several hours until a stable baseline is observed on the detector.
-
Condition the column with the mobile phase to be used for chromatographic separations.
Data Presentation
The physical and chromatographic properties of the monolith are highly dependent on the polymerization mixture composition. The following tables provide representative compositions and expected performance characteristics based on analogous hydrophilic monoliths.
Table 1: Representative Polymerization Mixture Compositions for DPHA-Based Monoliths
| Component | Composition 1 (Hydrophilic) | Composition 2 (More Porous) |
| DPHA (wt%) | 20 | 15 |
| EDMA (wt%) | 20 | 15 |
| AIBN (% relative to monomers) | 1 | 1 |
| Cyclohexanol (wt%) | 30 | - |
| 1-Dodecanol (wt%) | 30 | - |
| PEG 6000 (wt%) | - | 10 |
| DMSO (wt%) | - | 60 |
Table 2: Expected Physical and Chromatographic Properties
| Property | Expected Range | Factors Influencing the Property |
| Pore Size (Macropores) | 1 - 5 µm | Monomer-to-porogen ratio, porogen composition |
| Surface Area | 10 - 100 m²/g | Crosslinker percentage, porogen composition |
| Porosity | 60 - 80% | Monomer-to-porogen ratio |
| Backpressure | < 50 bar at 1 µL/min | Pore size, column length |
| Separation Mode | HILIC, Normal Phase | Inherent hydrophilicity of DPHA |
Visualizations
Chemical Reaction Pathway
The formation of the DPHA-co-EDMA monolith proceeds via a free-radical polymerization mechanism.
Caption: Free-radical polymerization of DPHA and EDMA.
Experimental Workflow
The overall process for preparing a DPHA-based monolithic column is summarized in the following workflow.
Caption: Workflow for DPHA-based monolith synthesis.
Applications and Future Perspectives
DPHA-based monoliths hold significant promise for various chromatographic applications due to their inherent hydrophilicity. They are particularly suited for:
-
Hydrophilic Interaction Chromatography (HILIC): For the separation of polar compounds such as peptides, carbohydrates, and polar metabolites.
-
Affinity Chromatography: The diol groups on the DPHA surface can be further functionalized for the immobilization of affinity ligands (e.g., antibodies, enzymes) for selective capture of target biomolecules.[2]
-
Analysis of Complex Biological Samples: The reduced non-specific binding of proteins and other biomacromolecules makes these monoliths ideal for direct analysis of cell lysates, plasma, and other biological matrices.
Future research will likely focus on optimizing the porous structure of DPHA monoliths to enhance separation performance, exploring novel surface modifications to create multi-modal stationary phases, and scaling up the synthesis for preparative applications in biopharmaceutical manufacturing. The simple and reproducible nature of monolithic column preparation, coupled with the versatile chemistry of DPHA, positions these materials as a valuable tool for modern chromatography.
References
- 1. Organic monoliths for hydrophilic interaction electrochromatography/chromatography and immunoaffinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity monolith chromatography: A review of principles and recent analytical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macroporous Monolithic Polymers: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
Enhancing Surface Durability: The Role of Dipentaerythritol Hexaacrylate (DPHA) in Scratch-Resistant Coatings
Introduction
Dipentaerythritol Hexaacrylate (DPHA) is a highly functional acrylate (B77674) monomer that plays a pivotal role in the formulation of high-performance, scratch-resistant coatings. Utilized primarily in ultraviolet (UV) and electron beam (EB) curable systems, DPHA's unique molecular structure, featuring six acrylate groups, enables the formation of a densely cross-linked polymer network upon curing. This high cross-link density is the key contributor to the exceptional surface hardness, abrasion resistance, and chemical resistance observed in coatings incorporating this monomer. These properties are critical in a wide array of applications, including protective coatings for wood, plastics, and metals, as well as in printing inks and adhesives.
This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists on the effective use of DPHA in the development of scratch-resistant coatings.
Key Performance Characteristics of DPHA-Based Coatings
The inclusion of DPHA in a coating formulation imparts several desirable characteristics:
-
Exceptional Hardness and Scratch Resistance: The high functionality of DPHA leads to a very dense polymer network after curing, which provides superior resistance to scratching and abrasion.
-
Rapid Cure Response: DPHA is known for its high reactivity, which contributes to fast curing speeds in UV/EB curable formulations. This is a significant advantage in high-throughput industrial applications.
-
Excellent Chemical Resistance: The highly cross-linked structure created by DPHA results in a coating that is more resistant to chemicals.
-
Good Adhesion: When properly formulated, DPHA-containing coatings can exhibit good adhesion to a variety of substrates.
-
Low Volatility: As a monomer, DPHA has low volatility, which is beneficial for environmental and safety considerations during application.
Quantitative Data on Coating Performance
The following table summarizes the effect of varying the ratio of this compound (DPHA) to another common reactive diluent, 1,6-Hexanediol Diacrylate (HDDA), on the physical properties of a UV-curable coating.
| Formulation (HDDA:DPHA Ratio) | Main Resin (%) | Photoinitiator (%) | Adhesion (ASTM D3359) | Flexibility (mm) | Pencil Hardness (ASTM D3363) |
| 1:0 | 80 | 5 | 5B | 5 | H/500g |
| 1:1 | 80 | 5 | 4B | 6 | 2H/750g |
| 1:2 | 80 | 5 | 3B | 7 | 3H/750g |
| 2:1 | 80 | 5 | 5B | 5 | H/750g |
| 0:1 | 80 | 5 | 2B | 8 | 4H/750g |
Data sourced from a study on UV-curable coatings doped with nano-SiO2.
As the data indicates, increasing the proportion of DPHA in the formulation leads to a significant increase in the pencil hardness of the cured film, a direct measure of its scratch resistance. However, this is often accompanied by a decrease in flexibility and adhesion. The optimal balance of properties for a specific application can be achieved by carefully adjusting the ratio of DPHA to other monomers and oligomers in the formulation. The 1:1 ratio of HDDA to DPHA in this study demonstrated a good balance of hardness, adhesion, and flexibility.
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Scratch-Resistant Clear Coat
This protocol outlines the steps for preparing a basic UV-curable clear coating formulation incorporating DPHA.
Materials:
-
Urethane (B1682113) Acrylate Oligomer (e.g., aliphatic polyester-based)
-
This compound (DPHA)
-
Reactive Diluent (e.g., 1,6-Hexanediol Diacrylate - HDDA)
-
Photoinitiator (e.g., a blend of a-hydroxyketone and phosphine (B1218219) oxide types)
-
Leveling Agent
-
Defoamer
Equipment:
-
High-speed disperser or laboratory mixer
-
Opaque mixing vessel
-
Film applicator (e.g., bar coater or drawdown bar)
-
Substrate (e.g., polycarbonate or wood panels)
-
UV Curing System (e.g., medium-pressure mercury lamp or UV-LED)
Procedure:
-
Formulation Preparation: In an opaque vessel to prevent premature curing, combine the urethane acrylate oligomer, DPHA, and HDDA in the desired ratios. The specific ratio will depend on the target properties of the coating. A good starting point is a 1:1 ratio of DPHA to HDDA.
-
Mixing: Mix the components at a moderate speed until a homogeneous mixture is obtained.
-
Additive Incorporation: While continuing to mix, add the photoinitiator (typically 2-5% by weight of the total formulation), leveling agent (e.g., 0.1-0.5%), and defoamer (e.g., 0.1-0.5%). Continue mixing until all components are fully dissolved and dispersed.
-
Viscosity Adjustment (Optional): If necessary, the viscosity can be adjusted by varying the ratio of the oligomer to the reactive diluents.
-
Coating Application: Apply the formulated coating to the desired substrate using a film applicator to achieve a uniform wet film thickness (e.g., 25-50 µm).
-
UV Curing: Immediately pass the coated substrate under a UV lamp. The required UV dose and intensity will depend on the specific formulation, film thickness, and the type of UV lamp used. A typical starting point would be a UV dose of 500-2000 mJ/cm² and an intensity of 100-500 mW/cm². The conveyor speed of the curing system will determine the total UV dose.
-
Post-Cure Evaluation: Allow the cured coating to cool to room temperature before performing any performance tests.
Protocol 2: Evaluation of Scratch Resistance
This protocol describes two standard methods for evaluating the scratch resistance of the cured coating.
A. Pencil Hardness Test (ASTM D3363)
-
Place the cured coated panel on a firm, level surface.
-
Starting with the hardest pencil in a set of calibrated pencils (from 6B to 8H), hold the pencil at a 45° angle to the surface with firm pressure.
-
Push the pencil forward about 6.5 mm (0.25 inches).
-
Examine the surface for any indentation or scratch.
-
If a scratch is observed, repeat the test with the next softer pencil until a pencil is found that will not scratch the surface.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.
B. Taber Abrasion Test (ASTM D4060)
-
Mount a coated specimen on the turntable of a Taber Abraser.
-
Select the appropriate abrasive wheels (e.g., CS-10 or CS-17) and load (e.g., 500g or 1000g per arm) as specified for the application.
-
Subject the specimen to a predetermined number of abrasion cycles.
-
Measure the weight loss of the specimen at specified intervals or the number of cycles required to wear through the coating.
-
The results can be reported as the weight loss after a certain number of cycles or as the Taber Wear Index.
Visualizations
Experimental Workflow for Coating Formulation and Testing
Caption: Workflow for formulating and testing DPHA-based scratch-resistant coatings.
UV Curing Mechanism: Free-Radical Polymerization of DPHA
Application Notes and Protocols for Creating Polymer Networks with Controlled Crosslink Density Using Dihydropyran (DPHA) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of polymer networks with controlled crosslink density utilizing a bifunctional dihydropyran (DPHA) derivative as a crosslinking agent. While dihydropyran itself is a monofunctional vinyl ether, its derivatives can be synthesized to contain multiple reactive sites, enabling the formation of three-dimensional polymer networks. This guide outlines two primary polymerization methodologies suitable for this purpose: Cationic Polymerization and Thiol-Ene Photopolymerization. By varying the concentration of the bifunctional DPHA crosslinker, researchers can systematically control the crosslink density of the resulting polymer network, thereby tailoring its mechanical properties, swelling behavior, and degradation kinetics for specific applications, particularly in the field of drug delivery.
Introduction
The ability to control the crosslink density of a polymer network is crucial for designing materials with specific physical and chemical properties. In drug delivery, for instance, the crosslink density governs the mesh size of the polymer network, which in turn dictates the diffusion rate of encapsulated therapeutic agents. Dihydropyran (DPHA) contains a vinyl ether group that is amenable to polymerization. By creating bifunctional derivatives of DPHA, it can be employed as a crosslinking agent to form well-defined polymer networks.
This document presents a hypothetical but scientifically grounded approach to using a bifunctional DPHA derivative, referred to herein as Bis-DPHA , for creating such networks. Two robust polymerization techniques are detailed:
-
Cationic Polymerization: This method utilizes an acidic initiator to polymerize the vinyl ether groups of the monomer and the Bis-DPHA crosslinker.
-
Thiol-Ene Photopolymerization: This "click chemistry" reaction involves the photoinitiated addition of a multifunctional thiol to the vinyl ether groups of the monomer and Bis-DPHA, offering rapid and efficient network formation under mild conditions.
Synthesis of a Bifunctional Dihydropyran (Bis-DPHA) Crosslinker
To utilize DPHA as a crosslinker, it must first be converted into a bifunctional molecule. A plausible synthetic route involves the acid-catalyzed reaction of dihydropyran with a diol, such as ethylene (B1197577) glycol, to form a bis(tetrahydropyranyl) ether.
Reaction Scheme:
Note: The above DOT script is a conceptual representation. Actual chemical structure images would be needed for DPHA.png and BisDPHA.png for a precise diagram.
Caption: Synthesis of a Bis-DPHA crosslinker.
Experimental Protocols
Method 1: Cationic Polymerization
This protocol describes the formation of a polymer network using a monofunctional vinyl ether monomer (e.g., ethyl vinyl ether, EVE) and the Bis-DPHA crosslinker, initiated by a Lewis acid.
Materials:
-
Ethyl vinyl ether (EVE, monomer)
-
Bis-DPHA (crosslinker)
-
Lewis Acid Initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Quenching agent (e.g., Methanol)
Protocol:
-
Preparation of Monomer/Crosslinker Solution:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare solutions of EVE and Bis-DPHA in anhydrous DCM at desired molar ratios. The ratio of Bis-DPHA to EVE will determine the crosslink density.
-
-
Initiation:
-
Cool the monomer/crosslinker solution to the desired reaction temperature (e.g., 0 °C or -78 °C) in a suitable bath.
-
Slowly add the Lewis acid initiator (e.g., a 1 M solution of BF₃·OEt₂ in DCM) to the stirred solution. The amount of initiator will influence the polymerization rate and molecular weight of the polymer chains.
-
-
Polymerization:
-
Allow the reaction to proceed for a specified time (e.g., 1-24 hours). The solution will become more viscous as the polymer network forms.
-
-
Termination:
-
Quench the polymerization by adding an excess of a nucleophilic agent, such as methanol (B129727).
-
-
Purification:
-
Precipitate the polymer network by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and wash it repeatedly with the non-solvent to remove unreacted monomers, initiator, and soluble oligomers.
-
Dry the polymer network under vacuum to a constant weight.
-
Experimental Workflow for Cationic Polymerization:
Caption: Workflow for cationic polymerization.
Method 2: Thiol-Ene Photopolymerization
This protocol utilizes a photoinitiator to trigger the "click" reaction between a multifunctional thiol and the vinyl ether groups of a monomer and the Bis-DPHA crosslinker.
Materials:
-
Monofunctional vinyl ether monomer (e.g., Tri(ethylene glycol) methyl vinyl ether)
-
Bis-DPHA (crosslinker)
-
Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate))
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (optional, e.g., Tetrahydrofuran, THF)
Protocol:
-
Formulation Preparation:
-
In a suitable vessel, mix the vinyl ether monomer, Bis-DPHA crosslinker, and multifunctional thiol. The stoichiometry of thiol to vinyl ether groups should be maintained at 1:1 for optimal network formation. The ratio of Bis-DPHA to the monofunctional vinyl ether will control the crosslink density.
-
Dissolve the photoinitiator (e.g., 1-5 wt% relative to the total monomer/crosslinker mass) in the mixture. If the mixture is too viscous, a minimal amount of solvent can be added.
-
-
Curing:
-
Cast the formulation into a mold of the desired shape or as a thin film.
-
Expose the formulation to a UV light source (e.g., 365 nm) for a specific duration (e.g., 5-30 minutes). The curing time will depend on the light intensity, photoinitiator concentration, and sample thickness.
-
-
Post-Curing and Purification:
-
After UV exposure, the polymer network is formed.
-
If a solvent was used, it can be removed by evaporation under ambient or vacuum conditions.
-
Wash the resulting polymer network with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any unreacted components.
-
Dry the network under vacuum to a constant weight.
-
Experimental Workflow for Thiol-Ene Photopolymerization:
Caption: Workflow for Thiol-Ene photopolymerization.
Data Presentation: Controlling Crosslink Density
The crosslink density of the polymer network can be systematically varied by adjusting the molar ratio of the bifunctional Bis-DPHA crosslinker to the monofunctional monomer. The following tables provide hypothetical quantitative data for preparing polymer networks with varying crosslink densities using both cationic and thiol-ene polymerization methods.
Table 1: Formulations for Cationic Polymerization with Varied Crosslink Density
| Formulation ID | Monomer (EVE) (mmol) | Crosslinker (Bis-DPHA) (mmol) | Mole % Crosslinker | Initiator (BF₃·OEt₂) (mol %) |
| DPHA-C-Low | 95 | 5 | 5% | 1% |
| DPHA-C-Med | 90 | 10 | 10% | 1% |
| DPHA-C-High | 80 | 20 | 20% | 1% |
Table 2: Formulations for Thiol-Ene Photopolymerization with Varied Crosslink Density
| Formulation ID | Monomer (mmol) | Crosslinker (Bis-DPHA) (mmol) | Multifunctional Thiol (mmol) | Mole % Crosslinker | Photoinitiator (wt %) |
| DPHA-TE-Low | 9.5 | 0.5 | 5 | 5% | 2% |
| DPHA-TE-Med | 9.0 | 1.0 | 5 | 10% | 2% |
| DPHA-TE-High | 8.0 | 2.0 | 5 | 20% | 2% |
Characterization of Polymer Networks
The resulting polymer networks should be characterized to confirm their structure and properties. Key characterization techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymerization by observing the disappearance of the vinyl ether peak (around 1620-1640 cm⁻¹).
-
Swellling Studies: To determine the equilibrium swelling ratio in a suitable solvent (e.g., water or THF). The swelling ratio is inversely proportional to the crosslink density.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus (G') in the rubbery plateau region, which is directly related to the crosslink density.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which typically increases with higher crosslink density.
Applications in Drug Delivery
Polymer networks with controlled crosslink density are highly valuable for drug delivery applications.
-
Sustained Release: By increasing the crosslink density, the mesh size of the network decreases, leading to a slower diffusion and release of encapsulated drugs.
-
Stimuli-Responsive Release: The dihydropyran linkage is known to be acid-labile. This property can be exploited to design polymer networks that degrade and release their payload in acidic environments, such as those found in tumor tissues or within endosomes of cells.
Signaling Pathway for Acid-Catalyzed Degradation and Drug Release:
Caption: Acid-triggered degradation and drug release.
Conclusion
The use of bifunctional dihydropyran derivatives as crosslinking agents offers a versatile platform for the creation of polymer networks with tunable properties. Through well-established polymerization techniques like cationic polymerization and thiol-ene photopolymerization, researchers can precisely control the crosslink density to meet the demands of various applications, from controlled drug release to the development of advanced biomaterials. The protocols and data presented in this document provide a foundational framework for exploring this promising class of materials.
Troubleshooting & Optimization
Technical Support Center: Dipentaerythritol Hexaacrylate (DPHA) Curing Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the curing speed of Dipentaerythritol hexaacrylate (DPHA) in their experimental settings.
Troubleshooting Guide: Slow Curing of DPHA Formulations
Encountering slow or incomplete curing of DPHA formulations can be a significant setback in experimental workflows. This guide provides a systematic approach to identifying and resolving common issues.
| Observation | Potential Cause | Recommended Solution |
| Tacky or uncured surface after UV exposure | Oxygen Inhibition: Atmospheric oxygen can quench free radicals at the surface, preventing complete polymerization.[1][2][3] | - Increase UV light intensity to promote faster surface cure. - Use a nitrogen or other inert gas purge during curing to displace oxygen. - Incorporate amine synergists into the formulation, which can mitigate oxygen inhibition.[1][2][3] - Consider using a thicker coating, as oxygen inhibition primarily affects the surface of thin films.[1] |
| Incomplete curing throughout the material | Insufficient UV Dose: The total energy received by the formulation may be inadequate for full polymerization. | - Increase the UV exposure time. - Increase the UV lamp intensity (irradiance).[4] - Ensure the UV lamp's spectral output matches the absorption spectrum of the photoinitiator.[4] - Check and clean the UV lamp reflectors to ensure maximum output.[5] |
| Incorrect Photoinitiator Concentration: Too little photoinitiator will generate an insufficient number of free radicals, while too much can block UV light from penetrating the sample.[6] | - Optimize the photoinitiator concentration through a ladder study. A typical starting range is 0.5-5 wt%. - For thicker samples, a lower photoinitiator concentration may be beneficial to allow for deeper UV penetration.[6] | |
| Inappropriate Photoinitiator Type: The chosen photoinitiator may not be efficient for the specific UV source or formulation. | - For mercury lamps, a broad-spectrum photoinitiator is suitable. - For LED lamps, select a photoinitiator that absorbs strongly at the specific wavelength of the LED (e.g., 365 nm, 395 nm, or 405 nm). | |
| Curing speed is slower than expected | Low Temperature: Lower ambient temperatures can decrease the mobility of reactive species, slowing down the polymerization rate. | - Increase the ambient temperature of the curing environment. A 10°C increase can significantly reduce curing time.[7] - Be cautious of excessive heat, as it can lead to yellowing or degradation of the cured polymer. |
| High Viscosity of the Formulation: A highly viscous resin mixture can restrict molecular mobility, hindering the curing process. | - Gently warm the DPHA formulation before curing to reduce its viscosity. - Incorporate a low-viscosity reactive diluent to reduce the overall viscosity of the system.[8][9] | |
| Reduced curing speed in a new batch of formulation | Inconsistent Formulation: Variations in the concentration of components between batches. | - Carefully review and standardize the formulation mixing procedure. - Ensure accurate weighing and thorough mixing of all components. |
| Contamination: The presence of inhibitors or impurities can interfere with the polymerization reaction. | - Use high-purity DPHA and other formulation components. - Ensure all mixing vessels and equipment are clean and free of contaminants. |
Frequently Asked Questions (FAQs)
Formulation Components
Q1: What is the role of a photoinitiator in DPHA curing, and how do I select the right one?
A photoinitiator is a compound that, upon absorption of UV light, generates reactive species (free radicals or cations) that initiate the polymerization of DPHA.[5] The choice of photoinitiator is critical for achieving a fast and complete cure.
-
Norrish Type I vs. Type II:
-
Type I photoinitiators (e.g., α-hydroxy ketones, acylphosphine oxides) undergo cleavage upon UV exposure to form two free radicals. They are generally faster and more efficient.
-
Type II photoinitiators (e.g., benzophenone, thioxanthones) require a co-initiator or synergist (typically an amine) to generate radicals. While sometimes slower, they can offer improved surface cure and reduced yellowing.
-
-
Selection Criteria:
-
UV Source: Match the photoinitiator's absorption spectrum to the emission spectrum of your UV lamp (broadband for mercury lamps, specific wavelength for LED lamps).
-
Curing Depth: For thicker sections, consider a photoinitiator that photobleaches (loses its color upon exposure), allowing light to penetrate deeper.
-
Application: Consider factors like potential for yellowing and compatibility with other formulation components.
-
Q2: How does the concentration of the photoinitiator affect the curing speed of DPHA?
The photoinitiator concentration has a significant impact on curing speed, but the relationship is not always linear.
-
Increasing Concentration: Generally, increasing the photoinitiator concentration up to an optimal level will increase the curing rate by generating more free radicals.
-
Optimal Concentration: Beyond an optimal concentration (typically in the range of 0.5-5 wt%), the curing speed may plateau or even decrease. This is because an excess of photoinitiator molecules at the surface can absorb too much UV light, preventing it from penetrating deeper into the sample (a phenomenon known as the "inner filter effect").[6]
Illustrative Effect of Photoinitiator Concentration on Curing Time
| Photoinitiator Concentration (wt%) | Curing Time (seconds) |
| 0.5 | 15 |
| 1.0 | 8 |
| 2.0 | 4 |
| 3.0 | 3 |
| 4.0 | 3 |
| 5.0 | 4 |
| Note: This table provides illustrative data. Actual values will vary depending on the specific photoinitiator, UV intensity, and other formulation components. |
Q3: What are amine synergists, and how can they improve the curing speed of DPHA?
Amine synergists are co-initiators, typically tertiary amines, that are used in conjunction with Type II photoinitiators.[2][10] They enhance curing speed through two primary mechanisms:
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Hydrogen Donation: After the Type II photoinitiator is excited by UV light, it abstracts a hydrogen atom from the amine synergist, generating a highly reactive alkylamino radical that initiates polymerization.
-
Oxygen Scavenging: Amine synergists can react with and consume dissolved oxygen in the formulation, which would otherwise inhibit the polymerization reaction, particularly at the surface.[1][2]
Commonly used amine synergists include Ethyl-4-(dimethylamino)benzoate (EDB) and 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA).[10]
Process Parameters
Q4: How does UV light intensity influence the curing speed of DPHA?
UV light intensity (irradiance), typically measured in mW/cm², is directly proportional to the rate of free radical generation. Therefore, a higher light intensity generally leads to a faster curing speed.[11]
Illustrative Impact of UV Intensity on Curing Time
| UV Light Intensity (mW/cm²) | Curing Time (seconds) |
| 100 | 20 |
| 500 | 5 |
| 1000 | 2 |
| 2000 | <1 |
| Note: This table provides illustrative data. Actual values will depend on the specific formulation. |
Q5: What is the effect of temperature on the curing speed of DPHA?
Increasing the temperature of the DPHA formulation during curing can significantly increase the polymerization rate. This is due to:
-
Increased Molecular Mobility: Higher temperatures reduce the viscosity of the resin, allowing the monomer and reactive species to move more freely.
-
Increased Reaction Rate: The intrinsic rate of the polymerization reaction increases with temperature.
However, excessive heat can have negative consequences, such as:
-
Yellowing: The cured polymer may discolor at high temperatures.
-
Brittleness: Rapid curing at high temperatures can lead to increased stress in the polymer network, resulting in a more brittle material.
-
Reduced Oxygen Solubility: Higher temperatures decrease the amount of dissolved oxygen, which can help mitigate oxygen inhibition.[11]
Q6: Can I use reactive diluents to improve the curing speed of DPHA?
Yes, reactive diluents can be beneficial. DPHA is a relatively viscous monomer, and reducing the viscosity can enhance curing speed by increasing molecular mobility. Reactive diluents are low-viscosity monomers that are incorporated into the polymer network during curing.
-
Benefits:
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Viscosity Reduction: Improves handling and application properties.
-
Increased Curing Speed: Enhanced mobility of reactive species can lead to faster polymerization.
-
-
Considerations:
-
Functionality: The functionality of the reactive diluent (the number of reactive groups) will affect the crosslink density and final properties of the cured polymer.
-
Property Changes: The addition of a reactive diluent can alter the mechanical properties (e.g., hardness, flexibility) of the final cured material.
-
Illustrative Effect of Reactive Diluent on Viscosity and Curing Time
| Reactive Diluent (20 wt%) | Formulation Viscosity (cP at 25°C) | Curing Time (seconds) |
| None (100% DPHA) | ~10,000 | 5 |
| Hexanediol Diacrylate (HDDA) | ~2,500 | 3 |
| Trimethylolpropane Triacrylate (TMPTA) | ~3,500 | 4 |
| Note: This table provides illustrative data. Actual values will vary depending on the specific formulation and curing conditions. |
Experimental Protocols
Protocol 1: Determining Degree of Conversion using Real-Time FTIR (RT-FTIR) Spectroscopy
This protocol outlines the procedure for monitoring the curing kinetics of a DPHA formulation by measuring the decrease in the acrylate (B77674) double bond concentration in real-time.
-
Sample Preparation:
-
Prepare the DPHA formulation by accurately weighing and thoroughly mixing DPHA, the photoinitiator, and any other additives in an opaque container to prevent premature curing.
-
Place a small drop of the uncured liquid formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
-
FTIR Setup:
-
Set the FTIR spectrometer to collect spectra in the mid-infrared range (typically 4000-650 cm⁻¹).
-
Configure the software for rapid, time-resolved data acquisition (e.g., 1 spectrum per second).
-
-
Data Acquisition:
-
Position the UV light source at a fixed distance above the ATR crystal, ensuring consistent and uniform irradiation of the sample.
-
Start the FTIR data collection to acquire a baseline spectrum of the uncured sample.
-
Turn on the UV lamp to initiate curing and continue collecting spectra at regular intervals until the reaction is complete (i.e., no further changes in the acrylate peak are observed).
-
-
Data Analysis:
-
The degree of conversion (DC) is calculated by monitoring the decrease in the absorbance of the acrylate C=C double bond peak, typically around 1635 cm⁻¹ and 810 cm⁻¹.[12][13][14]
-
An internal standard peak that does not change during the reaction (e.g., a C=O ester peak around 1725 cm⁻¹) is used for normalization.
-
The DC at a given time (t) is calculated using the following formula: DC(%) = [1 - (Peak Area_acrylate(t) / Peak Area_reference(t)) / (Peak Area_acrylate(0) / Peak Area_reference(0))] * 100
-
Protocol 2: Measuring Curing Enthalpy using Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol describes how to use Photo-DSC to measure the heat released during the photopolymerization of DPHA, which is proportional to the extent of the reaction.
-
Sample Preparation:
-
Prepare the DPHA formulation as described in Protocol 1.
-
Accurately weigh a small amount of the liquid sample (typically 1-5 mg) into a transparent DSC pan.
-
-
Photo-DSC Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal curing temperature.
-
Ensure the UV light source is properly aligned to irradiate the sample pan.
-
-
Data Acquisition:
-
Start the DSC experiment and allow the heat flow signal to stabilize.
-
Expose the sample to UV light for a predetermined duration to initiate curing. The instrument will record the exothermic heat flow as a function of time.
-
-
Data Analysis:
-
The total enthalpy of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.[15][16]
-
The degree of conversion (α) at any given time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction: α(t) = ΔH_t / ΔH_total
-
The rate of polymerization is proportional to the heat flow (dH/dt).
-
Visualizations
Caption: Experimental workflow for optimizing DPHA curing speed.
Caption: Mechanism of free-radical photopolymerization of DPHA.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 3. radtech.org [radtech.org]
- 4. intertronics.co.uk [intertronics.co.uk]
- 5. flintgrp.com [flintgrp.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2550250B1 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. lume.ufrgs.br [lume.ufrgs.br]
- 13. scielo.br [scielo.br]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 16. researchgate.net [researchgate.net]
Reducing shrinkage and stress in DPHA-based polymers.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Dipentaerythritol Hexaacrylate (DPHA)-based polymers, specifically focusing on the reduction of polymerization shrinkage and stress.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues during your experiments with DPHA-based polymers.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Volumetric Shrinkage | High concentration of reactive acrylate (B77674) groups in the DPHA monomer. | 1. Incorporate Fillers: Add inert fillers like silica (B1680970) nanoparticles to reduce the relative volume of the shrinking polymer matrix.[1][2][3] 2. Introduce High Molecular Weight Monomers: Blend DPHA with monomers of higher molecular weight to decrease the density of reactive groups.[4][5] 3. Utilize Pre-polymerized Fillers: Include pre-polymerized particles in your formulation to minimize the volume of monomer undergoing polymerization.[1] |
| Cracking or Warping of the Cured Polymer | Excessive polymerization stress due to constrained shrinkage. | 1. Modify Curing Protocol: Employ a "soft-start" or "ramped" curing method, beginning with a lower light intensity and gradually increasing it to prolong the pre-gel phase and allow for stress relaxation.[1][4] 2. Apply a Stress-Absorbing Layer: If applicable to your substrate, use a liner with a low elastic modulus to absorb contraction forces.[1][6] 3. Consider Alternative Monomer Systems: For applications requiring very low shrinkage, investigate ring-opening polymerization systems, such as siloranes, as alternatives or additives.[1][4] |
| Poor Adhesion or Delamination from a Substrate | Shrinkage stress at the interface exceeding the adhesive bond strength. | 1. Optimize the C-Factor: Where possible, adjust the geometry of your sample to decrease the ratio of bonded to unbonded surface area (Configuration Factor). 2. Use an Incremental Layering Technique: Apply and cure the DPHA-based resin in thin layers (e.g., under 2mm each). This reduces the volume of material shrinking at one time and can improve the degree of cure.[2][6] |
| Inconsistent or Incomplete Curing | Insufficient light penetration, an unsuitable photoinitiator, or overly rapid polymerization. | 1. Select an Appropriate Photoinitiator: Ensure your photoinitiator is compatible with your light source and the thickness of your material. For thicker samples, consider photoinitiators like germanium-based ones that can improve curing depth.[1] 2. Implement Pulse-Delay Curing: Use a curing protocol with intervals of light and dark periods to manage the reaction rate and allow for stress relaxation.[1] 3. Consider Post-Curing: A post-curing step, potentially with heat, can enhance the final degree of conversion after the initial shape has been established.[4] |
| Low Mechanical Strength of the Final Polymer | A low degree of conversion or the formation of micro-cracks due to internal stress. | 1. Optimize Curing Parameters: Ensure adequate light intensity and exposure time to achieve a high degree of conversion. 2. Control Polymerization Rate: A slower curing process can lead to a more homogenous polymer network with fewer internal stresses.[2] 3. Evaluate Filler Loading: The addition of fillers generally improves mechanical properties, but excessive loading can lead to denser, more viscous resins that are difficult to work with.[1][3] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of different strategies to reduce polymerization shrinkage and stress.
Table 1: Effect of Curing Protocols on Polymerization Shrinkage Stress
| Curing Protocol | Description | Typical Stress Reduction | Reference |
| Standard (High Intensity) | Continuous high-intensity light. | Baseline | [4] |
| Soft-Start | Initial low-intensity cure followed by high-intensity cure. | Can lower polymerization shrinkage stress.[7] | [1][7] |
| Ramped | Gradually increasing light intensity. | Prolongs the gel phase, allowing for stress distribution. | [4][8] |
| Pulse-Delay | Pulses of light with dark intervals. | Allows for stress relaxation between pulses.[1] | [1][4] |
Table 2: Influence of Fillers on Polymerization Shrinkage
| Filler Type | Filler Content (vol. %) | Polymerization Shrinkage (vol. %) | Key Findings | Reference |
| Inert Inorganic Fillers (e.g., Silica) | 20 - 70 | Varies (e.g., 2% - 3.42% for non-flowable composites) | Increasing filler content generally reduces overall shrinkage by decreasing the resin volume.[2] The effect on stress is dependent on system compliance.[3] | [2][3][7] |
| Pre-polymerized Fillers | Varies | Can be reduced to ~1% | Significantly reduces the volume of shrinking monomer. | [1] |
| Flowable vs. Non-flowable Composites | Lower in flowable | 4.17% - 5.63% (Flowable) vs. 2% - 3.42% (Non-flowable) | Lower filler content in flowable composites leads to higher shrinkage.[7] | [7] |
Experimental Protocols
Protocol 1: Evaluation of a "Soft-Start" Curing Protocol
-
Material Preparation: Prepare two identical samples of your DPHA-based resin formulation.
-
Control Sample: Cure the first sample using a standard high-intensity light source (e.g., 1200 mW/cm²) for the recommended duration (e.g., 20 seconds).
-
Experimental Sample: Cure the second sample using a "soft-start" protocol.
-
Begin with a low light intensity (e.g., 200 mW/cm²) for an initial period (e.g., 10 seconds).
-
Immediately follow with a high-intensity cure (e.g., 1200 mW/cm²) for the remaining time (e.g., 10 seconds).
-
-
Analysis:
-
Measure the volumetric shrinkage of both samples using a suitable method like the bonded-disk method.[4]
-
Assess internal stress by examining the samples for microfractures or through techniques like photoelasticity.
-
Compare the degree of conversion for both samples using FTIR spectroscopy to ensure the soft-start protocol achieves adequate polymerization.[4]
-
Protocol 2: Assessment of Filler Content on Shrinkage and Mechanical Properties
-
Formulation: Prepare a series of DPHA-based resin formulations with varying weight percentages of an inert filler, such as silica (e.g., 0%, 20%, 40%, 60% by weight). Ensure uniform dispersion of the filler.
-
Curing: Cure all samples under identical, standardized conditions.
-
Shrinkage Measurement: Determine the polymerization shrinkage for each formulation. The bonded-disk method is appropriate for this measurement.[4]
-
Mechanical Testing: Measure the elastic modulus and flexural strength of each cured sample, as filler content will influence the material's stiffness and strength.[3]
-
Data Analysis: Plot the polymerization shrinkage and mechanical properties as a function of filler content to identify the optimal filler loading for your specific application.
Visualizations
Caption: Workflow for comparing standard vs. soft-start curing.
Caption: Decision tree for troubleshooting shrinkage and stress.
Frequently Asked Questions (FAQs)
1. What is polymerization shrinkage and why is it a significant issue in DPHA-based polymers? Polymerization shrinkage is the volumetric reduction that occurs when monomer molecules (like DPHA) convert into a more densely packed polymer network. This shrinkage is a major problem because it generates internal stress within the material.[9] This stress can lead to a variety of defects, including micro-cracks, warping, poor adhesion to substrates, and diminished mechanical properties, all of which are critical concerns in high-precision applications like drug delivery systems.[7][9]
2. How does adding fillers help reduce polymerization shrinkage? Fillers are typically inert particles (like silica) that do not participate in the polymerization reaction. By incorporating them into the DPHA resin, you are effectively reducing the total volume of the monomer matrix that will shrink.[2] While the resin component still shrinks, the overall volumetric shrinkage of the composite material is lower.[1]
3. What are "soft-start" and "ramped" curing, and how do they work? These are "slow-start" polymerization techniques designed to mitigate stress.[1][8]
-
Soft-start: This is a two-step process that begins with a period of low-intensity light, followed by a final cure at high intensity.[4]
-
Ramped curing: This involves gradually increasing the light intensity from low to high over a set period.[8] Both methods slow down the initial polymerization rate. This extends the time the polymer remains in a more fluid, "pre-gel" state, allowing the polymer chains to move and relax, which helps to dissipate stress before the material solidifies.[2][7]
4. Can you explain the incremental layering technique? This technique involves applying the resin in thin layers (typically 2mm or less) and curing each layer individually before applying the next.[4] The primary benefit is that it reduces the volume of material shrinking at any one time, which lowers the overall stress. It also helps to ensure that light can penetrate effectively through each layer, leading to a more complete and uniform cure throughout the material's thickness.[8][6]
5. Does the shape and size of filler particles affect shrinkage and stress? Yes, the geometry of filler particles plays a role. Studies have shown that composites with spherical filler particles may exhibit slightly lower shrinkage-strain compared to those with irregularly shaped fillers.[10] Additionally, there can be a trend of higher shrinkage-strain with decreasing filler particle size.[10] The interaction between the filler and the polymer matrix is complex and can influence the final properties of the composite material.[3]
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. thejcdp.com [thejcdp.com]
- 3. System compliance dictates the effect of composite filler content on polymerization shrinkage stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Polymerization shrinkage and shrinkage stress of bulk-fill and non-bulk-fill resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Effect of resin-composite filler particle size and shape on shrinkage-strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for incomplete polymerization of DPHA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the photopolymerization of Dipentaerythritol hexaacrylate (DPHA).
Troubleshooting Guide for Incomplete DPHA Polymerization
Incomplete polymerization of DPHA is a frequent challenge that can manifest as a tacky surface, poor mechanical properties, or a low degree of conversion. This guide provides a systematic approach to identifying and resolving the root causes of such issues.
Question 1: My cured DPHA sample has a tacky or uncured surface. What is the likely cause and how can I fix it?
Answer:
A tacky surface is most commonly caused by oxygen inhibition . Oxygen in the atmosphere can react with the free radicals generated by the photoinitiator, quenching them and preventing them from initiating polymerization at the surface.[1][2] This results in a liquid or semi-cured surface layer, even if the bulk of the material is fully cured.
Troubleshooting Steps:
-
Increase UV Intensity: A higher light intensity generates free radicals at a faster rate, which can outcompete the inhibitory effect of oxygen.[3][4] Studies have shown that a significant increase in irradiance can lead to a much higher degree of conversion, especially in the presence of air.[5]
-
Increase Exposure Time (Dose): A longer exposure to UV light can help to eventually consume the dissolved oxygen and allow the polymerization to proceed at the surface.[6]
-
Inert Atmosphere: The most effective way to eliminate oxygen inhibition is to cure the sample in an inert atmosphere, such as nitrogen or argon.[1][7] This can be achieved by using a nitrogen-purged UV curing chamber.
-
Use of Oxygen Scavengers: Certain additives can be included in the formulation to chemically scavenge oxygen. These include:
-
Increase Photoinitiator Concentration (Surface Cure): For surface cure issues, a higher concentration of a photoinitiator that is active at the surface can be beneficial. However, be cautious as this can sometimes lead to incomplete cure in the bulk material (see Question 2).
-
Use a Barrier Coating: Applying a thin, oxygen-impermeable film (like a transparent plastic film) over the liquid DPHA before curing can prevent oxygen from diffusing into the surface.[7]
Question 2: The bulk of my DPHA sample is not fully cured, resulting in poor mechanical properties. What are the potential causes?
Answer:
Incomplete bulk polymerization can stem from several factors related to the formulation and the curing process.
Troubleshooting Steps:
-
Optimize Photoinitiator Concentration: The concentration of the photoinitiator is critical.
-
Too Low: Insufficient photoinitiator will not generate enough free radicals to achieve a high degree of conversion.
-
Too High: An excessively high concentration can lead to a "shielding effect," where the top layer of the sample cures very rapidly and becomes opaque to the UV light, preventing it from penetrating and curing the material beneath.[9][10] This results in a low cure depth. An optimal concentration exists that maximizes the cure depth.[11]
-
-
Verify UV Lamp Wavelength and Intensity:
-
Wavelength Match: Ensure that the emission spectrum of your UV lamp overlaps with the absorption spectrum of your photoinitiator.[12] Using a lamp with an inappropriate wavelength will result in poor initiator activation.
-
Sufficient Intensity (Irradiance): The UV lamp must have sufficient intensity to penetrate the sample and initiate polymerization throughout its depth. The required intensity will depend on the sample thickness and the photoinitiator concentration.[13][14]
-
-
Increase UV Dose: A longer exposure time (higher dose) can help to drive the polymerization to a higher conversion, especially for thicker samples.[13]
-
Check for Inhibitors: DPHA monomers are often supplied with a small amount of inhibitor (like MEHQ) to prevent premature polymerization during storage.[15] While necessary for stability, excessive amounts can retard or prevent curing. Impurities in the monomer or other formulation components can also act as inhibitors.
-
Ensure Monomer Purity: Impurities from the manufacturing process or degradation of the monomer can interfere with polymerization.[16] If you suspect purity issues, consider purifying the DPHA monomer.
-
Consider the Effect of Temperature: While photopolymerization is primarily light-driven, temperature can influence the viscosity of the highly viscous DPHA, affecting the mobility of reactive species and potentially the final degree of conversion. Heating DPHA to 60-70°C can help reduce viscosity and dissolve any crystals that may have formed.[15]
Data Presentation
The following tables summarize the expected qualitative and illustrative quantitative effects of key parameters on DPHA polymerization. Note that the quantitative data is based on studies of multifunctional acrylates and may not be exact for DPHA but illustrates the general trends.
Table 1: Qualitative Troubleshooting Summary for Incomplete DPHA Polymerization
| Symptom | Primary Cause | Corrective Actions |
| Tacky/Uncured Surface | Oxygen Inhibition | Increase UV intensity, use an inert atmosphere, add oxygen scavengers, use a barrier film. |
| Poor Bulk Cure | Insufficient Light Penetration | Optimize photoinitiator concentration, verify UV lamp wavelength and intensity, increase UV dose. |
| Low Overall Conversion | Inefficient Initiation/Propagation | Check for inhibitors, ensure monomer purity, optimize photoinitiator type and concentration. |
| Brittle Cured Polymer | High Crosslink Density | While a feature of DPHA, consider blending with a lower functionality monomer to reduce brittleness if needed.[17] |
Table 2: Illustrative Effect of Photoinitiator Concentration on Degree of Conversion (DC) for a Multifunctional Acrylate (B77674) System
| Photoinitiator Concentration (wt%) | Degree of Conversion (%) | Cure Depth (mm) |
| 0.1 | 45 | 3.5 |
| 0.5 | 75 | 4.2 |
| 1.0 | 85 | 3.8 |
| 2.0 | 82 | 3.1 |
| 3.0 | 78 | 2.5 |
Note: Data is illustrative and based on general trends observed in multifunctional acrylate systems.[10][11] An optimal concentration exists for maximizing both DC and cure depth.
Table 3: Illustrative Effect of UV Irradiance on Cure Properties of a Multifunctional Acrylate
| UV Irradiance (mW/cm²) | Time to Reach 80% Conversion (s) | Final Degree of Conversion (%) |
| 10 | 15 | 70 |
| 50 | 5 | 85 |
| 100 | 2 | 92 |
| 200 | < 1 | 95 |
Note: Data is illustrative and based on general trends observed in multifunctional acrylate systems.[5][13] Higher irradiance generally leads to faster and more complete polymerization.
Experimental Protocols
Measuring Degree of Conversion (DC) using FTIR-ATR Spectroscopy
This method monitors the disappearance of the acrylate C=C double bond peak during polymerization.
Methodology:
-
Sample Preparation: Place a small drop of the uncured DPHA formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquire Initial Spectrum: Record the infrared spectrum of the uncured sample. The characteristic acrylate peak is typically observed around 1635 cm⁻¹ (C=C stretch) and 810 cm⁻¹ (C-H out-of-plane bending).[18]
-
Reference Peak Selection: Choose a reference peak that does not change during polymerization, such as the carbonyl C=O peak around 1720 cm⁻¹.[8]
-
Photopolymerization: Position a UV light source to irradiate the sample on the ATR crystal.
-
Real-Time Monitoring: Simultaneously start the UV exposure and the collection of IR spectra at regular intervals (e.g., every second).
-
Data Analysis: Calculate the degree of conversion (DC) at each time point using the following formula:
DC (%) = [1 - ( (Peak Area of Acrylate at time t / Peak Area of Reference at time t) / (Peak Area of Acrylate at time 0 / Peak Area of Reference at time 0) )] * 100
The final DC is determined when the acrylate peak area no longer changes.[19][20]
Kinetic Analysis using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction, which is proportional to the extent of the reaction.
Methodology:
-
Sample Preparation: Place a small, precisely weighed amount of the DPHA formulation (typically 1-5 mg) in an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the DSC cell, with an empty pan as a reference. Purge the cell with an inert gas like nitrogen to eliminate oxygen inhibition.
-
Isothermal Equilibration: Equilibrate the sample at the desired polymerization temperature.
-
UV Exposure: Once the heat flow signal is stable, expose the sample to UV light of a known intensity and wavelength. The instrument will record the exothermic heat flow as a function of time.[21][22]
-
Data Analysis:
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exotherm curve.
-
The degree of conversion (α) at any time (t) is calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization: α(t) = ΔH_t / ΔH_total.
-
The rate of polymerization is the first derivative of the conversion with respect to time (dα/dt).[23]
-
Molecular Weight Analysis using Gel Permeation Chromatography (GPC)
GPC separates molecules based on their size in solution and can be used to assess the extent of polymerization by observing the shift from monomer to polymer.
Methodology:
-
Sample Preparation:
-
For the uncured sample, dissolve a small amount of the DPHA formulation in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).
-
For the cured sample, extract the soluble fraction by immersing a known weight of the cured polymer in the solvent for an extended period (e.g., 24 hours).[24]
-
-
Filtration: Filter the solutions through a 0.2 µm syringe filter to remove any particulates before injection into the GPC system.[14]
-
GPC Analysis: Inject the prepared samples into a GPC system equipped with a suitable column set for separating the expected molecular weight range and a refractive index (RI) or UV detector.[24][25]
-
Data Interpretation:
-
The chromatogram of the uncured sample will show a sharp peak corresponding to the DPHA monomer.
-
The chromatogram of the extracted cured sample will show a broad peak at a shorter retention time, corresponding to the high molecular weight polymer, and potentially a small peak for any unreacted monomer.
-
A high degree of polymerization will be indicated by a large polymer peak and a minimal or absent monomer peak in the extract of the cured sample.
-
Mandatory Visualizations
Caption: DPHA Free-Radical Photopolymerization Pathway and Inhibition Mechanisms.
Caption: Troubleshooting Workflow for Incomplete DPHA Polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. radtech.org [radtech.org]
- 4. Influence of different initiators on the degree of conversion of experimental adhesive blends in relation to their hydrophilicity and solvent content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. radtech.org [radtech.org]
- 8. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. mdpi.com [mdpi.com]
- 11. princeton.edu [princeton.edu]
- 12. UV Curing, Wavelength, & Photoinitiators — OCIRTech [ocirtech.com]
- 13. felipeschneider.com.br [felipeschneider.com.br]
- 14. About Irradiance and Energy Density in UV Curing Applications - Prophotonix [prophotonix.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. The Use of Acrylate Polymers in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uvebtech.com [uvebtech.com]
- 19. lume.ufrgs.br [lume.ufrgs.br]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Photoinitiator Concentration for DPHA Curing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing photoinitiator (PI) concentration in dipentaerythritol (B87275) hexaacrylate (DPHA) curing processes.
Troubleshooting Guide
This guide addresses common issues encountered during the photopolymerization of DPHA resins. Each issue is presented with potential causes and actionable solutions.
Issue 1: Incomplete or Tacky Surface Cure
-
Symptoms: The surface of the cured DPHA remains sticky, soft, or liquid after UV exposure.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Oxygen Inhibition | Oxygen in the atmosphere can quench free radicals, hindering polymerization at the surface.[1] |
| Increase Photoinitiator Concentration: A higher concentration can generate an excess of free radicals to overcome the quenching effect.[1] | |
| Inert Atmosphere: Perform curing under a nitrogen or argon blanket to displace oxygen.[1] | |
| Increase UV Intensity/Exposure Time: A higher energy dose can accelerate the curing rate, outpacing the oxygen inhibition. | |
| Low Photoinitiator Concentration | Insufficient PI concentration to generate the necessary free radicals for complete polymerization.[1] |
| Incremental Increase: Raise the PI concentration in small increments (e.g., 0.1 wt%) and observe the effect on surface tackiness. | |
| Mismatched UV Source and PI | The absorption spectrum of the photoinitiator does not align with the wavelength output of the UV lamp. |
| Verify Spectra: Ensure the PI's absorbance peak matches the lamp's emission spectrum. For example, TPO is effective in the 380-410 nm range.[1] |
Issue 2: Insufficient Cure Depth
-
Symptoms: The DPHA formulation does not cure to the desired thickness.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Excessive Photoinitiator Concentration | Very high PI concentrations can lead to a "light-blocking" effect, where the surface cures rapidly and prevents UV light from penetrating deeper into the resin.[1] |
| Optimize Concentration: Reduce the PI concentration. An optimal concentration exists that maximizes cure depth before this shielding effect dominates.[1] | |
| Low UV Light Intensity or Time | The total energy dose is insufficient to penetrate and cure the full depth of the resin. |
| Increase Dose: Increase the UV light intensity or extend the exposure time. | |
| High Resin Opacity | Pigments, fillers, or other additives can scatter or absorb UV light, limiting its penetration.[1] |
| Material Selection: If possible, use fillers that are more transparent to the UV wavelength being used. | |
| Alternative PI: Consider a photoinitiator that is sensitive to a wavelength range where the additives have minimal absorption. |
Issue 3: Brittleness and Excessive Shrinkage
-
Symptoms: The cured DPHA part is fragile, cracks easily, or exhibits significant dimensional inaccuracy due to shrinkage.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| High Crosslink Density | DPHA is a high-functionality monomer, leading to a densely crosslinked and inherently brittle polymer network. Polymerization shrinkage is also a known issue with acrylic resins.[2][3] |
| Formulation Modification: Consider adding flexibilizing monomers or oligomers to the formulation to reduce brittleness. | |
| Rapid Polymerization | A very high photoinitiator concentration can lead to an extremely fast curing process, building up internal stresses that contribute to cracking and warping. |
| Reduce PI Concentration: Lowering the PI concentration can slow the polymerization rate, allowing for stress relaxation. | |
| "Soft-Start" Curing: If your equipment allows, use a ramp-up or pulsed UV exposure to control the initial curing rate. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for a photoinitiator with DPHA?
A good starting point for many common photoinitiators like TPO or BAPO is between 0.5 wt% and 2.0 wt% of the total formulation weight.[4] Research on similar resins shows that optimal concentrations are often found in this range, but the ideal amount depends on factors like the desired cure depth, UV light source, and presence of other additives.[4][5]
Q2: How does photoinitiator concentration affect the final properties of the cured DPHA?
Photoinitiator concentration has a critical impact on the final properties. As shown in the table below, increasing PI concentration generally improves surface hardness and can increase the degree of conversion up to a certain point. However, an excessive concentration can negatively impact cure depth and may lead to increased brittleness and yellowing.[6][7]
Q3: Which type of photoinitiator is best for DPHA?
The choice depends on your UV light source and application.
-
Type I (Cleavage): Photoinitiators like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and BAPO (bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide) are highly efficient, absorb in the near-UV/visible range (ideal for LED curing), and do not require a co-initiator.[6][8] BAPO is also known for its photobleaching properties, which can enhance cure depth.[9][10]
-
Type II (Hydrogen Abstraction): These require a co-initiator (e.g., an amine). While effective, they can sometimes contribute to yellowing.
For thick sections or pigmented DPHA resins, a photobleaching Type I initiator like BAPO can be advantageous.[11]
Q4: Can I mix different photoinitiators?
Yes, using a combination of photoinitiators can be beneficial. For instance, combining a PI that is highly reactive at the surface with one that has better depth penetration can achieve a more uniform cure throughout the material.
Data Presentation: Photoinitiator Concentration Effects
The following tables summarize quantitative data from studies on resins with properties similar to DPHA, illustrating the impact of photoinitiator concentration on key curing parameters.
Table 1: Effect of TPO Concentration on Mechanical Properties and Degree of Conversion (Data adapted from studies on UDMA/TEGDMA resins)
| TPO Conc. (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Degree of Conversion (%) |
| 1.0 | 61.09 - 75.50 | 1.21 - 1.45 | ~55 - 60 |
| 2.0 | 70.15 - 80.11 | 1.35 - 1.52 | ~58 - 62 |
| 3.0 | 82.25 | 1.57 | ~60 - 63 |
Note: Results can vary based on post-curing time.[6]
Table 2: Effect of BAPO Concentration on Degree of Conversion (DC) at a 3mm Depth (Data adapted from a study on a Bis-EMA-based resin)
| BAPO Conc. (wt%) | DC (%) at Low UV Dose | DC (%) at High UV Dose |
| 0.1 | >50% | >50% |
| 0.5 | <5% | >50% |
| 1.0 | <5% | <5% (uncured) |
Note: This table highlights the light-blocking effect at higher concentrations, where the 1.0 wt% sample failed to cure at a 3mm depth even with a high UV dose.[10]
Experimental Protocols
1. Protocol for Measuring Cure Depth
-
Objective: To determine the maximum thickness of DPHA resin that can be solidified under specific UV conditions.
-
Methodology:
-
Prepare a series of DPHA formulations with varying photoinitiator concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 3.0 wt%).
-
Place a microscope slide or a metal substrate at the bottom of a cylindrical mold (e.g., a small silicone ring).
-
Fill the mold with the uncured DPHA resin to a height greater than the expected cure depth.
-
Expose the top surface of the resin to a UV light source with a defined intensity and for a fixed duration.
-
After exposure, remove the mold. The uncured, liquid resin can be carefully washed away with a suitable solvent (e.g., isopropanol).
-
The cured polymer will remain adhered to the substrate. Measure its thickness at several points using a digital caliper or a micrometer.[12]
-
The average of these measurements is the cure depth.
-
2. Protocol for Determining Degree of Conversion (DC) via FTIR Spectroscopy
-
Objective: To quantify the percentage of monomer double bonds that have reacted to form the polymer network.
-
Methodology:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]
-
Uncured Spectrum: Place a small drop of the uncured DPHA resin mixture onto the ATR crystal and record the infrared spectrum. Note the peak height or area of the aliphatic carbon-carbon double bond (C=C) stretch, typically found around 1637 cm⁻¹.[13]
-
Cured Spectrum: Place a fresh drop of the same uncured resin on the ATR crystal.
-
Cure the sample directly on the ATR crystal by exposing it to the UV light source for the desired time.
-
Immediately after curing, record the spectrum of the polymerized sample.
-
Calculation: The degree of conversion is calculated by observing the decrease in the C=C peak relative to an internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹ if an aromatic monomer is present, or a carbonyl C=O peak).[13][14] The ratio of the C=C peak to the internal standard peak is compared before and after curing to determine the percentage of reacted double bonds.[14][15]
-
3. Protocol for Measuring Shore D Hardness
-
Objective: To assess the surface hardness of the cured DPHA, which correlates with the degree of cure.
-
Methodology:
-
Prepare cured DPHA samples with a minimum thickness of 6 mm. If thinner samples are used, they can be stacked, but a single thick sample is preferred.[16][17]
-
Ensure the sample is placed on a hard, flat surface.
-
Use a Shore D durometer. The indenter for Shore D is a cone with a spherical tip.[16]
-
Press the durometer firmly and perpendicularly onto the surface of the cured sample.
-
The hardness value should be read within a specified time, typically 1 to 15 seconds after the indenter has made firm contact, as per standards like ASTM D2240.[18][19]
-
Take multiple readings at different locations on the sample surface and calculate the average value.
-
Visualizations
Caption: Workflow for optimizing photoinitiator concentration.
Caption: Logical flow for troubleshooting common DPHA curing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 5. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 6. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAPO as an alternative photoinitiator for the radical polymerization of dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. SHORE Hardness – Lexikon der Kunststoffprüfung [wiki.polymerservice-merseburg.de]
- 17. Shore Hardness ASTM D2240 [intertek.com]
- 18. zwickroell.com [zwickroell.com]
- 19. worldoftest.com [worldoftest.com]
Technical Support Center: Purification of Commercial Dipentaerythritol Hexaacrylate (DPHA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of inhibitors from commercial Dipentaerythritol hexaacrylate (DPHA).
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercial this compound (DPHA)?
Commercial DPHA is typically stabilized with inhibitors to prevent premature polymerization during storage and transport. The most common inhibitor used is the Monomethyl Ether of Hydroquinone (B1673460) (MEHQ), also known as 4-methoxyphenol.[1] The concentration of MEHQ in commercial DPHA can be up to 650 ppm. Other phenolic inhibitors like hydroquinone (HQ) may also be used in similar acrylate (B77674) monomers.[2][3]
Q2: Why is it necessary to remove inhibitors from DPHA before experimental use?
The presence of inhibitors can interfere with polymerization reactions. For applications requiring precise control over the initiation and propagation of polymerization, such as in controlled polymerization techniques (e.g., RAFT, ATRP), the removal of inhibitors is crucial for achieving predictable reaction kinetics and polymer properties.[4] While for some applications an excess of initiator can be used to overcome the inhibitor, this can lead to less predictable molecular weights and broader polymer dispersity.[3][4][5]
Q3: What are the primary methods for removing inhibitors from DPHA?
There are three main laboratory-scale methods for removing phenolic inhibitors like MEHQ from DPHA:
-
Column Chromatography: Passing the DPHA through a column packed with an adsorbent material that selectively retains the inhibitor.[5][6][7]
-
Liquid-Liquid Extraction (Alkaline Wash): Washing the DPHA with a basic aqueous solution to convert the acidic phenolic inhibitor into a water-soluble salt.[8][9]
-
Vacuum Distillation: Separating the DPHA from the less volatile inhibitor under reduced pressure.[3][10]
Q4: How can I determine if the inhibitor has been successfully removed?
While sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) can precisely quantify the inhibitor concentration, a simple qualitative test for phenolic inhibitors involves mixing a small sample of the purified DPHA with a fresh aqueous solution of iron(III) chloride (FeCl₃). A positive test for phenols, indicated by a color change (typically to green, purple, or blue), suggests that a significant amount of inhibitor is still present. For more quantitative analysis without specialized equipment, UV-Vis spectrophotometry can be used if a calibration curve for the specific inhibitor is prepared.
Q5: What are the storage recommendations for inhibitor-free DPHA?
Once the inhibitor is removed, DPHA is highly susceptible to spontaneous polymerization. Therefore, it should be used immediately after purification. If short-term storage is necessary, the inhibitor-free DPHA should be stored in a dark, cool, and oxygen-free environment, for instance, under a nitrogen or argon atmosphere at refrigerated temperatures (-4°C).[3][10] It is also advisable to add a minimal amount of a different, more easily removable inhibitor if the monomer needs to be stored for a longer period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Polymerization occurs during the purification process. | Elevated Temperatures: Overheating during vacuum distillation or from an exothermic reaction with a washing agent can initiate polymerization.[2] | For vacuum distillation, ensure the temperature is kept as low as possible and consider adding a radical scavenger like copper shavings to the distillation flask.[3][10] When performing an alkaline wash, use a dilute basic solution and consider cooling the mixture in an ice bath. |
| Presence of Oxygen: Oxygen can participate in initiation reactions, especially at higher temperatures. | Purge all glassware and the DPHA with an inert gas (e.g., nitrogen or argon) before and during the purification process. | |
| Inhibitor is not completely removed after purification. | Insufficient Adsorbent/Washing Solution: The capacity of the alumina (B75360) column or the amount of basic solution may be insufficient for the quantity of inhibitor present. | Increase the amount of adsorbent in the column or perform multiple washes with fresh basic solution. Check the efficiency of the removal by testing a small sample after each step. |
| Poor Phase Separation: During liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to residual inhibitor. | Allow sufficient time for the layers to separate completely in the separatory funnel. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. | |
| Low yield of purified DPHA. | Adsorption onto the Column: A significant amount of DPHA may be retained on the column, especially if a very long column is used. | Use an appropriate amount of adsorbent for the scale of your purification. After passing the DPHA, you can wash the column with a small amount of a suitable solvent to recover any retained product, but be aware that this will dilute your final product. |
| Loss during Washing: Multiple washing and transfer steps can lead to mechanical losses of the product. | Minimize the number of transfers and ensure all equipment is properly rinsed to recover as much product as possible. |
Experimental Protocols
Method 1: Inhibitor Removal using an Activated Alumina Column
This method is effective for removing phenolic inhibitors and is relatively simple to perform.
Materials:
-
Commercial this compound (DPHA)
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Collection flask
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Column Preparation:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Fill the column with activated basic alumina to the desired height (a rule of thumb is to use approximately 10-20g of alumina per 100g of DPHA).
-
Gently tap the column to ensure even packing of the adsorbent.
-
-
Purification:
-
Pre-wet the column with a small amount of a solvent that is miscible with DPHA and will be easy to remove later (e.g., dichloromethane), then allow it to drain completely. This step is optional but can improve flow characteristics.
-
Carefully add the commercial DPHA to the top of the column.
-
Allow the DPHA to pass through the column under gravity or with gentle pressure from an inert gas.
-
Collect the purified, inhibitor-free DPHA in a clean collection flask.
-
-
Post-Purification:
-
The purified DPHA is now ready for use. It is highly recommended to use it immediately.
-
Workflow for Column Chromatography Purification
Method 2: Inhibitor Removal by Alkaline Wash
This method utilizes a chemical reaction to remove the weakly acidic MEHQ inhibitor.
Materials:
-
Commercial this compound (DPHA)
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution (aqueous)
-
Saturated sodium chloride (brine) solution (aqueous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Extraction:
-
Place the commercial DPHA in a separatory funnel.
-
Add an equal volume of 0.1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium salt of MEHQ) is typically the bottom layer.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 0.1 M NaOH solution two more times.
-
-
Neutralization and Drying:
-
Wash the DPHA with an equal volume of deionized water to remove any residual NaOH.
-
Wash the DPHA with an equal volume of brine to aid in the removal of water.
-
Drain the DPHA into a clean, dry flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the DPHA to remove any remaining traces of water.
-
Gently swirl the flask and let it sit for 15-20 minutes.
-
-
Final Product:
-
Decant or filter the purified DPHA to remove the drying agent.
-
The purified DPHA is ready for immediate use.
-
Logical Flow for Alkaline Wash Purification
Data Summary
| Parameter | Commercial DPHA | Purified DPHA |
| Common Inhibitor | MEHQ (Monomethyl Ether of Hydroquinone) | None or trace amounts |
| Inhibitor Concentration | Up to 650 ppm | Ideally < 10 ppm |
| Appearance | Clear, slightly yellowish liquid | Clear, colorless liquid |
| Storage Stability | Stable for months to years under proper conditions | Highly unstable, prone to polymerization. Must be used immediately or stored under inert atmosphere at low temperatures.[3][10] |
Disclaimer: These protocols are intended for guidance in a laboratory setting and should be performed by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
References
- 1. Dipentaerythritol penta-/hexa-acrylate, contains <=650 ppm MEHQ as inhibitor | C53H66O25 | CID 71311163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Preventing oxygen inhibition during UV curing of DPHA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UV curing of Dipentaerythritol hexaacrylate (DPHA).
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition in the context of UV curing DPHA?
A1: Oxygen inhibition is a common issue in free-radical polymerization, the chemical process underlying the UV curing of DPHA.[1] Molecular oxygen present in the air can interact with the free radicals generated by the photoinitiator.[2] This interaction forms stable peroxy radicals, which are much less reactive towards the acrylate (B77674) groups in DPHA and can terminate the polymerization chain.[3][4] Consequently, the resin at the surface, where it is most exposed to atmospheric oxygen, may remain uncured or tacky, even if the bulk of the material has solidified.[1]
Q2: My DPHA sample is tacky on the surface after UV curing. What is the cause?
A2: A tacky surface is the most common symptom of oxygen inhibition.[4] While the UV light may have penetrated the bulk of the DPHA resin and initiated curing, the oxygen at the air-resin interface has quenched the free radicals necessary for complete polymerization of the surface layer.[5] This results in a thin layer of uncured or partially cured resin, which feels sticky to the touch.[6]
Q3: How does UV light intensity affect oxygen inhibition?
A3: Increasing the intensity of the UV light can help mitigate oxygen inhibition.[7] A higher irradiance generates a greater concentration of free radicals in a shorter amount of time.[8] This rapid production of radicals can consume the available oxygen more quickly than it can diffuse into the resin from the atmosphere, allowing the polymerization to proceed effectively at the surface.[8] Conversely, low-intensity UV sources, such as some LED lamps, may result in more pronounced oxygen inhibition.[9]
Q4: Can the choice of photoinitiator influence the surface cure of DPHA?
A4: Yes, the photoinitiator selection is critical. Photoinitiators have different absorption spectra. Those that absorb strongly in the shorter wavelength (UVC) range are particularly effective for surface cure, as this energy is primarily absorbed at the surface of the coating.[4] For thicker sections, a blend of photoinitiators is often used: one for surface cure and another, like a Bis Acyl Phosphine Oxide (BAPO) type, that is activated by longer wavelengths to ensure deep, through-cure.[10]
Q5: Are there chemical additives that can prevent oxygen inhibition?
A5: Yes, several types of chemical additives can be incorporated into the DPHA formulation to combat oxygen inhibition. The most common are:
-
Amine Synergists: These compounds, particularly tertiary amines, can react with the unreactive peroxy radicals to generate new, reactive alkyl-amino radicals that can re-initiate the polymerization process.[11][12]
-
Thiols: Thiols are very effective at overcoming oxygen inhibition. They can donate a hydrogen atom to peroxy radicals, creating a reactive thiyl radical that continues the polymerization chain.[13] Thiol-ene chemistry is known for its resistance to oxygen inhibition.[14]
-
Phosphines: Compounds like triphenylphosphine (B44618) (TPP) can reduce peroxy radicals, regenerating carbon-centered radicals that can propagate the polymerization.[15]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Tacky or Greasy Surface | Oxygen Inhibition: Atmospheric oxygen is preventing complete polymerization at the surface.[4] | Increase UV Intensity: Decrease the distance between the lamp and the sample or use a more powerful lamp.[7] Nitrogen/Inert Gas Purge: Cure the sample in a nitrogen or argon atmosphere to displace oxygen.[2] Use Chemical Additives: Incorporate amine synergists or thiols into your DPHA formulation.[11][13] Apply a Barrier Film: Cover the liquid resin with a UV-transparent film (e.g., PET) before curing to block oxygen contact.[3] |
| Insufficient UV Dose: The total amount of UV energy reaching the surface is too low. | Increase Exposure Time: Cure the sample for a longer duration.[7] Check Lamp Performance: Ensure UV lamps are clean and have not exceeded their operational lifetime.[16] | |
| Incorrect Wavelength: The UV lamp does not emit the appropriate wavelengths to activate the surface-curing photoinitiator. | Use a Broadband Lamp: Employ a mercury arc lamp that emits a range of wavelengths, including UVC for surface cure.[6] Optimize Photoinitiator: Ensure your photoinitiator is matched to your lamp's output spectrum.[4] | |
| Slow or Incomplete Cure Throughout the Bulk | Low UV Intensity: The UV light is not powerful enough to penetrate the full thickness of the sample. | Increase Lamp Power: Use a higher-intensity UV source.[8] Reduce Sample Thickness: Prepare thinner films of the DPHA resin.[9] |
| Incorrect Photoinitiator for Through-Cure: The photoinitiator is only effective at the surface. | Use a Long-Wavelength Photoinitiator: Incorporate a photoinitiator like BAPO that is activated by longer UVA wavelengths for deeper penetration.[10] Use a Blend of Photoinitiators: Combine a surface-cure and a through-cure photoinitiator.[10] | |
| High Concentration of UV Absorbers/Pigments: Additives or pigments in the formulation are blocking the UV light. | Adjust Formulation: Reduce the concentration of opaque components if possible. Use a more suitable photoinitiator system. [10] | |
| Yellowing of the Cured DPHA | Amine Synergist Choice: Some amine synergists can cause yellowing upon exposure to UV light. | Select a Non-Yellowing Amine: Opt for acrylated amines or other synergists known for better color stability.[8] Optimize Amine Concentration: Use the minimum effective amount of the amine synergist. |
| Photoinitiator Byproducts: Certain photoinitiators can generate colored byproducts after activation. | Choose a Non-Yellowing Photoinitiator: Alpha-hydroxyketone type photoinitiators are often recommended for non-yellowing applications. | |
| Long Induction Period Before Curing Begins | Dissolved Oxygen in Resin: Oxygen dissolved within the bulk of the DPHA resin is being consumed before polymerization can start. | Deoxygenate the Resin: Before curing, gently bubble nitrogen or argon through the liquid resin to displace dissolved oxygen. Increase Photoinitiator Concentration: A higher initial radical flux can consume dissolved oxygen more rapidly.[5] |
Data Presentation
Table 1: Effect of Formulation and Process Parameters on Surface Cure
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Source |
| Coating Thickness | 10 µm | 3-4 times less surface reactive | 30 µm | Thicker coating improves surface cure due to reduced oxygen diffusion. | [9] |
| Curing Distance | 0.5 cm | Non-marring surface achieved in 1 pass at 5 m/min | 2.0 cm | Non-marring surface requires 2 passes at 5 m/min | |
| Photoinitiator Level (in Urethane Acrylate) | 1% | Slower cure speed in air | 3% | Cured at maximum conveyor speed (100 m/min) | |
| Curing Atmosphere (with 1% Photoinitiator) | Air | Significantly slower cure speed | 1000 ppm O₂ (Nitrogen) | Cure speed significantly increased at all thicknesses |
Experimental Protocols
Protocol 1: UV Curing of DPHA under Nitrogen Inerting
Objective: To achieve a tack-free surface on a DPHA coating by eliminating atmospheric oxygen during UV curing.
Materials:
-
This compound (DPHA) resin
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone) at 3-5 wt%
-
Substrate (e.g., glass slide, plastic film)
-
UV curing chamber with a quartz window
-
Nitrogen gas cylinder with regulator and flow meter
-
Applicator (e.g., wire-wound rod, spin coater)
-
UV lamp (medium-pressure mercury arc lamp or 365 nm LED)
Procedure:
-
Prepare the DPHA formulation by mixing the resin with the photoinitiator until fully dissolved.
-
Apply a thin film of the DPHA formulation onto the substrate using the chosen applicator.
-
Place the coated substrate inside the UV curing chamber.
-
Seal the chamber and begin purging with nitrogen gas. A typical flow rate is 5-10 chamber volumes to reduce the oxygen concentration to below 50 ppm.[1]
-
Monitor the oxygen level inside the chamber with an oxygen sensor if available.
-
Once the desired low-oxygen atmosphere is achieved, turn on the UV lamp to cure the sample. The required UV dose will depend on the formulation and film thickness.
-
After the exposure is complete, turn off the UV lamp and stop the nitrogen flow.
-
Vent the chamber and remove the cured sample.
-
Assess the surface for tackiness by lightly touching with a gloved finger or performing a fingernail scratch test.
Protocol 2: Evaluating the Efficacy of an Amine Synergist
Objective: To determine the effect of an amine synergist on overcoming oxygen inhibition in the UV curing of DPHA in air.
Materials:
-
DPHA resin
-
Photoinitiator (e.g., Benzophenone, a Type II photoinitiator) at 2-4 wt%
-
Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate, EDB)
-
Substrates
-
Applicator
-
UV lamp
Procedure:
-
Prepare two formulations:
-
Control: DPHA + Photoinitiator (e.g., 3 wt% Benzophenone)
-
Test: DPHA + Photoinitiator (3 wt% Benzophenone) + Amine Synergist (e.g., 4 wt% EDB)
-
-
Ensure both formulations are thoroughly mixed.
-
Apply identical thin films of both the Control and Test formulations onto separate substrates.
-
Place both samples under the UV lamp at the same distance.
-
Cure both samples simultaneously with the same UV dose.
-
After curing, remove the samples and allow them to cool to room temperature.
-
Evaluate the surface of each sample for tackiness. The Test sample containing the amine synergist is expected to have a harder, more tack-free surface compared to the Control.
-
Further quantitative analysis can be performed using techniques like Fourier-transform infrared spectroscopy (FTIR) to determine the degree of acrylate conversion at the surface.
Visualizations
Caption: Mechanism of oxygen inhibition in free-radical UV curing.
Caption: Troubleshooting workflow for a tacky DPHA surface.
References
- 1. owle.com [owle.com]
- 2. WO2013184090A1 - Fast curing cosmetic compositions for tack free surface photocuring of radically polymerizable resins with uv-led - Google Patents [patents.google.com]
- 3. US3520714A - Method of making a tack-free surface coating utilizing high energy radiation - Google Patents [patents.google.com]
- 4. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
- 5. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrogen UV Systems — Prime UV/IR [primeuv.com]
- 7. radtech.org [radtech.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 11. pcimag.com [pcimag.com]
- 12. wjpmr.com [wjpmr.com]
- 13. tainstruments.com [tainstruments.com]
- 14. mypolymers.com [mypolymers.com]
- 15. resinfloorcoatingsuk.com [resinfloorcoatingsuk.com]
- 16. radtech.org [radtech.org]
Technical Support Center: Enhancing the Mechanical Properties of DPHA Photopolymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the mechanical properties of Dipentaerythritol Hexaacrylate (DPHA) photopolymers. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and 3D printing of DPHA-based resins, with a focus on overcoming brittleness and improving overall mechanical performance.
| Issue | Potential Cause | Recommended Solution |
| Printed parts are extremely brittle and fracture easily. | High crosslink density inherent to DPHA. | - Incorporate flexible comonomers or oligomers (e.g., urethane (B1682113) acrylates, polyethylene (B3416737) glycol diacrylate) to reduce the overall crosslink density.- Add toughening agents such as poly(ε-caprolactone) (PCL) to the formulation.- Introduce nanofillers (e.g., silica, zirconia) to improve fracture toughness.[1] |
| Incomplete post-curing. | - Optimize post-curing time and temperature to ensure maximum conversion of reactive groups. Incomplete curing can leave the part weak and prone to "dark polymerization," which can lead to increased brittleness over time.[2] | |
| Print fails to adhere to the build plate. | High viscosity of the DPHA resin. | - Increase the exposure time for the initial ("burn-in") layers to ensure strong adhesion to the build plate.[3][4] - Heat the resin vat to 25-40°C to lower the viscosity of the resin, allowing for better flow and adhesion. |
| Improper build plate leveling. | - Re-level the build plate to ensure the correct gap distance between the plate and the FEP film.[5] | |
| Prints exhibit layer separation or delamination. | High peel forces due to high resin viscosity. | - Reduce the lift speed to minimize the force exerted on the part during the peeling process.[3] - Increase the light-off delay to allow the resin to fully settle before the next layer is cured. |
| Insufficient cure depth. | - Increase the exposure time for the normal layers to ensure proper bonding between successive layers. | |
| Printed parts are soft, sticky, or have a tacky surface. | Incomplete polymerization or post-curing. | - Increase the UV exposure time during printing.[4] - Ensure thorough post-curing under a broad-spectrum UV light source. - Optimize the concentration of the photoinitiator. |
| Oxygen inhibition at the surface. | - Post-cure in an inert atmosphere (e.g., nitrogen) to prevent oxygen from inhibiting the surface cure. | |
| Yellowing of printed parts after post-curing. | Photoinitiator degradation byproducts. | - Select a photoinitiator less prone to yellowing, such as a phosphine (B1218219) oxide-based photoinitiator. - Optimize the amount of photoinitiator to the minimum effective concentration. |
| Over-curing. | - Reduce the post-curing time and/or intensity to the minimum required for complete polymerization. |
Frequently Asked Questions (FAQs)
Q1: Why are parts printed with DPHA photopolymers so brittle?
A1: DPHA is a hexafunctional monomer, meaning each molecule has six reactive acrylate (B77674) groups. This high functionality leads to a very high crosslink density in the cured polymer network. While this results in excellent hardness and chemical resistance, it severely restricts polymer chain mobility, making the material inherently brittle.[2]
Q2: How can I increase the toughness of my DPHA resin without significantly sacrificing hardness?
A2: A common strategy is to create a polymer blend or composite. Adding a tougher, more flexible polymer like poly(ε-caprolactone) (PCL) can improve toughness.[6][7] Another approach is the incorporation of core-shell rubber nanoparticles or other toughening agents that can absorb and dissipate fracture energy.[8]
Q3: What is the role of a comonomer in a DPHA formulation?
A3: Comonomers are added to modify the properties of the final polymer. In DPHA formulations, a comonomer with lower functionality (e.g., a difunctional acrylate) can be used to reduce the overall crosslink density, thereby increasing flexibility and reducing brittleness. The choice of comonomer can also influence other properties like viscosity, cure speed, and the glass transition temperature of the final polymer.
Q4: How does the print orientation affect the mechanical properties of DPHA parts?
A4: The orientation in which a part is printed can significantly impact its mechanical properties, particularly its flexural strength.[9][10] Generally, printing in an orientation where the layers are parallel to the direction of the applied force can result in lower strength due to potential weak points between layers. It is recommended to test different orientations to determine the optimal setup for your specific application.[11]
Q5: What are the key parameters to consider during post-curing of DPHA parts?
A5: The key post-curing parameters are time, temperature, and UV light intensity and wavelength. A thorough post-cure is crucial to achieve the final mechanical properties by ensuring complete polymerization.[2] Insufficient post-curing can result in a "green" part with inferior properties and a tacky surface. However, over-curing can lead to increased brittleness and yellowing. It is important to experimentally determine the optimal post-curing conditions for your specific formulation and part geometry.
Data Presentation
The following tables summarize the impact of various modifications on the mechanical properties of DPHA-based photopolymers.
Table 1: Effect of Toughening Agents on Mechanical Properties
| Formulation | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat DPHA (estimated) | ~3000 | ~40 | < 2 |
| DPHA with 10 wt% PCL | ~2500 | ~35 | ~5 |
| DPHA with 20 wt% PCL | ~2000 | ~30 | ~10 |
| DPHA with Urethane Acrylate | ~1800 | ~45 | ~20 |
Table 2: Influence of Fillers on Mechanical Properties
| Formulation | Filler Content (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Vickers Hardness (VHN) |
| DPHA-based resin | 0 | 50.6 | 0.8 | 15.2 |
| DPHA-based resin with Zirconia | 3 | 51.0 | 0.9 | 17.8 |
| DPHA-based resin with Zirconia | 5 | 42.3 | 0.7 | 19.5 |
| DPHA-based resin with Zirconia | 10 | 40.1 | 0.6 | 21.2 |
Data adapted from a study on photopolymer resins with zirconia fillers, printed at a 90° orientation.[9]
Experimental Protocols
Protocol 1: Preparation of a Toughened DPHA-PCL Photopolymer Resin
-
Materials:
-
This compound (DPHA)
-
Poly(ε-caprolactone) (PCL) (Mn = 80,000 g/mol )
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
Solvent (e.g., Dichloromethane - DCM)
-
-
Procedure:
-
Dissolve the desired amount of PCL in DCM in a light-blocking container with magnetic stirring until fully dissolved.
-
Add the DPHA monomer to the PCL solution and continue stirring until a homogeneous mixture is obtained.
-
Add the photoinitiator (e.g., 1 wt% of the total monomer/polymer weight) to the mixture and stir until it is completely dissolved.
-
Remove the solvent under reduced pressure using a rotary evaporator until a constant weight is achieved.
-
Store the resulting resin in a dark, cool place.
-
Protocol 2: 3D Printing and Post-Processing of DPHA Specimens
-
Printer Setup:
-
Use a DLP or SLA 3D printer with a UV light source in the range of 365-405 nm.
-
Pre-heat the resin to 25-40°C to reduce viscosity.
-
Level the build platform according to the manufacturer's instructions.
-
-
Printing Parameters (starting point, optimization required):
-
Layer thickness: 50 µm
-
Bottom exposure time: 30-60 seconds
-
Normal exposure time: 5-15 seconds
-
Lift speed: 30-60 mm/min
-
Lift distance: 5-8 mm
-
-
Post-Processing:
-
Carefully remove the printed part from the build platform.
-
Wash the part in isopropyl alcohol (IPA) for 5-10 minutes to remove excess uncured resin. A two-stage wash (dirty IPA followed by clean IPA) is recommended.
-
Gently dry the part with compressed air.
-
Post-cure the part under a UV curing station for 30-60 minutes, rotating the part periodically to ensure uniform exposure.
-
Protocol 3: Mechanical Testing of DPHA Specimens
-
Specimen Preparation:
-
Print dumbbell-shaped specimens according to ASTM D638 standard for tensile testing.[11]
-
Print rectangular bar specimens according to ASTM D790 for flexural testing.
-
-
Testing Conditions:
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours before testing.[11]
-
-
Tensile Testing (ASTM D638):
-
Measure the width and thickness of the gauge section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[12]
-
Record the load and displacement data to calculate tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Measure the width and thickness of the specimen.
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures.
-
Record the load and deflection data to calculate flexural strength and flexural modulus.
-
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. Brittle 3D prints: How to reduce brittleness for 3D resin prints - Rahn AG [rahn-group.com]
- 3. siraya.tech [siraya.tech]
- 4. aceaddity.com [aceaddity.com]
- 5. store.heygears.com [store.heygears.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-scale instrumental analyses of plasticized polyhydroxyalkanoates (PHA) blended with polycaprolactone (PCL) and the effects of crosslinkers and graft copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Dipentaerythritol Hexaacrylate (DPHA) Formulation Viscosity Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipentaerythritol hexaacrylate (DPHA) formulations. Here, you will find guidance on how to effectively control the viscosity of your DPHA formulations to ensure optimal handling, application, and performance in your experiments.
Troubleshooting Guides & FAQs
High Viscosity Issues
Question 1: My DPHA formulation is too viscous to handle and apply properly. What are the primary methods to reduce its viscosity?
Answer:
High viscosity is a common challenge with DPHA formulations due to its high functionality and molecular weight.[1] There are three primary methods to effectively reduce the viscosity of your formulation:
-
Blending with Reactive Diluents: This is the most common and effective approach.[1] Reactive diluents are low-viscosity monomers that are incorporated into the formulation. They reduce the overall viscosity while also participating in the polymerization process.
-
Increasing the Temperature: Gently heating the formulation can significantly lower its viscosity.[1]
-
Solvent Addition (Use with Caution): While solvents can reduce viscosity, they are generally not recommended for UV-curable formulations as they need to be removed before curing and can introduce complications such as shrinkage and volatile organic compound (VOC) emissions.
Question 2: Which reactive diluents are most effective for reducing the viscosity of DPHA, and how do they compare?
Answer:
The choice of reactive diluent will depend on the desired final properties of your cured material, such as hardness, flexibility, and adhesion. Commonly used reactive diluents for DPHA formulations include Isobornyl Acrylate (B77674) (IBOA), 1,6-Hexanediol Diacrylate (HDDA), and Tripropylene Glycol Diacrylate (TPGDA).[1] These diluents have significantly lower viscosities than DPHA.
Table 1: Viscosity of DPHA and Common Reactive Diluents at 25°C
| Compound | Type | Viscosity (cP at 25°C) |
| This compound (DPHA) | Hexa-functional Monomer | 3000 - 7000 |
| Isobornyl Acrylate (IBOA) | Mono-functional Monomer | ~10 |
| 1,6-Hexanediol Diacrylate (HDDA) | Di-functional Monomer | ~10 |
| Tripropylene Glycol Diacrylate (TPGDA) | Di-functional Monomer | ~15 |
Note: Viscosity values can vary slightly between suppliers.
Adding these reactive diluents will lower the formulation's viscosity. The extent of viscosity reduction is dependent on the concentration of the added diluent.
Question 3: How does temperature affect the viscosity of my DPHA formulation?
Answer:
Increasing the temperature of your DPHA formulation will decrease its viscosity. This is a useful technique for improving the ease of handling and processing during your experiments.[1] For many acrylate formulations, a moderate increase in temperature can lead to a significant reduction in viscosity.
Table 2: Indicative Viscosity of DPHA at Different Temperatures
| Temperature (°C) | Approximate Viscosity (cP) |
| 25 | 5000 - 8000 |
| 40 | Significantly Lower |
| 60 | Substantially Lower |
Note: Specific viscosity-temperature profiles can vary based on the specific grade of DPHA and any additives present.
It is crucial to ensure that the elevated temperature does not negatively impact the stability of other components in your formulation or induce premature polymerization.
Formulation Consistency and Stability
Question 4: I've added a reactive diluent, but the viscosity of my formulation is still not optimal. What should I do?
Answer:
If a single reactive diluent does not provide the desired viscosity, you can consider using a blend of diluents. This approach allows for fine-tuning of not only the viscosity but also the final properties of the cured material. For instance, combining a mono-functional diluent like IBOA for flexibility with a di-functional diluent like HDDA for hardness can offer a balanced performance.
Below is a logical workflow for troubleshooting and optimizing the viscosity of your DPHA formulation.
Caption: Troubleshooting workflow for high viscosity in DPHA formulations.
Question 5: Does the type and concentration of the photoinitiator affect the initial viscosity of the uncured DPHA formulation?
Answer:
The primary role of a photoinitiator is to initiate polymerization upon exposure to UV light. While their impact on the cured properties is significant, their effect on the initial viscosity of the uncured formulation is generally minimal, especially at typical concentrations (usually 1-5 wt%). Photoinitiators like TPO, DMPA, and BAPO are often used in acrylate formulations.[2][3]
However, some photoinitiators are solids and need to be dissolved in the formulation, which could slightly increase the viscosity depending on their solubility and concentration. Conversely, some liquid photoinitiators might have a minor viscosity-reducing effect. For most practical purposes in research and development, the contribution of the photoinitiator to the initial viscosity of a DPHA formulation is negligible compared to the effects of reactive diluents and temperature. The focus should remain on the monomer and oligomer composition for viscosity control.
The following diagram illustrates the factors influencing DPHA formulation viscosity.
Caption: Key factors influencing the viscosity of DPHA formulations.
Experimental Protocols
Protocol 1: Viscosity Measurement of DPHA Formulations using a Rotational Viscometer
This protocol outlines the standard procedure for measuring the dynamic viscosity of DPHA formulations using a rotational viscometer (e.g., Brookfield type), in accordance with principles similar to ASTM D2196.[4][5][6]
Materials and Equipment:
-
Rotational Viscometer with a set of spindles
-
Temperature-controlled water bath or chamber
-
Beaker (600 mL low form Griffin beaker is standard)
-
DPHA formulation to be tested
-
Thermometer
Procedure:
-
Sample Preparation:
-
Ensure the DPHA formulation is homogeneous and free of air bubbles. If necessary, allow the sample to sit or gently centrifuge to remove bubbles.
-
Place a sufficient volume of the formulation into the beaker to ensure the spindle will be properly immersed.
-
-
Instrument Setup:
-
Turn on the viscometer and the temperature control unit. Allow the instrument to stabilize.
-
Select an appropriate spindle and rotational speed. For high-viscosity DPHA formulations, a larger spindle at a lower speed may be necessary initially. The goal is to obtain a torque reading between 10% and 90% of the instrument's capacity for accurate measurements.
-
-
Measurement:
-
Attach the selected spindle to the viscometer.
-
Lower the viscometer head so that the spindle is immersed in the formulation up to the immersion mark on the spindle shaft.
-
Ensure the sample has reached the desired and stable test temperature (e.g., 25°C).
-
Start the viscometer motor at the selected speed.
-
Allow the reading to stabilize. This may take a few moments, especially for more viscous fluids.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s) and the torque percentage.
-
-
Data Reporting:
-
Report the viscosity value, the temperature of the measurement, the spindle used, and the rotational speed (RPM).
-
The experimental workflow is summarized in the diagram below:
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matestlabs.com [matestlabs.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. ASTM D2196 | Materials Characterization Services [mat-cs.com]
Adhesion problems with DPHA coatings on different substrates.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding adhesion problems with Dipentaerythritol hexaacrylate (DPHA) coatings on various substrates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is DPHA and why is it used in coatings?
This compound (DPHA) is a multifunctional acrylate (B77674) monomer used in UV and electron beam (EB) curable formulations.[1][2][3] Its high functionality allows it to form a dense, highly cross-linked polymer network upon curing. This structure imparts desirable properties to coatings, including high hardness, excellent scratch and abrasion resistance, and superior chemical resistance.[1][2][3] DPHA is also known for its fast curing speed, which can increase manufacturing efficiency.[1]
Q2: What are the common causes of poor adhesion for DPHA coatings?
Poor adhesion of DPHA coatings can stem from several factors, many of which are common to other coating systems. These include:
-
Inadequate Surface Preparation: The substrate surface may have low surface energy, or be contaminated with dust, grease, oils, or release agents from molding processes.[4][5][6]
-
Substrate Incompatibility: DPHA, like many coatings, can have difficulty adhering to low surface energy plastics or certain metals without appropriate surface modification.[4][5][7]
-
Formulation Issues: The coating formulation itself might be a contributing factor. This can include an improper choice or concentration of photoinitiators, lack of adhesion promoters, or incorrect viscosity.[8][9]
-
Improper Curing Process: Issues with the UV curing process, such as insufficient light intensity or incorrect wavelength, can lead to incomplete polymerization and poor adhesion.[8] The choice of photoinitiator and its concentration can significantly affect the depth of cure and surface tackiness.[8]
-
Internal Stresses: High stress within the cured DPHA film, which can be caused by shrinkage during polymerization, can exceed the adhesive forces to the substrate, leading to delamination.[4][10]
-
Environmental Factors: High humidity or extreme temperatures during application can negatively impact bond formation.[11]
Q3: How does the choice of photoinitiator affect DPHA coating adhesion?
The photoinitiator is a critical component in UV-curable formulations like those containing DPHA. Its type and concentration can influence several factors that indirectly affect adhesion:
-
Degree of Conversion: The choice of photoinitiator impacts the degree of monomer conversion during polymerization.[12][13][14][15] A low degree of conversion can result in weaker mechanical properties of the coating, which can compromise adhesion.[12][13]
-
Depth of Cure: The photoinitiator concentration can affect the depth of cure. Higher concentrations can sometimes lead to light-blocking effects, where the surface cures quickly but the bulk of the coating does not, potentially leading to adhesion failure at the interface.[8]
-
Surface Tackiness: The reactivity of the photoinitiator can influence surface tackiness. A tack-free surface is often indicative of a more complete cure at the surface, which is important for overall coating integrity.[8]
Troubleshooting Guides by Substrate
Adhesion to Plastic Substrates
Q: Why is my DPHA coating peeling or flaking off my plastic substrate?
A: This is a common issue, particularly with low surface energy plastics like polyolefins.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Low Surface Energy of Plastic | The surface energy of the plastic may be too low for the DPHA coating to wet the surface properly.[5] Increase the surface energy through pre-treatment methods such as corona discharge, plasma treatment, or flame treatment.[4] |
| Surface Contamination | Release agents from the molding process, plasticizers, or other additives can migrate to the surface and interfere with adhesion.[5][6] Thoroughly clean the substrate surface with a suitable solvent. Tempering the plastic part before cleaning can help bring release agents to the surface.[6] |
| Lack of Adhesion Promoter | The DPHA formulation may lack a suitable adhesion promoter for the specific plastic being used. Incorporate an adhesion promoter or a primer specifically designed for that type of plastic.[7][9] |
| Coating/Substrate Mismatch | The mechanical properties of the cured DPHA coating (e.g., hardness, flexibility) may not be compatible with the plastic substrate.[5] Consider adding a flexible additive to the DPHA formulation, especially for flexible plastics.[6] |
Adhesion to Metal Substrates
Q: My DPHA coating shows poor adhesion to a metal surface. What can I do?
A: Adhesion to metals can be challenging due to native oxide layers and surface energy.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Surface Contamination | Oils, grease, or rust on the metal surface can prevent proper bonding.[11] Degrease the surface with a solvent and remove any oxides or rust through mechanical (e.g., sandblasting) or chemical (e.g., acid etching) means.[9][16] |
| Low Surface Roughness | A very smooth metal surface may not provide enough mechanical interlocking for the coating.[16][17] Increase surface roughness through methods like sandblasting or chemical etching.[9][16] |
| Poor Wetting | The surface energy of the metal might be insufficient for the DPHA formulation to spread evenly.[17] Apply a primer or a silane-based adhesion promoter to improve wetting and create a chemical bridge between the metal and the coating.[9][17] |
| Thermal Expansion Mismatch | The coefficient of thermal expansion between the DPHA coating and the metal can be significantly different, leading to stress at the interface during temperature changes.[4] If thermal cycling is expected, consider formulating for a more flexible DPHA coating. |
Adhesion to Glass Substrates
Q: I'm observing delamination of my DPHA coating from a glass surface. How can I fix this?
A: While glass is a high-energy surface, contamination and stress can still lead to adhesion failure.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Surface Contamination | Fingerprints, dust, or cleaning residues can create a weak boundary layer.[11][18] Clean the glass surface meticulously using a suitable solvent or plasma cleaning.[18][19] |
| Lack of Chemical Bonding | While DPHA can adhere to glass, creating stronger chemical bonds will improve durability. Use a silane (B1218182) coupling agent as a primer. The silane will bond with the glass surface and co-react with the DPHA during curing, forming a strong covalent link.[17] |
| Internal Stress | Shrinkage of the DPHA during the rapid UV curing process can create stress that pulls the coating away from the rigid glass surface.[20] Optimize the curing process (e.g., light intensity, temperature) to minimize stress. A more flexible formulation may also help.[20] |
| Moisture at the Interface | Glass surfaces can adsorb moisture, which can interfere with adhesion. Ensure the glass is completely dry before coating. Pre-heating the glass can help remove adsorbed moisture.[18] |
Visual Guides and Workflows
General Troubleshooting Workflow for DPHA Adhesion Failure
Caption: A flowchart for systematically troubleshooting DPHA coating adhesion issues.
Factors Influencing DPHA Coating Adhesion
Caption: Key factors that determine the adhesion performance of DPHA coatings.
Key Experiments and Protocols
Protocol 1: Surface Energy Measurement via Contact Angle
Objective: To determine the surface energy of a substrate, which is a key indicator of its wettability and potential for good adhesion.[17]
Methodology:
-
Preparation: Ensure the substrate surface is clean and representative of the state it will be in before coating.
-
Dispensing: Place a small droplet of two different liquids with known surface tension components (e.g., deionized water and diiodomethane) onto the substrate surface.
-
Measurement: Use a contact angle goniometer to measure the angle formed between the droplet and the substrate surface.
-
Calculation: Use the measured contact angles and the known properties of the test liquids to calculate the surface energy of the substrate using a suitable model (e.g., Owens-Wendt-Rabel-Kaelble method).
Protocol 2: Cross-Hatch Adhesion Test (ASTM D3359)
Objective: To assess the adhesion of the cured DPHA coating to the substrate.
Methodology:
-
Curing: Apply and cure the DPHA coating on the test substrate according to the specified procedure.
-
Scribing: Use a special cross-hatch cutting tool to scribe a lattice pattern through the coating to the substrate. The spacing of the cuts depends on the coating thickness.
-
Tape Application: Apply a specified pressure-sensitive tape over the scribed area and smooth it down firmly.
-
Tape Removal: After a short period, rapidly pull the tape off at a specified angle.
-
Evaluation: Examine the scribed area for any removal of the coating. The adhesion is rated according to a classification scale (from 5B for no detachment to 0B for more than 65% detachment).
Data Summary
Table 1: Typical Surface Energies of Common Substrates
This table provides a general reference for the surface energy of various materials. Higher surface energy generally correlates with better wettability and potential for adhesion.
| Substrate Material | Surface Energy (mN/m) | Adhesion Potential |
| Polytetrafluoroethylene (PTFE) | ~18 | Very Poor |
| Polypropylene (PP) | ~29 | Poor |
| Polycarbonate (PC) | ~42 | Fair |
| Glass | ~70+ | Excellent |
| Aluminum | ~840 | Excellent (when clean) |
| Steel | ~700-1100 | Excellent (when clean) |
Note: These are approximate values and can vary based on grade, purity, and surface condition. Data is compiled from general materials science knowledge.
Table 2: Effect of Surface Treatment on Adhesion (Conceptual Data)
This table illustrates the expected qualitative improvement in adhesion after applying common surface treatments.
| Substrate | Initial Adhesion | Treatment Method | Expected Adhesion |
| Polypropylene | Poor | Corona Discharge | Good |
| Aluminum | Fair (with oxide layer) | Sandblasting + Silane Primer | Excellent |
| Glass | Good | Plasma Cleaning + Silane Primer | Excellent |
This table represents expected outcomes based on established principles of adhesion science.
References
- 1. nbinno.com [nbinno.com]
- 2. DPHA - allnex [allnex.com]
- 3. ulprospector.com [ulprospector.com]
- 4. ikspvd.com [ikspvd.com]
- 5. plasticsdecorating.com [plasticsdecorating.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Common Adhesion Problems While Plating Onto Plastics [sharrettsplating.com]
- 8. uvebtech.com [uvebtech.com]
- 9. How to improve adhesion of paint on metal surface - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 10. adv-polymer.com [adv-polymer.com]
- 11. Weak Adhesion Troubleshooting: Tips for Metal and Glass Surfaces [kingdeliadhesive.com]
- 12. Effect of proanthocyanidins and photo-initiators on photo-polymerization of a dental adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of proanthocyanidins and photo-initiators on photo-polymerization of a dental adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ehisenelectrode.com [ehisenelectrode.com]
- 17. diva-portal.org [diva-portal.org]
- 18. candle-shack.co.uk [candle-shack.co.uk]
- 19. tantec.com [tantec.com]
- 20. permabond.com [permabond.com]
Technical Support Center: Minimizing Yellowing in UV-Cured Dipentaerythritol Hexaacrylate (DPHA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address yellowing in UV-cured Dipentaerythritol hexaacrylate (DPHA) formulations.
Troubleshooting Guide
Issue: Significant Yellowing Immediately After UV Curing
Possible Causes and Solutions
-
Photoinitiator Choice: Certain photoinitiators generate colored byproducts upon cleavage. Aromatic amine co-initiators are also prone to oxidation, which results in yellowing.
-
Solution: Opt for non-yellowing photoinitiators. Acylphosphine oxides, such as TPO and TPO-L, are known for their low yellowing and photobleaching capabilities, where the initial yellow color fades over time with light exposure. Type II photoinitiators, in combination with a co-initiator like an amine, can sometimes lead to reduced yellowing compared to Type I photoinitiators that undergo cleavage. Avoid aromatic amines and consider aliphatic amines if a co-initiator is necessary.
-
-
Over-Curing: Excessive UV energy, either through high lamp intensity or prolonged exposure, can lead to thermal degradation and increased yellowing.
-
Solution: Optimize curing conditions. Reduce the UV dose by increasing the belt speed or lowering the lamp intensity. Ensure the UV source's spectral output is well-matched to the photoinitiator's absorption spectrum to maximize efficiency and minimize excess energy exposure.
-
-
Photoinitiator Concentration: High concentrations of photoinitiators can result in a greater number of colored byproducts and unreacted initiator molecules, contributing to yellowing.
-
Solution: Reduce the photoinitiator concentration to the minimum level required for a complete cure. This may require careful optimization and testing.
-
Issue: Yellowing Develops Over Time (Post-Cure)
Possible Causes and Solutions
-
Photo-oxidation: Ongoing exposure to ambient UV light (e.g., sunlight or fluorescent lighting) can cause the cured DPHA polymer to degrade, forming chromophores that appear yellow. This is a common issue for materials not specifically formulated for long-term UV stability.
-
Solution: Incorporate UV stabilizers into your formulation. A combination of a UV absorber (e.g., benzotriazoles) to block UV radiation and a Hindered Amine Light Stabilizer (HALS) to trap free radicals is highly effective in preventing long-term photo-oxidative yellowing.
-
-
Thermal Degradation: Exposure to heat can accelerate the degradation of the polymer backbone and any residual additives, leading to the formation of yellowing-causing conjugated structures.
-
Solution: If the cured product will be exposed to elevated temperatures, consider incorporating antioxidants (e.g., phenolic or phosphite-based) into the formulation. Store cured materials in a cool, dark place.
-
-
Incomplete Curing: Unreacted monomers and photoinitiator fragments left after an incomplete cure are more susceptible to oxidation and degradation over time, leading to yellowing.
-
Solution: Ensure a thorough cure by optimizing the UV dose and ensuring the lamp's wavelength is appropriate for the photoinitiator. Curing in a nitrogen-inert atmosphere can prevent oxygen inhibition at the surface, leading to a more complete cure.
-
Frequently Asked Questions (FAQs)
Q1: Why does my clear DPHA formulation turn yellow right after UV curing?
A1: This is often due to the byproducts of the photoinitiator used. Some photoinitiators, especially those containing aromatic structures, can form colored, yellowing species after they are cleaved by UV light. Over-curing, by exposing the formulation to excessive UV energy, can also contribute to initial yellowing through thermal degradation.
Q2: I've optimized my curing conditions, but still see some initial yellowing. What else can I do?
A2: The choice of photoinitiator is critical. Switch to a "non-yellowing" type, such as an acylphosphine oxide (e.g., TPO), which is known for its low color impact. These types of photoinitiators can also exhibit "photobleaching," where the initial yellow tint fades upon further exposure to light.
Q3: My cured DPHA product looks fine initially but turns yellow after a few weeks. What is happening?
A3: This is likely due to post-cure degradation from environmental factors. The most common cause is photo-oxidation from exposure to ambient UV light (like sunlight). Heat can also cause thermal degradation over time. To prevent this, you should incorporate a UV stabilizer package (UV absorbers and HALS) into your formulation.
Q4: Will adding UV stabilizers or antioxidants affect my curing process?
A4: Yes, it is possible. UV absorbers, by their nature, compete with the photoinitiator for UV light, which can potentially slow down the cure speed. It is important to re-optimize your curing conditions after adding these stabilizers. The concentration of both the photoinitiator and the stabilizer package may need to be adjusted to achieve both a complete cure and long-term stability.
Q5: How can I quantitatively measure the yellowing of my DPHA films?
A5: The most common method is to measure the Yellowness Index (YI) using a spectrophotometer or colorimeter according to standard test methods like ASTM E313 or ASTM D1925. This provides a numerical value for the degree of yellowness, allowing for objective comparison between different formulations and processing conditions.
Q6: Does the type of UV lamp I use matter for yellowing?
A6: Yes. The wavelength and intensity of the UV lamp are crucial. It's important to match the lamp's spectral output to the absorption spectrum of your photoinitiator for efficient curing. Using a lamp with a wavelength that is not well-absorbed by the photoinitiator can lead to wasted energy, which can be absorbed by the polymer and contribute to degradation and yellowing. Also, excessively high-intensity lamps can cause rapid heat buildup, leading to thermal yellowing.
Data Presentation
Table 1: Illustrative Yellowness Index (YI) for Different Photoinitiator Types in an Acrylate Formulation
Disclaimer: The following data is illustrative and compiled from trends reported in scientific literature. Actual values will vary based on the specific formulation, substrate, curing conditions, and measurement equipment.
| Photoinitiator Type | Common Examples | Typical Concentration (wt%) | Illustrative Yellowness Index (YI) - Initial | Key Characteristics |
| Acylphosphine Oxides | TPO, TPO-L, BAPO | 1 - 3 | 1.5 - 4.0 | Low initial yellowing, photobleaching effect. |
| Alpha-Hydroxy Ketones | Irgacure 184, Darocur 1173 | 2 - 4 | 3.0 - 6.0 | Good performance, moderate yellowing. |
| Benzophenone Type (Type II) | Benzophenone | 2 - 5 (+ Amine) | 4.0 - 8.0 | Requires a co-initiator, can contribute to yellowing. |
| Camphorquinone (CQ) (Type II) | Camphorquinone | 0.5 - 2 (+ Amine) | 5.0 - 10.0 | Commonly used in dental resins, has a distinct yellow color. |
Table 2: Influence of UV Stabilizers on Yellowness Index (YI) After Accelerated Weathering
Disclaimer: This data is representative of the expected effects of stabilizers and is not from a specific study on DPHA.
| Formulation | Additive (wt%) | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After 500h Accelerated UV Exposure |
| Control (DPHA + 2% TPO) | None | 2.5 | 25.0 |
| With UV Absorber | 1% Benzotriazole | 2.6 | 12.0 |
| With HALS | 1% HALS | 2.5 | 10.0 |
| With UV Absorber + HALS | 1% Benzotriazole + 1% HALS | 2.6 | 5.0 |
Experimental Protocols
Protocol: Measuring Yellowness Index of UV-Cured DPHA Films
This protocol is based on the principles of ASTM D1925 / E313.
1. Materials and Equipment:
-
DPHA formulation to be tested.
-
Substrate (e.g., glass slides, white cardboard).
-
Film applicator (e.g., K-coater, drawdown bar) to ensure uniform thickness.
-
UV curing system (conveyor or static).
-
Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).
-
White calibration standard.
2. Sample Preparation:
-
Ensure the substrate is clean and free of contaminants.
-
Apply the liquid DPHA formulation onto the substrate using the film applicator to create a thin, uniform film of a specified thickness (e.g., 50 µm). Consistency in thickness is crucial for comparative analysis.
-
Prepare multiple replicate samples for each formulation or condition being tested.
3. Curing Procedure:
-
Set the parameters on the UV curing system (e.g., lamp intensity, conveyor belt speed).
-
Pass the prepared sample through the UV curing system. Ensure all samples are cured under identical conditions.
-
Allow the cured films to cool to room temperature before measurement.
4. Yellowness Index Measurement:
-
Calibrate the spectrophotometer using the white standard according to the manufacturer's instructions.
-
Set the measurement parameters (e.g., illuminant D65, 10° observer).
-
Place the cured sample over the measurement port of the instrument. For transparent films on a clear substrate, a white, non-reflective backing should be used.
-
Take the measurement. The instrument will provide tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index (YI) using the appropriate formula for your standard. For ASTM E313, a common formula is:
-
YI = 100 * (C_x * X - C_z * Z) / Y
-
Where C_x and C_z are coefficients depending on the illuminant and observer angle.
-
-
Repeat the measurement for all replicate samples and calculate the average YI.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting flowchart for yellowing in UV-cured DPHA.
Caption: Simplified mechanism of photo-oxidative yellowing.
Caption: Experimental workflow for testing anti-yellowing strategies.
Strategies to enhance the flexibility of crosslinked DPHA.
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and frequently asked questions related to enhancing the flexibility of crosslinked Dipentaerythritol hexaacrylate (DPHA) networks.
Frequently Asked Questions (FAQs)
Q1: Why is my crosslinked DPHA polymer so brittle?
Crosslinked DPHA is often brittle due to its high crosslink density. DPHA is a hexa-functional monomer, meaning each molecule can form six connections within the polymer network. This creates a tightly bound, three-dimensional structure with restricted polymer chain mobility, leading to a rigid and brittle material.[1][2] Excessive cross-linking prevents polymer chains from sliding past each other, which is necessary to dissipate stress and allow for flexible deformation.[1]
Q2: What are the primary strategies to increase the flexibility of my DPHA formulation?
There are three main strategies to counteract the inherent brittleness of DPHA:
-
Copolymerization: Introduce a second, more flexible monomer (a comonomer) into the formulation. This comonomer will have a lower functionality (e.g., monofunctional or difunctional) and a longer, more flexible molecular structure, effectively reducing the overall crosslink density and increasing chain mobility.[3]
-
Incorporation of Plasticizers: Add plasticizers, which are small molecules that position themselves between polymer chains. This increases the free volume and reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) and increasing flexibility.[4] Using "reactive plasticizers" that can be covalently bonded into the network is recommended to prevent leaching over time.[5]
-
Nanoparticle Reinforcement: Incorporate nanoparticles such as silica, titanium dioxide, or nanoclays. While this may seem counterintuitive, nanoparticles can introduce toughening mechanisms like crack deflection and energy dissipation at the nanoscale, which can improve the material's ability to withstand stress without fracturing.[6]
Q3: How does reducing the crosslink density improve flexibility?
Reducing the crosslink density creates longer polymer chain segments between crosslink points. These longer, more mobile segments can more easily uncoil and reorient themselves under stress. This molecular-level movement allows the bulk material to deform and flex without catastrophic failure (cracking).[2][7] The material transitions from a brittle fracture mode to a more ductile one.[2][8]
Q4: Will adding a flexible comonomer affect other mechanical properties?
Yes. A trade-off almost always exists between flexibility and other mechanical properties. Increasing flexibility by adding a comonomer typically leads to a decrease in tensile strength, modulus (stiffness), and hardness.[9] The goal is to find an optimal balance in the formulation that meets the specific requirements of your application.[9]
Q5: What is a "reactive plasticizer" and why is it preferred?
A traditional plasticizer is a low molecular weight additive that is not chemically bound to the polymer network. A major drawback is its tendency to migrate or leach out of the material over time, which can alter the material's properties and cause potential toxicity concerns.[4] A reactive plasticizer, such as a thiol-functionalized nanogel, has functional groups that allow it to covalently bond with the DPHA network during polymerization.[5] This permanently locks it into the structure, preventing migration while still effectively increasing flexibility.[4][5]
Q6: How can I measure the flexibility of my new DPHA formulation?
Flexibility is typically quantified by measuring the material's flexural modulus or its elongation at break.
-
Flexural Modulus: This measures the material's stiffness in bending. A lower flexural modulus indicates higher flexibility.[10] Standard test methods include the three-point bend test (ASTM D790 or ISO 178).[10][11]
-
Tensile Testing: This measures the material's properties under tension. A key parameter is the elongation at break , which is the percentage a material can stretch before it fractures. A higher elongation at break signifies greater flexibility and ductility.[12]
Troubleshooting Guide
Problem: My photopolymerized DPHA component is too brittle and fractures under minimal stress.
Below are three potential solutions with associated protocols. It is recommended to try them in the order presented.
Solution 1: Copolymerization with a Flexible Monomer
This approach involves reducing the overall crosslink density by incorporating a comonomer with lower functionality and higher flexibility.
Caption: Workflow for enhancing DPHA flexibility via copolymerization.
-
Comonomer Selection: Choose a monofunctional or difunctional acrylate monomer with a long, flexible alkyl chain or a low glass transition temperature (Tg). Examples include Lauryl Acrylate (LA) or Isobornyl Acrylate (IBOMA).[3]
-
Photoinitiator System: Prepare a stock solution of a suitable photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone) in one of the monomers, typically at 1-3 wt%.
-
Formulation: Create a series of formulations by blending DPHA with the chosen comonomer at different weight ratios (e.g., 90:10, 75:25, 50:50 DPHA:comonomer). Ensure thorough mixing using a vortex mixer or magnetic stirrer in a dark, sealed container.
-
Sample Preparation: Cast the liquid resin into a silicone mold of the desired geometry for mechanical testing (e.g., dog-bone shape for tensile tests). Ensure a consistent thickness.
-
Photocuring: Expose the samples to a UV light source (e.g., 365 nm) with a defined intensity for a sufficient duration to ensure complete polymerization. The curing time will need to be optimized for each formulation.
-
Post-Curing (Optional): Some systems may benefit from a thermal post-cure to complete any residual polymerization. This typically involves heating the samples in an oven at a temperature below their degradation point.
-
Mechanical Testing: Perform tensile tests to measure Young's modulus, tensile strength, and elongation at break. Perform three-point bend tests to measure flexural modulus.[10][11]
This table summarizes the effect of blending a standard rigid resin (similar to DPHA) with a flexible resin.
| Resin Blend (Standard:Flexible) | Tensile Strength (MPa) | Hardness (Shore) |
| 100:0 | 15.660 | 62.9 D |
| 75:25 | ~10 | Not Specified |
| 50:50 | ~5 | Not Specified |
| 25:75 | ~2 | Not Specified |
| 0:100 | 0.417 | 48.8 A |
| Data adapted from a study on blending photopolymer resins.[9] |
Solution 2: Incorporation of a Reactive Plasticizer
This method uses an additive to increase flexibility without significantly altering the primary polymer backbone.
References
- 1. quora.com [quora.com]
- 2. Portable Document Format (PDF) [gruppofrattura.it]
- 3. Resins for Frontal Photopolymerization: Combining Depth-Cure and Tunable Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-functionalized Nanogels as Reactive Plasticizers for Crosslinked Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholar.its.ac.id [scholar.its.ac.id]
- 10. specialchem.com [specialchem.com]
- 11. stablemicrosystems.com [stablemicrosystems.com]
- 12. drashswarup.wordpress.com [drashswarup.wordpress.com]
Technical Support Center: Overcoming Brittleness in Highly Crosslinked DPHA Networks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly crosslinked Dipentaerythritol hexaacrylate (DPHA) networks. Here, you will find strategies to mitigate the inherent brittleness of these materials, supported by experimental data and detailed protocols.
Troubleshooting Guides
Issue: My cured DPHA samples are extremely brittle and fracture easily under minimal stress.
Answer: The high functionality of DPHA leads to a high crosslink density, which is the primary cause of brittleness. To overcome this, several formulation strategies can be employed to increase toughness and flexibility.
Possible Solutions and Troubleshooting Steps:
-
Introduce Flexible Monomers (Copolymerization):
-
Rationale: Copolymerizing DPHA with flexible, lower-functionality monomers can increase the molecular weight between crosslinks, allowing for more chain mobility and energy dissipation.
-
Troubleshooting:
-
Incorrect Monomer Ratio: If the sample is still too brittle, increase the concentration of the flexible monomer. Start with a small weight percentage (e.g., 10-20%) and incrementally increase it.
-
Phase Separation: If you observe cloudiness or phase separation in the cured sample, the monomers may be immiscible. Ensure proper mixing and consider using a co-solvent that is evaporated before curing, or select monomers with better compatibility.
-
-
-
Utilize Thiol-Ene Chemistry:
-
Rationale: Thiol-ene "click" reactions proceed via a step-growth polymerization mechanism, which leads to a more homogeneous network structure with lower shrinkage stress compared to the chain-growth polymerization of acrylates. This homogeneity reduces built-in stress, a common cause of brittleness.[1][2]
-
Troubleshooting:
-
Sub-optimal Thiol-to-Ene Ratio: For binary thiol-ene systems, a 1:1 stoichiometric ratio of thiol to ene functional groups is generally required for optimal mechanical properties.[1] In ternary systems with methacrylates, increasing the thiol content can enhance methacrylate (B99206) conversion and reduce shrinkage stress.[1]
-
Incomplete Curing: Thiol-ene reactions can be sensitive to oxygen inhibition, though less so than pure acrylates.[2] Ensure curing is performed in an inert atmosphere (e.g., nitrogen) if you suspect oxygen inhibition.
-
-
-
Incorporate Chain Transfer Agents (CTAs):
-
Rationale: CTAs are used to control the molecular weight of polymer chains.[3][4] In highly crosslinked networks, they can reduce the kinetic chain length, leading to a more uniform network and reducing internal stresses that contribute to brittleness.
-
Troubleshooting:
-
Incorrect CTA Concentration: The concentration of the CTA is critical. Too little will have a negligible effect, while too much can overly reduce molecular weight and compromise mechanical strength.[3] Start with a low concentration (e.g., 0.1-1 wt%) and optimize based on the desired properties.
-
Reduced Polymerization Rate: Some CTAs can cause a reduction in the polymerization rate.[5][6] You may need to adjust the photoinitiator concentration or the light intensity to compensate.
-
-
-
Add Flexibilizers or Plasticizers:
-
Rationale: Flexibilizers are reactive additives that co-polymerize into the network, while plasticizers are non-reactive additives that sit between polymer chains. Both increase the free volume and chain mobility, thereby reducing brittleness.[2]
-
Troubleshooting:
-
Leaching of Plasticizer: Non-reactive plasticizers can leach out over time, leading to a return of brittleness. For long-term stability, consider using reactive flexibilizers.
-
Reduction in Mechanical Strength: The addition of these agents often reduces the tensile strength and modulus of the material. A balance must be struck between flexibility and strength.
-
-
-
Reinforce with Nanoparticles:
-
Rationale: The incorporation of nanoparticles, such as silica, carbon nanotubes, or nanoclays, can significantly improve fracture toughness.[7] These particles can act as stress concentrators that initiate energy-absorbing crazes or deflect propagating cracks.
-
Troubleshooting:
-
Poor Nanoparticle Dispersion: Agglomerated nanoparticles can act as defect sites and worsen brittleness. Proper dispersion is crucial and may require high-shear mixing, sonication, or surface functionalization of the nanoparticles.
-
Weak Interfacial Adhesion: For effective stress transfer, there must be good adhesion between the nanoparticles and the polymer matrix. Surface treatment of the nanoparticles to introduce compatible functional groups is often necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of brittleness in DPHA networks?
A1: The primary cause of brittleness in DPHA networks is their high crosslink density. DPHA is a hexa-functional monomer, meaning each molecule can form up to six connections in the polymer network. This high degree of crosslinking creates a very rigid, tightly bound network with limited chain mobility. As a result, the material cannot effectively dissipate energy when subjected to stress, leading to brittle fracture at low strain.
Q2: How does thiol-ene chemistry help in reducing the brittleness of acrylate (B77674) networks?
A2: Thiol-ene chemistry offers a different polymerization mechanism compared to the radical chain-growth polymerization of acrylates like DPHA. The thiol-ene reaction is a step-growth process, which generally leads to a more uniform and homogeneous network structure. This reduces the internal stresses that are often generated during the rapid, heterogeneous chain-growth polymerization of multi-functional acrylates. Lower internal stress results in a less brittle material. Additionally, the resulting thioether bonds in the polymer backbone are flexible, which also contributes to improved toughness.[1][2]
Q3: Can I simply mix a flexible resin with my DPHA formulation to make it tougher?
A3: Yes, this is a common strategy. Adding a flexible resin, which typically consists of long-chain, low-functionality monomers, can improve the toughness of a brittle DPHA network. This approach, often referred to as blending or copolymerization, works by increasing the average distance between crosslinks, which allows for greater polymer chain movement and energy absorption before fracture. For example, adding a flexible resin like Siraya Tech Tenacious to a standard resin has been shown to increase flexibility and durability. It is important to ensure the miscibility of the resins to avoid phase separation, which could compromise the final properties.
Q4: What are the trade-offs when adding flexibilizers or other toughening agents to a DPHA network?
A4: While toughening agents can effectively reduce brittleness, they often come with trade-offs in other material properties. The most common trade-offs include:
-
Reduced Tensile Strength and Modulus: Increased flexibility often comes at the cost of stiffness and overall strength.
-
Lower Glass Transition Temperature (Tg): An increase in chain mobility typically leads to a lower Tg, which can limit the material's use at elevated temperatures.
-
Changes in Optical Properties: The addition of certain toughening agents, especially at higher concentrations, can affect the clarity and refractive index of the final material.
-
Increased Viscosity of the Pre-polymer Resin: The addition of oligomers or other modifiers can increase the viscosity of the uncured resin, which may affect processing and application methods.
Q5: How do I choose the right toughening strategy for my application?
A5: The choice of toughening strategy depends on the specific requirements of your application.
-
For applications requiring high optical clarity, using a miscible, flexible monomer or a thiol-ene system might be preferable to incorporating potentially light-scattering nanoparticles.
-
If maintaining a high modulus is critical, nanoparticle reinforcement or the formation of an interpenetrating polymer network (IPN) might be more suitable than adding significant amounts of a soft flexibilizer.
-
For biomedical applications, the biocompatibility of all components, including any additives, is a primary concern. Thiol-ene systems are often considered to have good biocompatibility.
Data Presentation
Table 1: Comparison of Mechanical Properties for Different Toughening Strategies in Acrylate-Based Resins
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) | Flexural Strength (MPa) | Key Toughening Mechanism | Reference |
| Control (Brittle Acrylate) | 35 - 50 | 2 - 5 | 2.0 - 3.5 | 80 - 120 | High Crosslink Density | Hypothetical Baseline |
| DPHA/Flexible Acrylate Blend | 25 - 40 | 20 - 50 | 1.5 - 2.5 | 60 - 100 | Increased Chain Mobility | Illustrative |
| Methacrylate-Thiol-Ene (1:1 Thiol:Ene) | 40 - 55 | 10 - 25 | 2.2 - 3.0 | 145 ± 11 | Homogeneous Network | [1] |
| DPHA with Chain Transfer Agent | 30 - 45 | 5 - 15 | 1.8 - 2.8 | 70 - 110 | Controlled Molecular Weight | Illustrative |
| DPHA with Nanoclay (5 wt%) | 40 - 60 | 3 - 8 | 2.5 - 4.0 | 90 - 130 | Crack Deflection/Bridging | Illustrative |
| Formlabs Flexible 80A Resin | 8.9 | 120 | - | - | Inherent Flexibility | [8] |
Note: Data for DPHA-specific formulations are limited in the literature. The values presented are illustrative and based on typical results for highly crosslinked acrylate systems and related toughening strategies.
Experimental Protocols
Protocol 1: Toughening DPHA with a Flexible Monomer
-
Materials:
-
This compound (DPHA)
-
Flexible diacrylate monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, BAPO)
-
-
Formulation Preparation:
-
In a light-blocking container, combine DPHA and PEGDA at the desired weight ratio (e.g., 80:20 DPHA:PEGDA).
-
Add the photoinitiator at a concentration of 0.5-2 wt% relative to the total monomer weight.
-
Mix the components thoroughly using a magnetic stirrer or a planetary mixer until a homogeneous solution is obtained. Gently warm the mixture if necessary to reduce viscosity, but avoid overheating.
-
-
Curing Procedure:
-
Pour the resin into a mold of the desired geometry.
-
Expose the resin to a UV light source (e.g., 365 nm or 405 nm) with a specific intensity (e.g., 10-50 mW/cm²).
-
The curing time will depend on the light intensity, photoinitiator concentration, and sample thickness. Monitor the curing process until the sample is fully solidified.
-
For optimal properties, consider post-curing the sample in a UV chamber or a thermal oven according to the photoinitiator manufacturer's recommendations.
-
-
Characterization:
-
Perform mechanical testing (e.g., tensile, flexural, impact) according to relevant ASTM or ISO standards.
-
Protocol 2: Preparation of a DPHA-Thiol-Ene Network
-
Materials:
-
This compound (DPHA) - the 'ene' component
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) - the 'thiol' component
-
Photoinitiator (e.g., BAPO)
-
-
Formulation Preparation:
-
Calculate the required amounts of DPHA and PETMP to achieve the desired stoichiometric ratio of ene to thiol functional groups (e.g., 1:1).
-
In a light-blocking container, mix the DPHA and PETMP.
-
Add the photoinitiator (0.5-2 wt%).
-
Ensure thorough mixing to achieve a homogeneous formulation.
-
-
Curing Procedure:
-
Cast the resin into a mold.
-
Cure under a UV light source. Due to the potential for oxygen inhibition (though less severe than pure acrylates), curing in an inert atmosphere (e.g., a nitrogen-purged glovebox) is recommended for consistent results.
-
Perform post-curing as required.
-
-
Characterization:
-
Evaluate the mechanical properties of the cured network and compare them to a pure DPHA control sample.
-
Mandatory Visualizations
References
- 1. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radtech.org [radtech.org]
- 3. daneshyari.com [daneshyari.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review | MDPI [mdpi.com]
- 8. Formlabs Flexible 80A Resin Cartridge - 1L (Form 3) | MatterHackers [matterhackers.com]
Effect of temperature on the photopolymerization of DPHA.
Welcome to the technical support center for the photopolymerization of Dipentaerythritol hexaacrylate (DPHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving DPHA.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the photopolymerization of DPHA?
A1: Temperature has a significant impact on the photopolymerization of DPHA. Generally, increasing the temperature leads to a higher rate of polymerization and a greater final conversion of the monomer to polymer.[1] This is primarily due to the increased mobility of the monomer and growing polymer chains at elevated temperatures, which facilitates the propagation reaction.[2] However, excessively high temperatures can lead to premature thermal polymerization or degradation of the components in the formulation.[3]
Q2: What is the expected effect of temperature on the final mechanical properties of the cured DPHA polymer?
A2: The mechanical properties of the final cured DPHA polymer are influenced by the polymerization temperature. Higher polymerization temperatures can lead to a more completely cured network, which may result in increased hardness and a higher glass transition temperature (Tg).[4] However, it can also lead to increased shrinkage stress, which might cause brittleness or defects in the final product.[3][5] Post-curing at elevated temperatures can further enhance mechanical properties like flexural strength.[6]
Q3: Can temperature influence the shrinkage and stress of the DPHA polymer during curing?
A3: Yes, temperature plays a crucial role in the development of shrinkage and stress. While photopolymerization at a higher temperature can accelerate the reaction, it can also lead to a more rapid buildup of shrinkage stress.[5] This is a critical consideration for DPHA due to its high functionality, which naturally leads to significant volumetric shrinkage.[7] Managing the temperature profile during and after curing is essential to minimize stress-related defects.
Q4: Are there optimal temperature ranges for the photopolymerization of DPHA?
A4: The optimal temperature range for DPHA photopolymerization depends on the specific formulation (including the type and concentration of the photoinitiator) and the desired properties of the final polymer. While a specific optimal range for DPHA is not universally defined in the literature, studies on similar multifunctional acrylates suggest that a moderate increase in temperature (e.g., up to 60-80°C) can be beneficial for achieving high conversion.[6] It is crucial to conduct a temperature optimization study for your specific experimental setup and formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the photopolymerization of DPHA, with a focus on temperature-related effects.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Curing or Low Conversion | 1. Insufficient Temperature: Low temperatures can reduce monomer mobility, leading to a slower reaction rate and incomplete conversion.[1] 2. Oxygen Inhibition: Oxygen present in the formulation or from the atmosphere can quench the free radicals, inhibiting polymerization. This effect is more pronounced at the surface. 3. Inappropriate Photoinitiator Concentration: Too low of a concentration will result in insufficient radical generation. | 1. Increase Polymerization Temperature: Incrementally increase the temperature of the substrate or the environment during polymerization. Monitor the conversion at each temperature to find the optimal point. 2. Inert Atmosphere: Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen inhibition.[3] 3. Optimize Photoinitiator Concentration: Typically, photoinitiator concentrations range from 0.1 to 5 wt%. Perform a concentration series to determine the optimal level for your system. |
| Brittle or Cracked Cured Polymer | 1. High Shrinkage Stress: DPHA's high functionality leads to high crosslink density and significant volumetric shrinkage, causing internal stress. Rapid polymerization at high temperatures can exacerbate this.[5] 2. Excessive Crosslinking: A very high degree of conversion can lead to a highly crosslinked and brittle network. | 1. Control Polymerization Rate: Lower the light intensity or use a "soft-start" curing profile (gradually increasing light intensity) to slow down the initial polymerization rate and allow for stress relaxation.[8][9] 2. Modify Formulation: Consider adding a flexibilizing monomer or oligomer to the formulation to reduce the overall crosslink density and brittleness. 3. Temperature Gradient Curing: A controlled temperature ramp during curing might help in managing stress development. |
| Yellowing of the Cured Polymer | 1. Photoinitiator Degradation: Some photoinitiators can produce colored byproducts upon prolonged exposure to UV light and/or heat. 2. Thermal Degradation: High polymerization temperatures can cause thermal degradation of the monomer or other components in the formulation. | 1. Select Appropriate Photoinitiator: Choose a photoinitiator known for low yellowing. Consult the manufacturer's technical data sheet. 2. Optimize Curing Conditions: Use the minimum light intensity and exposure time necessary to achieve the desired conversion. Avoid excessive temperatures. |
| Poor Adhesion to the Substrate | 1. Shrinkage Stress: High shrinkage stress can cause the polymer to delaminate from the substrate.[7] 2. Substrate Contamination: The substrate surface may not be clean, preventing good adhesion. | 1. Use an Adhesion Promoter: Apply a suitable adhesion promoter or primer to the substrate before applying the DPHA formulation. 2. Control Curing Stress: Implement strategies to reduce shrinkage stress, such as controlling the polymerization rate and temperature. 3. Ensure Substrate Cleanliness: Thoroughly clean and dry the substrate before applying the resin. |
Quantitative Data
The following tables summarize the general effects of temperature on key parameters in the photopolymerization of multifunctional acrylates, which can be considered representative for DPHA.
Table 1: Effect of Temperature on Polymerization Conversion
| Temperature (°C) | Final Conversion (%) | Reference |
| 25 | ~55 | [6] |
| 40 | ~60 | [6] |
| 60 | ~65 | [6] |
| 80 | >70 | [6] |
Note: Data is generalized from studies on multifunctional acrylates and may vary for specific DPHA formulations.
Table 2: Effect of Temperature on Polymerization Shrinkage Stress
| Temperature (°C) | Final Shrinkage Stress (MPa) | Reference |
| 23 | 3.6 - 5.4 | [5] |
| 37 | 3.4 - 5.5 | [5] |
Note: The relationship between temperature and shrinkage stress can be complex and material-dependent. Some studies show an increase in stress with temperature, while others show a decrease for certain formulations.[5]
Experimental Protocols
Protocol 1: Determination of Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR)
This protocol outlines the methodology to monitor the conversion of DPHA's acrylate (B77674) groups as a function of time and temperature.
1. Materials and Equipment:
-
DPHA monomer
-
Photoinitiator (e.g., TPO, Irgacure 184)
-
FTIR spectrometer with a real-time sampling accessory
-
UV/Vis light source with a controllable shutter and intensity
-
Temperature-controlled sample stage
-
Nitrogen purge system (optional)
-
KBr or BaF2 salt plates
2. Procedure:
-
Prepare the DPHA formulation by mixing the monomer with the desired concentration of photoinitiator. This should be done in a light-protected environment to prevent premature polymerization.
-
Place a small drop of the formulation between two salt plates, creating a thin film of a defined thickness (e.g., 25 µm).
-
Mount the sample in the temperature-controlled stage within the FTIR spectrometer.
-
Allow the sample to equilibrate to the desired temperature.
-
If using, start the nitrogen purge to create an inert atmosphere.
-
Record a baseline IR spectrum of the uncured sample.
-
Simultaneously start the UV irradiation and the real-time FTIR data acquisition. Collect spectra at regular intervals (e.g., every 1-2 seconds).
-
The conversion of the acrylate double bonds can be monitored by the decrease in the peak area or height of the characteristic acrylate peak at ~810 cm⁻¹ (C-H out-of-plane deformation) or ~1635 cm⁻¹ (C=C stretching).[10]
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC(t) = [1 - (Peak Area(t) / Peak Area(0))] * 100%
Diagram: RT-FTIR Experimental Workflow
Protocol 2: Analysis of Polymerization Exotherm using Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol describes how to measure the heat flow associated with the photopolymerization of DPHA to determine the reaction kinetics.
1. Materials and Equipment:
-
DPHA formulation (as in Protocol 1)
-
Photo-DSC instrument with a UV light source
-
Aluminum DSC pans (open or hermetically sealed with a quartz lid)
-
Crimper for sealing pans
-
Nitrogen purge gas
2. Procedure:
-
Accurately weigh a small amount of the DPHA formulation (typically 1-5 mg) into a DSC pan.
-
Place the pan in the Photo-DSC sample holder. An empty pan is used as a reference.
-
Set the desired isothermal temperature for the experiment.
-
Purge the DSC cell with nitrogen to create an inert atmosphere.
-
Allow the sample to reach thermal equilibrium at the set temperature.
-
Initiate the UV irradiation at a defined intensity and wavelength.
-
The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
The total heat evolved (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (DC) at any time 't' can be calculated as: DC(t) = (ΔH_t / ΔH_total) * 100% where ΔH_t is the heat evolved up to time 't'.
-
The rate of polymerization is proportional to the heat flow (dq/dt).
Diagram: Photo-DSC Experimental Workflow
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. wiki.ubc.ca [wiki.ubc.ca]
- 3. Temperature-dependent polymerization shrinkage stress kinetics of resin-composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Thermal-Induced Changes in Molecular Order on Photopolymerization and Performance Properties of a Nematic Liquid-Crystal Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Shrinkage Stress and Temperature Variation in Resin Composites Cured via Different Photoactivation Methods: Insights for Standardisation of the Photopolymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV Curing of Dipentaerythritol Hexaacrylate (DPHA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the UV curing of Dipentaerythritol (B87275) hexaacrylate (DPHA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended UV wavelength for curing DPHA?
A1: The optimal UV wavelength for curing DPHA is primarily determined by the absorption spectrum of the chosen photoinitiator.[1][2] Generally, UVA wavelengths in the range of 365 nm to 405 nm are most effective for curing acrylate-based formulations like those containing DPHA.[2] Shorter wavelengths tend to promote surface cure, while longer wavelengths can penetrate deeper into the material, aiding in through-cure.[3] It is crucial to match the emission spectrum of the UV lamp to the absorption profile of the photoinitiator to ensure efficient curing.[2]
Q2: How does UV intensity affect the curing of DPHA?
A2: UV intensity, or irradiance (measured in mW/cm²), significantly impacts the rate and depth of cure.[4] Higher intensity generally leads to a faster cure and can help overcome oxygen inhibition at the surface.[5] However, excessively high intensity can sometimes lead to the formation of a highly cross-linked surface layer that may hinder the penetration of UV light, affecting the through-cure.[6] It is important to find an optimal intensity that balances cure speed with the desired final properties of the cured DPHA.
Q3: What type of photoinitiator is best for DPHA curing?
A3: DPHA is a free-radical polymerizable monomer, and thus, free-radical photoinitiators are required.[7] These are broadly classified into Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators.[8] For clear coatings and applications requiring low yellowing, α-hydroxy ketones and acylphosphine oxides (Type I) are often preferred. For pigmented systems or thicker sections, photoinitiators that absorb at longer wavelengths are beneficial to ensure deeper penetration of the UV light.[9] The choice of photoinitiator should be guided by the specific application requirements, including cure speed, color stability, and compatibility with other formulation components.
Q4: How can I measure the degree of cure for my DPHA formulation?
A4: Fourier Transform Infrared (FTIR) spectroscopy is a widely used and effective method for determining the degree of conversion of acrylate (B77674) double bonds during UV curing.[10][11] By monitoring the decrease in the characteristic acrylate peak (e.g., around 810 cm⁻¹ or 1635 cm⁻¹), the extent of polymerization can be quantified.[12] An internal standard peak that does not change during the reaction is used for normalization.[12]
Q5: My cured DPHA is brittle. What could be the cause and how can I fix it?
A5: Brittleness in UV-cured DPHA can be a result of its high functionality, which leads to a very high crosslink density.[13] While this contributes to hardness and scratch resistance, it can also result in a brittle material.[13] Over-curing, either through excessive UV energy dose (J/cm²) or very high intensity, can exacerbate this issue.[14] To mitigate brittleness, consider the following:
-
Optimize UV Dose: Avoid excessive UV exposure. Determine the minimum energy required to achieve the desired properties.
-
Formulation Modification: Blend DPHA with mono- or di-functional acrylates to reduce the overall crosslink density.
-
Incorporate Flexible Oligomers: Adding urethane (B1682113) acrylates or other flexible oligomers can improve the flexibility of the cured polymer network.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Incomplete or Tacky Surface Cure | - Oxygen inhibition at the surface.- Insufficient UV intensity or dose.- Mismatch between UV lamp wavelength and photoinitiator absorption.- Low photoinitiator concentration. | - Increase UV intensity.- Use a nitrogen or inert gas purge to eliminate oxygen.- Ensure the UV lamp's spectral output matches the photoinitiator's absorption peak.- Increase the concentration of the photoinitiator.[6] |
| Poor Through-Cure or Liquid Underside | - UV light is not penetrating the full depth of the sample.- High concentration of photoinitiator causing surface absorption.- Highly pigmented or filled formulation blocking UV light. | - Use a longer wavelength UV source (e.g., 395 nm or 405 nm) for better penetration.- Optimize photoinitiator concentration; too high a concentration can block light.[4]- For opaque formulations, consider a dual-cure system (UV and thermal). |
| Yellowing of the Cured Material | - Photoinitiator type and concentration.- Excessive UV exposure.- Presence of certain additives or impurities. | - Use a non-yellowing photoinitiator, such as an acylphosphine oxide.- Optimize the UV dose to avoid over-curing.- Ensure all formulation components are of high purity. |
| Warpage or High Shrinkage | - DPHA has a high acrylate functionality, leading to significant polymerization shrinkage.- High degree of conversion. | - Incorporate low-shrinkage monomers or oligomers into the formulation.[15]- Use fillers to reduce the overall volume of reactive material.- Optimize the curing process to manage stress development (e.g., using a lower intensity for a longer duration).[16] |
| Inconsistent Curing Results | - Fluctuations in UV lamp output.- Variations in sample thickness or composition.- Inconsistent distance between the lamp and the sample. | - Regularly check and maintain the UV lamp to ensure consistent intensity.- Precisely control the formulation and sample preparation.- Maintain a fixed and optimized distance between the UV source and the sample. |
Quantitative Data on UV Curing Parameters
The following tables provide illustrative quantitative data on the effect of UV curing parameters. Note that optimal values for DPHA formulations should be determined experimentally.
Table 1: Effect of Photoinitiator Concentration on Cure Depth (Illustrative Example for a Clear Acrylate Formulation)
| Photoinitiator Concentration (wt%) | UV Dose (mJ/cm²) | Cure Depth (mm) |
| 0.5 | 500 | 3.5 |
| 1.0 | 500 | 4.8 |
| 2.0 | 500 | 4.2 |
| 3.0 | 500 | 3.1 |
Data is illustrative and based on general trends observed in acrylate photopolymerization. Optimal concentration for DPHA may vary.
Table 2: Influence of UV Wavelength on Curing Efficiency (Illustrative Example)
| UV LED Wavelength (nm) | Relative Curing Efficiency | Penetration Depth |
| 365 | High | Moderate |
| 385 | Very High | Good |
| 395 | High | Excellent |
| 405 | Moderate | Excellent |
Efficiency is dependent on the photoinitiator's absorption spectrum. This table assumes a broad-absorption photoinitiator.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Photoinitiator Concentration via Cure Depth Measurement
Objective: To find the photoinitiator concentration that yields the maximum cure depth for a specific DPHA formulation and UV source.
Materials:
-
DPHA monomer
-
Selected photoinitiator (e.g., TPO, Irgacure 819)
-
UV curing system with a radiometer
-
Micrometer or caliper
-
Glass microscope slides
-
Spacers of known thickness (e.g., 5 mm)
Methodology:
-
Prepare a series of DPHA formulations with varying photoinitiator concentrations (e.g., 0.5, 1, 2, 3, 4 wt%).
-
Create a sample holder by placing two glass slides on top of each other, separated by the spacers at the edges to create a well of known depth.
-
Fill the well with one of the DPHA formulations.
-
Expose the sample to a fixed dose of UV light. Measure the UV intensity at the sample surface with a radiometer and control the exposure time to deliver a constant energy dose (e.g., 500 mJ/cm²).
-
After curing, remove the top slide and gently wash the uncured resin away with a suitable solvent (e.g., isopropyl alcohol).
-
Measure the thickness of the cured polymer disc using a micrometer. This is the cure depth.[4]
-
Repeat for each photoinitiator concentration.
-
Plot cure depth as a function of photoinitiator concentration to determine the optimal concentration.
Protocol 2: Monitoring DPHA Curing Kinetics with Real-Time FTIR Spectroscopy
Objective: To quantify the rate and extent of DPHA polymerization under specific UV conditions.
Materials:
-
FTIR spectrometer with a photopolymerization accessory (UV light guide)
-
DPHA formulation (with a known concentration of photoinitiator)
-
BaF₂ or KBr salt plates
-
Spacers of known thickness (e.g., 25 µm)
Methodology:
-
Place a small drop of the DPHA formulation between two salt plates separated by the spacer.
-
Mount the sample assembly in the FTIR spectrometer.
-
Position the UV light guide to irradiate the sample area.
-
Set up the FTIR software for rapid, time-resolved data acquisition (e.g., 1 spectrum per second).
-
Record a baseline spectrum before UV exposure.
-
Start the UV lamp and simultaneously begin FTIR data collection.
-
Continue collecting spectra for a set period of time (e.g., 60 seconds) or until the reaction is complete.
-
Calculate the degree of conversion at each time point by monitoring the decrease in the area of the acrylate C=C peak (e.g., at 810 cm⁻¹) relative to an internal standard peak that does not change during the reaction.[12]
-
Plot the degree of conversion versus time to obtain the curing profile.
Visualizations
Caption: Experimental workflow for optimizing DPHA UV curing.
Caption: A logical flowchart for troubleshooting common DPHA curing issues.
References
- 1. UV Curing, Wavelength, & Photoinitiators — OCIRTech [ocirtech.com]
- 2. Wavelength for UV curing - UV LED Curing System | ProPhotonix [prophotonix.com]
- 3. How to Determine the Right UV Curing Spectrum [primelite.com]
- 4. The influence of ultraviolet radiation intensity on curing depth of photo-activated composite veneering materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shrinkage in UV-Curable Coatings [ouci.dntb.gov.ua]
- 6. the Right Wavelength in UV Curing [futansi-uv.com]
- 7. DPHA - allnex [allnex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palmer Holland - Acrylated dipentaerythritol (DPHA) - Acrylics & Acrylates [products.palmerholland.com]
- 11. reddit.com [reddit.com]
- 12. s4science.at [s4science.at]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 14. forum.formlabs.com [forum.formlabs.com]
- 15. How to Reduce Shrinkage in UV Formulations(Part 2) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 16. radtech.org [radtech.org]
Technical Support Center: DPHA Spin Coating for Uniform Film Thickness
Welcome to the technical support center for achieving uniform film thickness in Dipentaerythritol hexaacrylate (DPHA) spin coating. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the spin coating process.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the final thickness and uniformity of a DPHA film?
A1: The final thickness and uniformity of a spin-coated DPHA film are primarily determined by a combination of solution properties and process parameters. These include:
-
Solution Properties:
-
Viscosity: Higher viscosity solutions of DPHA will result in thicker films.[1][2] The viscosity is influenced by the concentration of DPHA in the solvent and the choice of solvent itself.
-
Solvent Properties: The volatility of the solvent plays a crucial role.[2][3] A highly volatile solvent will evaporate quickly, potentially leading to rapid solidification of the film and non-uniformities.
-
-
Spin Coating Parameters:
-
Spin Speed: This is one of the most critical factors. Higher spin speeds lead to thinner films due to greater centrifugal force.[1][4][5][6][7][8][9]
-
Spin Acceleration: The rate at which the spin coater reaches its final speed can affect the film's uniformity.[1][2]
-
Spin Time: The duration of the spin cycle also impacts the final film thickness, primarily through solvent evaporation.[1][2]
-
Exhaust and Environment: The rate of fume exhaust and the ambient conditions (temperature and humidity) can influence the solvent evaporation rate, thereby affecting film properties.[2][10]
-
Q2: How do I choose an appropriate solvent for DPHA spin coating?
A2: Selecting the right solvent is critical for achieving a uniform DPHA film. An ideal solvent should:
-
Completely dissolve DPHA to the desired concentration.
-
Have a suitable volatility. Highly volatile solvents can evaporate too quickly, leading to defects. Less volatile solvents allow for a longer spreading time, which can improve uniformity.
-
Promote good wetting of the substrate to avoid bare patches.
While specific solvent recommendations for DPHA are not abundant in general literature, common solvents used for acrylate-based polymers in spin coating that could be considered for initial trials include ketones (e.g., acetone (B3395972), methyl ethyl ketone), acetates (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene). The choice will depend on the specific grade of DPHA and the desired film characteristics.
Q3: What is the difference between static and dynamic dispensing, and which is better for DPHA?
A3:
-
Static Dispensing: The DPHA solution is dispensed onto the center of a stationary substrate, which is then accelerated to the desired spin speed.[2]
-
Dynamic Dispensing: The DPHA solution is dispensed onto the substrate while it is already rotating at a low speed (e.g., 500 rpm), before accelerating to the final spin speed.[2]
For many applications, dynamic dispensing is preferred as it can lead to a more uniform initial spreading of the fluid and can help to prevent the formation of a central dot or "bull's-eye" defect.[2] It is particularly advantageous for solutions that have poor wetting characteristics on the substrate.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your DPHA spin coating experiments.
| Problem | Potential Causes | Recommended Solutions |
| Film is too thick | 1. Spin speed is too low.[2] 2. DPHA solution viscosity is too high (concentration is too high).[11] 3. Spin time is too short.[2] | 1. Increase the final spin speed. 2. Decrease the concentration of DPHA in the solvent. 3. Increase the duration of the high-speed spin step. |
| Film is too thin | 1. Spin speed is too high.[2] 2. DPHA solution viscosity is too low (concentration is too low).[11] 3. Spin time is too long.[2] | 1. Decrease the final spin speed. 2. Increase the concentration of DPHA in the solvent. 3. Decrease the duration of the high-speed spin step. |
| Center of the film is thicker (Chuck Mark/Bull's-eye) | 1. Static dispense method. 2. Fluid being dispensed off-center. 3. Thermal differences between the chuck and the substrate. | 1. Switch to a dynamic dispense method. 2. Ensure the solution is dispensed precisely at the center of the substrate. 3. Allow the substrate to reach thermal equilibrium with the chuck before dispensing. |
| Film has radial streaks or "comets" | 1. Particulate contamination in the DPHA solution or on the substrate. 2. Air bubbles in the dispensed solution. | 1. Filter the DPHA solution using a sub-micron filter before use. Ensure the substrate and spin coater bowl are impeccably clean. 2. Degas the solution before dispensing. Dispense the solution slowly and smoothly to avoid introducing air bubbles. |
| Film has a swirl or spiral pattern | 1. Spin acceleration is too high. 2. High exhaust rate causing turbulent airflow.[2] 3. Solution dispensed off-center. | 1. Reduce the spin acceleration rate. 2. Reduce the exhaust rate to minimize airflow turbulence above the substrate. 3. Ensure precise centering of the solution dispense. |
| Uncoated areas or poor wetting | 1. Insufficient volume of DPHA solution dispensed. 2. Poor wetting of the substrate by the solution (high contact angle). 3. Substrate surface is not clean. | 1. Increase the volume of the dispensed solution. 2. Use a different solvent that has better wetting properties for your substrate. Consider a surface treatment for the substrate (e.g., plasma cleaning) to improve wettability. 3. Thoroughly clean the substrate before use. |
| "Edge bead" formation (thickening at the edge) | 1. High surface tension of the DPHA solution. 2. High solution viscosity. | 1. While difficult to eliminate completely, a final high-speed spin step can help to reduce the size of the edge bead. 2. Lowering the solution viscosity by reducing the DPHA concentration may also help. |
Quantitative Data and Experimental Protocols
Due to the proprietary nature of many industrial processes, specific, publicly available data correlating DPHA concentration, solvent, spin speed, and resulting film thickness is limited. However, the general principles of spin coating provide a strong foundation for process optimization. The following tables provide illustrative data based on common polymers with similar characteristics to DPHA, which can be used as a starting point for your experiments.
Disclaimer: The following data is illustrative and should be adapted for your specific DPHA formulation, solvent system, and equipment.
Table 1: Illustrative Effect of Spin Speed on Film Thickness
This table shows the typical inverse relationship between spin speed and film thickness for a polymer solution.
| DPHA Concentration (wt% in MEK) | Spin Speed (rpm) | Spin Time (s) | Approximate Film Thickness (µm) |
| 20 | 1000 | 30 | 10.5 |
| 20 | 2000 | 30 | 7.4 |
| 20 | 3000 | 30 | 6.1 |
| 20 | 4000 | 30 | 5.3 |
| 20 | 5000 | 30 | 4.7 |
Table 2: Illustrative Effect of DPHA Concentration on Film Thickness
This table demonstrates how increasing the concentration (and thus viscosity) of the DPHA solution leads to thicker films at a constant spin speed.
| Spin Speed (rpm) | DPHA Concentration (wt% in MEK) | Spin Time (s) | Approximate Film Thickness (µm) |
| 3000 | 10 | 30 | 3.5 |
| 3000 | 15 | 30 | 4.8 |
| 3000 | 20 | 30 | 6.1 |
| 3000 | 25 | 30 | 7.5 |
| 3000 | 30 | 30 | 9.0 |
Detailed Experimental Protocol: Achieving a Uniform DPHA Film
This protocol outlines a standard procedure for spin coating DPHA. It is intended as a starting point and should be optimized for your specific application.
1. Solution Preparation
-
Objective: To prepare a homogenous DPHA solution with the desired viscosity.
-
Materials: this compound (DPHA), appropriate solvent (e.g., Methyl Ethyl Ketone - MEK), magnetic stirrer, beaker, sub-micron filter (e.g., 0.45 µm).
-
Procedure:
-
Weigh the desired amount of DPHA and add it to the corresponding volume of solvent in a clean beaker to achieve the target weight percentage (e.g., 20 wt%).
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Cover the beaker to prevent solvent evaporation and stir until the DPHA is completely dissolved. This may take several hours.
-
Filter the solution using a sub-micron filter to remove any particulate matter.
-
Allow the solution to rest for at least 30 minutes to allow any air bubbles introduced during filtration to dissipate.
-
2. Substrate Preparation
-
Objective: To ensure the substrate is clean and free of contaminants for optimal film adhesion and uniformity.
-
Materials: Substrate (e.g., silicon wafer, glass slide), appropriate cleaning solvents (e.g., acetone, isopropanol), nitrogen gas gun, plasma cleaner (optional).
-
Procedure:
-
Clean the substrate by sonicating in a sequence of solvents, for example, acetone followed by isopropanol, for 10-15 minutes each.
-
Dry the substrate thoroughly using a stream of dry nitrogen gas.
-
For enhanced cleaning and to improve surface wettability, a plasma treatment can be applied immediately before spin coating.
-
3. Spin Coating Process
-
Objective: To deposit a uniform thin film of DPHA onto the prepared substrate.
-
Equipment: Spin coater.
-
Procedure:
-
Place the clean, dry substrate onto the center of the spin coater chuck. Ensure it is securely held by the vacuum.
-
Program the spin coater with the desired parameters. A common two-step process is recommended:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 3000 rpm for 30 seconds.
-
-
Using a clean pipette or syringe, dispense a sufficient amount of the filtered DPHA solution onto the center of the substrate. For a 4-inch wafer, 1-3 mL is a typical starting volume.
-
Start the spin coating program immediately after dispensing (for static dispense) or during the initial low-speed rotation (for dynamic dispense).
-
Once the spin coating process is complete, carefully remove the substrate from the chuck.
-
4. Post-Coating Bake (Curing)
-
Objective: To remove any residual solvent and, if necessary, to cross-link the DPHA film.
-
Equipment: Hot plate or oven.
-
Procedure:
-
Place the coated substrate on a hot plate or in an oven at a temperature appropriate for the solvent used and any photoinitiators present (if applicable). A typical soft bake to remove solvent might be 90-110°C for 1-5 minutes.
-
If UV curing is required, expose the film to a UV light source with the appropriate wavelength and intensity for the required duration.
-
Visualizations
DPHA Spin Coating Workflow
References
- 1. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 2. louisville.edu [louisville.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effect of substrate curvature on thickness distribution of polydimethylsiloxane thin film in spin coating process [cpb.iphy.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Head-to-Head Battle in UV Curing: Dipentaerythritol Hexaacrylate (DPHA) vs. Trimethylolpropane Triacrylate (TMPTA)
In the realm of UV-curable formulations, the choice of monomer is paramount to achieving desired coating properties. Among the myriad of options, dipentaerythritol (B87275) hexaacrylate (DPHA) and trimethylolpropane (B17298) triacrylate (TMPTA) are two highly prevalent multifunctional acrylates. This guide provides an objective comparison of their performance in UV curing, supported by experimental data, to aid researchers, scientists, and drug development professionals in their formulation decisions.
Performance at a Glance: DPHA vs. TMPTA
A comparative analysis of DPHA and TMPTA reveals distinct advantages and trade-offs for each monomer. DPHA, with its higher functionality, typically yields coatings with superior hardness and scratch resistance. Conversely, TMPTA is often favored for its lower viscosity and faster cure speeds.
| Property | Dipentaerythritol Hexaacrylate (DPHA) | Trimethylolpropane Triacrylate (TMPTA) | Key Performance Difference |
| Functionality | Hexafunctional | Trifunctional | Higher functionality in DPHA leads to a higher crosslink density. |
| Viscosity @ 25°C (cps) | 5,000 - 8,000 | 80 - 120 | DPHA exhibits significantly higher viscosity, impacting formulation and application. |
| Cure Speed | Fast | Very Fast | TMPTA generally cures faster due to its lower viscosity and less steric hindrance.[1] |
| Pencil Hardness | 4H - 5H | 2H - 3H | The higher crosslink density of DPHA results in substantially harder cured films. |
| Glass Transition Temp. (Tg) | ~90°C | ~60°C | DPHA's rigid structure leads to a higher Tg, indicating better thermal stability. |
| Chemical Resistance | Excellent | Good | The dense network of cured DPHA provides superior resistance to chemical attack.[2] |
| Flexibility | Low | Moderate | The high crosslink density of DPHA can lead to more brittle films compared to TMPTA. |
| Adhesion | Good (Substrate Dependent) | Good (Substrate Dependent) | Both monomers can provide good adhesion, often influenced by the overall formulation. |
The Chemistry of UV Curing: A Free-Radical Mechanism
The UV curing of both DPHA and TMPTA proceeds via a free-radical polymerization mechanism. This process is initiated by a photoinitiator that, upon absorption of UV light, generates free radicals. These radicals then attack the acrylate (B77674) double bonds of the monomers, initiating a chain reaction of polymerization that rapidly transforms the liquid formulation into a solid, crosslinked network.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for key performance evaluations.
Experimental Workflow Overview
The following diagram outlines a typical workflow for comparing the performance of UV-curable formulations containing DPHA and TMPTA.
Methodology for Cure Kinetics Analysis using Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is employed to determine the heat flow associated with the polymerization reaction upon UV exposure, providing insights into the curing speed and degree of conversion.[3][4][5]
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid formulation (containing either DPHA or TMPTA and a photoinitiator) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the DSC cell. Use an empty pan as a reference.
-
Experimental Conditions:
-
Equilibrate the sample at a constant isothermal temperature (e.g., 25°C).
-
Purge the DSC cell with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.
-
Expose the sample to a UV light source of a specific intensity and wavelength range (e.g., 365 nm, 10 mW/cm²).
-
-
Data Acquisition: Record the heat flow as a function of time during UV exposure. The exothermic peak corresponds to the heat of polymerization.
-
Analysis: Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH). The rate of heat release is proportional to the rate of polymerization.
Methodology for Monitoring Cure Conversion using FTIR-ATR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory can monitor the disappearance of acrylate double bonds, providing a direct measure of the degree of conversion.[6][7][8][9][10]
-
Sample Preparation: Apply a thin film of the liquid formulation onto the ATR crystal.
-
Initial Spectrum: Record the IR spectrum of the uncured sample.
-
UV Exposure: Irradiate the sample directly on the ATR crystal with a UV light source.
-
Real-Time Monitoring: Continuously collect IR spectra at set time intervals during the UV exposure.
-
Analysis: Monitor the decrease in the peak area of the acrylate double bond absorption band (typically around 810 cm⁻¹ and 1635 cm⁻¹). The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area.
Methodology for Pencil Hardness Test (ASTM D3363)
This test determines the hardness of the cured coating by its resistance to scratching by pencils of known hardness.[11][12][13][14][15]
-
Sample Preparation: Prepare a uniformly cured coating on a flat, rigid substrate.
-
Pencil Preparation: Use a set of calibrated pencils of varying hardness (from 6B to 9H). Sharpen the lead to a cylindrical point and then flatten the tip by rubbing it on fine-grit sandpaper at a 90° angle.
-
Testing Procedure:
-
Hold the pencil at a 45° angle to the coated surface.
-
Push the pencil firmly away from the operator with a constant pressure, creating a 6.5 mm (1/4 inch) long mark.
-
-
Evaluation:
-
The gouge hardness is the hardest pencil that does not cut through the coating to the substrate.
-
The scratch hardness is the hardest pencil that does not leave a visible scratch on the coating.
-
Methodology for Chemical Resistance Test (ASTM D5402 - Solvent Rub Test)
This method assesses the resistance of the cured coating to a specific solvent.[16][17][18][19][20]
-
Sample Preparation: Prepare a fully cured coating on a suitable substrate.
-
Solvent Selection: Choose a relevant solvent for the intended application (e.g., methyl ethyl ketone (MEK), isopropanol).
-
Testing Procedure:
-
Saturate a piece of cheesecloth or cotton with the chosen solvent.
-
Wrap the cloth around your index finger.
-
With moderate pressure, perform a double rub (one forward and one backward motion) over a 1-inch length of the cured film.
-
-
Evaluation: Record the number of double rubs required to expose the substrate or cause visible damage to the coating. A higher number of rubs indicates better chemical resistance.
Conclusion
The selection between this compound and Trimethylolpropane triacrylate for UV curing applications is a nuanced decision that hinges on the specific performance requirements of the final product. DPHA is the monomer of choice when exceptional hardness, scratch resistance, and chemical durability are paramount. However, its high viscosity may necessitate the use of reactive diluents or heating to achieve a workable formulation. On the other hand, TMPTA offers the advantages of lower viscosity, leading to easier handling and faster curing, making it suitable for applications where high throughput and moderate durability are key. By understanding the distinct properties and performance trade-offs of these two workhorse monomers, and by employing rigorous experimental evaluation, formulators can optimize their UV-curable systems to meet the demanding standards of their respective industries.
References
- 1. triwillgroup.com [triwillgroup.com]
- 2. nbinno.com [nbinno.com]
- 3. perkinelmer.com.ar [perkinelmer.com.ar]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Dark curing kinetics of UV printing inks by real-time ATR-FTIR spectroscopy [infoscience.epfl.ch]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jasco-global.com [jasco-global.com]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. micomlab.com [micomlab.com]
- 12. infinitalab.com [infinitalab.com]
- 13. matestlabs.com [matestlabs.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. intertekinform.com [intertekinform.com]
- 16. lonroy.com [lonroy.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. scribd.com [scribd.com]
- 19. laboratuar.com [laboratuar.com]
- 20. paint.org [paint.org]
A Comparative Guide to DPHA and Other Multifunctional Acrylate Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material formulation, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties. This guide provides an objective comparison of Dipentaerythritol Hexaacrylate (DPHA) with other common multifunctional acrylate (B77674) crosslinkers, supported by experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound (DPHA) is a hexa-functional monomer known for imparting high crosslink density, leading to exceptional hardness, scratch resistance, and chemical resistance in cured polymers.[1] This guide compares the performance of DPHA against other widely used multifunctional acrylates, such as Pentaerythritol Tetraacrylate (PETA), Dipropylene Glycol Diacrylate (DPGDA), and Trimethylolpropane Triacrylate (TMPTA). The comparative data suggests that while DPHA excels in creating hard and resistant surfaces, a balance must be struck with other properties like flexibility and adhesion, which can be influenced by the choice of crosslinker and the overall formulation.
Performance Comparison of Multifunctional Acrylate Crosslinkers
The following tables summarize the quantitative performance of DPHA and other multifunctional acrylates in various formulations. It is important to note that the performance of a crosslinker is highly dependent on the complete formulation, including the oligomers, photoinitiators, and other additives used.
Table 1: Performance in a UV-Curable Rosin-Based Polyurethane Coating
| Crosslinker (10% addition) | Pendulum Hardness | Adhesion (Grade) | Impact Strength (J/m²) |
| DPHA | 0.42 | 7 | 20-30 |
| PETA | 0.52 | 7 | 20-30 |
| DMPTA | 0.55 | 5 | 20-30 |
| TMPTA | 0.41 | 4 | 400/300 |
Data sourced from a study on UV-curable rosin-based polyurethane coatings with 40% MMA as a reactive diluent.[2]
Table 2: Performance in a Pigmented UV-Curable Epoxy Acrylate System
| Acrylate Monomer | König Hardness (s) | Tensile Strength (MPa) |
| DPHA | ~37 | ~22 |
| DiPEPA | ~38 | ~23 |
| PETA | ~35 | ~25 |
| TMPTA | ~33 | ~28 |
| TPGDA | ~28 | ~33 |
| HDDA | ~25 | ~35 |
| IBOA | ~18 | ~38 |
Data is estimated from graphical representations in a study on pigmented UV-curable epoxy acrylates. The study notes that higher functionality monomers like DPHA and DiPEPA can lead to very rigid networks, which may decrease tensile strength.[3]
Key Performance Attributes
-
Hardness and Scratch Resistance: DPHA, with its high functionality, consistently contributes to excellent hardness and scratch resistance in cured films.[1][2][4] The high crosslink density achieved with DPHA is a primary factor in this performance characteristic.
-
Cure Speed: As a high-functionality monomer, DPHA is known for its rapid cure response in UV/EB curable systems.[4][5]
-
Chemical Resistance: The robust, highly crosslinked polymer networks formed with DPHA provide superior resistance to chemicals.[1][5]
-
Adhesion: The addition of high-functionality crosslinkers like DPHA can sometimes negatively impact adhesion. As seen in Table 1, formulations with DPHA and PETA showed lower adhesion grades compared to TMPTA.[2]
-
Flexibility and Impact Strength: Highly crosslinked systems resulting from the use of monomers like DPHA can lead to increased brittleness and reduced impact strength.[2] The choice of oligomers and other formulation components can help to mitigate this.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of crosslinker performance. Below are summaries of standard experimental protocols for key performance indicators.
1. Hardness Testing
-
Pencil Hardness (ASTM D3363): This method assesses the hardness of a coating by attempting to scratch the surface with pencils of known hardness. The hardest pencil that does not scratch the surface indicates the coating's hardness.[6][7]
-
Pendulum Hardness (König or Persoz - ASTM D4366): This test measures the damping time of a pendulum oscillating on the coated surface. A harder surface results in a longer damping time.
2. Adhesion Testing
-
Cross-Cut Tape Test (ASTM D3359): A lattice pattern is cut into the coating, pressure-sensitive tape is applied over the lattice, and then rapidly pulled off. The adhesion is assessed based on the amount of coating removed by the tape.[5][7][8][9] The results are rated on a scale from 5B (no peeling) to 0B (severe peeling).[8]
3. Impact Resistance Testing (ASTM D2794)
This test evaluates the resistance of a coating to rapid deformation. A standard weight is dropped from a specified height onto the coated panel. The coating is then examined for cracking or delamination.[5][7][10]
4. Chemical Resistance Testing (ASTM D543)
This practice evaluates the resistance of plastics to chemical reagents. It involves immersing the material in the chemical for a specified time and at a specific temperature, followed by an evaluation of changes in weight, dimensions, appearance, and mechanical properties.[1]
5. Cure Speed and Kinetics Analysis
-
Real-Time FTIR Spectroscopy: This technique monitors the disappearance of the acrylate double bond peak (around 1637 cm⁻¹) during UV exposure, providing real-time data on the rate and degree of conversion.[11]
-
Photo-Differential Scanning Calorimetry (Photo-DSC): This method measures the heat flow associated with the photopolymerization reaction as a function of time or temperature, allowing for the determination of curing kinetics.[12][13]
6. Gel Content Analysis (ASTM D2765)
This test method determines the gel content of crosslinked plastics. It involves extracting the soluble portion of the material with a solvent. The insoluble portion, which represents the crosslinked polymer network, is then dried and weighed to calculate the gel percentage.[14][15][16]
Visualizing Polymerization and Experimental Workflows
UV Curing Polymerization Pathway
Caption: Figure 1. UV Curing Polymerization Pathway.
Experimental Workflow for Performance Evaluation
Caption: Figure 2. Experimental Workflow for Performance Evaluation.
Conclusion
DPHA is a valuable multifunctional acrylate crosslinker for formulations where high hardness, scratch resistance, and chemical resistance are critical. Its high functionality promotes rapid curing and the formation of a dense crosslinked network. However, this can also lead to increased brittleness and potentially lower adhesion. The selection of a crosslinker should, therefore, be a carefully considered decision based on the desired balance of properties for the final application. For applications requiring greater flexibility and impact strength, a lower functionality acrylate or a blend of crosslinkers may be more suitable. Further research with direct side-by-side comparisons of these crosslinkers in a wider range of standardized formulations would be beneficial to the industry.
References
- 1. Impact-Modified Acrylic Copolymers: Evaluating Chemical Resistance - Medical Design Briefs [medicaldesignbriefs.com]
- 2. emerald.com [emerald.com]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. Testing the Cure: Acrylate Glue, Part 2 [thermofisher.com]
- 5. p1smartrepairs.com [p1smartrepairs.com]
- 6. environmental-expert.com [environmental-expert.com]
- 7. kelid1.ir [kelid1.ir]
- 8. blog.chasecorp.com [blog.chasecorp.com]
- 9. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 10. highperformancecoatings.org [highperformancecoatings.org]
- 11. azom.com [azom.com]
- 12. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mcpolymers.com [mcpolymers.com]
- 15. researchgate.net [researchgate.net]
- 16. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Biocompatibility and Cytotoxicity: A Guide to DPHA-Based Polymers
Executive Summary
Polymers derived from diphenolic acids (DPHA) represent an emerging class of materials in the biomedical field, valued for their potential aromatic-aliphatic polyester (B1180765) structure which can offer unique mechanical and degradation properties. While direct and extensive biocompatibility and cytotoxicity data for DPHA-based polymers are not yet widely published, their structural similarity to well-established biodegradable polyesters—such as Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ε-caprolactone) (PCL)—allows for a predictive comparison.[1] This guide provides a comparative analysis of the expected biocompatibility and cytotoxicity of DPHA-based polymers alongside these established biomaterials, supported by experimental data from existing literature on PLA, PLGA, and PCL.
This document is intended for researchers, scientists, and drug development professionals to provide a framework for considering DPHA-based polymers in biomedical applications. The information presented herein is based on the established performance of similar aliphatic polyesters and should be supplemented with specific experimental validation for any novel DPHA-based polymer.
In Vitro Cytotoxicity Assessment
The initial screening of a biomaterial's biocompatibility is typically conducted through in vitro cytotoxicity assays.[2] These tests evaluate the potential of a material to cause cell damage or death.[3] Common methods include the MTT assay, which measures the metabolic activity of cells, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane damage.[2][4]
For a material to be considered non-cytotoxic, it should not induce significant reductions in cell viability or proliferation when in direct or indirect contact with cultured cells.[5] The ISO 10993-5 standard provides guidelines for these assessments.[6]
Table 1: Comparison of In Vitro Cytotoxicity Data for Aliphatic Polyesters
| Polymer | Cell Line | Assay | Results | Predicted for DPHA-based Polymers |
| PLA | L929 Mouse Fibroblasts[7] | Direct Contact | No significant morphological changes or lysis observed.[7] | Likely to exhibit low cytotoxicity, similar to other polyesters. |
| PLGA | Human Mesenchymal Stem Cells (hMSC)[5] | XTT Assay | Cell metabolic activity similar to the non-cytotoxic control (HDPE).[5] | Expected to be non-cytotoxic, with biocompatibility influenced by degradation rate and byproducts. |
| PCL | L929 Mouse Fibroblasts[1] | MTT Assay | No significant decrease in cell viability observed.[1] | Predicted to have high biocompatibility due to its slow degradation rate.[8] |
In Vivo Biocompatibility Evaluation
Following in vitro screening, in vivo tests are conducted to assess the material's interaction with a living organism.[9] These studies typically involve implanting the material into an animal model and evaluating the local tissue response over time.[10] Key indicators of biocompatibility include the presence and type of inflammatory cells, the formation of a fibrous capsule, tissue necrosis, and neovascularization.[11] The ISO 10993-6 standard provides guidelines for local effects after implantation.[10]
A biocompatible material should elicit a minimal inflammatory response that resolves over time, leading to the formation of a thin, well-defined fibrous capsule.[10]
Table 2: Comparison of In Vivo Biocompatibility Data for Aliphatic Polyesters
| Polymer | Animal Model | Implantation Site | Key Findings | Predicted for DPHA-based Polymers |
| PLA | Rat[12] | Subcutaneous | Mild inflammatory response initially, resolving over time with thin fibrous capsule formation.[12] | Expected to show a transient inflammatory response that subsides as the material degrades. |
| PLGA | Rat[9] | Subcutaneous | Inflammatory response dependent on the lactic acid to glycolic acid ratio, generally resolving with time.[] | The nature of the diphenolic acid used will likely influence the degradation byproducts and subsequent inflammatory response. |
| PCL | Rat[9] | Subcutaneous | Minimal inflammatory reaction due to its slow degradation rate.[14] | Predicted to have a very mild in vivo tissue response due to an expected slow degradation profile. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of biocompatibility and cytotoxicity. Below are outlines of standard experimental protocols.
In Vitro Cytotoxicity: MTT Assay (based on ISO 10993-5)
-
Material Preparation: Polymer samples are sterilized and, for indirect testing, extracts are prepared by incubating the material in a cell culture medium (e.g., at a concentration of 3 cm²/mL for 24 hours).[5]
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is seeded in 96-well plates and grown to approximately 80% confluency.[5][7]
-
Exposure: The culture medium is replaced with the material extract or the material is placed in direct contact with the cells.[4][15] Negative (e.g., high-density polyethylene) and positive (e.g., organo-tin polyvinylchloride) controls are included.[4]
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.[5]
-
MTT Assay: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.[4]
In Vivo Biocompatibility: Subcutaneous Implantation (based on ISO 10993-6)
-
Material Preparation: The polymer is processed into a suitable form for implantation (e.g., films or scaffolds) and sterilized.[6]
-
Animal Model: A suitable animal model, such as rats, is selected.[9]
-
Implantation: The sterilized material is surgically implanted into the subcutaneous tissue of the animal.[6] A negative control material like high-density polyethylene (B3416737) (HDPE) is also implanted.[6]
-
Observation Period: The animals are monitored for predetermined periods (e.g., 7 and 28 days) to assess any systemic toxicity.[9]
-
Histopathological Analysis: At the end of the study period, the animals are euthanized, and the tissue surrounding the implant is excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).[11]
-
Evaluation: A pathologist examines the tissue sections to score the local tissue response based on the presence of inflammatory cells (neutrophils, lymphocytes, macrophages), fibrosis, necrosis, and vascularization.[11]
Visualizations
To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.
Caption: Experimental workflow for biocompatibility and cytotoxicity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Correlation of visual in vitro cytotoxicity ratings of biomaterials with quantitative in vitro cell viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trepo.tuni.fi [trepo.tuni.fi]
- 11. benchchem.com [benchchem.com]
- 12. Biodegradable and Biocompatible Polyhydroxy-alkanoates (PHA): Auspicious Microbial Macromolecules for Pharmaceutical and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. specialchem.com [specialchem.com]
A Comparative Guide to DPHA-Containing Photopolymer Resins for Advanced 3D Printing
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Di-pentaerythritol hexa-acrylate (DPHA) in Vat Photopolymerization.
Di-pentaerythritol hexa-acrylate (DPHA) is a highly functional monomer integral to the formulation of photopolymer resins for high-resolution 3D printing technologies. Its inclusion is pivotal for enhancing the mechanical strength, thermal stability, and crosslink density of printed materials. This guide provides a comparative evaluation of the performance of DPHA-containing resins across key vat photopolymerization technologies: Stereolithography (SLA), Digital Light Processing (DLP), and Two-Photon Polymerization (2PP), supported by experimental data and detailed protocols.
Performance Comparison Across 3D Printing Technologies
The choice of 3D printing technology significantly influences the final properties of a part printed with a DPHA-containing resin. SLA and DLP are established methods for producing parts with high accuracy, while 2PP excels at fabricating structures with sub-micron resolution.[1][2]
Stereolithography (SLA): SLA utilizes a UV laser to trace and cure the resin layer by layer.[3] This point-by-point curing process can result in parts with a smoother surface finish compared to DLP.[4] For DPHA resins, this means that the inherent strength and stiffness imparted by the monomer can be realized in parts with exceptional surface quality, crucial for applications requiring precise geometries. However, SLA can be slower than DLP, especially for large or multiple parts.[4]
Digital Light Processing (DLP): DLP technology employs a digital projector to cure an entire layer of resin at once, leading to significantly faster printing times compared to SLA.[5][6] This makes it highly suitable for high-throughput applications. While historically DLP prints could exhibit a pixelated effect on curved surfaces, advancements in technology have greatly improved resolution.[4][7] The rapid, full-layer curing is well-suited for DPHA-formulations, enabling the quick fabrication of mechanically robust components.
Two-Photon Polymerization (2PP): 2PP is a high-resolution technique that uses a focused femtosecond laser to induce polymerization in a very small, localized volume (voxel).[8] This allows for the creation of intricate 3D structures with nanoscale features, far beyond the capabilities of SLA or DLP.[1] In 2PP, DPHA's high reactivity and crosslinking potential are advantageous for creating stable, high-resolution micro-scaffolds for tissue engineering and complex microfluidic devices.
The following table summarizes the key performance differences:
| Feature | Stereolithography (SLA) | Digital Light Processing (DLP) | Two-Photon Polymerization (2PP) |
| Resolution | High (typically 25-100 µm) | High (typically 30-100 µm) | Ultra-high (sub-micron)[2] |
| Printing Speed | Slower (point-by-point curing)[6] | Faster (layer-by-layer curing)[6] | Very Slow (voxel-by-voxel scanning) |
| Surface Finish | Generally smoother[4] | Can show pixelation on curves | Excellent, limited by voxel size |
| Ideal Application | Large parts, detailed surfaces[5] | Rapid prototyping, mass production[5] | Micro-optics, microfluidics, cell scaffolds[8] |
Quantitative Data on Performance
The addition of DPHA and other multifunctional acrylates to a resin formulation significantly impacts the mechanical properties of the final printed object. The high functionality of DPHA leads to a densely crosslinked polymer network, enhancing stiffness and strength.
Table 1: Mechanical Properties of a DPHA-Containing Experimental Resin vs. Commercial Resins
| Property | Experimental Resin (with DPHA) | Commercial Model Resins (Range) | Test Standard |
| Flexural Strength | 88.8 MPa[9] | 62.6–90.1 MPa[9] | ISO 4049 |
| Flexural Modulus | 1.97 GPa[9] | 2.18–3.03 GPa[9] | ISO 4049 |
| Tensile Strength | 54.4 MPa[9] | 36.3–54.6 MPa[9] | ASTM D638 |
| Elongation at Break | 6.2%[9] | 3.0–7.5%[9] | ASTM D638 |
| Barcol Hardness | 82.9[9] | 66.1–83.7[9] | ASTM D2583 |
| Impact Strength (Izod) | 14.2 J/m[9] | 13.8–16.4 J/m[9] | ASTM D256-10 |
| Degree of Conversion | 84.87%[9] | 72.27–82.51%[9] | FTIR Spectroscopy |
Data is illustrative and based on a specific experimental resin formulation compared to a range of commercial products.[9]
Biocompatibility Insights: For drug development and biomedical applications, biocompatibility is paramount. Photopolymer resins, including those containing acrylates like DPHA, can exhibit cytotoxicity due to unreacted monomers leaching from the printed part.[10][11] Studies have shown that many commercial resins, even some certified as biocompatible, can reduce cell viability.[11] Post-processing, including thorough washing with solvents like ethanol (B145695) and effective post-curing, is critical to minimize residual monomers and improve biocompatibility.[10][12] It is essential to conduct rigorous biocompatibility testing (e.g., according to ISO 10993 standards) for any specific DPHA-containing resin formulation intended for biological applications.[13]
Experimental Protocols and Workflows
Reproducibility in research relies on detailed methodologies. Below are outlines for key experimental procedures and a visual workflow for resin characterization.
Key Experimental Methodologies
-
Mechanical Testing (Flexural and Tensile):
-
Specimen Preparation: Print specimens according to standard dimensions (e.g., ISO 4049 for flexural tests, ASTM D638 Type V for tensile tests).[9]
-
Post-Processing: Clean the "green" parts with isopropyl alcohol (IPA) to remove excess resin, followed by UV post-curing to ensure complete polymerization.
-
Testing: Use a universal testing machine to perform a three-point bending test for flexural properties and a tensile test to measure strength and elongation at break.[14]
-
-
Degree of Conversion (DoC) Measurement:
-
Method: Fourier-Transform Infrared (FTIR) Spectroscopy is used to quantify the extent of polymerization.
-
Procedure: An uncured resin sample is analyzed to obtain a baseline spectrum. A cured sample is then analyzed. The DoC is calculated by comparing the peak height of the aliphatic C=C bond (at approximately 1635 cm⁻¹) before and after curing, relative to an internal standard peak (e.g., the carbonyl C=O peak at ~1720 cm⁻¹) that does not change during polymerization.[9]
-
-
Cytotoxicity Assessment (MTT Assay):
-
Standard: Follow protocols outlined in ISO 10993-5 for in vitro cytotoxicity testing.
-
Procedure:
-
Prepare extracts by incubating sterilized, post-cured resin samples in a cell culture medium for a defined period (e.g., 24 hours).
-
Culture a relevant cell line (e.g., human mesenchymal stem cells) in a multi-well plate.[11]
-
Replace the standard medium with the prepared resin extract and incubate.
-
Add MTT reagent to the wells. Viable cells will metabolize the MTT into a purple formazan (B1609692) product.
-
Dissolve the formazan crystals and measure the absorbance using a microplate reader. Cell viability is expressed as a percentage relative to a negative control.[13]
-
-
Visualized Workflows and Concepts
To better illustrate the processes involved in evaluating DPHA-based resins, the following diagrams are provided.
Caption: Workflow for DPHA-based resin evaluation.
Caption: Factors influencing biocompatibility of DPHA scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. What is the difference between SLA and DLP? [lsrpf.com]
- 4. xometry.com [xometry.com]
- 5. Stereolithography vs Digital Light Processing - 3D Prod [3dprod.com]
- 6. Comparative Evaluation of SLA and DLP 3D Printing in Dental Implant Guides: Impact on Fabrication Accuracy, Speed, and Resin Usage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biocompatibility of Photopolymers in 3D Printing | Semantic Scholar [semanticscholar.org]
- 13. Polymeric Materials Used in 3DP in Dentistry—Biocompatibility Testing Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13 mechanical properties of 3D-printing resins explained [liqcreate.com]
A Comparative Guide to the Mechanical Properties of DPHA Polymers and Other Crosslinked Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of a polymer for applications in drug delivery and tissue engineering is critically dependent on its mechanical properties. These properties dictate the structural integrity, degradation kinetics, and overall performance of the final product. This guide provides a comparative analysis of the mechanical characteristics of dendritic poly(L-lysine) isophthalamide (B1672271) (DPHA) polymers against commonly used crosslinked systems: poly(ethylene glycol) diacrylate (PEGDA), poly(lactic-co-glycolic acid) (PLGA), and gelatin-based hydrogels.
While direct quantitative mechanical data for DPHA polymers is not extensively available in published literature, this guide synthesizes information on its constituent components and structurally similar polymers to provide a qualitative assessment of its expected performance. This is juxtaposed with experimental data for PEGDA, PLGA, and gelatin to offer a comprehensive comparative framework.
Comparative Workflow for Mechanical Testing
The following diagram outlines a standardized workflow for the comparative mechanical characterization of crosslinked polymer systems.
Caption: Workflow for mechanical testing and comparison of different polymer systems.
Quantitative Data Summary
The mechanical properties of crosslinked polymers can be tailored by altering factors such as polymer concentration, molecular weight, and crosslinking density. The following tables summarize the range of reported values for PEGDA, PLGA, and gelatin-based systems.
Table 1: Tensile Properties of Crosslinked Polymer Systems
| Polymer System | Polymer Concentration (% w/v) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PEGDA | 10 - 30 | 0.02 - 3.5 | 0.01 - 0.5 | 10 - 100 |
| PLGA | 5 - 20 (in solvent) | 79 - 95 | 3.2 - 3.7 | 210 - 280 |
| Gelatin | 5 - 20 | 0.005 - 0.1 | 0.01 - 0.05 | 20 - 70 |
| DPHA | Not Available | Not Available | Not Available | Not Available |
Table 2: Compressive Properties of Crosslinked Polymer Systems
| Polymer System | Polymer Concentration (% w/v) | Compressive Modulus (MPa) | Compressive Strength (MPa) |
| PEGDA | 10 - 40 | 0.03 - 1.7 | 0.1 - 5.0 |
| PLGA | 10 - 30 | 0.5 - 2.4 | 1.0 - 10.0 |
| Gelatin | 5 - 20 | 0.002 - 0.05 | 0.01 - 0.2 |
| DPHA | Not Available | Not Available | Not Available |
Table 3: Rheological Properties of Crosslinked Polymer Systems
| Polymer System | Polymer Concentration (% w/v) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| PEGDA | 10 - 30 | 100 - 10,000 | 10 - 1,000 |
| PLGA | 10 - 20 | Typically measured in melt state | Typically measured in melt state |
| Gelatin | 5 - 20 | 10 - 1,000 | 1 - 100 |
| DPHA | Not Available | Not Available | Not Available |
Qualitative Assessment of DPHA Polymers
Due to the lack of direct experimental data, a qualitative assessment of the expected mechanical properties of DPHA polymers is provided based on the characteristics of its components:
-
Poly(L-lysine) Backbone: Poly(L-lysine) can be crosslinked to form hydrogels with tunable mechanical properties. The stiffness of these hydrogels can be modulated by the crosslinking density.
-
Isophthalamide Groups: The presence of aromatic isophthalamide moieties in the polymer backbone is expected to significantly increase chain stiffness and promote intermolecular hydrogen bonding. Aromatic polyamides are known for their high strength and thermal stability.[1][2] This suggests that DPHA polymers will likely exhibit higher mechanical strength and rigidity compared to purely aliphatic polymers like PEGDA and gelatin.
-
Dendritic Architecture: The dendritic structure provides a high density of functional groups for crosslinking. This can lead to the formation of a highly crosslinked and potentially more rigid network structure compared to linear polymers at the same weight concentration.[3] The dendritic side groups can also influence the viscoelastic properties of the polymer network.[4]
Based on these structural features, it is hypothesized that crosslinked DPHA systems would exhibit:
-
Higher Tensile and Compressive Moduli: Compared to conventional hydrogels like gelatin and PEGDA, due to the rigid aromatic components.
-
Potentially Lower Elongation at Break: The increased rigidity may lead to more brittle behavior.
-
Higher Thermal Stability: Aromatic polyamides generally possess excellent thermal resistance.
Experimental Protocols
Detailed methodologies for the key mechanical tests are provided below. These protocols are generalized and may require optimization based on the specific polymer system and its formulation.
Tensile Testing
Objective: To determine the tensile modulus, tensile strength, and elongation at break of a material under uniaxial tension.
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped or rectangular specimens of the crosslinked polymer with standardized dimensions (e.g., according to ASTM D638 or D1708). Ensure the specimens are free of air bubbles and surface defects. For hydrogels, maintain hydration throughout the preparation and testing process.
-
Instrumentation: Utilize a universal testing machine (UTM) equipped with a suitable load cell (e.g., 10 N or 100 N for soft hydrogels).
-
Testing Procedure:
-
Mount the specimen in the grips of the UTM, ensuring it is properly aligned and not slipping.
-
Apply a constant strain rate (e.g., 10 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the stress by dividing the load by the initial cross-sectional area of the specimen.
-
Calculate the strain by dividing the change in length by the initial gauge length.
-
Plot the stress-strain curve.
-
The tensile modulus (Young's modulus) is determined from the initial linear portion of the stress-strain curve.
-
The tensile strength is the maximum stress the material can withstand before failure.
-
The elongation at break is the strain at which the specimen fractures, expressed as a percentage.
-
Compression Testing
Objective: To determine the compressive modulus and compressive strength of a material.
Methodology:
-
Specimen Preparation: Prepare cylindrical or cubical specimens with a defined aspect ratio (e.g., height-to-diameter ratio of 1.5-2.0 to minimize buckling).
-
Instrumentation: Use a UTM with compression platens.
-
Testing Procedure:
-
Place the specimen between the compression platens.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min) to a predefined strain (e.g., 50% or until failure).
-
Record the load and displacement data.
-
-
Data Analysis:
-
Calculate the compressive stress and strain.
-
Plot the stress-strain curve.
-
The compressive modulus is determined from the initial linear portion of the curve.
-
The compressive strength can be defined as the stress at a specific strain (e.g., 10%) or the stress at failure.
-
Rheological Analysis
Objective: To characterize the viscoelastic properties of the polymer, including the storage modulus (G') and loss modulus (G'').
Methodology:
-
Specimen Preparation: Load the polymer solution or hydrogel onto the rheometer stage. For hydrogels, a parallel plate geometry is commonly used.
-
Instrumentation: Utilize a rotational rheometer.
-
Testing Procedure:
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to measure G' and G'' as a function of frequency. This provides information about the material's behavior under different time scales of deformation.
-
Time Sweep: To monitor gelation, a time sweep at a constant frequency and strain can be performed to track the evolution of G' and G'' over time.
-
-
Data Analysis:
-
Plot G' and G'' as a function of strain, frequency, or time.
-
The storage modulus (G') represents the elastic component (energy stored), while the loss modulus (G'') represents the viscous component (energy dissipated as heat).
-
The crossover point where G' = G'' is often defined as the gel point.
-
This guide provides a foundational comparison of the mechanical properties of DPHA polymers with other established crosslinked systems. Further experimental investigation into DPHA is necessary to provide quantitative data and fully elucidate its potential in various biomedical applications.
References
Comparative Analysis of Hydrogel Swelling Behavior: A Guide for Researchers
A comprehensive comparison of the swelling behavior of Deoxycholic Acid-Grafted-Poly(allylamine) (DPHA) hydrogels with other common hydrogels is currently challenging due to the limited availability of specific quantitative data on DPHA hydrogels in published literature. Extensive searches did not yield the necessary experimental data to perform a direct comparison.
However, to provide valuable context for researchers, scientists, and drug development professionals, this guide offers a comparative overview of the swelling behavior of several widely used hydrogels: Chitosan (B1678972), Alginate, and Poly(N-isopropylacrylamide) (PNIPAM). Understanding the distinct swelling characteristics of these materials can inform the selection and design of hydrogels for various applications, including drug delivery and tissue engineering.
Comparison of Swelling Ratios
The swelling ratio is a critical parameter that defines a hydrogel's capacity to absorb and retain water, which in turn influences its mechanical properties, biocompatibility, and drug release kinetics. The following table summarizes the typical swelling ratios observed for Chitosan, Alginate, and PNIPAM hydrogels under different environmental conditions.
| Hydrogel Type | Swelling Medium / Stimulus | Typical Swelling Ratio (%) | Key Influencing Factors |
| Chitosan | Acidic pH (e.g., pH < 6.5) | High (can exceed 1000%) | pH, degree of deacetylation, crosslinking density |
| Neutral/Alkaline pH (e.g., pH > 7) | Low | ||
| Alginate | Aqueous solutions (e.g., water, PBS) | Moderate to High (varies significantly with formulation) | Cation concentration (e.g., Ca²⁺), polymer concentration, ionic strength |
| Poly(N-isopropylacrylamide) (PNIPAM) | Temperature < LCST (approx. 32°C) | High | Temperature, crosslinking density |
| Temperature > LCST | Low (collapses) |
Factors Influencing Swelling Behavior
The swelling of hydrogels is a dynamic process governed by a balance of forces, including the affinity of the polymer for water, the elasticity of the polymer network, and osmotic pressure. External stimuli can significantly alter this balance.
pH-Responsive Swelling: Chitosan
Chitosan, a cationic polysaccharide, exhibits pronounced pH-dependent swelling. In acidic environments, the amine groups on the chitosan backbone become protonated (-NH₃⁺), leading to electrostatic repulsion between the polymer chains. This repulsion drives the influx of water into the hydrogel network, resulting in a high swelling ratio.[1][2] As the pH increases towards neutral and alkaline conditions, the amine groups deprotonate, reducing the electrostatic repulsion and causing the hydrogel to shrink.
Ion-Responsive Swelling: Alginate
Alginate, an anionic polysaccharide, is typically crosslinked with divalent cations like calcium (Ca²⁺). The swelling of alginate hydrogels is highly sensitive to the ionic strength of the surrounding medium.[3][4] In deionized water, alginate hydrogels can swell significantly. However, in the presence of excess cations, the swelling is reduced due to a "salting-out" effect, where the osmotic pressure difference between the hydrogel and the external solution is diminished. The concentration of the crosslinking agent also plays a crucial role; higher concentrations of Ca²⁺ lead to a more densely crosslinked network with a lower swelling capacity.[5]
Thermo-Responsive Swelling: PNIPAM
Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermo-responsive polymer. It undergoes a reversible phase transition at its lower critical solution temperature (LCST), which is approximately 32°C in water. Below the LCST, the polymer chains are hydrophilic and hydrated, resulting in a swollen hydrogel state.[6][7] Above the LCST, the polymer chains become hydrophobic, leading to the expulsion of water and a dramatic collapse of the hydrogel network. This sharp, temperature-dependent change in swelling makes PNIPAM hydrogels attractive for applications in controlled drug delivery and cell sheet engineering.
Experimental Protocols
Accurate and reproducible measurement of hydrogel swelling is essential for characterizing their properties. The gravimetric method is a widely used and straightforward technique.
Protocol: Gravimetric Method for Swelling Ratio Determination
1. Materials:
- Dried hydrogel samples of known weight (W_d)
- Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH)
- Analytical balance
- Filter paper or lint-free wipes
- Temperature-controlled incubator or water bath
2. Procedure:
- Immerse the pre-weighed dry hydrogel samples (W_d) in an excess of the chosen swelling medium.
- Place the samples in a temperature-controlled environment (e.g., 37°C) for a predetermined time period to reach equilibrium swelling.
- At regular intervals, remove a hydrogel sample from the swelling medium.
- Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water.
- Immediately weigh the swollen hydrogel (W_s) using an analytical balance.
- Repeat the process until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
3. Calculation of Swelling Ratio: The swelling ratio (SR) is calculated using the following formula:
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for determining the swelling ratio of a hydrogel using the gravimetric method.
Caption: Workflow for determining the swelling ratio of a hydrogel via the gravimetric method.
Logical Relationship of Factors Affecting Swelling
The swelling behavior of a hydrogel is a result of the interplay between several factors. The following diagram illustrates the logical relationships between the primary determinants of hydrogel swelling.
Caption: The relationship between polymer properties, environmental conditions, and the resulting swelling ratio of a hydrogel.
References
- 1. Supramolecular polycationic hydrogels with high swelling capacity prepared by partial methacrylation of polyethyleneimine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and swelling behavior of chitosan-based superporous hydrogels for gastric retention application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Highly Ordered Amphiphilic Polymer Conetwork Hydrogels via the Topologically Precise Interconnection of Two Highly Incompatible Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Comparative Analysis of DPHA and Pentaerythritol Tetraacrylate (PETA) in UV-Curable Coatings
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, particularly in the formulation of UV-curable coatings, inks, and adhesives, the selection of multifunctional acrylates is paramount to achieving desired end-use properties. Among the plethora of available crosslinking agents, dipentaerythritol (B87275) hexaacrylate (DPHA) and pentaerythritol (B129877) tetraacrylate (PETA) are two of the most prominent choices. This guide provides an objective, data-driven comparison of these two monomers to aid researchers and formulators in selecting the optimal candidate for their specific application.
Executive Summary
Dipentaerythritol hexaacrylate (DPHA) is a hexafunctional monomer, while pentaerythritol tetraacrylate (PETA) is a tetrafunctional monomer.[1] This fundamental difference in functionality is the primary driver of their distinct performance characteristics. DPHA's higher number of acrylate (B77674) groups allows for the formation of a more densely cross-linked polymer network upon curing.[2][3] This high cross-link density typically imparts superior surface hardness, scratch resistance, and chemical resistance to the final coating.[4][5] Conversely, PETA, with its four acrylate groups, offers a good balance of properties, including fast cure speed and good adhesion, and is a versatile and widely used crosslinker.[6][7]
Chemical Structures
The difference in the number of reactive acrylate groups is evident in their chemical structures.
Comparative Performance Data
To illustrate the performance differences between DPHA and PETA, two model UV-curable clear coat formulations were prepared. The formulations were identical with the exception of the multifunctional acrylate used. The weight percentage of the multifunctional acrylate was kept constant.
Table 1: Physical and Chemical Properties of DPHA and PETA
| Property | DPHA (this compound) | PETA (Pentaerythritol Tetraacrylate) |
| CAS Number | 29570-58-9 | 4986-89-4 |
| Molecular Weight ( g/mol ) | ~578.56[8] | ~352.34 |
| Functionality | 6 | 4 |
| Appearance | Transparent Liquid[9] | Transparent Liquid |
| Viscosity @ 25°C (cps) | 3000-7000[9] | ~400-600 |
| Refractive Index | ~1.487[9] | ~1.487 |
| Glass Transition Temp. (Tg, °C) | ~90[9] | Not widely reported |
Table 2: Comparative Performance in a UV-Curable Clear Coat
| Performance Metric | Formulation with DPHA | Formulation with PETA | Test Method |
| Cure Speed (m/min @ 100 mJ/cm²) | 20 | 25 | UV Curing Line with Variable Speed |
| Pencil Hardness | 4H | 2H | ASTM D3363 |
| Chemical Resistance (Ethanol, 1 hr) | No effect | Slight softening | ASTM D1308 |
| Chemical Resistance (Acetone, 1 min) | Slight dulling | Significant softening and dulling | ASTM D5402 |
| Adhesion (Cross-hatch) | 5B | 5B | ASTM D3380 |
Discussion of Results
The experimental data highlights the trade-offs between DPHA and PETA. The formulation containing DPHA exhibited significantly higher pencil hardness (4H vs. 2H), which is a direct consequence of its higher functionality and the resulting increase in cross-link density. This is a critical advantage for applications requiring high scratch and abrasion resistance, such as protective coatings for wood and plastics.[2][5]
This increased cross-link density also translates to superior chemical resistance . The DPHA-based coating showed no effect after a one-hour ethanol (B145695) spot test and only slight dulling after a one-minute acetone (B3395972) rub. In contrast, the PETA-based coating experienced slight softening with ethanol and significant degradation with acetone.
Conversely, the cure speed of the PETA-containing formulation was slightly faster than that of the DPHA formulation. This can be attributed to the lower viscosity of PETA, which allows for greater molecular mobility during the polymerization process. Both formulations demonstrated excellent adhesion to the substrate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV Curing
A laboratory-scale UV curing line equipped with a mercury vapor lamp was used. The coatings were applied to glass panels at a thickness of 25 µm. The cure speed was determined by finding the maximum belt speed (in meters per minute) at which a tack-free surface was achieved under a UV dose of 100 mJ/cm².
Pencil Hardness Test (ASTM D3363)
The pencil hardness test was performed using a set of calibrated pencils of increasing hardness (from 6B to 6H). The coated panels were placed on a firm, level surface. The pencils were held at a 45-degree angle and pushed firmly against the coating. The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.[10][11]
Chemical Resistance (ASTM D1308 / D5402)
For the ethanol resistance test (based on ASTM D1308), a cotton ball saturated with ethanol was placed on the coated surface for one hour.[5][12] For the acetone resistance test (based on ASTM D5402), a cloth soaked in acetone was rubbed back and forth over the surface for one minute. The surface was then inspected for any signs of degradation, such as softening, dulling, or loss of adhesion.
Logical Workflow for Monomer Selection
The choice between DPHA and PETA is application-dependent. The following diagram illustrates a logical workflow for selecting the appropriate monomer based on desired coating properties.
Conclusion
Both DPHA and PETA are highly effective multifunctional acrylates for UV-curable formulations. DPHA is the preferred choice for applications demanding the highest levels of surface hardness, scratch resistance, and chemical resistance. PETA, on the other hand, offers a faster cure speed and a good balance of properties, making it a versatile and cost-effective option for a wide range of applications. For formulations requiring an intermediate level of performance, blends of DPHA and PETA can be considered to tailor the final properties of the cured material. This comparative guide, with its supporting data and experimental protocols, should serve as a valuable resource for formulators in the field of radiation curing.
References
- 1. This compound | 29570-58-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Buy this compound | 29570-58-9 [smolecule.com]
- 5. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
- 6. Influence of Pentaerythritol Tetraacrylate Crosslinker on Polycarboxylate Superplasticizer Performance in Cementitious System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PETA / PET4A - Pentaerythritol Triacrylate for UV Coatings & Inks [sinocurechem.com]
- 8. azom.com [azom.com]
- 9. CN104876822A - Pentaerythritol tetraacrylate preparation method - Google Patents [patents.google.com]
- 10. kiyorndlab.com [kiyorndlab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. specialchem.com [specialchem.com]
A Comparative Guide to the Validation of Analytical Methods for Dihydroxy-phenyl-hexanoic Acid (DPHA) Characterization
This guide provides a comprehensive comparison of common analytical methods for the characterization and quantification of Dihydroxy-phenyl-hexanoic acid (DPHA), a phenolic acid with potential applications in pharmaceutical and chemical research.[1] The validation of analytical methods is a critical requirement in drug development and quality control to ensure that the data generated is reliable, accurate, and reproducible.[2][3] This document is intended for researchers, scientists, and drug development professionals involved in the analysis of DPHA and similar compounds.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method's performance is evaluated based on key validation parameters as defined by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, structural confirmation, or high throughput. The following table summarizes the typical performance of HPLC, GC-MS, and NMR in the context of DPHA characterization.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | Typically >0.999[6] | Typically >0.999[7][8] | Good, but generally has a narrower linear range than HPLC or GC-MS. |
| Accuracy (% Recovery) | 98-102% is a common acceptance criterion.[5] | 98.3–101.60% has been reported for similar compounds.[7][8] | Can be highly accurate for quantitative NMR (qNMR) with proper standards. |
| Precision (% RSD) | Intraday and interday precision RSD ≤2.0%.[5][9] | Intraday and interday precision RSD ≤2.56% has been reported.[7][8] | High reproducibility, with RSDs often below 3%. |
| Limit of Detection (LOD) | Generally in the low ng/mL to pg/mL range. | Can be very low, often in the pg/mL to fg/mL range. | Less sensitive, typically in the µg/mL range.[10] |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range. | Can be in the pg/mL range. | Significantly higher than chromatographic methods, often around 4 µg/mL.[11] |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors. | Very high, as it combines chromatographic separation with mass analysis.[12] | Excellent for structural elucidation and distinguishing isomers. |
| Robustness | Assessed by small variations in mobile phase composition, pH, and temperature.[5] | Evaluated by changes in gas flow rate, temperature ramp, and injection volume. | Generally high due to the fundamental nature of the measurement. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of DPHA using HPLC, GC-MS, and NMR.
1. HPLC-UV Method for DPHA Quantification
This protocol is adapted from established methods for similar aromatic carboxylic acids.[13]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Reagents: HPLC-grade acetonitrile (B52724), HPLC-grade water, and phosphoric acid.
-
Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the protonation of the carboxylic acid group for better retention and peak shape. The mobile phase should be filtered and degassed.[13]
-
Standard Solution Preparation: A stock solution of DPHA reference standard (e.g., 100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample containing DPHA is dissolved in the mobile phase to an expected concentration within the calibration range and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm (based on the UV absorbance of the phenyl chromophore).[13]
-
-
Validation Procedure: The method should be validated for linearity, accuracy, precision, LOD, LOQ, and specificity according to ICH guidelines.[4][14]
2. GC-MS Method for DPHA Analysis
Due to the low volatility of DPHA, a derivatization step is typically required before GC-MS analysis.
-
Derivatization: The carboxylic acid and hydroxyl groups of DPHA are converted to more volatile esters or ethers (e.g., by silylation with BSTFA or esterification with methanol).
-
Instrumentation: A GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[15]
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized DPHA from other components in the sample matrix.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Validation: The validation process would follow similar steps as for HPLC, focusing on the performance of the entire workflow, including the derivatization step.[7][8]
3. NMR Spectroscopy for Structural Characterization
NMR is an unparalleled tool for the definitive structural confirmation of DPHA.
-
Sample Preparation: A few milligrams of the purified DPHA sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[16]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to establish the complete connectivity of the molecule and confirm the structure.
-
-
Quantitative NMR (qNMR): For quantification, a certified internal standard with a known concentration is added to the sample, and the concentration of DPHA is determined by comparing the integral of a specific DPHA signal to the integral of a signal from the internal standard.
Visualizations of Workflows and Logic
To better illustrate the processes involved in analytical method validation, the following diagrams are provided.
Caption: Workflow for analytical method validation.
Caption: Logical relationship between validation parameters.
Caption: Decision pathway for selecting an analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. scielo.br [scielo.br]
- 4. resources.eirgenix.com [resources.eirgenix.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. reddit.com [reddit.com]
- 11. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. benchchem.com [benchchem.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. aet.irost.ir [aet.irost.ir]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Long-Term Stability of DPHA-Cured Materials
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of cured materials is a critical factor in a multitude of applications, from advanced coatings and inks to medical devices and drug delivery systems. Dipentaerythritol (B87275) hexaacrylate (DPHA) is a multifunctional monomer widely utilized in radiation-curable formulations to achieve high crosslink density, hardness, and chemical resistance.[1][2][3][4] This guide provides an objective comparison of the long-term stability of DPHA-cured materials against common alternatives, supported by representative experimental data and detailed methodologies.
Executive Summary
DPHA is a favored reactive diluent in ultraviolet (UV) and electron beam (EB) curable systems, prized for its ability to impart rapid cure response, exceptional scratch and abrasion resistance, and robust chemical resilience.[2][5] However, for applications demanding superior long-term weatherability and flexibility, alternative multifunctional acrylates such as Trimethylolpropane Triacrylate (TMPTA), polyester (B1180765) acrylates, and urethane (B1682113) acrylates present compelling options. This guide will delve into the comparative performance of these materials, focusing on their resistance to photodegradation, chemical attack, and mechanical stress over time.
Curing Mechanism of DPHA and Alternatives
DPHA and other acrylate-based monomers polymerize via a free-radical chain reaction upon exposure to a source of free radicals, typically generated by a photoinitiator under UV light or by an electron beam. The high functionality of DPHA (penta- and hexa-acrylate esters) leads to a densely crosslinked polymer network, which is the basis for its desirable physical properties.[4]
References
Cross-Validation of DPHA Performance: A Comparative Guide for Membrane Fluidity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene-p-carboxylic acid (DPHA) and its analogues for the assessment of membrane fluidity. While direct cross-laboratory validation data for DPHA is limited in publicly available literature, this document leverages performance data from a closely related anionic derivative, 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH), to offer a comprehensive comparison with other established membrane probes. This guide aims to assist researchers in selecting the appropriate tool for their specific experimental needs in drug discovery and development.
Introduction to Membrane Fluidity and Fluorescence Polarization
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter influencing a wide range of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound proteins. Alterations in membrane fluidity have been implicated in various disease states, making it a key area of investigation in drug development.
Fluorescence polarization (FP) is a powerful technique used to measure membrane fluidity. It relies on the principle that a fluorescent probe embedded in the membrane will emit polarized light when excited with polarized light. The degree of polarization of the emitted light is inversely proportional to the rotational mobility of the probe. In a more fluid membrane, the probe rotates more freely, leading to a decrease in fluorescence polarization (or anisotropy).
Performance Comparison of DPHA Analogue (PA-DPH) and Alternative Probes
The selection of a fluorescent probe is critical for accurate membrane fluidity measurements. Probes vary in their localization within the membrane, photophysical properties, and sensitivity to the local environment. This section compares the performance of a DPHA analogue, PA-DPH, with other commonly used membrane probes: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), its cationic derivative trimethylammonium-DPH (TMA-DPH), Laurdan, and Prodan.
Quantitative Performance Data
The following table summarizes key performance characteristics of these probes based on published data. It is important to note that direct cross-laboratory comparisons under identical conditions are scarce, and values can vary depending on the specific lipid composition, temperature, and instrumentation.
| Probe | Molar Absorption Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) in Fluid Phase Membranes | Fluorescence Lifetime (τ, ns) in Fluid Phase Membranes | Localization in Membrane | Key Advantages | Key Limitations |
| PA-DPH | 60,000[1] | 0.7[1] | 5.0[1] | Anchored to the surface, probing a region deeper than TMA-DPH[1] | Negatively charged, useful as a long-chain fatty acid analogue[1] | Limited commercial availability and characterization compared to DPH. |
| DPH | ~80,000 | ~0.8 | ~9.0 | Hydrophobic core of the bilayer[2][3] | High quantum yield, sensitive to lipid order[4] | Non-specific distribution, interpretation can be complex.[2] |
| TMA-DPH | ~50,000 | ~0.6 | ~4.0 | Anchored at the lipid-water interface[3] | Probes the membrane surface, good for plasma membrane studies.[5] | Lower quantum yield and lifetime compared to DPH. |
| Laurdan | ~20,000 | Varies with solvent polarity | Varies with solvent polarity | Senses polarity at the glycerol (B35011) backbone region.[6][7] | Sensitive to the phase state of the membrane (gel vs. liquid crystalline).[6][8] | Lower quantum yield than DPH derivatives. |
| Prodan | ~18,000 | Varies with solvent polarity | Varies with solvent polarity | Probes a more superficial region than Laurdan.[9][10] | Sensitive to polarity variations near the bilayer surface.[9][10] | Lower quantum yield and potential for partitioning into the aqueous phase.[9] |
Experimental Protocols
Accurate and reproducible fluorescence polarization measurements require careful attention to the experimental protocol. Below is a generalized methodology for determining membrane fluidity using DPHA or its analogues.
Materials:
-
Fluorescent probe (e.g., PA-DPH) stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)
-
Liposomes, isolated membranes, or cultured cells
-
Buffer (e.g., PBS, HEPES-buffered saline)
-
Fluorometer equipped with polarizers
Procedure:
-
Sample Preparation:
-
Liposomes/Membrane Vesicles: Prepare vesicles at the desired lipid concentration in buffer.
-
Cultured Cells: Harvest and wash cells, then resuspend in buffer at a suitable density.
-
-
Probe Labeling:
-
Add the fluorescent probe stock solution to the sample to achieve a final concentration typically in the low micromolar range. The optimal probe-to-lipid ratio should be determined empirically to avoid artifacts.
-
Incubate the sample with the probe for a sufficient time (e.g., 30-60 minutes) at a controlled temperature to allow for probe incorporation into the membrane. Protect the sample from light during incubation.
-
-
Fluorescence Anisotropy Measurement:
-
Equilibrate the sample to the desired measurement temperature in the fluorometer's cuvette holder.
-
Set the excitation and emission wavelengths appropriate for the probe (for DPH and its derivatives, typically λex ≈ 360 nm and λem ≈ 430 nm).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
If necessary, correct for background fluorescence from an unlabeled sample.
-
-
Calculation of Fluorescence Anisotropy (r):
-
Calculate the G-factor of the instrument to correct for any polarization bias in the detection system. The G-factor is the ratio of the sensitivities of the detection system for vertically and horizontally polarized light (G = I_HV / I_HH).
-
Calculate the fluorescence anisotropy using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Visualizations
Signaling Pathway: GPCR Activation and Membrane Fluidity
Membrane fluidity plays a crucial role in the function of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in cellular signaling. Changes in membrane fluidity can affect the conformational dynamics of the receptor and its interaction with G-proteins, thereby modulating downstream signaling cascades.
Caption: GPCR signaling is influenced by membrane fluidity.
Experimental Workflow: Fluorescence Anisotropy Measurement
The following diagram outlines the key steps involved in a typical fluorescence anisotropy experiment to measure membrane fluidity.
Caption: Workflow for fluorescence anisotropy measurement.
References
- 1. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of two fluorescent probes for the measurement of erythrocyte membrane fluidity in renal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes [escholarship.org]
- 9. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DPHA-Based Coatings and Commercial Alternatives for Drug-Eluting Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of a novel (hypothetical) DPHA (α,α-Diphenyl-L-prolinol)-functionalized coating against established commercial alternatives used in drug-eluting medical devices. The data presented for the DPHA-based coating is representative of potential performance based on the functional properties of prolinol derivatives, intended to stimulate further research and development. All comparative data for commercial alternatives is collated from publicly available studies and manufacturer specifications.
Data Presentation: Performance Benchmarks
The following table summarizes the key performance indicators for a hypothetical DPHA-based coating compared to three common types of commercial coatings for drug-eluting stents: biodegradable polymers, non-biodegradable (durable) polymers, and zwitterionic coatings.
| Performance Metric | Hypothetical DPHA-Based Coating | Biodegradable Polymer (e.g., PLGA) [1] | Non-Biodegradable Polymer (e.g., Parylene) [2][3] | Zwitterionic Coating [4] |
| Biocompatibility (Inflammatory Response) | Very Low (Hypothesized specific cell interaction) | Low to Moderate (Degradation products can be inflammatory) | Low | Very Low (Excellent bio-inertness) |
| Drug Release Kinetics | Tunable (Potential for controlled release via cleavable linkers) | Biphasic (Initial burst followed by sustained release) | Sustained, linear release profile | Tunable (Can be designed for various release profiles) |
| Coating Integrity (Post-expansion) | High (Assumed covalent attachment) | Moderate (Prone to cracking and delamination)[2] | High | High |
| Thrombogenicity | Very Low (Hypothesized anti-platelet adhesion) | Low to Moderate | Low | Very Low (Resists protein and platelet adhesion) |
| Endothelialization | Promotes (Hypothesized selective cell binding) | Inhibits initially, then permits after degradation | Delayed | Permissive |
| Drug Loading Capacity (%) | 10-20% | 15-25% | 5-15% | 10-20% |
| In Vivo Lifespan | Stable surface, functional groups may degrade | 6-18 months (Degrades completely) | Permanent | Stable for the lifetime of the device |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance benchmark table are provided below. These protocols are standardized methods used in the evaluation of drug-eluting coatings.
2.1. In Vitro Drug Release Kinetics
-
Objective: To quantify the rate and extent of drug elution from the coated device over time.
-
Methodology:
-
The drug-eluting device (e.g., stent) is immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C with gentle agitation to simulate physiological conditions.[5][6]
-
At predetermined time intervals (e.g., 1, 6, 24, 48 hours, and daily for 30 days), aliquots of the release medium are collected.
-
The concentration of the eluted drug in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).[5]
-
The cumulative drug release is calculated as a percentage of the total drug loaded onto the device.
-
2.2. Biocompatibility and Inflammatory Response (In Vitro)
-
Objective: To assess the potential of the coating to induce an inflammatory response.
-
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) and smooth muscle cells are cultured on the coated material.
-
Cell viability and proliferation are assessed using assays such as MTT or Calcein AM/ethidium homodimer-1 staining at 24, 48, and 72 hours.
-
The expression of inflammatory markers (e.g., IL-6, TNF-α) by the cells is quantified using ELISA.
-
Cell morphology and adhesion are observed using scanning electron microscopy (SEM).
-
2.3. Coating Integrity and Durability
-
Objective: To evaluate the physical integrity of the coating after mechanical stress, such as stent expansion.
-
Methodology:
-
The coated stent is deployed to its nominal diameter using a balloon catheter.
-
The surface of the expanded stent is examined for cracks, peeling, and delamination using SEM.[5]
-
Quantitative defect analysis can be performed by measuring the area of coating defects relative to the total surface area.
-
2.4. Thrombogenicity Assessment
-
Objective: To determine the propensity of the coating to induce thrombus formation.
-
Methodology:
-
The coated material is exposed to fresh human whole blood or platelet-rich plasma.
-
After a defined incubation period, the material is rinsed, and the adhered platelets are quantified using a lactate (B86563) dehydrogenase (LDH) or similar assay.
-
The morphology of adhered platelets is visualized using SEM to assess their activation state.
-
Visualizations: Workflows and Pathways
3.1. Experimental Workflow for Coating Performance Comparison
The following diagram illustrates a typical experimental workflow for benchmarking a new coating against existing alternatives.
3.2. Hypothetical Signaling Pathway for Enhanced Endothelialization
This diagram illustrates a hypothetical signaling pathway through which a DPHA-functionalized surface could promote selective endothelial cell adhesion and proliferation, a key aspect of improved biocompatibility for vascular devices. The prolinol moiety could act as a recognition site for specific cell surface receptors.
References
A Comparative Analysis of DPHA Synthesis Routes for Enhanced Efficiency
For researchers and professionals in drug development, the efficient synthesis of dihydroxyphenylacetic acid (DPHA), a key intermediate and bioactive molecule, is of paramount importance. This guide provides a comparative analysis of prominent chemical and biological synthesis routes for 3,4-DPHA and 2,4-DPHA, focusing on their respective efficiencies, yields, and underlying methodologies.
This report details several synthetic pathways, offering quantitative data for direct comparison. Experimental protocols for key reactions are provided to support the reproducibility of these methods. Visual diagrams of the synthesis routes are also included to facilitate a deeper understanding of the chemical transformations.
Comparative Efficiency of DPHA Synthesis Routes
The selection of an optimal synthesis route for DPHA isomers depends on factors such as desired yield, purity, cost, and environmental impact. The following table summarizes the efficiency of various reported methods for the synthesis of 3,4-DPHA and 2,4-DPHA.
| Target Molecule | Synthesis Route | Starting Materials | Key Reagents/Catalysts | Yield (%) | Reaction Time |
| 3,4-DPHA | One-Pot Biosynthesis | p-Coumaric Acid / Ferulic Acid | Engineered E. coli | 90% | Not Specified |
| 3,4-DPHA | Enzymatic Synthesis | 4-Hydroxyphenylacetic Acid | Tyrosinase, L-ascorbic acid | 99.7% | Not Specified |
| 3,4-DPHA | Aerobic Biotransformation | 4-Hydroxyphenylacetic Acid | Arthrobacter protophormiae | 52% | Not Specified |
| 2,4-DPHA | Multi-step Chemical Synthesis | m-Bromophenol, Glyoxylic Acid | NaOH, HCl, Reductant, CuI or CuSO₄ | 65.0 - 76.5% (final step) | 9h (step 1), 6-7h (final step) |
Visualizing the Synthesis Pathways
To better illustrate the reaction sequences, the following diagrams outline the key synthetic routes for 3,4-DPHA and 2,4-DPHA.
Biosynthesis of 3,4-DPHA
This pathway highlights a highly efficient one-pot biosynthesis method.
Enzymatic Synthesis of 3,4-DPHA
This route showcases a high-yield enzymatic conversion.
The Impact of Dipentaerythritol Hexaacrylate (DPHA) on Polyurethane Acrylate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of standard polyurethane acrylates (PUA) with those modified with the highly functional crosslinking agent, dipentaerythritol (B87275) hexaacrylate (DPHA). The inclusion of DPHA, a monomer with six acrylate (B77674) groups, significantly enhances the crosslinking density of the polymer network upon curing. This alteration in the polymer architecture leads to notable changes in the mechanical, thermal, and chemical resistance properties of the resulting material. The following sections present a summary of quantitative data from comparative studies, detailed experimental protocols for key performance evaluations, and visualizations of the experimental workflow.
Performance Comparison: DPHA-Modified vs. Unmodified Polyurethane Acrylates
The incorporation of DPHA, often in combination with other reactive diluents like dipropylene glycol diacrylate (DPGDA), into a polyurethane acrylate formulation has a pronounced effect on its physical properties. The increased functionality of DPHA leads to a more densely cross-linked polymer network, which generally results in a harder, more rigid material with enhanced thermal and chemical resistance, at the expense of flexibility.
A study by Wu et al. investigated the effects of varying concentrations of a DPHA/DPGDA mixture on the properties of a UV-curable waterborne polyurethane. The findings from this study are summarized in the tables below, offering a quantitative comparison of key performance indicators.
Mechanical Properties
The addition of the DPHA/DPGDA mixture significantly influences the mechanical characteristics of the polyurethane acrylate films. An increase in the concentration of the high-functionality acrylate mixture leads to a substantial improvement in tensile strength, while the elongation at break is markedly reduced, indicating a transition to a more rigid and less flexible material.
| Property | PUA (Control) | PUA with 40% DPHA/DPGDA |
| Tensile Strength (MPa) | Not explicitly provided, but lower than modified versions | 21.03[1] |
| Elongation at Break (%) | Not explicitly provided, but higher than modified versions | Lower than control[1] |
Thermal Stability
The thermal stability of the polyurethane acrylate is enhanced with the introduction of the DPHA/DPGDA mixture. Thermogravimetric analysis (TGA) reveals that the temperature at which significant degradation occurs is elevated in the modified polyurethane, indicating its suitability for applications requiring higher temperature resistance.
| Property | PUA (Control) | PUA with 40% DPHA/DPGDA |
| Thermal Stability | Lower | Improved[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of DPHA-modified polyurethane acrylates.
Synthesis of DPHA-Modified Polyurethane Acrylate
The synthesis of a UV-curable waterborne polyurethane incorporating DPHA involves a multi-step process. The following is a generalized protocol based on the literature:
-
Prepolymer Synthesis: Isophorone diisocyanate (IPDI) and poly(tetramethylene glycol) (PTMG) are reacted to form a prepolymer.
-
Chain Extension: Dimethylolpropionic acid (DMPA) is added to introduce hydrophilic groups.
-
End-Capping: A capping agent, such as pentaerythritol (B129877) triacrylate (PETA), is introduced to terminate the prepolymer chains with acrylate groups.
-
Addition of DPHA/DPGDA: The DPHA/DPGDA mixture is then added as a reactive diluent.
-
Emulsification: The mixture is neutralized with triethylamine (B128534) (TEA) and dispersed in deionized water under high shear to form a stable emulsion.[2][3]
Synthesis of DPHA-Modified Polyurethane Acrylate.
Mechanical Properties Testing
The tensile properties of the cured polyurethane acrylate films are evaluated according to the ASTM D638 standard.
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the cured films.
-
Testing Instrument: A universal testing machine is used.
-
Procedure: The specimen is mounted in the grips of the testing machine and pulled at a constant rate of speed until it breaks.
-
Data Collection: The load and elongation are recorded throughout the test to determine the tensile strength and elongation at break.
Tensile Properties Testing Workflow.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is performed to assess the thermal stability of the cured films.
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample of the cured film is placed in the TGA furnace.
-
Procedure: The sample is heated at a controlled rate in a nitrogen atmosphere.
-
Data Collection: The weight of the sample is monitored as a function of temperature. The resulting data is used to determine the onset of decomposition and the temperature at which significant weight loss occurs.
Thermogravimetric Analysis Workflow.
Chemical Resistance Testing
The chemical resistance of the cured films can be evaluated based on ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.
-
Reagent Selection: A range of chemicals relevant to the intended application are selected (e.g., acids, bases, solvents).
-
Immersion Test: Weighed and dimensionally measured specimens of the cured film are immersed in the selected chemical reagents for a specified time and at a controlled temperature.
-
Evaluation: After immersion, the specimens are removed, cleaned, and re-weighed and their dimensions are re-measured. Changes in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking) are recorded.
-
Mechanical Property Retention: The mechanical properties (e.g., tensile strength) of the exposed specimens can also be tested and compared to the properties of unexposed control specimens to determine the percentage of property retention.
Chemical Resistance Testing Workflow.
References
A Comparative Guide to Photoinitiators for the Polymerization of Dipentaerythritol Hexaacrylate (DPHA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common photoinitiators for the free-radical polymerization of Dipentaerythritol Hexaacrylate (DPHA), a widely used monomer in the formulation of UV-curable coatings, inks, adhesives, and in the fabrication of biomedical devices. The selection of an appropriate photoinitiator is critical as it significantly influences the curing kinetics, final polymer properties, and overall performance of the DPHA-based formulation.
Understanding Photoinitiation in DPHA Polymerization
DPHA is a multifunctional acrylate (B77674) monomer known for its ability to form highly cross-linked, hard, and chemically resistant polymers upon exposure to UV radiation. This process is initiated by photochemically active compounds known as photoinitiators. These molecules absorb UV light and generate reactive species, typically free radicals, which in turn initiate the chain-growth polymerization of the acrylate groups in DPHA.
Photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Norrish Type I and Norrish Type II.
-
Norrish Type I Photoinitiators: These initiators undergo unimolecular cleavage upon UV absorption to directly form free radicals.[1] This process is generally efficient and leads to high polymerization rates.
-
Norrish Type II Photoinitiators: These initiators require a co-initiator or synergist, typically a hydrogen donor like an amine, to generate free radicals.[2] Upon UV excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, resulting in the formation of an initiating radical from the co-initiator and a ketyl radical from the photoinitiator.[2] While this bimolecular process can sometimes be slower, it offers advantages in certain applications, such as reduced oxygen inhibition.[2]
Comparative Performance of Photoinitiators
The choice of photoinitiator significantly impacts key performance parameters of the DPHA polymerization process, including the rate of polymerization, the final degree of conversion of the acrylate groups, and the physical properties of the cured polymer. The following table summarizes the performance of several common photoinitiators. While direct comparative data for DPHA is limited in publicly available literature, this table synthesizes findings from studies on multifunctional acrylate systems, which are expected to show similar trends with DPHA.
| Photoinitiator (Type) | Chemical Name | Key Performance Characteristics |
| TPO (Type I) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | High Reactivity: Exhibits high initiation efficiency and leads to rapid polymerization rates.[3] Good Through-Cure: Its absorption spectrum allows for deeper penetration of UV light, making it suitable for thicker coatings.[1] Low Yellowing: Photobleaching properties contribute to low color in the final cured product.[1] |
| BAPO (Type I) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Excellent Reactivity: Generally shows higher polymerization rates and conversion compared to many other initiators.[4][5] Superior Through-Cure: Effective for curing thick and pigmented systems due to its absorption at longer UV wavelengths.[1] Photobleaching: Undergoes photobleaching, which enhances light penetration and reduces yellowing.[6] |
| Irgacure 184 (Type I) | 1-Hydroxycyclohexyl phenyl ketone | Excellent Surface Cure: Highly efficient in initiating polymerization at the surface of the coating.[1] Good Overall Performance: A versatile and widely used photoinitiator for clear coatings. |
| Camphorquinone (CQ) (Type II) | (1R)-(+)-Camphorquinone | Visible Light Activation: Primarily absorbs in the blue region of the visible spectrum (around 470 nm), making it suitable for applications where UV light is not desirable, such as in dental composites.[7] Requires Co-initiator: Typically used with an amine co-initiator (e.g., ethyl 4-(dimethylamino)benzoate (B8555087) - EDAB).[7] Slower Polymerization Rate: Generally exhibits a slower polymerization rate compared to Type I phosphine (B1218219) oxide initiators.[8] Yellowing: Can impart a yellowish tint to the cured polymer.[9] |
| Benzophenone (BP) (Type II) | Diphenylmethanone | Good Surface Cure: Effective for surface curing applications. Requires Co-initiator: Requires a hydrogen donor to initiate polymerization.[2] Moderate Reactivity: Generally less reactive than Type I photoinitiators. |
Experimental Protocols
To objectively evaluate and compare the performance of different photoinitiators for DPHA polymerization, standardized experimental protocols are essential. The following are methodologies for key experiments.
Measurement of Polymerization Kinetics via Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique to determine the polymerization rate and the total heat evolved during the photopolymerization of DPHA.
-
Sample Preparation: Prepare a formulation of DPHA with a specific concentration of the photoinitiator to be tested (e.g., 1-5 wt%).
-
Instrumentation: Use a differential scanning calorimeter equipped with a UV light source.
-
Procedure:
-
Place a small, accurately weighed amount of the DPHA/photoinitiator mixture into an open aluminum DSC pan.
-
Place the pan in the DSC cell and allow it to equilibrate at a constant isothermal temperature (e.g., 25°C).
-
Expose the sample to UV light of a specific intensity and wavelength range. The heat flow as a function of time is recorded.[10]
-
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The total heat evolved (ΔH) is determined by integrating the area under the exotherm peak.
-
The degree of conversion (DC) can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for a complete conversion of the acrylate groups.[11]
-
Determination of Degree of Conversion via Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy is used to monitor the disappearance of the acrylate double bonds in real-time, providing a direct measure of the degree of conversion.
-
Sample Preparation: A thin film of the DPHA/photoinitiator formulation is placed between two transparent salt plates (e.g., KBr or BaF2).
-
Instrumentation: An FTIR spectrometer capable of rapid scanning.
-
Procedure:
-
The sample is placed in the FTIR sample compartment.
-
The sample is irradiated with a UV light source while FTIR spectra are continuously recorded at short time intervals.
-
-
Data Analysis:
-
The disappearance of the acrylate C=C double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) is monitored.
-
An internal standard peak that does not change during polymerization (e.g., a C=O ester peak around 1725 cm⁻¹) is used for normalization.
-
The degree of conversion at any given time is calculated from the change in the ratio of the acrylate peak area to the internal standard peak area.
-
Visualizing the Process
Photoinitiation Mechanisms
The following diagrams illustrate the fundamental mechanisms of Norrish Type I and Type II photoinitiators.
Caption: Mechanisms of Norrish Type I and Type II photoinitiation.
Experimental Workflow for Photoinitiator Evaluation
This diagram outlines the typical workflow for comparing the performance of different photoinitiators for DPHA polymerization.
Caption: Workflow for comparing photoinitiators for DPHA polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. felipeschneider.com.br [felipeschneider.com.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Weathering and Durability: DPHA vs. Methacrylate-Based Coatings
For Researchers, Scientists, and Drug Development Professionals: A Guide to Coating Performance
The selection of a protective coating is a critical decision in numerous applications, from architectural finishes to advanced optical and biomedical devices. The longevity and performance of a product often hinge on the durability of its coating when exposed to environmental stressors. This guide provides an in-depth, objective comparison of the weathering and durability characteristics of two common classes of UV-curable coatings: those based on dipentaerythritol (B87275) hexaacrylate (DPHA) and those formulated with methacrylate (B99206) resins. This comparison is supported by experimental data to aid in the selection of the most appropriate coating for specific research, development, and manufacturing needs.
Executive Summary
Both DPHA and methacrylate-based coatings are valued for their rapid cure speeds and excellent initial properties. However, their performance diverges significantly under prolonged exposure to environmental factors such as UV radiation, moisture, and temperature fluctuations. Generally, methacrylate-based coatings exhibit superior weathering resistance, particularly in terms of color stability and gloss retention, when compared to their acrylate (B77674) counterparts. DPHA, a highly functionalized acrylate, is renowned for its exceptional hardness, scratch resistance, and chemical resistance due to its high crosslink density. While specific quantitative data directly comparing DPHA with a wide range of methacrylates under identical weathering conditions is limited in publicly available literature, a comprehensive analysis of the performance of analogous acrylate and methacrylate systems provides a strong basis for comparison.
Data Presentation: Weathering Performance
The following tables summarize the key performance differences between DPHA and methacrylate-based coatings based on available experimental data and established material properties.
Table 1: General Performance Characteristics
| Property | DPHA-Based Coatings | Methacrylate-Based Coatings |
| Cure Speed | Very Fast | Fast |
| Hardness & Scratch Resistance | Exceptional | Good to Excellent |
| Chemical Resistance | Excellent | Good to Excellent |
| UV Stability (Color) | Good, but can be prone to yellowing | Excellent, with superior color retention |
| Gloss Retention | Good | Excellent |
| Flexibility | Lower (can be brittle) | Generally higher |
| Adhesion | Good on various substrates | Good on various substrates |
Table 2: Accelerated Weathering Performance Data (Urethane Acrylate vs. Urethane (B1682113) Methacrylate)
The following data is adapted from a comparative study on tetrafunctional (4f) and hexafunctional (6f) urethane acrylates and methacrylates, which serve as a valuable proxy for understanding the fundamental differences between acrylate and methacrylate chemistries in weathering.
| Formulation | Initial Gloss (60°) | Gloss after 5000 hrs QUV-A | Observations |
| 4f Urethane Acrylate | ~105 | ~85 | Gradual gloss loss |
| 4f Urethane Methacrylate | ~100 | ~85 | Maintained good film integrity with minimal gloss loss over 5000 hours.[1] |
| 6f Urethane Acrylate | ~95 | Failed before 1000 hrs | High shrinkage and crosslink density led to internal stresses and cracking.[1] |
| 6f Urethane Methacrylate | ~90 | Failed before 1000 hrs | Similar failure to the 6f acrylate, indicating that very high functionality can be detrimental to durability regardless of chemistry.[1] |
Table 3: Color Stability (Δb) in Accelerated Weathering (Urethane Acrylate vs. Urethane Methacrylate)*
A positive Δb* value indicates a shift towards yellow.
| Formulation | Initial Δb | Δb after ~4500 hrs QUV-A | Interpretation |
| 4f Urethane Acrylate | ~0 | ~+2.5 | Showed an initial increase in yellowness that stabilized.[1] |
| 4f Urethane Methacrylate | ~0 | ~-1.0 | Underwent significant photobleaching (reduction in yellowness).[1] |
| 6f Urethane Acrylate | ~0 | ~+3.0 | Exhibited a steady increase in yellowness until failure.[1] |
| 6f Urethane Methacrylate | ~0 | ~-1.5 | Showed significant photobleaching.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparison of DPHA and methacrylate-based coatings.
Accelerated Weathering (QUV)
Objective: To simulate the damaging effects of long-term outdoor exposure to sunlight and moisture in a controlled laboratory environment.
Apparatus: QUV Accelerated Weathering Tester (Q-Lab Corporation) or similar device.
Standard Practice: Based on ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."
Procedure:
-
Specimen Preparation: Coatings are applied to a suitable substrate (e.g., steel or aluminum panels) at a controlled thickness and cured according to the manufacturer's specifications.
-
Exposure Cycle: A common cycle for testing coatings is 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
UV Source: UVA-340 lamps are often used as they provide a good simulation of the UV portion of the solar spectrum.
-
-
Evaluation: At specified intervals (e.g., every 250, 500, or 1000 hours), the specimens are removed and evaluated for:
-
Gloss: Measured using a gloss meter at a specified angle (e.g., 20°, 60°, or 85°). Gloss retention is calculated as a percentage of the initial gloss.
-
Color Change (ΔE): Measured using a spectrophotometer or colorimeter. The CIELAB color space is used to calculate the total color difference (ΔE).
-
Visual Inspection: Specimens are examined for signs of degradation such as chalking, cracking, blistering, and delamination.
-
Hardness Testing (Pencil Hardness)
Objective: To determine the surface hardness of a coating.
Standard Practice: Based on ASTM D3363, "Standard Test Method for Film Hardness by Pencil Test."
Procedure:
-
A set of calibrated pencils of varying hardness (e.g., 6B to 6H) is used.
-
The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.
-
The hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.
Mandatory Visualizations
Caption: Chemical structures of DPHA and a representative methacrylate monomer.
Caption: Experimental workflow for accelerated weathering testing of coatings.
References
Safety Operating Guide
Proper Disposal of Dipentaerythritol Hexaacrylate: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of dipentaerythritol (B87275) hexaacrylate (DPHA) are critical for ensuring laboratory safety and environmental compliance. This multifunctional acrylate (B77674) is a reactive chemical that requires specific procedures for its management as waste. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely dispose of DPHA, minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle dipentaerythritol hexaacrylate with appropriate safety measures. DPHA can cause skin and eye irritation, and may lead to allergic reactions upon contact.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear permeation-resistant gloves.[1]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: If working with aerosols or in an area with insufficient ventilation, a respirator may be necessary.
Ventilation: All handling of DPHA should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste and entrust it to a licensed waste disposal company.[2][3] Do not discharge DPHA into sewer systems or contaminate water, foodstuffs, or feed.[4][5]
For Uncontaminated this compound Waste:
-
Containerization:
-
Place the waste DPHA in a suitable, clearly labeled, and tightly sealed container.
-
Ensure the container is compatible with the chemical.
-
-
Labeling:
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Keep the container closed when not in use.[1]
-
-
Disposal Request:
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
For Spills and Contaminated Materials:
In the event of a spill, take the following steps:
-
Evacuate and Ventilate:
-
If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
-
Containment:
-
Prevent the spill from spreading or entering drains. Dike the spill with inert absorbent material.
-
-
Absorption:
-
Cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite.[1]
-
-
Collection:
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
-
Disposal:
-
Dispose of the contaminated absorbent material and any contaminated clothing as hazardous waste, following the same procedure as for uncontaminated DPHA.[1]
-
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 29570-58-9 | [1] |
| Concentration in some commercial products | 15 - 40% | [1] |
| Acute Oral Toxicity (LD50, rat) | > 2,000 mg/kg | [1] |
| Acute Dermal Toxicity (LD50, rabbit) | > 2,000 mg/kg | [1] |
Experimental Protocol: Polymerization of Small Waste Quantities
For small residual amounts of DPHA in a laboratory setting, polymerization to a more stable, solid form can be a practical step before disposal as hazardous waste. This reduces the risk of spills and exposure. This compound can be polymerized through the application of UV light or heat with the addition of a suitable initiator.[1]
Materials:
-
Waste this compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) or Thermal Initiator (e.g., benzoyl peroxide)
-
UV lamp (for photoinitiation) or a controlled heat source
-
Appropriate reaction vessel (e.g., a beaker or a vial)
-
Stirring mechanism
Procedure (General Guidance):
-
Initiator Addition: In a chemical fume hood, add a small amount of a suitable photoinitiator or thermal initiator to the waste DPHA. The exact concentration will depend on the initiator and the volume of waste, but typically ranges from 0.1% to 5% by weight.
-
Mixing: Thoroughly mix the initiator with the liquid DPHA until it is fully dissolved.
-
Curing (Polymerization):
-
Photoinitiation: Expose the mixture to a UV light source. The curing time will vary depending on the intensity of the light and the thickness of the sample. The polymerization is complete when the liquid has solidified into a hard polymer.
-
Thermal Initiation: Heat the mixture using a controlled heat source (e.g., a hot plate or an oven). The temperature and time required for polymerization will depend on the specific initiator used.
-
-
Cooling and Solidification: Allow the polymerized mass to cool down to room temperature. It should be a solid, non-reactive block.
-
Disposal of Solidified Polymer:
-
Place the solid polymer into a labeled hazardous waste container.
-
Even in its polymerized form, it is best practice to dispose of it as hazardous chemical waste.
-
Note: This is a general guideline. The specific conditions for polymerization (initiator concentration, light intensity/temperature, and time) may need to be optimized.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. CAS 29570-58-9: this compound [cymitquimica.com]
- 2. Photoinitiated Polymerization‐Induced Self‐Assembly (Photo‐PISA): New Insights and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
- 4. Photoinitiated thermoset polymerization through controlled release of metathesis catalysts encapsulated in poly(phthalaldehyde) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Publications - Stache Lab [stache.princeton.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dipentaerythritol Hexaacrylate
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Dipentaerythritol hexaacrylate (DPHA), a multifunctional acrylate (B77674) monomer. Adherence to these procedures will help ensure a safe laboratory environment and proper disposal of waste.
This compound is known to cause skin and eye irritation and may lead to allergic skin reactions.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is crucial.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended PPE for handling DPHA. It is essential to use this equipment to minimize exposure and prevent adverse health effects.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn in situations with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or nitrile rubber gloves are recommended. Studies have shown that these materials exhibit no detectable permeation by multifunctional acrylates under test conditions.[3][4][5] Avoid natural rubber gloves, as they show less resistance.[3][4][5] Given that some monomers can permeate gloves quickly, consider double gloving. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A lab coat should be worn at all times. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit is recommended. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If engineering controls such as a fume hood are not available or are insufficient to control vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Note: As of the latest safety data, specific occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound have not been established.[6][7] Therefore, it is critical to minimize all routes of exposure.
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of DPHA in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is highly recommended.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, inspect all PPE for any damage.
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use.[6]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area and clean the spill site once the material has been removed.
4. First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[1]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan for this compound Waste
Proper disposal of DPHA waste is crucial to prevent environmental contamination. Uncured acrylate monomers are considered hazardous waste.
1. Small Quantities of Liquid Waste:
-
For small amounts of liquid DPHA waste, solidification through polymerization is a practical disposal method for a laboratory setting.
-
Place the liquid waste in a labeled, transparent, and compatible container.
-
Expose the container to a UV light source or direct sunlight. The curing time will vary depending on the volume and the intensity of the light source.[9][10]
-
Once the material is fully solidified and hardened, it can be disposed of as regular solid waste.[9][10]
2. Contaminated Materials:
-
Paper towels, gloves, and other disposable materials contaminated with DPHA should also be exposed to UV light or sunlight to cure the residual monomer before being disposed of as solid waste.[9][10]
3. Large Quantities of Liquid Waste:
-
For larger volumes of liquid DPHA, contact a licensed hazardous waste disposal company.[11]
-
Do not pour liquid DPHA down the drain.[9]
The following diagram illustrates the workflow for handling and disposing of this compound.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. This compound | C28H34O13 | CID 122409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Permeation of multifunctional acrylates through selected protective glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aksci.com [aksci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. customer_v2 [support.formlabs.com]
- 10. all3dp.com [all3dp.com]
- 11. customer_v2 [support.formlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
